molecular formula C26H21N5O2 B15569029 CD161

CD161

Numéro de catalogue: B15569029
Poids moléculaire: 435.5 g/mol
Clé InChI: AEANZCXROGPSBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CD161 is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEANZCXROGPSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of CD161 in the Function of Innate Lymphoid Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate lymphoid cells (ILCs) are a diverse group of lymphocytes that play a critical role in early immune responses, tissue homeostasis, and inflammation. Unlike adaptive lymphocytes, ILCs do not express rearranged antigen-specific receptors.[1] They are broadly classified into three main groups—ILC1s, ILC2s, and ILC3s—based on their developmental pathways, transcription factor expression, and cytokine profiles, mirroring the functional diversity of T helper cell subsets.[2] A key surface receptor implicated in the regulation of ILC function is CD161 (also known as NKR-P1A), a C-type lectin-like receptor. This technical guide provides an in-depth overview of the function of this compound in ILCs, detailing its signaling pathways, quantitative expression data, and key experimental protocols for its investigation.

This compound and its Ligand CLEC2D (LLT1)

This compound is a type II transmembrane protein whose ligand is the C-type lectin domain family 2 member D (CLEC2D), also known as lectin-like transcript 1 (LLT1).[3][4] The interaction between this compound and CLEC2D is a crucial regulatory axis in the innate immune system. CLEC2D is expressed on various hematopoietic cells, including activated B cells, dendritic cells, and monocytes, as well as on some tumor cells.[3][5] The engagement of this compound by CLEC2D predominantly transmits inhibitory signals, leading to the suppression of cytotoxicity and cytokine production in NK cells.[3] While its role in other ILC subsets is still under active investigation, the widespread expression of this compound suggests a significant regulatory function across the ILC family.

This compound Expression on Innate Lymphoid Cell Subsets

This compound is expressed on the majority of human ILCs, including ILC1s, ILC2s, and ILC3s, as well as on Natural Killer (NK) cells.[5][6][7] However, the expression levels can vary between subsets and within different tissue compartments.

Quantitative Analysis of this compound Expression

The following tables summarize the reported quantitative data on this compound expression across human ILC subsets. It is important to note that expression levels can be influenced by the tissue microenvironment and disease state.

Table 1: Percentage of this compound-Positive Cells within Human ILC Subsets

ILC SubsetTissuePercentage of this compound+ CellsReference
ILC1 TonsilHigh[8]
Peripheral BloodHigh[8]
ILC2 Peripheral Blood>90%[9]
Lung>90%[9]
GutHigh[9]
ILC3 TonsilHigh[10]
Peripheral BloodVariable[3]
NK cells Peripheral BloodMajority[4]

Table 2: Mean Fluorescence Intensity (MFI) of this compound on Human ILC Subsets

ILC SubsetTissueRelative this compound MFIReference
ILC1 Female Genital TractHigh on CD103- subset[11]
ILC2 TonsilHigh[3]
ILC3 Female Genital TractHigh[11]
NK cells Peripheral BloodHigh[4]

The this compound Signaling Pathway

The engagement of this compound by its ligand, CLEC2D, initiates an intracellular signaling cascade that modulates ILC function. A key event in this pathway is the activation of acid sphingomyelinase (aSMase).

This compound Signaling Cascade

CD161_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CLEC2D CLEC2D (LLT1) This compound This compound aSMase_mem Acid Sphingomyelinase (aSMase) Sphingomyelin (B164518) Sphingomyelin Ceramide Ceramide PI3K PI3K Akt Akt/PKB Downstream_Effectors Downstream Effectors Inhibition Inhibition of Cytotoxicity & Cytokine Secretion

Upon binding of CLEC2D to this compound, a conformational change in the intracellular domain of this compound is thought to occur, leading to the recruitment and activation of acid sphingomyelinase (aSMase) at the plasma membrane.[1][12] aSMase then catalyzes the hydrolysis of sphingomyelin into ceramide.[1][13] Ceramide acts as a second messenger, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt/Protein Kinase B (PKB) pathway.[12][14] The downstream effectors of this pathway ultimately lead to the inhibition of ILC effector functions, including cytotoxicity and the secretion of pro-inflammatory cytokines.

Experimental Protocols

Investigating the function of this compound in ILCs requires a combination of sophisticated techniques to isolate, identify, and functionally assess these rare cell populations.

Multicolor Flow Cytometry for ILC Subset Identification and this compound Expression

This protocol outlines a representative 12-color flow cytometry panel for the identification of human ILC subsets and the quantification of this compound expression from peripheral blood mononuclear cells (PBMCs) or dissociated tissues.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • 12-color capable flow cytometer

  • Fluorochrome-conjugated antibodies (see Table 3)

Table 3: Antibody Panel for ILC and this compound Analysis

TargetFluorochromeClonePurpose
CD45BUV395HI30Leukocyte marker
Lineage CocktailFITC(CD3, CD14, CD16, CD19, CD20, CD56)Exclusion of other lineages
CD127 (IL-7Rα)PEA019D5ILC marker
CRTH2PerCP-Cy5.5BM16ILC2 marker
CD117 (c-Kit)PE-Cy7104D2ILC3 marker
NKp44APCp44-8ILC3 subset marker
This compoundBV421HP-3G10Target of interest
CD56BV510HCD56NK cell and ILC subset marker
CD94BV605DX22NK cell and ILC1 marker
T-betAlexa Fluor 7004B10ILC1/NK transcription factor
GATA3BV78616E10A23ILC2 transcription factor
RORγtAlexa Fluor 647Q31-378ILC3 transcription factor
Live/Dead Staine.g., Zombie NIRViability dye

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension from tissue samples.

  • Staining: a. Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. Add the live/dead stain according to the manufacturer's instructions. c. Add the cocktail of surface antibodies (CD45, Lineage, CD127, CRTH2, CD117, NKp44, this compound, CD56, CD94) and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization: a. Fix and permeabilize the cells using a commercially available transcription factor staining buffer set according to the manufacturer's protocol.

  • Intracellular Staining: a. Add the cocktail of intracellular antibodies (T-bet, GATA3, RORγt) and incubate for 30-60 minutes at room temperature in the dark. b. Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a 12-color flow cytometer.

Gating Strategy:

ILC_Gating_Strategy cluster_subsets ILC Subset Gating Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells CD45_Positive CD45+ Live_Cells->CD45_Positive Lin_Negative Lineage- CD45_Positive->Lin_Negative ILCs ILCs (CD127+) Lin_Negative->ILCs NK_cells NK cells (Lin- CD56+) Lin_Negative->NK_cells ILC_Subsets ILC Subsets ILCs->ILC_Subsets ILC2 ILC2 (CRTH2+) ILC_Subsets->ILC2 ILC1_ILC3_Gate CRTH2- ILC_Subsets->ILC1_ILC3_Gate ILC3 ILC3 (CD117+) ILC1_ILC3_Gate->ILC3 ILC1 ILC1 (CD117- CD94+) ILC1_ILC3_Gate->ILC1

Functional Assays to Assess this compound Function

1. CD107a Degranulation Assay for Cytotoxicity

This assay measures the degranulation of cytotoxic ILCs (primarily ILC1s and NK cells) upon target cell encounter, which is a proxy for their cytotoxic potential.

Materials:

  • Effector cells (isolated ILCs or PBMCs)

  • Target cells (e.g., K562 cell line)

  • Complete RPMI-10 medium

  • Anti-CD107a antibody (or isotype control)

  • Monensin (protein transport inhibitor)

  • Flow cytometry antibodies for ILC identification

Protocol:

  • Co-culture effector and target cells at an appropriate ratio (e.g., 10:1) in a 96-well plate.

  • Add anti-CD107a antibody to the culture.

  • Incubate for 1 hour at 37°C.

  • Add Monensin and incubate for an additional 4 hours at 37°C.

  • Harvest the cells and stain for ILC surface markers as described in the flow cytometry protocol.

  • Analyze the percentage of CD107a+ cells within the ILC subset of interest by flow cytometry.[11][15][16]

2. Intracellular Cytokine Staining (ICS)

This assay measures the production of cytokines by ILCs following stimulation.

Materials:

  • Isolated ILCs or PBMCs

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Brefeldin A (protein transport inhibitor)

  • Flow cytometry antibodies for ILC identification and intracellular cytokines (e.g., IFN-γ, IL-5, IL-13, IL-17, IL-22)

Protocol:

  • Stimulate cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours at 37°C.[17][18][19]

  • Harvest the cells and perform surface staining for ILC markers.[17][18][19]

  • Fix and permeabilize the cells.

  • Perform intracellular staining for cytokines of interest.

  • Analyze the percentage of cytokine-producing cells within each ILC subset by flow cytometry.[17][18][19]

Experimental Workflow for Investigating this compound Function

Experimental_Workflow cluster_assays Functional Readouts Start Isolate ILCs or PBMCs from Human Donors Stimulation Stimulation with/without CLEC2D-Fc or anti-CD161 Ab Start->Stimulation Functional_Assay Functional Assays Stimulation->Functional_Assay Cytotoxicity CD107a Degranulation Assay Functional_Assay->Cytotoxicity Cytokine_Production Intracellular Cytokine Staining Functional_Assay->Cytokine_Production Proliferation Proliferation Assay (e.g., CFSE) Functional_Assay->Proliferation Data_Analysis Flow Cytometry Data Acquisition and Analysis Cytotoxicity->Data_Analysis Cytokine_Production->Data_Analysis Proliferation->Data_Analysis Conclusion Determine the effect of This compound engagement on ILC function Data_Analysis->Conclusion

Implications for Drug Development

The inhibitory nature of the this compound-CLEC2D pathway makes it an attractive target for immunotherapeutic intervention, particularly in the context of cancer. Tumor cells that express CLEC2D may evade immune surveillance by suppressing the activity of this compound-expressing ILCs and NK cells.[5][20]

Therapeutic Strategies:

  • Blocking Antibodies: Monoclonal antibodies that block the interaction between this compound and CLEC2D could potentially unleash the anti-tumor activity of ILCs and NK cells.

  • Small Molecule Inhibitors: The development of small molecules that inhibit the downstream signaling cascade of this compound could also serve to enhance ILC-mediated immunity.

Further research into the precise role of this compound in different ILC subsets and in various disease contexts will be crucial for the development of targeted and effective therapies that modulate ILC function.

Conclusion

This compound is a key regulatory receptor expressed on the surface of innate lymphoid cells. Its interaction with CLEC2D triggers an inhibitory signaling cascade involving acid sphingomyelinase and the PI3K-Akt pathway, leading to the suppression of ILC effector functions. Understanding the nuances of this compound function through detailed quantitative analysis and robust experimental protocols is essential for harnessing the therapeutic potential of ILCs in a range of diseases, from cancer to chronic inflammatory conditions. This technical guide provides a framework for researchers and drug development professionals to further explore this critical immunoregulatory axis.

References

The Role of CD161 in T-Cell Memory Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD161, a C-type lectin-like receptor encoded by the KLRB1 gene, has emerged as a critical regulator of T-cell biology, particularly in the context of memory formation and effector function.[1][2][3] Once primarily associated with Natural Killer (NK) cells, it is now evident that this compound is expressed on a significant fraction of T lymphocytes, including CD4+, CD8+, and γδ T-cell subsets, where it delineates populations with distinct functional capacities.[1][3][4] This guide provides a comprehensive overview of the current understanding of this compound's role in T-cell memory, detailing its expression patterns, signaling pathways, and functional implications. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting T-cell-mediated immunity.

This compound Expression Defines Distinct Memory T-Cell Subsets

This compound expression is not uniform across T cells but rather identifies specific subsets with memory characteristics.[1][4] Its expression levels—often categorized as intermediate (int) or high—further delineate functionally distinct populations.[1][4]

This compound on CD4+ T Cells

This compound is predominantly expressed on memory CD4+ T cells and is strongly associated with the Th17 lineage, a subset of T helper cells crucial for mucosal immunity and implicated in autoimmune diseases.[2][5] These this compound+ CD4+ T cells are the primary source of IL-17.[2]

Table 1: Distribution of this compound Expression on Human CD4+ T-Cell Memory Subsets

T-Cell SubsetPhenotypeApproximate Percentage of this compound+ CellsKey Characteristics of this compound+ Population
Naïve (TN)CCR7+ CD45RA+LowPrecursors to Th17 cells, express RORγt, IL-23R, and CCR6 mRNA.[3]
Central Memory (TCM)CCR7+ CD45RA-~50% of this compound+ CD4+ T cells are TCM.Long-lived, reside in secondary lymphoid organs.
Effector Memory (TEM)CCR7- CD45RA-Significant proportionRecirculate through non-lymphoid tissues, ready for immediate effector function.
Terminally Differentiated Effector Memory (TEMRA)CCR7- CD45RA+Lower proportionExhibit potent cytotoxic potential.
This compound on CD8+ T Cells

On CD8+ T cells, this compound expression distinguishes between subsets with varying cytotoxic and cytokine-producing capabilities. CD161high CD8+ T cells often co-express markers associated with Mucosal Associated Invariant T (MAIT) cells and are potent producers of IL-17, earning them the designation of Tc17 cells.[1][4] In contrast, CD161int CD8+ T cells represent a population of highly functional, polyfunctional memory cells with enhanced cytotoxic potential.[5]

Table 2: Distribution of this compound Expression on Human CD8+ T-Cell Memory Subsets

T-Cell SubsetPhenotypeApproximate Percentage of this compound+ CellsKey Characteristics of this compound+ Population
Naïve (TN)CCR7+ CD45RA+Low-
Central Memory (TCM)CCR7+ CD45RA-Low proportion-
Effector Memory (TEM)CCR7- CD45RA-Majority of CD161high cells are TEM.Potent cytokine producers (IL-17, IFN-γ), tissue-homing properties.[4]
Terminally Differentiated Effector Memory (TEMRA)CCR7- CD45RA+CD161int cells display both TEM and TEMRA phenotypes.[4]Enhanced effector functions.[1][4]

The this compound Signaling Pathway

The functional consequences of this compound expression are mediated through its signaling pathway, which can be both co-stimulatory and inhibitory, depending on the cellular context.[1][3] The primary ligand for this compound is the Lectin-like transcript 1 (LLT1), which is expressed on activated immune cells, including B cells, T cells, NK cells, and dendritic cells.[2][3]

Co-stimulatory Signaling

In T cells, engagement of this compound by LLT1 can act as a co-stimulatory signal, enhancing T-cell receptor (TCR)-mediated activation. This can lead to increased proliferation and cytokine production, particularly IFN-γ.[2] The TL1A-DR3 signaling axis has been shown to augment IFN-γ production through this compound.[2]

Inhibitory Signaling

Conversely, in NK cells, the this compound-LLT1 interaction is generally inhibitory.[2] There is also evidence of an inhibitory role in T cells under certain conditions. For instance, this compound signaling can attenuate the cytotoxicity of CD8+ T cells in some contexts.[2] This dual functionality suggests that the outcome of this compound signaling is influenced by the integration of other signals received by the T cell.

CD161_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LLT1 LLT1 This compound This compound LLT1->this compound Binding PI3K PI3K This compound->PI3K Co-stimulation TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCy1 PLCγ1 ZAP70->PLCy1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB PLCy1->NFkB NFAT NFAT PLCy1->NFAT AP1 AP-1 PLCy1->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

This compound Signaling Pathway in T Cells.

Functional Consequences of this compound Expression on T-Cell Memory

The expression of this compound on T cells is linked to several key functional attributes that are integral to the establishment and maintenance of immunological memory.

Cytokine Production

This compound+ T cells are potent producers of pro-inflammatory cytokines. This compound+ CD4+ T cells are the principal source of IL-17 and IL-22, cytokines that are critical for mucosal defense but also implicated in autoimmune pathologies.[2] this compound+ CD8+ T cells can produce both IFN-γ and IL-17, contributing to both anti-viral and anti-bacterial immunity.[1][4]

Table 3: Cytokine Production by Human this compound+ vs. This compound- T-Cell Subsets

T-Cell SubsetStimulusCytokineThis compound+ ResponseThis compound- Response
CD4+PMA/IonomycinIL-17HighLow/None
CD4+PMA/IonomycinIFN-γModerateHigh
CD8+PMA/IonomycinIL-17High (CD161high)Low/None
CD8+PMA/IonomycinIFN-γHighModerate
Cytotoxicity

While CD161highCD8+ T cells (Tc17) exhibit reduced immediate cytotoxic potential compared to conventional effector CD8+ T cells, the CD161int CD8+ T-cell subset is characterized by high expression of cytotoxic mediators such as granzymes and perforin, indicating a readiness for potent cytotoxic activity.[5]

Tissue Homing

This compound+ T cells express chemokine receptors that facilitate their migration to and retention in peripheral tissues, a hallmark of resident memory T cells (TRM). For example, the expression of CCR6 by this compound+ Th17 cells directs them to inflamed tissues and mucosal surfaces.[2]

Experimental Protocols

Flow Cytometry for Identification of this compound+ T-Cell Memory Subsets

This protocol outlines the staining of peripheral blood mononuclear cells (PBMCs) for the identification of this compound+ T-cell memory subsets.

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD161, anti-CCR7, anti-CD45RA

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in FACS buffer (PBS with 2% FBS) to a concentration of 1x107 cells/mL.

  • Add the antibody cocktail to the cell suspension. Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on lymphocytes based on forward and side scatter, then on single cells.

  • Identify CD3+ T cells, and subsequently CD4+ and CD8+ subsets.

  • Within the CD4+ and CD8+ gates, analyze the expression of this compound.

  • Further phenotype the this compound+ and this compound- populations based on CCR7 and CD45RA expression to delineate naïve (CCR7+CD45RA+), central memory (CCR7+CD45RA-), effector memory (CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) subsets.

Flow_Cytometry_Workflow Start Whole Blood PBMC_Isolation PBMC Isolation (Ficoll) Start->PBMC_Isolation Staining Antibody Staining (CD3, CD4, CD8, this compound, CCR7, CD45RA) PBMC_Isolation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Gating Gating Strategy Acquisition->Gating Analysis Data Analysis Gating->Analysis

Flow Cytometry Workflow for this compound+ T-Cell Analysis.

In Vitro T-Cell Stimulation for Functional Assessment

This protocol describes the in vitro stimulation of sorted this compound+ and this compound- T cells to assess their cytokine production profile.

Materials:

  • Sorted this compound+ and this compound- T cells

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Anti-IFN-γ and anti-IL-17 antibodies for intracellular staining

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Culture sorted this compound+ and this compound- T cells in complete RPMI medium in a 96-well plate.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours at 37°C in a 5% CO2 incubator.

  • For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) to inhibit cytokine secretion.

  • Harvest the cells and wash with PBS.

  • Perform surface staining for CD4 or CD8 if required.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining with fluorescently conjugated anti-IFN-γ and anti-IL-17 antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells within the this compound+ and this compound- populations.

Conclusion and Future Directions

This compound has been firmly established as a key marker for identifying memory T-cell subsets with distinct functional properties. Its role in directing T cells to tissues, promoting pro-inflammatory cytokine responses, and contributing to both protective immunity and immunopathology highlights its importance in health and disease. For drug development professionals, the this compound-LLT1 axis presents a potential target for modulating T-cell responses in a variety of contexts, including autoimmune diseases, chronic infections, and cancer.

Future research should focus on further elucidating the downstream signaling events following this compound engagement in different T-cell subsets and in various disease models. A deeper understanding of the factors that determine the co-stimulatory versus inhibitory outcomes of this compound signaling will be crucial for the development of targeted therapies. Additionally, exploring the therapeutic potential of adoptively transferred this compound+ T-cell subsets with enhanced memory and effector functions holds promise for next-generation immunotherapies.

References

The Dichotomous Nature of CD161 Signaling in Natural Killer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the CD161 signaling pathway in Natural Killer (NK) cells for researchers, scientists, and drug development professionals. This compound (KLRB1), a C-type lectin-like receptor, plays a multifaceted role in the regulation of NK cell function, exhibiting both activating and inhibitory properties that are dependent on the cellular context and maturation state of the NK cell. This document outlines the core signaling cascades, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Concepts of this compound Signaling

This compound is a type II transmembrane protein expressed on the majority of human NK cells, as well as on subsets of T cells.[1][2] It is one of the earliest markers to be expressed during NK cell development.[2] The functional outcome of this compound engagement is primarily dictated by its interaction with its ligand, the lectin-like transcript 1 (LLT1), also known as CLEC2D.[3] This interaction can lead to either the inhibition of mature NK cell effector functions or the activation of immature NK cells.[3][4]

The Inhibitory Pathway in Mature NK Cells

In mature NK cells, the ligation of this compound by LLT1 expressed on target cells leads to the inhibition of cytotoxicity and cytokine secretion, including interferon-gamma (IFN-γ).[2][3] This inhibitory function serves as an immune checkpoint, preventing excessive NK cell activity and potential autoimmunity.[5] Blocking the this compound-LLT1 interaction has been shown to enhance NK cell-mediated killing of tumor cells, highlighting its potential as a therapeutic target in oncology.[5][6] The precise downstream signaling cascade for this compound-mediated inhibition is an area of ongoing research.

The Activating Pathway in Immature NK Cells

Conversely, in early stages of NK cell development, this compound can function as an activating receptor.[4] Antibody-mediated cross-linking of this compound on immature NK cells has been shown to induce the release of the pro-inflammatory chemokine CXCL8.[4] This activating potential is critically dependent on the association of this compound with the Fc receptor common gamma chain (FcRγ), an adaptor protein that contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][7][8]

Upon engagement, the ITAM of FcRγ is thought to be phosphorylated by Src family kinases, such as Lck, creating a docking site for Syk family tyrosine kinases.[1][3] This initiates a downstream cascade involving phosphatidylinositol (PI) turnover and an increase in intracellular calcium concentration, ultimately leading to cellular activation.[1]

Quantitative Data

The interaction between this compound and its ligand LLT1 is characterized by a low affinity and fast kinetics, which is typical for cell-cell recognition receptors.[9]

ParameterValueMethodReference
Dissociation Constant (Kd) 48-53 µMEquilibrium Binding Experiments[9]
Thermodynamics Entropically and enthalpically drivenNon-linear van't Hoff analysis[9]

Signaling Pathway Diagrams

To visually represent the signaling cascades, the following diagrams were generated using the Graphviz DOT language.

CD161_Inhibitory_Pathway This compound Inhibitory Signaling in Mature NK Cells cluster_membrane Cell Membrane cluster_cytoplasm NK Cell Cytoplasm LLT1 LLT1 (Ligand) on Target Cell This compound This compound LLT1->this compound Binding Unknown_Inhibitory_Mediator Unknown Inhibitory Mediator(s) This compound->Unknown_Inhibitory_Mediator Signal Transduction Inhibition_Function Inhibition of: - Cytotoxicity - IFN-γ Secretion Unknown_Inhibitory_Mediator->Inhibition_Function Leads to

Caption: Inhibitory signaling pathway of this compound in mature NK cells.

CD161_Activating_Pathway This compound Activating Signaling in Immature NK Cells cluster_membrane Cell Membrane cluster_cytoplasm NK Cell Cytoplasm CD161_Crosslinking This compound Cross-linking (e.g., by antibody) This compound This compound CD161_Crosslinking->this compound Engagement FcRg FcRγ (ITAM-bearing) This compound->FcRg Association Lck Lck FcRg->Lck Recruits & Activates Syk Syk FcRg->Syk Recruits & Activates Lck->FcRg Phosphorylates ITAM PI_Turnover PI Turnover Syk->PI_Turnover Ca_Flux Ca²⁺ Flux PI_Turnover->Ca_Flux CXCL8_Release CXCL8 Release Ca_Flux->CXCL8_Release Leads to

Caption: Activating signaling pathway of this compound in immature NK cells.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the this compound signaling pathway.

Yeast Two-Hybrid Screen for Protein Interactions

This method is used to identify proteins that interact with the cytoplasmic tail of this compound.

Principle: The yeast two-hybrid system detects binary protein-protein interactions in vivo. A "bait" protein (e.g., the cytoplasmic domain of this compound) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins are fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes.[10]

Protocol Outline:

  • Vector Construction:

    • Clone the cDNA encoding the cytoplasmic tail of human this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Use a pre-made human lymphocyte cDNA library cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids.

  • Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast cells containing both plasmids and an interacting protein pair.

    • Include a selection agent (e.g., 3-AT) to suppress background growth from leaky reporter gene expression.

  • Confirmation and Identification:

    • Isolate prey plasmids from positive yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.

Yeast_Two_Hybrid_Workflow Yeast Two-Hybrid Screening Workflow Bait_Construction Construct Bait Plasmid (this compound cytoplasmic tail + DBD) Yeast_Transformation Co-transform Yeast Bait_Construction->Yeast_Transformation Prey_Library Prepare Prey Library Plasmid (cDNA library + AD) Prey_Library->Yeast_Transformation Selection Plate on Selective Media Yeast_Transformation->Selection Positive_Colonies Isolate Positive Colonies Selection->Positive_Colonies Plasmid_Isolation Isolate & Sequence Prey Plasmid Positive_Colonies->Plasmid_Isolation Confirmation Confirm Interaction Plasmid_Isolation->Confirmation

Caption: Workflow for Yeast Two-Hybrid Screening.

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This protocol is for isolating this compound-associated signaling complexes and analyzing the phosphorylation status of key signaling molecules.

Principle: Immunoprecipitation (IP) uses an antibody to isolate a specific protein and its binding partners from a cell lysate. Western blotting then uses antibodies to detect specific proteins (total or phosphorylated forms) within the isolated complex.[11]

Protocol Outline:

  • Cell Preparation and Lysis:

    • Isolate human NK cells.

    • Stimulate the cells by cross-linking this compound with an anti-CD161 antibody for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G magnetic beads to reduce non-specific binding.[12]

    • Incubate the pre-cleared lysate with an anti-CD161 antibody to form an immune complex.

    • Add protein A/G magnetic beads to capture the immune complex.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and heat.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a solution like bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[13]

    • Probe the membrane with a primary antibody specific for a phosphorylated protein of interest (e.g., phospho-Syk).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[11]

NK Cell Cytotoxicity Assay (51Cr Release Assay)

This is the classic method to measure the ability of NK cells to kill target cells.

Principle: Target cells are labeled with radioactive chromium (51Cr). When NK cells lyse the target cells, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.[14][15]

Protocol Outline:

  • Target Cell Preparation:

    • Culture target cells that express the this compound ligand, LLT1.

    • Label the target cells by incubating them with Na251CrO4.

    • Wash the cells thoroughly to remove excess unincorporated 51Cr.

  • Effector Cell Preparation:

    • Isolate primary human NK cells.

  • Co-culture:

    • Co-culture the 51Cr-labeled target cells with NK effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

    • To test the inhibitory effect of this compound, perform the assay in the presence or absence of a this compound-blocking antibody.

  • Measurement of 51Cr Release:

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the radioactivity using a gamma counter.

  • Calculation of Cytotoxicity:

    • Determine the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is measured from target cells incubated without effector cells.

    • Maximum release is measured from target cells lysed with a detergent (e.g., Triton X-100).

Cr51_Release_Assay_Workflow 51Cr Release Assay Workflow Label_Targets Label Target Cells with 51Cr Co_culture Co-culture Effector & Target Cells (4h) Label_Targets->Co_culture Prepare_Effectors Prepare NK Effector Cells Prepare_Effectors->Co_culture Centrifuge Centrifuge Plate Co_culture->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_Radioactivity Measure Radioactivity (Gamma Counter) Collect_Supernatant->Measure_Radioactivity Calculate_Lysis Calculate % Specific Lysis Measure_Radioactivity->Calculate_Lysis

Caption: Workflow for the 51Cr Release Cytotoxicity Assay.

Flow Cytometry for Functional Analysis

Flow cytometry is a powerful tool to analyze multiple parameters of NK cell function at the single-cell level.

Principle: Cells are stained with fluorescently labeled antibodies against surface and intracellular proteins. The cells are then passed through a laser, and the emitted fluorescence is detected, allowing for the quantification of different cell populations and their functional state.[16][17]

Protocol Outline:

  • Cell Stimulation:

    • Co-culture isolated NK cells with target cells (e.g., K562) or stimulate with cytokines (e.g., IL-12 and IL-18) in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular accumulation of cytokines.

  • Surface Staining:

    • Stain the cells with a cocktail of antibodies against surface markers to identify NK cell subsets (e.g., anti-CD3, anti-CD56, anti-CD16, anti-CD161). A viability dye should be included to exclude dead cells from the analysis.

  • Fixation and Permeabilization:

    • Fix the cells to preserve their state and then permeabilize the cell membranes to allow entry of antibodies against intracellular targets.

  • Intracellular Staining:

    • Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) or degranulation markers (e.g., anti-CD107a, which transiently appears on the surface during degranulation).

  • Data Acquisition and Analysis:

    • Acquire the data on a multi-color flow cytometer.

    • Analyze the data using appropriate software, gating on live, single NK cells (CD3-CD56+) and then quantifying the percentage of cells expressing the functional markers of interest within the this compound+ and this compound- populations.

Conclusion

The this compound signaling pathway represents a critical regulatory axis in NK cell biology, with the capacity to either suppress or activate cellular functions depending on the developmental stage of the NK cell. Its inhibitory role in mature NK cells positions it as a promising immune checkpoint target for cancer immunotherapy. A thorough understanding of its dichotomous signaling mechanisms, supported by robust quantitative data and detailed experimental investigation, is essential for the development of novel therapeutics that can effectively modulate NK cell activity for the treatment of cancer and other diseases.

References

The CLEC2D-CD161 Axis: A Technical Guide to a Key Immune Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between C-type Lectin Domain Family 2 Member D (CLEC2D), also known as Lectin-Like Transcript 1 (LLT1), and its receptor, CD161 (NKR-P1A). This axis represents a critical, yet complex, immune checkpoint that modulates the activity of both the innate and adaptive immune systems. Understanding the nuances of this interaction is paramount for the development of novel immunotherapies in oncology and autoimmune diseases.

Core Interaction: Molecular and Biophysical Properties

CLEC2D (LLT1) is a type II transmembrane protein belonging to the C-type lectin-like receptor superfamily.[1] It is expressed as a disulfide-bonded homodimer on the surface of various immune cells upon activation, including B cells, dendritic cells, monocytes, and T cells, as well as on various tumor cells.[1][2][3][4][5] Its cognate receptor, this compound (NKR-P1A), is also a type II transmembrane C-type lectin-like protein, expressed as a homodimer on Natural Killer (NK) cells, and subsets of T cells, including CD8+ T cells, CD4+ T helper 17 (Th17) cells, and innate-like T cells.[3][6][7][8][9]

The binding affinity of the CLEC2D-CD161 interaction is relatively low, which is a characteristic feature of many interactions within the Natural Killer Cell Receptor (NKR) family. This low affinity suggests that the avidity of the interaction, influenced by the clustering of receptors and ligands at the immunological synapse, plays a crucial role in signal transduction.

Quantitative Binding Data

The interaction between CLEC2D and this compound has been characterized biophysically, primarily through surface plasmon resonance (SPR). The reported dissociation constants (Kd) are in the micromolar range, indicating a transient interaction.

ParameterValueMethodCell Types/ProteinsReference
Dissociation Constant (Kd) 48 µMSurface Plasmon Resonance (SPR)Recombinant human CLEC2D and this compound[2]
Dissociation Constant (Kd) 53 µMSurface Plasmon Resonance (SPR)Recombinant human CLEC2D and this compound[10]
Dissociation Constant (Kd) 48-52 µMSurface Plasmon Resonance (SPR)Recombinant wild type and mutant CLEC2D with this compound[10]

Signaling and Functional Consequences

The functional outcome of CLEC2D-CD161 engagement is highly context-dependent, varying significantly between different immune cell lineages. This functional duality positions the axis as a nuanced regulator of immune responses.

Inhibitory Signaling in NK Cells and CD8+ T Cells

In Natural Killer (NK) cells, the interaction between CLEC2D on target cells and this compound on the NK cell surface transmits an inhibitory signal.[1][3][11][12] This inhibition suppresses the cytotoxic activity of NK cells against target cells, including cancer cells.[1][3][11][12] Several studies have demonstrated that tumor cells upregulate CLEC2D as a mechanism of immune evasion, thereby protecting themselves from NK cell-mediated lysis.[1][13][14] Blocking this interaction with monoclonal antibodies against either CLEC2D or this compound has been shown to restore NK cell cytotoxicity against various cancers, including triple-negative breast cancer, prostate cancer, and glioma.[1][11][12][13]

Similarly, in CD8+ T cells, particularly in the context of glioma, the CLEC2D-CD161 pathway has been shown to be inhibitory, attenuating T cell-mediated cytotoxicity.[6][7][15]

A simplified representation of the inhibitory signaling pathway in NK cells is depicted below. While the precise downstream signaling intermediates are not fully elucidated, the pathway is known to counteract activating signals.

inhibitory_signaling cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_nk_cell NK Cell / CD8+ T Cell CLEC2D CLEC2D (LLT1) This compound This compound (NKR-P1A) CLEC2D->this compound Binding InhibitorySignal Inhibitory Signal This compound->InhibitorySignal Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) InhibitorySignal->Cytotoxicity Inhibition costimulatory_signaling cluster_apc Antigen Presenting Cell (APC) cluster_t_cell T Cell (e.g., Th17) CLEC2D_APC CLEC2D (LLT1) CD161_T This compound CLEC2D_APC->CD161_T Binding MHC_TCR MHC-Peptide TCR TCR MHC_TCR->TCR Antigen Recognition Costimulation Co-stimulatory Signal CD161_T->Costimulation TCR->Costimulation Cytokine IFN-γ Production Costimulation->Cytokine Enhancement blocking_assay_workflow Start This compound+ Cells Incubate_Ab Incubate with blocking anti-CD161 mAb or Isotype Control Start->Incubate_Ab Add_Ligand Add labeled CLEC2D-Ig Incubate_Ab->Add_Ligand Wash Wash Add_Ligand->Wash FACS Analyze by Flow Cytometry Wash->FACS Result Quantify Inhibition (Reduced MFI) FACS->Result

References

The Dichotomous Role of CD161 in Gamma-Delta T Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. Their ability to recognize a wide range of stress-induced ligands, independent of major histocompatibility complex (MHC) presentation, makes them attractive targets for novel immunotherapies against cancer and infectious diseases. Within the complex array of surface receptors that govern γδ T cell function, CD161 (also known as NKR-P1A) has emerged as a key modulator of their activity. This C-type lectin-like receptor, also prominently expressed on Natural Killer (NK) cells and other T cell subsets, exhibits a context-dependent, dichotomous role, acting as either a co-stimulatory or an inhibitory molecule.[1][2][3][4][5] This technical guide provides an in-depth exploration of this compound expression on γδ T cells, its functional implications, and the experimental methodologies used to investigate its role.

This compound Expression on Human γδ T Cell Subsets

This compound is differentially expressed across various lymphocyte populations, with particularly high expression on innate-like T cells, including γδ T cells.[6][7] Its expression level is a key phenotypic marker that helps to define distinct subsets of γδ T cells with differing functional capacities.[1][2][3][4][5]

Quantitative Overview of this compound Expression

The expression of this compound can be used to delineate major subsets of peripheral blood γδ T cells, primarily the Vδ1 and Vδ2 populations. The following tables summarize quantitative data on the distribution of this compound-expressing γδ T cell subsets in healthy individuals.

γδ T Cell Population Mean Percentage of CD3+ T Cells (± SD) Reference
Total γδ T cells8.6% (± 6%)[1]
γδ T Cell Subset Mean Percentage of Total γδ T Cells (± SD) Reference
Vδ1+30.6% (± 27%)[1]
Vδ1- (predominantly Vδ2+)69.2% (± 27%)[1]
This compound Expression on Vδ Subsets Mean Percentage of Total γδ T Cells (± SD) Reference
Vδ1-CD161+53% (± 30%)[1]
Vδ1-CD161-12% (± 9%)[1]
Vδ1+this compound-18% (± 23%)[1]
Vδ1+this compound+16% (± 20%)[1]
This compound Expression and Memory Phenotype in Vδ1- γδ T Cells Phenotype Reference
High this compound expressionCentral Memory (TCM) and Effector Memory (TEM)[1]
This compound Expression and Memory Phenotype in Vδ1+ γδ T Cells Phenotype Reference
Differential this compound expressionTerminally Differentiated Effector Memory (TEMRA) and Effector Memory (TEM)[1]

The this compound-LLT1 Axis: A Key Regulatory Interaction

The functional effects of this compound are mediated through its interaction with its ligand, the lectin-like transcript 1 (LLT1), also known as CLEC2D.[1][2] LLT1 is not constitutively expressed on healthy cells but can be upregulated on activated immune cells, including B cells, T cells, dendritic cells, and monocytes, as well as on various tumor cells.[8][9]

LLT1 Expression on Cancer Cells

The expression of LLT1 on tumor cells is a significant mechanism of immune evasion. By engaging the inhibitory capacity of this compound on NK cells and T cells, tumors can suppress anti-cancer immune responses.

Cancer Type LLT1 Expression Reference
Prostate CancerUpregulated[8]
GlioblastomaUpregulated
Triple-Negative Breast CancerUpregulated[9]
B cell Non-Hodgkin's LymphomaUpregulated
Oral Squamous Cell CarcinomaUpregulated[10]

Signaling Pathways of this compound in γδ T Cells

The intracellular signaling pathways downstream of this compound in γδ T cells are not yet fully elucidated and appear to be highly context-dependent, leading to either co-stimulation or inhibition. Much of the current understanding is extrapolated from studies in NK cells and other T cell subsets.

Putative this compound Signaling Pathways

The following diagram illustrates a putative model of this compound signaling, integrating findings from various lymphocyte studies. The precise molecular interactions and the balance between activating and inhibitory signals in γδ T cells require further investigation.

Caption: Putative this compound signaling pathways in γδ T cells.

Experimental Protocols

Investigating the role of this compound on γδ T cells requires a combination of phenotypic and functional assays. Below are detailed methodologies for key experiments.

Multi-parametric Flow Cytometry for Phenotyping this compound+ γδ T Cells

This protocol allows for the identification and quantification of γδ T cell subsets based on this compound expression and other surface markers.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™).

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD3

    • Anti-TCR γδ

    • Anti-TCR Vδ1

    • Anti-TCR Vδ2

    • Anti-CD161

    • Anti-CD45RA

    • Anti-CD27

    • Viability dye (e.g., Zombie Aqua™)

  • Flow cytometer.

Procedure:

  • Resuspend 1-2 x 10^6 PBMCs in 50 µL of flow cytometry staining buffer.

  • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Add the antibody cocktail containing pre-titrated amounts of each monoclonal antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of flow cytometry staining buffer.

  • Resuspend the cells in 200 µL of staining buffer containing a viability dye and incubate for 15 minutes at room temperature in the dark.

  • Wash the cells once with 2 mL of staining buffer.

  • Resuspend the cells in 300 µL of staining buffer for acquisition on a flow cytometer.

  • Acquire data and perform analysis using appropriate software (e.g., FlowJo).

Gating Strategy Workflow:

Gating_Strategy Start Total Events Singlets Singlets Start->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye Lymphocytes Lymphocytes Live_Cells->Lymphocytes FSC-A vs SSC-A CD3_pos CD3+ T Cells Lymphocytes->CD3_pos CD3 gdT_Cells γδ T Cells CD3_pos->gdT_Cells TCR γδ Vd1_pos Vδ1+ gdT_Cells->Vd1_pos TCR Vδ1 Vd1_neg Vδ1- (Vδ2+) gdT_Cells->Vd1_neg TCR Vδ1 CD161_subsets This compound+/- Subsets Vd1_pos->CD161_subsets This compound Vd1_neg->CD161_subsets This compound

Caption: Flow cytometry gating strategy for γδ T cell subsets.

Intracellular Cytokine Staining for Functional Analysis

This assay measures the production of key cytokines, such as IFN-γ and IL-17, by this compound+ γδ T cells following stimulation.

Materials:

  • Isolated PBMCs or purified γδ T cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulants (e.g., PMA and Ionomycin, or specific antigens).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface staining antibodies (as above).

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™).

  • Permeabilization/Wash buffer.

  • Fluorochrome-conjugated anti-IFN-γ and anti-IL-17 antibodies.

Procedure:

  • Stimulate 1 x 10^6 cells/mL in culture medium with appropriate stimulants for 4-6 hours at 37°C.

  • Add a protein transport inhibitor for the last 4 hours of stimulation.

  • Harvest and wash the cells.

  • Perform surface staining as described in the flow cytometry protocol.

  • Fix the cells with 100 µL of Fixation/Permeabilization solution for 20 minutes at 4°C.

  • Wash the cells twice with 1 mL of Permeabilization/Wash buffer.

  • Resuspend the cells in 50 µL of Permeabilization/Wash buffer containing the intracellular cytokine antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend in staining buffer and acquire data on a flow cytometer.

Cytotoxicity Assay to Assess this compound-mediated Killing

This protocol determines the cytotoxic potential of γδ T cells against target cells expressing LLT1, and the effect of blocking the this compound-LLT1 interaction.

Materials:

  • Effector cells: Purified γδ T cells.

  • Target cells: LLT1-expressing tumor cell line (e.g., prostate cancer cell line 22Rv1) and an LLT1-negative control cell line.

  • Cell labeling dye (e.g., Calcein-AM or a cell proliferation dye like CFSE).

  • Propidium Iodide (PI) or other viability dye for flow cytometry-based assays.

  • Anti-CD161 blocking antibody and isotype control.

  • 96-well U-bottom plate.

Procedure:

  • Label target cells with Calcein-AM or CFSE according to the manufacturer's instructions.

  • Pre-incubate effector γδ T cells with anti-CD161 blocking antibody or isotype control for 30 minutes.

  • Co-culture effector and target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • For fluorescence release assays (Calcein-AM): Centrifuge the plate and transfer the supernatant to a new plate. Measure fluorescence in a plate reader.

  • For flow cytometry-based assays: Harvest the cells, add PI or another viability dye, and analyze by flow cytometry.

  • Calculate the percentage of specific lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow for Cytotoxicity Assay:

Caption: Workflow for a flow cytometry-based cytotoxicity assay.

Conclusion and Future Directions

This compound is a critical surface receptor that fine-tunes the function of γδ T cells. Its ability to deliver both co-stimulatory and inhibitory signals, depending on the cellular context and the surrounding microenvironment, underscores the complexity of γδ T cell regulation. A thorough understanding of the this compound-LLT1 axis is paramount for the development of effective γδ T cell-based immunotherapies. Future research should focus on elucidating the precise intracellular signaling pathways of this compound in distinct γδ T cell subsets and in different disease settings. This knowledge will be instrumental in designing strategies to either block its inhibitory function in the tumor microenvironment or leverage its co-stimulatory capacity to enhance anti-pathogen immunity. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the multifaceted role of this compound in γδ T cell biology.

References

Transcriptional Regulation of the KLRB1 Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms Governing the Expression of a Key Immune Receptor

Introduction

The Killer Cell Lectin Like Receptor B1 (KLRB1), also known as CD161, is a type II C-type lectin-like receptor predominantly expressed on the surface of various immune cells, including Natural Killer (NK) cells, subsets of T cells, and innate lymphoid cells (ILCs). KLRB1 plays a crucial role in the immune system, with its expression and function being implicated in a range of physiological and pathological processes, from immune surveillance to the pathogenesis of autoimmune diseases and cancer. Understanding the intricate mechanisms that govern the transcriptional regulation of the KLRB1 gene is paramount for the development of novel therapeutic strategies targeting this key immune receptor. This technical guide provides a comprehensive overview of the current knowledge on the transcriptional control of KLRB1, detailing the key transcription factors, signaling pathways, and epigenetic modifications involved.

Core Transcriptional Regulators of KLRB1

The expression of KLRB1 is tightly controlled by a network of transcription factors that bind to specific regulatory elements within its promoter and enhancer regions. While the complete picture is still emerging, several key transcription factors have been identified as potential regulators.

Runt-related transcription factor 1 (RUNX1)

RUNX1 is a master regulator of hematopoiesis and plays a critical role in the development and function of both T cells and NK cells. While direct binding of RUNX1 to the KLRB1 promoter has yet to be definitively demonstrated in published literature, several lines of evidence suggest its involvement:

  • Expression Correlation: RUNX1 is co-expressed with KLRB1 in various immune cell subsets.

  • Binding Motifs: The consensus DNA binding motif for RUNX transcription factors, 5'-TGT/cGGT-3', is present in the promoter region of the KLRB1 gene.

  • Indirect Evidence: In NK cells, the expression of T-bet, another key transcription factor, is induced by IL-18 via RUNX3, a close homolog of RUNX1. T-bet, in turn, is known to regulate genes associated with NK cell function. This suggests a potential regulatory cascade involving RUNX family members in controlling the expression of NK cell receptors like KLRB1.

Nuclear Factor of Activated T-cells (NFAT)

The NFAT family of transcription factors are key mediators of T-cell activation and function. Their activation is triggered by T-cell receptor (TCR) signaling, leading to their translocation to the nucleus and the regulation of target gene expression. Several members of the NFAT family, including NF-AT1, NF-AT2, NF-AT3, and NF-AT4, have been predicted to bind to the KLRB1 promoter. The activation of NFATc1, a prominent member of this family, is crucial for osteoclast differentiation, where it directly binds to the promoter regions of its target genes. Given the link between TCR signaling and KLRB1 expression, NFAT transcription factors are strong candidates for the direct regulation of the KLRB1 gene in T cells.

POU domain, class 2, transcription factor 1 (POU2F1/Oct-1) and POU2F2 (Oct-2)

POU2F1 (Oct-1) and POU2F2 (Oct-2) are transcription factors that play important roles in the development and function of B-cells and other immune cells. They bind to the octamer motif (5'-ATGCAAAT-3') found in the promoters and enhancers of many genes.[1] Bioinformatic analysis has identified potential binding sites for POU2F1 in the KLRB1 promoter.[2] Further investigation is required to experimentally validate this interaction and its functional consequences on KLRB1 transcription.

T-box transcription factor TBX21 (T-bet)

T-bet is a master regulator of T helper 1 (Th1) cell differentiation and is also crucial for the development and function of NK cells.[3] T-bet expression is induced by various cytokines, including IL-12, IL-15, and IL-18, through distinct signaling pathways.[4] In NK cells, T-bet promotes the transcription of genes involved in cytotoxicity, such as Prf1 (perforin) and Gzmb (granzyme B), and also upregulates the expression of Runx1.[5] Given its central role in NK cell biology, T-bet is a highly probable regulator of KLRB1 expression in these cells.

GATA Binding Protein 3 (GATA3)

GATA3 is a key transcription factor for T helper 2 (Th2) cell differentiation but also plays broader roles in T cell development and the function of innate lymphoid cells.[6] GATA3 expression is controlled by TCR signaling and regulates the differentiation of CD4+ and CD8+ T cells.[7] While direct regulation of KLRB1 by GATA3 has not been demonstrated, the presence of GATA binding motifs in the KLRB1 regulatory regions and the role of GATA3 in T cell fate decisions make it a candidate for further investigation.

Signaling Pathways Modulating KLRB1 Expression

The transcriptional regulation of KLRB1 is intricately linked to extracellular signals that are transduced through complex signaling pathways.

T-Cell Receptor (TCR) Signaling

TCR engagement is a primary driver of T-cell activation and differentiation, and evidence suggests it also influences KLRB1 expression. The TCR signaling cascade involves a series of phosphorylation events, leading to the activation of downstream transcription factors, including NFAT and AP-1.

TCR_Signaling_to_NFAT TCR TCR Engagement LCK Lck TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin NFAT_p NFAT (phosphorylated) (cytoplasm) Calcineurin->NFAT_p NFAT_a NFAT (dephosphorylated) (nucleus) NFAT_p->NFAT_a Gene_Expression Target Gene Expression (e.g., KLRB1) NFAT_a->Gene_Expression ChIP_Seq_Workflow Crosslinking 1. Crosslink proteins to DNA Chromatin_Shearing 2. Shear chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitate with specific antibody Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. Reverse crosslinks and purify DNA Immunoprecipitation->DNA_Purification Library_Prep 5. Prepare sequencing library DNA_Purification->Library_Prep Sequencing 6. High-throughput sequencing Library_Prep->Sequencing Data_Analysis 7. Map reads and identify binding sites Sequencing->Data_Analysis Luciferase_Assay_Workflow Constructs 1. Prepare constructs: - Reporter (Promoter-Luciferase) - Transcription Factor - Control (e.g., Renilla) Transfection 2. Co-transfect cells Constructs->Transfection Incubation 3. Incubate for expression Transfection->Incubation Lysis 4. Lyse cells Incubation->Lysis Measurement 5. Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis 6. Normalize and analyze data Measurement->Analysis

References

The Pivotal Role of CD161 in Mucosal-Associated Invariant T (MAIT) Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a critical role in immunity against a broad range of pathogens. A defining characteristic of these cells is the high surface expression of the C-type lectin receptor CD161. This technical guide provides an in-depth exploration of the multifaceted role of this compound in MAIT cell biology, encompassing its function as a key developmental and phenotypic marker, its involvement in both T cell receptor (TCR)-dependent and -independent activation pathways, and its modulation in various disease states. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to MAIT Cells and the Significance of this compound

Mucosal-Associated Invariant T (MAIT) cells are a distinct lineage of T lymphocytes characterized by a semi-invariant T cell receptor (TCR), which in humans is composed of the Vα7.2-Jα33 chain.[1] These cells are abundant in mucosal tissues, the liver, and peripheral blood, comprising up to 5% of the total T-cell population in humans.[1] MAIT cells are key players in host defense, recognizing microbial metabolites derived from the riboflavin (B1680620) synthesis pathway presented by the non-polymorphic MHC class I-related molecule, MR1.[2]

A hallmark of human MAIT cells is the high expression of the C-type lectin receptor this compound (also known as KLRB1).[3][4] This molecule is not merely a surface marker but an active participant in regulating MAIT cell function. This compound expression is intrinsically linked to the developmental program of MAIT cells and is crucial for their effector functions, including cytokine production and cytotoxicity.[5][6] The expression of this compound on MAIT cells is often used in conjunction with the Vα7.2 TCR segment for their definitive identification in humans.[3][7]

This compound: A Dual-Function Receptor in MAIT Cell Activation

This compound functions as a complex modulator of MAIT cell activity, exhibiting both co-stimulatory and inhibitory properties depending on the context of stimulation.

2.1. Co-stimulatory Functions

In many scenarios, this compound acts as a co-stimulatory molecule, enhancing MAIT cell responses. This is particularly evident in the context of cytokine-mediated, TCR-independent activation. MAIT cells, distinguished by their this compound-high phenotype, are the primary T cell population that responds to stimulation with the pro-inflammatory cytokines IL-12 and IL-18.[1] This activation pathway is critical for responses to viral infections and other inflammatory conditions where MR1-presented antigens may be absent.[1]

2.2. Inhibitory Functions

Conversely, engagement of this compound by its ligand, lectin-like transcript 1 (LLT1), can transmit inhibitory signals, a mechanism that is being explored in the context of immune evasion by tumors.[8][9] Ligation of this compound has been shown to suppress cytokine secretion by MAIT cells without affecting their cytotoxic capabilities.[10][11] This suggests a nuanced role for this compound in fine-tuning MAIT cell effector functions, potentially preventing excessive inflammation while preserving direct anti-pathogen or anti-tumor activity.

The Role of this compound in MAIT Cell Development and Homing

The high expression of this compound is acquired during the late stages of MAIT cell development in the thymus and is maintained as these cells populate peripheral tissues.[6] This marker is indicative of a specific transcriptional and functional program that endows MAIT cells with their innate-like properties.[3] Furthermore, the expression of this compound is associated with a tissue-homing phenotype.[4][5] MAIT cells expressing high levels of this compound also express chemokine receptors such as CCR6, CCR5, and CXCR6, which direct them to mucosal sites and the liver, where they are particularly abundant.[4]

This compound Signaling in MAIT Cells

The signaling cascade downstream of this compound is intricate and involves the activation of acid sphingomyelinase, which in turn influences the mTOR and STAT3 pathways, particularly promoting a Th17-like phenotype.[12] This pathway can be further amplified through interactions with CD39. Understanding this signaling network is crucial for the development of therapeutic strategies that aim to modulate MAIT cell function.

CD161_Signaling_Pathway This compound Signaling Pathway in MAIT Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates Cytokine_Inhibition Cytokine Secretion Inhibition This compound->Cytokine_Inhibition Inhibits LLT1 LLT1 (Ligand) LLT1->this compound Engagement CD39 CD39 CD39->ASM Amplifies Activation mTOR mTOR ASM->mTOR Activates STAT3 STAT3 mTOR->STAT3 Activates Th17_Expansion Th17 Expansion STAT3->Th17_Expansion

This compound signaling cascade in MAIT cells.

Quantitative Data on this compound Expression in MAIT Cells

The expression of this compound is a dynamic feature of MAIT cells and its levels can be altered in various physiological and pathological conditions.

Condition Tissue/Cell Population This compound Expression on Vα7.2+ Cells Key Findings Reference
Healthy Adults Peripheral Blood CD8+ T cellsUp to 95% of this compound++CD8+ T cells are MAIT cells.MAIT cells dominate the this compound++CD8+ T cell compartment.[1]
Healthy Adults LiverUp to 45% of liver lymphocytes can be MAIT cells.MAIT cells are highly enriched in the liver.[4]
Chronic HIV Infection Peripheral BloodSignificantly reduced frequency of this compound+ MAIT cells.Loss of this compound+ MAIT cells is an early and persistent event in HIV infection.[13][14]
Chronic Hepatitis C Infection Peripheral BloodSignificantly decreased frequency of CD8+this compound++TCRVα7.2+ MAIT cells.MAIT cells show signs of exhaustion and senescence.[15]
Colon Cancer Tumor TissueHigh expression of this compound protein in cancerous tissues.Increased frequency of MAIT cells in peripheral blood of patients.[16]
End-Stage Renal Disease Peripheral BloodNo significant impact on IL-18Rα expression on MAIT cells.Maintained ability to respond to cytokine stimulation despite depletion.[17]

Experimental Protocols for Studying this compound in MAIT Cells

6.1. Protocol 1: Immunophenotyping of MAIT Cells by Flow Cytometry

This protocol outlines the steps for identifying and quantifying MAIT cells based on the co-expression of this compound and Vα7.2.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD161, anti-TCR Vα7.2

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Wash cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/100 µL.

  • Add the antibody cocktail (pre-titrated optimal concentrations of anti-CD3, anti-CD8, anti-CD161, and anti-TCR Vα7.2) to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Gate on CD3+ T cells, then identify the MAIT cell population as Vα7.2+this compound++.

Flow_Cytometry_Workflow Workflow for MAIT Cell Immunophenotyping Start Isolate PBMCs Stain Stain with Antibodies (CD3, CD8, this compound, Vα7.2) Start->Stain Wash1 Wash Cells Stain->Wash1 Acquire Acquire on Flow Cytometer Wash1->Acquire Analyze Data Analysis Acquire->Analyze Gate1 Gate on CD3+ T cells Analyze->Gate1 Gate2 Gate on Vα7.2+ this compound++ Gate1->Gate2

Typical workflow for identifying MAIT cells.

6.2. Protocol 2: In Vitro MAIT Cell Activation Assay

This protocol describes the TCR-independent activation of MAIT cells using cytokines.

Materials:

  • Isolated PBMCs or purified MAIT cells

  • Complete RPMI medium

  • Recombinant human IL-12 and IL-18

  • Brefeldin A

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ)

  • Fixation/Permeabilization buffers

Procedure:

  • Plate 1x10^6 PBMCs in a 96-well plate in complete RPMI medium.

  • Stimulate cells with recombinant human IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) for 18-24 hours at 37°C, 5% CO2.

  • For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and perform surface staining for MAIT cell markers (CD3, Vα7.2, this compound) as described in Protocol 1.

  • Fix and permeabilize the cells according to the manufacturer's instructions.

  • Perform intracellular staining for IFN-γ.

  • Analyze the cells by flow cytometry to determine the percentage of IFN-γ-producing MAIT cells.

This compound Expression and MAIT Cells in Disease

The frequency and phenotype of this compound-expressing MAIT cells are significantly altered in numerous diseases, highlighting their involvement in pathogenesis and their potential as therapeutic targets.

  • Infectious Diseases: In chronic viral infections such as HIV and HCV, there is a profound and persistent loss of circulating this compound+ MAIT cells.[13][15] This depletion is associated with immune exhaustion and may contribute to impaired anti-bacterial immunity in these patients.[14] In contrast, during acute viral infections, MAIT cells can be activated in a TCR-independent manner.[2]

  • Cancer: The role of MAIT cells in cancer is complex. High expression of this compound has been observed in tumor-infiltrating lymphocytes in some cancers, and the interaction with its ligand LLT1 on tumor cells can lead to an inhibitory signal, suggesting a mechanism of immune evasion.[9] Targeting the this compound/LLT1 axis is therefore being investigated as a potential cancer immunotherapy strategy.[9][16]

  • Autoimmune Diseases: this compound-expressing T cells, including MAIT cells, are implicated in the pathogenesis of autoimmune diseases such as Crohn's disease, where they can contribute to inflammatory infiltrates.[8]

Conclusion and Future Directions

This compound is a central molecule in the biology of MAIT cells, serving as a defining marker and a critical regulator of their function. Its dual role in co-stimulation and inhibition underscores the complexity of MAIT cell regulation. The alterations in this compound expression on MAIT cells in various diseases present both challenges and opportunities for therapeutic intervention. Future research should focus on further dissecting the intricacies of the this compound signaling pathway and on developing strategies to selectively modulate its activity to enhance protective immunity while mitigating pathological inflammation. The development of small molecule inhibitors or blocking antibodies targeting the this compound/LLT1 interaction holds promise for novel immunotherapies in cancer and other diseases.

Logical_Relationships This compound and MAIT Cell Effector Functions cluster_stimuli Stimuli cluster_mait MAIT Cell cluster_functions Effector Functions Cytokines IL-12 + IL-18 MAIT This compound++ MAIT Cell Cytokines->MAIT TCR-independent Activation MR1_Ag MR1-presented Microbial Antigens MR1_Ag->MAIT TCR-dependent Activation Cytokine IFN-γ / IL-17 Production MAIT->Cytokine Cytotoxicity Cytotoxicity (Granzyme B) MAIT->Cytotoxicity Tissue_Homing Tissue Homing (Mucosa, Liver) MAIT->Tissue_Homing

Relationship between stimuli and MAIT cell functions.

References

The Dichotomous Role of CD161 in HIV and HCV Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the C-type lectin receptor CD161 and its complex role in the immunopathogenesis of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) infections. This guide provides a detailed examination of this compound-expressing immune cells, their functional characteristics, associated signaling pathways, and key experimental methodologies.

This compound, a marker historically associated with Natural Killer (NK) cells, is now recognized as a critical player in T cell biology, delineating functionally distinct subsets of T lymphocytes. Its expression and function are significantly altered during chronic viral infections, presenting both potential therapeutic targets and challenges in the development of effective immunotherapies.

This compound Expression and Function in HCV Infection

In the context of HCV infection, a virus primarily targeting the liver, this compound expression is notably upregulated on virus-specific CD8+ T cells.[1] This elevated expression is a hallmark of a distinct T cell differentiation pathway characterized by a pro-inflammatory phenotype. These this compound+ T cells are capable of producing inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), but exhibit limited cytotoxic capabilities, with low levels of granzyme B and perforin, and proliferate poorly.[1] This functional dichotomy suggests a role for this compound+ T cells in the chronic inflammation and liver damage associated with HCV infection.[2][3][4][5]

This compound+ CD4+ T cells are also enriched in the liver during chronic hepatitis C and are associated with the co-secretion of IL-22 and IFN-γ.[6] Furthermore, the expression of this compound on CD8+ T cells is closely linked to the chemokine receptor CXCR6, which plays a crucial role in liver homing, suggesting a mechanism for the accumulation of these cells in the infected organ.[1]

The Depletion of this compound++/MAIT Cells in HIV Infection

In stark contrast to HCV infection, HIV infection is characterized by a profound and early decrease in a specific subset of this compound-expressing T cells: the this compound++/MAIT (Mucosal-Associated Invariant T) cells.[7][8] This depletion occurs in both peripheral blood and mucosal tissues, particularly the gut, and is not reversed by highly active antiretroviral therapy (HAART).[7][8]

MAIT cells are crucial for mucosal immunity and defense against pathogens.[7] Their loss in HIV infection may contribute to impaired mucosal barrier function, leading to microbial translocation and systemic immune activation, which are key drivers of HIV disease progression.[7] The mechanisms behind this depletion are thought to involve accumulation in tissues and activation-induced cell death.[7][8] Interestingly, some studies suggest that the apparent reduction in peripheral MAIT cells might be due in part to a loss of this compound expression rather than solely cell death or tissue trafficking.[9][10]

Quantitative Data Summary

To facilitate a clear comparison of the differential impact of HIV and HCV on this compound-expressing T cells, the following tables summarize key quantitative findings from the cited literature.

Table 1: this compound Expression on CD8+ T Cells in Viral Infections

Viral InfectionCell PopulationMedian Expression in Peripheral BloodExpression in Tissue (Liver)Reference
HCVHCV-specific CD8+ T cells16.8%57.6%[1]
HIVHIV-specific CD8+ T cells3.3%Not specified[1]
Cytomegalovirus (CMV)CMV-specific CD8+ T cells3.4%Not specified[1]
InfluenzaInfluenza-specific CD8+ T cells3.4%Not specified[1]

Table 2: Characteristics of this compound+ γδ T Cells in Chronic HCV

ParameterHealthy ControlsChronic HCV Patientsp-valueReference
Proportion of this compound+ γδ T cells82.1%39%p=0.006[11]
Whole blood γδ T cell populations70%40%p=0.0031[11]
Predominant Vδ subset in this compound+ γδ T cellsVδ2Vδ1p=0.0173[11]

Table 3: this compound Expression on CD4+ T Cells in HCV Infection

LocationHealthy DonorsHCV+ Individualsp-valueReference
Blood (Frequency of this compound+CD4+ T cells)HigherSignificantly lowerp=0.02[6]
Liver (Infiltrating CD4+ T cells expressing this compound)Not specifiedUp to 50%Not applicable[6]

This compound Signaling Pathways

The function of this compound is mediated through its interaction with its ligand, the C-type lectin domain family 2 member D (CLEC2D), also known as LLT1.[12][13] This interaction can transmit both activating and inhibitory signals depending on the cellular context.

In NK cells, the ligation of this compound by LLT1 generally results in an inhibitory signal, suppressing cytotoxicity and cytokine secretion.[12][14] However, in T cells, the role of this compound signaling is more complex and appears to be co-stimulatory in some contexts.[15]

One identified signaling pathway involves the activation of acid sphingomyelinase (aSMase) upon this compound cross-linking.[16] This leads to the generation of ceramide, a second messenger implicated in various cellular processes including apoptosis, proliferation, and differentiation.[16]

Another pathway involves the interplay between this compound and the TNF receptor family member DR3. Signaling through DR3, in conjunction with IL-12 and IL-18, can potentiate the effector functions of this compound+ T cells, leading to robust IFN-γ production.[17][18]

CD161_Signaling_Pathway cluster_cytoplasm Cytoplasm LLT1 LLT1 (CLEC2D) This compound This compound LLT1->this compound Ligand Binding aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Activates PI3K PI3K This compound->PI3K Activates DR3 DR3 IFN_gamma IFN-γ Production DR3->IFN_gamma Potentiates TL1A TL1A TL1A->DR3 Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Effector_Functions Effector Functions (Proliferation, Apoptosis, Differentiation) Ceramide->Effector_Functions Mediates PKB PKB (Akt) PI3K->PKB Activates IL12_IL18 IL-12 / IL-18 IL12_IL18->IFN_gamma Co-stimulation Flow_Cytometry_Workflow Start PBMC Isolation Staining Cell Staining with Fluorochrome-conjugated Antibodies Start->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Analysis Data Analysis Acquisition->Analysis Gating1 Gate on Lymphocytes (FSC vs SSC) Analysis->Gating1 Gating Strategy Gating2 Gate on CD3+ T cells Gating1->Gating2 Gating3 Gate on CD4+ and CD8+ Subsets Gating2->Gating3 Gating4 Analyze this compound Expression Gating3->Gating4 Gating5 Identify MAIT Cells (this compound++/TCR Vα7.2+) Gating4->Gating5

References

The Dichotomous Role of CD161 in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide delves into the intricate involvement of the C-type lectin receptor CD161 in the pathogenesis of various autoimmune diseases. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's expression, signaling pathways, and functional implications in conditions such as Rheumatoid Arthritis, Multiple Sclerosis, Psoriasis, and Inflammatory Bowel Disease. The guide also presents detailed experimental protocols for studying this crucial immune receptor.

Executive Summary

This compound, also known as Killer Cell Lectin-like Receptor Subfamily B Member 1 (KLRB1), is a type II transmembrane protein expressed on a variety of immune cells, including Natural Killer (NK) cells and subsets of T cells. Emerging evidence has highlighted its multifaceted role in the immune system, acting as both a co-stimulatory and inhibitory receptor depending on the cellular context and the nature of its ligand engagement. This dual functionality positions this compound as a key player in the delicate balance between immune activation and tolerance, a balance that is often disrupted in autoimmune disorders. This guide synthesizes current research to provide a detailed understanding of this compound's contribution to autoimmunity, offering insights for future therapeutic strategies.

This compound Expression in Autoimmune Diseases

The expression of this compound is significantly altered on various immune cell subsets in patients with autoimmune diseases compared to healthy individuals. These alterations are often localized to the sites of inflammation, suggesting a direct role in disease pathology.

Rheumatoid Arthritis (RA)

In Rheumatoid Arthritis, a chronic inflammatory disorder affecting the joints, there is a notable accumulation of this compound-expressing T cells within the synovial fluid and tissue.

LocationCell TypeRA PatientsHealthy ControlsReference
Synovial Fluid CD4+ T cells36.71% (median)Not Applicable[1]
CD4+this compound+ T cellsIncreasedNot Applicable[1]
Peripheral Blood CD4+ T cells22.19% (median)20.34% (median)[1]
CD8+ T cells19.90% (median)19.27% (median)[1]
CD4-CD8- T cellsDecreasedNot Applicable[1]

Studies have shown that the percentage of CD4+this compound+ T cells is significantly higher in the synovial fluid of RA patients compared to their peripheral blood and the peripheral blood of healthy controls.[1] Interestingly, the percentage of CD4-CD8-CD161+ T cells is decreased in the peripheral blood of RA patients and further reduced in the synovial fluid.[1]

Multiple Sclerosis (MS)

Multiple Sclerosis is a demyelinating disease of the central nervous system. Research has identified a significant upregulation of this compound on CD8+ T cells in MS patients.[2][3]

LocationCell TypeMS Patients (Primary Progressive)Healthy ControlsReference
Peripheral Blood CD4+ T cells25.44% (mean)19.86% (mean)[2]
Naïve CD4+ T cells9.26% (mean)3.37% (mean)[2]
CD8+ T cells14.82% (mean)19.85% (mean)[2]
Effector Memory CD8+ T cells27.08% (mean)39.92% (mean)[2]

Specifically, there is an excess of CD161highCD8+ T cells in MS, and this subset includes pro-inflammatory, cytokine-producing effector-memory T cells.[3] These cells are also found in intralesional immune infiltrates in the brains of MS patients.[3]

Inflammatory Bowel Disease (IBD)

In Inflammatory Bowel Disease, which includes Crohn's disease and ulcerative colitis, the expression of this compound on T cells in the intestinal lamina propria is altered.

LocationCell TypeIBD Patients (Active UC)IBD Patients (Inactive UC)Healthy ControlsReference
Colonic Lamina Propria CD4+this compound+ T cells11.0% (mean)Not Specified21.0% (mean)[4]
CD4+this compound+ T cellsSignificantly DecreasedNot SpecifiedNot Specified[4]
CD56+ T cells3.3% (mean)7.5% (mean)6.7% (mean)[5]
This compound+ T cells13.4% (mean)21.4% (mean)21.3% (mean)[5]

The population of CD4+this compound+ T cells is significantly decreased in the colonic lamina propria of patients with active ulcerative colitis compared to healthy controls.[4] This decrease in this compound+ T cells correlates with the severity of intestinal inflammation.[5]

Psoriasis

Psoriasis is a chronic autoimmune skin condition. In psoriatic lesions, there is an infiltration of this compound+ T cells, particularly NKT cells.[6] The interaction between this compound on NKT cells and its ligand on keratinocytes is thought to contribute to the inflammatory feedback loop in the skin.[6]

This compound Signaling Pathways

The signaling pathways initiated by this compound engagement are complex and can lead to either activation or inhibition of the immune cell. The outcome depends on the ligand, the cell type, and the surrounding cytokine milieu. The primary ligand for this compound is the Lectin-like transcript 1 (LLT1), also known as CLEC2D.

CD161_Signaling This compound Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus LLT1 LLT1 (CLEC2D) This compound This compound (KLRB1) LLT1->this compound Binding ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates PI3K PI3K This compound->PI3K Activates Ceramide Ceramide ASM->Ceramide Produces NFkB NF-κB Ceramide->NFkB Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 mTOR->STAT3 Gene_Expression Gene Expression (Cytokines, etc.) STAT3->Gene_Expression NFkB->Gene_Expression

Caption: this compound signaling cascade upon ligand binding.

Experimental Protocols

Flow Cytometry for this compound Expression Analysis

This protocol outlines the steps for analyzing this compound expression on peripheral blood mononuclear cells (PBMCs).

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Staining start Start: Isolate PBMCs wash1 Wash cells with PBS + 2% FBS start->wash1 fc_block Fc receptor blocking (e.g., with human IgG) wash1->fc_block surface_stain Surface staining with fluorochrome-conjugated antibodies (anti-CD3, -CD4, -CD8, -CD161) fc_block->surface_stain wash2 Wash cells to remove unbound antibodies surface_stain->wash2 fixation Fixation (optional) (e.g., with 1% PFA) wash2->fixation acquisition Acquire data on a flow cytometer fixation->acquisition analysis Analyze data using flow cytometry software acquisition->analysis end End: Quantify this compound+ cell populations analysis->end

Caption: Workflow for analyzing this compound expression by flow cytometry.

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent (e.g., human IgG) to prevent non-specific antibody binding.

  • Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated monoclonal antibodies against CD3, CD4, CD8, and this compound for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with PBS + 2% FBS to remove unbound antibodies.

  • Fixation (Optional): Resuspend cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS) if samples are not to be analyzed immediately.

  • Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters.

  • Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations (e.g., CD4+ T cells, CD8+ T cells) and quantify the percentage of this compound-expressing cells within each population.

Immunohistochemistry for this compound in Tissue Samples

This protocol describes the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow Immunohistochemistry Workflow for this compound start Start: FFPE Tissue Section deparaffinization Deparaffinization and Rehydration (Xylene and ethanol (B145695) series) start->deparaffinization antigen_retrieval Antigen Retrieval (e.g., heat-induced in citrate (B86180) buffer) deparaffinization->antigen_retrieval blocking Blocking of endogenous peroxidase and non-specific binding antigen_retrieval->blocking primary_ab Incubation with primary antibody (anti-CD161) blocking->primary_ab secondary_ab Incubation with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detection with chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting end End: Microscopic Examination dehydration_mounting->end

Caption: Immunohistochemistry workflow for this compound detection in tissues.

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific protein binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the antigen-antibody complex using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Microscopic Examination: Examine the slides under a microscope to assess the localization and intensity of this compound staining.

Intracellular Cytokine Staining of this compound+ T cells

This protocol is for the detection of intracellular cytokines (e.g., IFN-γ, IL-17) in this compound+ T cells following in vitro stimulation.[7][8][9][10][11]

Methodology:

  • Cell Stimulation: Stimulate PBMCs with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[7][9]

  • Surface Staining: Stain the cells for surface markers, including CD3, CD4, CD8, and this compound, as described in the flow cytometry protocol.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer containing a mild detergent like saponin.[8][10]

  • Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-17).[8]

  • Washing: Wash the cells to remove unbound intracellular antibodies.

  • Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer to determine the frequency of cytokine-producing cells within the this compound+ T cell subsets.

Conclusion and Future Directions

The data presented in this guide underscore the significant involvement of this compound in the immunopathology of several autoimmune diseases. The differential expression of this compound on immune cells in inflamed tissues and its ability to modulate immune responses highlight its potential as both a biomarker and a therapeutic target. Further research is warranted to fully elucidate the context-dependent signaling of this compound and to explore the therapeutic potential of modulating the this compound-LLT1 axis in autoimmune and inflammatory conditions. The development of targeted therapies that can either block or enhance this compound signaling may offer novel treatment avenues for patients suffering from these debilitating diseases.

References

CD161: A Potential Biomarker in the Shifting Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The C-type lectin-like receptor CD161, encoded by the KLRB1 gene, is emerging as a significant biomarker in oncology with a multifaceted role in the tumor microenvironment.[1] Expressed predominantly on natural killer (NK) cells and subsets of T cells, this compound's interaction with its ligand, Lectin-like transcript 1 (LLT1), also known as CLEC2D, presents a critical axis in regulating anti-tumor immunity.[2] This technical guide synthesizes the current understanding of this compound as a cancer biomarker, detailing its expression across various malignancies, its prognostic significance, the underlying signaling pathways, and the experimental methodologies for its investigation. The dual nature of this compound signaling—inhibiting NK cell cytotoxicity while co-stimulating T cells—positions it as a promising, albeit complex, target for novel immunotherapeutic strategies.[3]

Introduction

The success of immune checkpoint inhibitors has revolutionized cancer treatment, yet a substantial number of patients do not respond to current therapies, underscoring the urgent need for novel immune targets.[4] this compound has garnered significant attention as a potential immune checkpoint and prognostic biomarker.[4][5] This document provides a comprehensive overview of the scientific and clinical data supporting the role of this compound in cancer, aimed at researchers, scientists, and professionals in drug development.

This compound Expression and Prognostic Significance in Cancer

The expression of this compound varies significantly across different tumor types and is often associated with distinct clinical outcomes. Pan-cancer analyses have revealed differential expression of this compound between tumor and normal tissues, with its prognostic value being highly context-dependent.[4][6]

Pan-Cancer Expression Profile

A pan-cancer analysis of The Cancer Genome Atlas (TCGA) data revealed that this compound expression is significantly elevated in 14 tumor types, including glioblastoma (GBM), lower-grade glioma (LGG), and ovarian cancer (OV), while being lower in four tumor types such as bladder cancer (BLCA) and lung adenocarcinoma (LUAD).[6] Another study confirmed differential expression in most paired cancer and normal controls.[4] Single-cell sequencing analyses have shown that within the tumor microenvironment, this compound is primarily expressed on T cells, macrophages, and in some cases, cancer cells themselves.[7]

Prognostic Value of this compound

The prognostic significance of this compound expression is not uniform across all cancers, indicating a complex interplay with the specific tumor microenvironment.

  • Favorable Prognosis: In many cancers, high this compound expression is associated with a better prognosis.[6][8] For instance, in non-small cell lung cancer (NSCLC), the expression of both this compound (KLRB1) and its ligand LLT1 (CLEC2D) is linked to a favorable outcome.[9][10] Similarly, in breast cancer and hepatocellular carcinoma (HCC), high this compound expression correlates with prolonged survival.[11][12] In HPV-driven oropharyngeal cancer, a high level of intratumoral this compound+ cytotoxic T lymphocytes (CTLs) is associated with a favorable treatment response and prolonged overall survival.[13]

  • Unfavorable Prognosis: Conversely, in certain malignancies like lower-grade glioma (LGG) and uveal melanoma (UVM), higher this compound expression is associated with poorer overall survival.[4][14] This highlights the dual role of this compound and the importance of the cellular context in which it is expressed.

The following table summarizes the prognostic significance of this compound expression in various cancers based on available data.

Cancer TypeThis compound Expression LevelAssociated PrognosisReference(s)
Lower-Grade Glioma (LGG)HighPoor[4][14]
Uveal Melanoma (UVM)HighPoor[4][14]
Non-Small Cell Lung Cancer (NSCLC)HighFavorable[9][10]
Breast Cancer (BC)HighFavorable[11][15]
Hepatocellular Carcinoma (HCC)HighFavorable[12]
HPV-driven Oropharyngeal CancerHigh (on CTLs)Favorable[13]
Pan-cancer (most tumor types)HighFavorable[5][6]

The this compound-LLT1 Signaling Axis

The biological function of this compound is primarily mediated through its interaction with its ligand, LLT1 (CLEC2D).[2] This interaction can elicit opposing signals in different immune cell populations, a critical factor for therapeutic considerations.

Dual Signaling Roles
  • Inhibition of NK Cells: On natural killer (NK) cells, the engagement of this compound by LLT1, which can be expressed on tumor cells, delivers an inhibitory signal.[2][16] This interaction suppresses NK cell-mediated cytotoxicity and interferon-gamma (IFN-γ) secretion, representing a potential mechanism of tumor immune evasion.[4][16] Blocking this interaction has been shown to enhance the lysis of tumor cells by NK cells.[16]

  • Co-stimulation of T Cells: In contrast to its role in NK cells, this compound can act as a co-stimulatory receptor on T cells.[15] Activation of this compound can enhance T cell proliferation in response to T cell receptor (TCR) stimulation.[4] this compound+ T cells, particularly CD8+this compound+ T cells, exhibit augmented memory and cytolytic properties.[8] Furthermore, CD4+this compound+ T cells are associated with a Th1-skewed, pro-inflammatory microenvironment.[8][9]

The following diagram illustrates the dual signaling nature of the this compound-LLT1 interaction.

CD161_LLT1_Signaling This compound-LLT1 Signaling Pathway cluster_tumor Tumor Cell cluster_immune Immune Cells cluster_outcome Functional Outcome Tumor Tumor Cell LLT1 LLT1 (CLEC2D) CD161_NK This compound LLT1->CD161_NK Binds to CD161_T This compound LLT1->CD161_T Binds to NK_Cell NK Cell T_Cell T Cell Inhibition Inhibition of Cytotoxicity & IFN-γ CD161_NK->Inhibition Leads to Costimulation Co-stimulation of Proliferation & Cytokine Release CD161_T->Costimulation Leads to

Figure 1: Dual signaling of the this compound-LLT1 interaction.

A yeast two-hybrid screen identified acid sphingomyelinase as a downstream signaling partner of the this compound cytoplasmic tail, suggesting a novel signal transduction pathway.[17] Cross-linking of this compound on primary human NK cells triggers the activation of acid sphingomyelinase, leading to the generation of ceramide, a second messenger involved in apoptosis, proliferation, and differentiation.[17]

Experimental Protocols for this compound Analysis

The investigation of this compound in the context of cancer relies on a variety of well-established molecular and cellular biology techniques.

Immunohistochemistry (IHC)

IHC is a crucial method for evaluating the protein expression of this compound in tumor tissues and its spatial relationship with other cells in the tumor microenvironment.

Protocol Outline:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking of non-specific binding sites with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human this compound overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The staining intensity and the percentage of positive cells are scored to determine the level of this compound expression.

Flow Cytometry

Flow cytometry is used to quantify the expression of this compound on the surface of immune cell subsets within tumors, peripheral blood, or other biological samples.

Protocol Outline:

  • Cell Suspension Preparation: A single-cell suspension is prepared from fresh tumor tissue by mechanical dissociation and enzymatic digestion. Peripheral blood mononuclear cells (PBMCs) can be isolated by density gradient centrifugation.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against this compound and other cell surface markers (e.g., CD3, CD4, CD8, CD56) to identify specific immune cell populations.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer, exciting the fluorochromes with specific lasers and detecting the emitted light.

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and quantify the percentage of this compound-positive cells and the mean fluorescence intensity.

The following diagram outlines a typical experimental workflow for analyzing this compound expression in tumor samples.

Experimental_Workflow Workflow for this compound Analysis in Tumors cluster_processing Sample Processing cluster_analysis Analysis Methods cluster_data Data Output cluster_interpretation Interpretation TumorSample Tumor Sample (Fresh or FFPE) FreshProcessing Mechanical & Enzymatic Digestion (Fresh Tissue) TumorSample->FreshProcessing FFPEProcessing Sectioning & Deparaffinization (FFPE Tissue) TumorSample->FFPEProcessing FlowCytometry Flow Cytometry (Cell Surface this compound) FreshProcessing->FlowCytometry IHC Immunohistochemistry (Tissue this compound Expression) FFPEProcessing->IHC FlowData Quantification of This compound+ Immune Cells FlowCytometry->FlowData IHCData Localization & Scoring of this compound Expression IHC->IHCData Prognostic Correlation with Clinical Outcome FlowData->Prognostic Mechanistic Insights into Tumor Microenvironment FlowData->Mechanistic IHCData->Prognostic IHCData->Mechanistic

Figure 2: Experimental workflow for this compound analysis.

This compound as a Therapeutic Target

The dual functionality of the this compound-LLT1 axis presents both opportunities and challenges for therapeutic development.[2] Targeting this pathway could reinvigorate anti-tumor immunity by blocking the inhibitory signals to NK cells and potentially enhancing the co-stimulatory signals in T cells.[18]

Antibody-mediated blockade of this compound has been shown to enhance T cell-mediated killing of cancer cells in vitro and in vivo.[5][6] This suggests that this compound inhibitors, either as monotherapies or in combination with other immune checkpoint inhibitors, could be a promising therapeutic strategy.[4][18] However, the potential for paradoxical effects due to the co-stimulatory role of this compound on T cells necessitates careful consideration in the design of therapeutic interventions.

Conclusion and Future Directions

This compound is a compelling biomarker in oncology with significant prognostic and therapeutic implications. Its varied expression and prognostic significance across different cancers highlight the importance of a nuanced, context-dependent understanding of its role. The this compound-LLT1 signaling pathway represents a novel immune checkpoint with the potential to be targeted for cancer immunotherapy.

Future research should focus on:

  • Elucidating the precise molecular mechanisms downstream of this compound signaling in different immune cell subsets.

  • Conducting further clinical validation of this compound as a prognostic biomarker in large, prospective patient cohorts.

  • Developing and testing therapeutic agents that specifically modulate the this compound-LLT1 interaction, with a careful evaluation of their effects on both NK and T cell populations.

A deeper understanding of the intricate biology of this compound will be pivotal in harnessing its potential to improve patient outcomes and expand the arsenal (B13267) of effective cancer immunotherapies.

References

An In-depth Technical Guide on the Evolutionary Conservation of the CD161/LLT1 Axis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The CD161/LLT1 axis represents a critical immune checkpoint pathway involved in the regulation of both innate and adaptive immunity. This compound (also known as NKR-P1A or KLRB1), a C-type lectin-like receptor, is expressed on the majority of Natural Killer (NK) cells and subsets of T cells.[1][2][3] Its ligand, Lectin-like transcript-1 (LLT1, also known as CLEC2D or OCIL), is a type II transmembrane protein whose expression is induced on activated hematopoietic cells, including B cells, dendritic cells (DCs), and monocytes.[2][4][5][6] The interaction between this compound and LLT1 is characterized by low affinity and rapid kinetics, typical for cell-to-cell recognition molecules.[2][3] This axis plays a complex, context-dependent role, delivering inhibitory signals to NK cells while potentially co-stimulating T cells.[4][5][7][8] Understanding the evolutionary conservation of this pathway is paramount for the development of immunotherapies that target this interaction, as significant differences exist between species, complicating the use of animal models.[4] This guide provides a comprehensive overview of the this compound/LLT1 axis, focusing on its evolutionary conservation, functional implications, and the experimental methodologies used for its study.

The this compound Receptor (KLRB1) and its Ligand LLT1 (CLEC2D)

Genomic Organization and Orthologs

The genes encoding this compound (KLRB1) and LLT1 (CLEC2D) are located within the Natural Killer Gene Complex (NKC) on human chromosome 12p13 and mouse chromosome 6.[4] This genomic region is characterized by a cluster of genes encoding C-type lectin-like receptors that are crucial for NK cell function.

In humans, the system is relatively simple, with a single KLRB1 gene encoding the this compound receptor.[9][10] However, the situation in rodents is far more complex. Mice and rats possess multiple NKR-P1 (Klrb1) genes that encode both activating and inhibitory receptors.[10] For instance, the mouse Klrb1 locus includes several genes such as Klrb1a, Klrb1b, Klrb1c, Klrb1f, and Klrb1g.[10] This diversity in rodent NKR-P1 receptors is mirrored by a corresponding expansion of their ligands, the C-type lectin-related (Clr) molecules (encoded by Clec2 genes).[10] This complexity and the lack of clear functional homologues for the human this compound-LLT1 interaction in commonly used animal models like mice present a significant challenge for preclinical research.[4]

Expression Profile and Conservation

This compound is a major phenotypic marker for human NK and NKT cells.[11] It is also expressed on various T cell subsets, including CD4+, CD8+, γδ T cells, and Mucosal-Associated Invariant T (MAIT) cells.[1][2] LLT1 expression is generally absent on resting hematopoietic cells but is induced upon activation by stimuli such as TLR ligands, BCR cross-linking, or CD40 engagement.[4][5] LLT1 has been detected on activated B cells, monocytes, dendritic cells, and NK cells.[2][5]

Studies have shown high LLT1 expression in immune-privileged sites like the brain, placenta, and testes, suggesting a role in maintaining immune tolerance in these areas.[6] Pan-cancer analyses have revealed that the expression of the KLRB1-CLEC2D pair is associated with prognosis and immune infiltration in various tumors.[12][13]

Quantitative Analysis of the this compound/LLT1 Interaction

The binding affinity of the human this compound-LLT1 interaction is notably weak compared to other C-type lectin receptor-ligand pairs. This low affinity is a key feature of transient cell-cell recognition events.

ReceptorLigandSpeciesAffinity (KD)Technique
This compound (NKR-P1A) LLT1 (CLEC2D) Human48 µMSurface Plasmon Resonance (SPR)
NKp80 (KLRF1)AICL (CLEC2B)Human2.3 µMNot Specified
NKp65 (KLRF2)KACL (CLEC2A)Human11 nMNot Specified
Table 1: Comparative binding affinities of human C-type lectin receptor-ligand pairs. Data sourced from[4].

This weak interaction (KD = 48µM) for this compound/LLT1 underscores its role in dynamic immune regulation.[4] The thermodynamic properties of this interaction are characterized by favorable entropic and enthalpic changes, which differs from the large, unfavorable entropic changes seen in TCR-MHC interactions.[7]

Signaling Pathways and Functional Consequences

The functional outcome of this compound engagement is highly dependent on the cell type.

In NK Cells (Inhibitory)

In NK cells, the interaction of this compound with LLT1 expressed on target cells delivers an inhibitory signal, suppressing NK cell-mediated cytotoxicity and cytokine secretion.[4][5][8] This has been demonstrated in the context of various cancers, where tumor cells overexpressing LLT1 can evade NK cell surveillance.[8][14][15] Upon engagement with LLT1, this compound is downregulated on the NK cell surface, a process that may involve internalization of the receptor-ligand complex.[4][9]

The intracellular signaling pathway of this compound in NK cells is not fully elucidated but has been shown to involve the activation of acid sphingomyelinase (ASM), leading to the generation of ceramide, a second messenger implicated in apoptosis and cell proliferation.[11]

In T Cells (Co-stimulatory/Inhibitory)

The role of this compound in T cells is more complex, with reports of both co-stimulatory and inhibitory functions.[1][7] Engagement of this compound in conjunction with T-cell receptor (TCR) signaling can enhance IFN-γ production by T cells.[2][5][7] However, other studies have shown that the this compound-LLT1 interaction can inhibit TNF-α production by CD8+ T cells.[1][5] In some contexts, particularly in engineered T cells targeting hematological malignancies, blocking the this compound-LLT1 interaction has been shown to enhance T cell-mediated cytotoxicity.[4][16]

The signaling in T cells may involve the PI3K-PKB/Akt-1 pathway.[17] The dual functionality suggests that the outcome of this compound signaling in T cells is context-dependent, likely influenced by the specific T cell subset, activation state, and the local cytokine milieu.

Mandatory Visualizations

Signaling Pathway Diagram

CD161_Signaling_Pathway This compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 This compound This compound (KLRB1) LLT1->this compound Binding ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates (NK Cells) PI3K PI3K This compound->PI3K Activates (T Cells) TCR TCR TCR->PI3K Co-signal with Ceramide Ceramide ASM->Ceramide Generates Inhibition Inhibition of Cytotoxicity & Cytokine Release (NK Cells) ASM->Inhibition Ceramide->Inhibition Akt Akt/PKB PI3K->Akt Costimulation Co-stimulation (e.g., IFN-γ production) (T Cells) Akt->Costimulation

Caption: Simplified signaling pathways of the this compound/LLT1 axis in NK and T cells.

Experimental Workflow Diagram

Experimental_Workflow_Cytotoxicity_Assay Workflow for NK Cell Cytotoxicity Assay cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Target_Cells 1. Target Cells (LLT1+) (e.g., K562, tumor lines) Label_Target 2. Label with fluorescent dye (e.g., CFSE) Target_Cells->Label_Target Co_culture 5. Co-culture Effector & Target cells (Various E:T ratios, 4 hours) Label_Target->Co_culture Effector_Cells 3. Effector Cells (Primary NK Cells) Block 4. Optional: Blockade (Anti-LLT1/CD161 mAb or Isotype) Effector_Cells->Block Block->Co_culture Stain_Dead 6. Stain for dead cells (e.g., 7-AAD, PI) Co_culture->Stain_Dead Flow_Cytometry 7. Acquire on Flow Cytometer Stain_Dead->Flow_Cytometry Gating 8. Gate on Target Cells (CFSE+) Calculate % Lysis (7-AAD+) Flow_Cytometry->Gating

Caption: General workflow for a flow cytometry-based NK cell cytotoxicity assay.

Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for this compound-LLT1 Binding Affinity

Objective: To determine the kinetic and affinity constants (kon, koff, KD) of the this compound-LLT1 interaction.

Materials:

  • Biacore instrument (e.g., Biacore 8K, T200)

  • Sensor Chip CM5

  • Amine Coupling Kit (NHS, EDC, Ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Recombinant biotinylated human this compound (Ligand)

  • Recombinant human LLT1 (Analyte)

Methodology:

  • System Preparation: Prime the instrument with running buffer until a stable baseline is achieved.[18]

  • Ligand Immobilization: a. Activate the carboxymethylated dextran (B179266) surface of a CM5 sensor chip flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[18][19] b. Inject the biotinylated this compound protein (diluted to 5-20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., ~400-500 RU) is reached.[18][20] c. Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.[18] d. A reference flow cell should be prepared similarly but without the ligand injection (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[19][21]

  • Analyte Binding: a. Prepare a dilution series of the LLT1 analyte in running buffer. Concentrations should span at least 10-fold below and 10-fold above the expected KD. b. Inject each LLT1 concentration over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by an injection of running buffer for a defined dissociation time.[20] c. Perform at least one zero-analyte (buffer only) injection for double referencing.

  • Surface Regeneration (if necessary): If the analyte does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove bound analyte and restore the ligand surface. The optimal regeneration solution must be determined empirically.

  • Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data. b. Subtract the zero-analyte injection data from the analyte injections. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and calculate the KD (koff/kon). For low-affinity interactions, an equilibrium (steady-state) analysis may be more appropriate.[7]

Protocol: Flow Cytometry-Based NK Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to lyse LLT1-expressing target cells and to assess the inhibitory effect of the this compound-LLT1 interaction.

Materials:

  • Target cells: A cell line known to be sensitive to NK cell killing and expressing LLT1 (e.g., K562 or a tumor cell line).

  • Effector cells: Isolated primary human NK cells or PBMCs.

  • Cell labeling dye: Carboxyfluorescein succinimidyl ester (CFSE).

  • Dead cell stain: 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

  • Blocking antibodies: Anti-human LLT1 mAb, Anti-human this compound mAb.

  • Isotype control antibody.

  • Culture medium: RPMI-1640 + 10% FBS.

  • Flow cytometer.

Methodology:

  • Target Cell Preparation: a. Harvest target cells and wash with PBS. b. Resuspend cells at 1x106 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. c. Incubate for 10-15 minutes at 37°C, protected from light.[22][23] d. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.[22] e. Wash the cells twice with culture medium and resuspend at a known concentration (e.g., 1x105 cells/mL).

  • Effector Cell Preparation: a. Isolate NK cells or PBMCs from healthy donor blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for NK cell enrichment if desired. b. Resuspend effector cells at the desired concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 25:1, 10:1, 5:1).[14]

  • Blocking (for inhibition assessment): a. Aliquot effector cells (for anti-CD161) or target cells (for anti-LLT1) and incubate with blocking antibody or isotype control at a saturating concentration for 20-30 minutes on ice.

  • Co-incubation: a. In a 96-well U-bottom plate, combine 100 µL of target cells (e.g., 1x104 cells) with 100 µL of effector cells at various E:T ratios. b. Include control wells: i. Targets alone (spontaneous death). ii. Targets with detergent (maximum lysis). c. Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[14]

  • Staining and Acquisition: a. After incubation, chill the plate on ice. b. Add the dead cell stain (e.g., 7-AAD) to each well and incubate for 10-15 minutes on ice in the dark. c. Acquire events on a flow cytometer without washing.

  • Data Analysis: a. Gate on the target cell population based on their CFSE fluorescence (CFSE+). b. Within the CFSE+ gate, determine the percentage of dead cells (7-AAD+).[23][24] c. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)] d. Compare the specific lysis in the presence of blocking antibodies versus the isotype control to determine the contribution of the this compound-LLT1 interaction to the inhibition of cytotoxicity.[14]

Protocol: Flow Cytometry Staining for this compound and LLT1 Expression

Objective: To determine the percentage of immune cells expressing this compound and/or LLT1.

Materials:

  • Cell sample (e.g., PBMCs, isolated cell subsets).

  • Fluorochrome-conjugated antibodies: Anti-human this compound, Anti-human LLT1, and relevant lineage markers (e.g., CD3, CD19, CD56, CD14).

  • Isotype controls for each antibody.

  • FACS Buffer: PBS + 2% FBS + 0.1% Sodium Azide.

  • Fc Block (e.g., Human TruStain FcX™).

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of your sample at a concentration of 1-2x107 cells/mL in FACS buffer.

  • Fc Receptor Blocking: Add 1x106 cells to a FACS tube. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[15]

  • Surface Staining: a. Add the pre-titrated fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes) to the cells. b. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[24][25]

  • Wash: Add 2 mL of FACS buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat the wash step.[24][25]

  • Resuspension and Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Acquisition: Acquire the samples on a flow cytometer. Ensure enough events are collected for rare populations.

  • Data Analysis: Using flow cytometry analysis software, gate on the cell populations of interest based on forward and side scatter, followed by lineage marker expression. Determine the percentage of positive cells and the median fluorescence intensity (MFI) for this compound and LLT1 within each population, comparing to the isotype control.[15]

Conclusion

The this compound/LLT1 axis is an immunomodulatory pathway with distinct functional consequences in different immune cell lineages. While its inhibitory role in NK cells is well-established, its function in T cells is more nuanced, exhibiting both co-stimulatory and inhibitory potential. A significant hurdle in the therapeutic targeting of this axis is its evolutionary divergence, particularly the complexity of the homologous systems in rodents, which limits the predictive value of conventional preclinical models.[4] The technical guide provided here summarizes the current understanding of the this compound/LLT1 interaction, offering standardized protocols for its quantitative and functional analysis. A deeper understanding of the species-specific differences and the context-dependent signaling of this axis will be crucial for the successful development of novel immunotherapies.

References

Unraveling the Functional Dichotomy of CD161: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Functional Landscape of CD161-Expressing Immune Cells and the Implications of Ligand Isoform Diversity

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the functional differences associated with the expression of the C-type lectin receptor this compound (KLRB1) on various immune cell subsets. While the concept of distinct this compound protein isoforms is not prominently described in current literature, a significant body of research highlights the profound functional divergence between this compound-positive and this compound-negative lymphocytes. Furthermore, the existence of splice variants of its ligand, LLT1 (encoded by the CLEC2D gene), introduces another layer of regulatory complexity to the this compound signaling axis. This guide will synthesize the current understanding of these topics, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Functional Distinctions Between this compound+ and this compound- Immune Cell Subsets

This compound is a type II membrane protein expressed on a majority of Natural Killer (NK) cells and subsets of T cells.[1][2] Its expression is not merely a surface marker but delineates functionally distinct lymphocyte populations with unique responses to stimuli and distinct roles in inflammatory processes.

Natural Killer (NK) Cells

This compound expression on NK cells is associated with a pro-inflammatory phenotype and a heightened responsiveness to cytokine stimulation.[3][4] Studies have demonstrated that this compound+ NK cells exhibit enhanced proliferation and cytokine production in response to various interleukins.

Table 1: Proliferative Response of this compound+ vs. This compound- NK Cells to Cytokine Stimulation

StimulusCell SubsetProliferation (Tritiated Thymidine Incorporation)Activation Marker (CD69) Expression
IL-2This compound+ NK cellsSignificantly HigherHigher
IL-15This compound+ NK cellsSignificantly HigherHigher
IL-12 + IL-15This compound+ NK cellsSignificantly HigherHigher
PHAThis compound+ NK cellsSignificantly HigherHigher

Source: Adapted from Fergusson et al., 2018.[3][4]

Furthermore, this compound+ NK cells, particularly the CD56dim subset, show a greater capacity for IFN-γ production in response to IL-12 and IL-18 stimulation.[3][4] This suggests that this compound expression identifies a subset of NK cells that are poised for a rapid and robust pro-inflammatory response.

T Cells

In T cells, this compound expression is linked to a memory phenotype and the capacity for producing IL-17, a key cytokine in mucosal immunity and inflammation.[5] CD4+this compound+ T cells are considered precursors of Th17 cells.[5] These cells are characterized by the expression of the transcription factor RORγt and the chemokine receptor CCR6.

Table 2: Cytokine Production by this compound+ vs. This compound- FoxP3+ Regulatory T cells

CytokineThis compound+FoxP3+ T cellsThis compound-FoxP3+ T cells
IL-17ASignificantly Higher ProductionLow to Absent Production
IFN-γSignificantly Higher ProductionLow to Absent Production
IL-2Significantly Higher ProductionLow to Absent Production

Source: Adapted from Hart et al., 2014.[6]

Interestingly, the expression of this compound on CD4+ T cells is dynamic and can be downregulated upon T-cell receptor (TCR) stimulation.[7]

The Ligand Perspective: CLEC2D (LLT1) Isoforms

The functional activity of this compound is regulated by its interaction with the ligand Lectin-like transcript 1 (LLT1), encoded by the CLEC2D gene.[8][9][10] The CLEC2D gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms.[8][9][10] Crucially, not all of these isoforms are capable of binding to this compound.

Research has identified several CLEC2D splice variants, including transmembrane and soluble isoforms.[8][9][10] While multiple transmembrane isoforms (isoform 1, 2, and 4) are efficiently produced, only isoform 1 (LLT1) is expressed on the cell surface and is capable of binding to the this compound receptor.[8][9][10] Isoforms 2 and 4 are retained within the endoplasmic reticulum.[9][10]

Table 3: Characteristics of CLEC2D (LLT1) Isoforms

IsoformCellular LocalizationThis compound Binding
Isoform 1 (LLT1)Cell SurfaceYes
Isoform 2Endoplasmic ReticulumNo
Isoform 4Endoplasmic ReticulumNo
Soluble IsoformsSecreted (putative)Not Determined

Source: Adapted from Germain et al., 2010.[8][9][10]

This differential binding capacity suggests a sophisticated regulatory mechanism where the expression of non-binding isoforms could potentially modulate the availability of the functional LLT1 ligand.

Signaling Pathways

The signaling pathways downstream of this compound are not fully elucidated but are known to involve the activation of acid sphingomyelinase (ASM).[11] Ligation of this compound triggers the activation of ASM, leading to the generation of ceramide, a second messenger involved in apoptosis, proliferation, and differentiation.[11]

CD161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Activation LLT1 LLT1 (CLEC2D Isoform 1) LLT1->this compound Binding Sphingomyelin Sphingomyelin ASM->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Downstream Downstream Effector Pathways (Apoptosis, Proliferation, Differentiation) Ceramide->Downstream Activation RTPCR_Workflow RNA Total RNA from hematopoietic cells cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA PCR PCR with CLEC2D-specific primers cDNA->PCR Gel Agarose Gel Electrophoresis PCR->Gel Bands Excision of PCR bands Gel->Bands Cloning Cloning into sequencing vector Bands->Cloning Sequencing DNA Sequencing and Analysis Cloning->Sequencing Flow_Cytometry_Workflow PBMCs Isolate PBMCs Staining Stain with fluorescent antibodies (e.g., anti-CD3, -CD56, -CD161) PBMCs->Staining Acquisition Acquire data on flow cytometer Staining->Acquisition Gating Gating Strategy: 1. Lymphocytes 2. T cells (CD3+) 3. NK cells (CD3-CD56+) Acquisition->Gating Analysis Analyze this compound expression on T and NK cell subsets Gating->Analysis

References

The Pro-Inflammatory Role of CD161: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Complex Pro-Inflammatory Functions of the C-Type Lectin Receptor CD161, its Signaling Pathways, and its Implications for Drug Development in Inflammatory and Autoimmune Diseases.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role of the C-type lectin receptor this compound in orchestrating pro-inflammatory responses. This compound has emerged as a key player in both the innate and adaptive immune systems, marking subsets of T cells and NK cells with potent pro-inflammatory potential. Understanding its multifaceted functions is crucial for the development of novel therapeutic strategies for a range of inflammatory and autoimmune disorders.

Executive Summary

This compound, also known as Killer Cell Lectin-Like Receptor B1 (KLRB1), is a type II transmembrane protein predominantly expressed on natural killer (NK) cells and various subsets of T cells, including CD4+, CD8+, and γδ T cells. Its expression is closely linked with the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), making it a hallmark of Th17 and Tc17 cells.[1][2] Beyond its role as a surface marker, this compound actively participates in modulating immune responses through its interaction with its ligand, Lectin-like transcript 1 (LLT1), and through distinct downstream signaling pathways. This guide will explore the expression of this compound on key immune cell populations, its role in cytokine production and cytotoxicity, the signaling cascades it initiates, and its involvement in inflammatory diseases. Furthermore, it will provide detailed experimental protocols for studying this compound function and present quantitative data in a clear, tabular format.

This compound Expression and its Association with Pro-Inflammatory Cell Subsets

This compound expression delineates specific lymphocyte populations with heightened pro-inflammatory capabilities. Its presence is not merely an activation marker but signifies a distinct functional phenotype.

This compound on T Helper 17 (Th17) and Cytotoxic T 17 (Tc17) Cells

A seminal finding in the study of this compound is its strong association with IL-17-producing T cells.[1] All human T cell subsets capable of producing IL-17, including CD4+ (Th17), CD8+ (Tc17), and γδ T cells, express this compound.[2][3] This expression is intrinsically linked to the master transcription factor for Th17 development, RORγt.[2] Naïve this compound- T cells can be induced to express this compound and produce IL-17 upon transduction with RORγt, highlighting the regulatory link between this transcription factor and this compound expression.[2]

This compound on Natural Killer (NK) Cells

The majority of human NK cells express this compound.[4] Functionally, this compound expression on NK cells identifies a pro-inflammatory subset that exhibits a heightened response to innate cytokines such as IL-12 and IL-18.[5] This innate-like responsiveness is a shared feature across different this compound-expressing lymphocyte lineages.[6]

This compound on Regulatory T cells (Tregs)

Intriguingly, a subset of FoxP3+ regulatory T cells (Tregs) also expresses this compound. While Tregs are typically associated with immune suppression, these this compound+ Tregs possess the capacity to produce pro-inflammatory cytokines, including IL-17 and IFN-γ. This suggests a plastic nature of these cells, which, depending on the microenvironment, may contribute to inflammation.

Quantitative Data on this compound Expression and Function

The following tables summarize key quantitative data regarding the expression and function of this compound in the context of pro-inflammatory responses.

ParameterCell TypeConditionValueReference
Binding Affinity (Kd) This compound and LLT1In vitro48-53 μM[1]
Cell Population CD4+this compound+ T cellsRheumatoid Arthritis Synovial Fluid36.71% (median)[7]
CD4+this compound+ T cellsHealthy Control Peripheral Blood20.34% (median)[7]
CD4+this compound+ T cellsCrohn's Disease Gut Tissue20-fold increase vs. Healthy Controls[2]
CD4+this compound+ T cellsActive Ulcerative Colitis11.0 ± 5.07%[8]
CD4+this compound+ T cellsHealthy Control Colon21.0 ± 5.88%[8]
Cytokine Production IL-17ASHR Splenocytes (vs. WKY)189 pg/ml (vs. 226 pg/ml)[9]
IL-17FSHR Splenocytes (vs. WKY)104 pg/ml (vs. 27 pg/ml)[9]
IFN-γIL-2 expanded NK cells co-cultured with THP-1 cells200-300 pg/ml/10^5 cells[2]
TNF-αIL-2 expanded NK cells co-cultured with THP-1 cells200-300 pg/ml/10^5 cells[2]
IL-17Responders to anti-TNF-α therapy in RA (post-treatment)27.8 pg/ml[10]
IL-17Non-responders to anti-TNF-α therapy in RA (post-treatment)148.6 pg/ml[10]

This compound Signaling Pathways

The signaling cascades initiated by this compound are complex and context-dependent, leading to either activating or inhibitory signals.

This compound Signaling in NK Cells

In NK cells, ligation of this compound has been shown to have an inhibitory effect on cytotoxicity and IFN-γ secretion.[11] A key identified signaling partner is acid sphingomyelinase (ASM). Cross-linking of this compound triggers the activation of ASM, which in turn leads to the generation of ceramide, a second messenger involved in various cellular processes.[12]

CD161_NK_Signaling This compound Signaling in NK Cells LLT1 LLT1 This compound This compound LLT1->this compound Binds ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates Sphingomyelin Sphingomyelin ASM->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Inhibition Inhibition of Cytotoxicity & IFN-γ Secretion Ceramide->Inhibition

This compound signaling cascade in NK cells.
This compound Signaling in T Cells

In T cells, the role of this compound is more nuanced, with reports of both co-stimulatory and co-inhibitory functions.[6][13] The TL1A-DR3 signaling axis has been shown to enhance IFN-γ production via this compound.[14][15] Ligation of this compound can act as a co-stimulatory signal in the context of T-cell receptor (TCR) activation, leading to increased proliferation and cytokine production.

CD161_T_Cell_Signaling This compound Signaling in T Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LLT1 LLT1 This compound This compound LLT1->this compound Binds Signaling_Intermediates Downstream Signaling Molecules This compound->Signaling_Intermediates Co-stimulates TCR TCR Complex TCR->Signaling_Intermediates Activates DR3 DR3 DR3->Signaling_Intermediates Enhances TL1A TL1A TL1A->DR3 Binds RORgt RORγt Signaling_Intermediates->RORgt Activates Gene_Expression Gene Expression (IL-17, IFN-γ) RORgt->Gene_Expression Induces

Co-stimulatory role of this compound in T cells.

Role of this compound in Inflammatory Diseases

The pro-inflammatory functions of this compound+ cells implicate them in the pathogenesis of several autoimmune and inflammatory diseases.

  • Crohn's Disease: There is a significant accumulation of CD4+this compound+ T cells, including Th1, Th17, and Th1/Th17 subsets, in perianal fistulas of Crohn's disease patients.[16] Furthermore, a 20-fold increase in CD161intCD4+ T cells has been observed in the gut of Crohn's disease patients compared to healthy controls.[2]

  • Psoriasis: Psoriatic skin lesions show an increased presence of various immune cells, including NKT cells that express this compound.[17]

  • Rheumatoid Arthritis: The synovial fluid of rheumatoid arthritis patients is enriched with CD4+this compound+ T cells, and their frequency correlates with disease activity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Flow Cytometry for this compound+ Lymphocyte Subsets

This protocol outlines the steps for identifying and quantifying this compound-expressing T cell and NK cell populations from peripheral blood mononuclear cells (PBMCs) or tissue samples.

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound+ Cells start Isolate PBMCs or Single-Cell Suspension surface_stain Surface Staining with Fluorochrome-Conjugated Antibodies (e.g., anti-CD3, CD4, CD8, CD56, this compound) start->surface_stain intracellular_stain Fixation and Permeabilization (for intracellular cytokines like IL-17, IFN-γ) surface_stain->intracellular_stain intracellular_ab Intracellular Staining with Fluorochrome-Conjugated Antibodies intracellular_stain->intracellular_ab acquire Data Acquisition on a Flow Cytometer intracellular_ab->acquire analyze Data Analysis: Gating on Lymphocyte Subsets and Quantifying this compound Expression acquire->analyze

Workflow for flow cytometric analysis of this compound+ cells.

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or prepare a single-cell suspension from tissue biopsies through enzymatic digestion and mechanical dissociation.

  • Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD56, this compound) and incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • (Optional) Intracellular Cytokine Staining:

    • Stimulation: For cytokine detection, stimulate cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Fixation and Permeabilization: After surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-17A, IFN-γ) and incubate for 30 minutes at 4°C in the dark.

    • Wash: Wash the cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte populations based on forward and side scatter, followed by gating on specific T cell (CD3+) and NK cell (CD3-CD56+) subsets. Within these populations, quantify the percentage of this compound-expressing cells.

Chromium-51 (B80572) Release Assay for NK Cell Cytotoxicity

This classic assay measures the cytotoxic activity of NK cells by quantifying the release of radioactive chromium-51 (⁵¹Cr) from labeled target cells upon lysis.

Protocol:

  • Target Cell Labeling:

    • Harvest target cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis).

    • Resuspend the cells in culture medium and add ⁵¹Cr-sodium chromate.

    • Incubate for 1-2 hours at 37°C to allow for cellular uptake of ⁵¹Cr.

    • Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

  • Effector Cell Preparation: Isolate NK cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Co-culture:

    • Plate the ⁵¹Cr-labeled target cells in a 96-well V-bottom plate.

    • Add effector NK cells at various effector-to-target (E:T) ratios.

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent, e.g., Triton X-100).

    • Incubate the plate for 4 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Co-Immunoprecipitation (Co-IP) for Identifying this compound-Interacting Proteins

Co-IP is a powerful technique to identify proteins that interact with this compound within a cellular context.

Protocol:

  • Cell Lysis: Lyse cells expressing this compound with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for this compound overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner or by mass spectrometry for the identification of novel interacting proteins.

Conclusion and Future Directions

This compound has unequivocally been established as a crucial player in the orchestration of pro-inflammatory immune responses. Its role as a marker for IL-17-producing T cells and pro-inflammatory NK cells, coupled with its direct involvement in signaling pathways that modulate cytokine production and cytotoxicity, positions it as a promising therapeutic target for a multitude of inflammatory and autoimmune diseases.

Future research should focus on further elucidating the context-dependent signaling of this compound in different immune cell subsets and in various disease settings. A deeper understanding of the regulatory mechanisms governing this compound expression and the downstream consequences of its engagement will be pivotal for the rational design of novel therapies aimed at modulating its activity. The development of specific antagonists or agonists for the this compound-LLT1 interaction holds significant therapeutic potential for a wide range of debilitating inflammatory conditions.

References

An In-depth Technical Guide to the Interaction of CD161 with Immune Checkpoint Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The landscape of cancer immunotherapy is continually evolving, with a primary focus on identifying novel immune checkpoint molecules that can be targeted to overcome tumor-induced immunosuppression. CD161 (KLRB1), a C-type lectin-like receptor, is emerging as a critical player in this domain. Expressed on natural killer (NK) cells and distinct subsets of T cells, this compound and its interaction with its ligand, lectin-like transcript 1 (LLT1), represent a novel immunomodulatory axis. The function of this compound is highly context-dependent, exhibiting both co-stimulatory and inhibitory roles. Notably, its expression is closely correlated with other key immune checkpoints, including PD-1, TIGIT, and LAG-3, suggesting a complex interplay in regulating the anti-tumor immune response. This technical guide provides a comprehensive overview of the this compound/LLT1 axis, its signaling pathways, its co-expression and interaction with other checkpoint molecules, and the key experimental methodologies used to investigate these interactions.

The this compound Receptor and its Ligand

This compound (KLRB1): Structure and Expression

This compound, also known as Killer Cell Lectin-like Receptor Subfamily B Member 1 (KLRB1), is a type II transmembrane protein that forms a disulfide-linked homodimer on the cell surface.[1][2] It is a member of the C-type lectin-like receptor family and is predominantly expressed on the vast majority of NK cells, as well as on significant subsets of T cells, including CD4+, CD8+, γδ T cells, and Mucosal-Associated Invariant T (MAIT) cells.[3][4] this compound expression on T cells is often associated with a memory phenotype and innate-like functional potential, such as the capacity for rapid cytokine production.[1][5]

Ligand: Lectin-like Transcript 1 (LLT1)

The primary and best-characterized ligand for human this compound is the Lectin-like Transcript 1 (LLT1), also known as CLEC2D.[3][6] LLT1 is not typically present on resting cells but is upregulated upon activation on various hematopoietic cells, including B cells, T cells, monocytes, and dendritic cells.[3][4] Its expression has also been documented on various tumor cells, suggesting a mechanism for immune evasion.[6][7][8] The interaction between this compound and LLT1 is characterized by a low binding affinity and fast kinetics, which is typical for cell-to-cell recognition receptors involved in immune surveillance.[2][3]

This compound Signaling and Functional Dichotomy

The functional outcome of this compound engagement is complex and appears to differ between cell types. In NK cells, the this compound-LLT1 interaction is generally considered inhibitory, leading to a reduction in natural cytotoxicity and IFN-γ production.[1][3][8]

In T cells, its role is more controversial, with studies reporting both co-stimulatory and inhibitory functions.[2][3][4] This functional duality may be explained by a unique signaling pathway. The cytoplasmic tail of this compound lacks canonical ITIM or ITAM signaling motifs.[1] One proposed mechanism suggests that this compound ligation triggers the activation of acid sphingomyelinase (aSMase), which catalyzes the conversion of sphingomyelin (B164518) to ceramide.[2] Ceramide, a key lipid second messenger, can then influence downstream signaling cascades, including the PI3K-Akt pathway, which is involved in T cell activation, differentiation, and survival.[2]

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound Binding aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Activates Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Catalyzes Ceramide Ceramide Sphingomyelin->Ceramide PI3K PI3K Ceramide->PI3K Activates Akt Akt PI3K->Akt Activates Response T-Cell Proliferation, Cytokine Production, Survival Akt->Response Promotes

Caption: Proposed this compound signaling pathway via aSMase and ceramide generation.

Interaction with Other Immune Checkpoint Molecules

This compound expression is closely associated with the expression of other major immune checkpoints, indicating a coordinated regulation of immune responses, particularly within the tumor microenvironment.[3][9]

Co-expression with PD-1, TIGIT, and LAG-3

Tumor-infiltrating lymphocytes (TILs) often co-express multiple inhibitory receptors. This compound is frequently found on the same T cells that express PD-1, TIGIT, and LAG-3.[10][11]

  • PD-1: While some studies show that this compound+ T cells express low levels of the exhaustion marker PD-1, suggesting they are not terminally differentiated, other reports identify a distinct CD8+PD-1+this compound+ T cell subset in tumors.[5][11] In hepatocellular carcinoma, this double-positive population was found to be more cytotoxic and proliferative than its this compound- counterpart, challenging the simple association of PD-1 with exhaustion.[11]

  • TIGIT: In the context of allogeneic hematopoietic stem cell transplantation for acute myeloid leukemia (AML), high levels of both TIGIT and this compound on CD4+ T cells were significantly associated with subsequent disease relapse.[10] This suggests a potential synergistic inhibitory function that may suppress the graft-versus-leukemia effect.

  • LAG-3: LAG-3 and PD-1 are known to cooperate to inhibit T cell function.[12][13] While direct functional links between this compound and LAG-3 are less defined, their co-expression on dysfunctional TILs is highly probable, contributing to an overall exhausted phenotype.[12]

Caption: Co-expression of this compound and other checkpoints on T cells interacting with ligands.

Quantitative Data Summary

The quantitative analysis of receptor-ligand interactions and cellular expression is fundamental to understanding their biological significance.

Table 1: Binding Affinity of this compound-LLT1 Interaction

Receptor Ligand Binding Affinity (KD) Technique Reference
This compound LLT1 48 µM Surface Plasmon Resonance [2]

This low-affinity interaction is characteristic of transient cell-cell recognition events in the immune system.

Table 2: Representative Expression Data of this compound and Correlated Checkpoints

Cell Population Condition/Tissue Finding Significance Reference
CD4+ T cells Post allo-HSCT High co-expression of this compound and TIGIT Associated with AML relapse [10]
CD8+ T cells Hepatocellular Carcinoma (HCC) CD8+PD-1+this compound+ subset is more cytotoxic and proliferative This compound may mark a non-exhausted, functional PD-1+ subset [11]
CD4+ T cells HPV16+ Oropharyngeal Cancer High levels of CD4+this compound+ effector memory T cells Associated with improved survival [14]

| CD8+ T cells | Glioma | this compound-CLEC2D pathway attenuates cytotoxicity | Potential target for immunotherapy in brain tumors |[3] |

Key Experimental Methodologies

Investigating the interaction and co-expression of immune checkpoint molecules requires a combination of sophisticated cellular and molecular techniques.

Protocol: Multi-Color Flow Cytometry for Co-expression Analysis

This protocol outlines a general workflow for analyzing the simultaneous expression of this compound and other checkpoint markers on immune cell subsets.

  • Cell Preparation: Isolate single-cell suspensions from peripheral blood (PBMCs) or tissues (e.g., tumor digests). For tissues, this involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).

  • Fc Receptor Blocking: Incubate cells with an Fc blocking reagent (e.g., Human TruStain FcX™) for 10-15 minutes to prevent non-specific antibody binding.

  • Surface Staining: Add a pre-titrated cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD161, anti-PD-1, anti-TIGIT) to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Include a viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes) to exclude dead cells from the analysis, which can bind antibodies non-specifically.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Fixation (Optional): If cells are not to be analyzed immediately, fix them with a suitable fixative like 1-2% paraformaldehyde.

  • Data Acquisition: Acquire data on a multi-parameter flow cytometer (e.g., BD LSRII, Cytek Aurora). Ensure proper compensation or spectral unmixing controls are run.[15]

  • Data Analysis: Use software like FlowJo or FCS Express to gate on viable, single cells, identify major immune lineages (e.g., CD3+CD8+ T cells), and quantify the co-expression of checkpoint molecules within the population of interest.[15]

Flow_Cytometry_Workflow Start Single-Cell Suspension (Blood, Tissue) FcBlock Fc Receptor Block Start->FcBlock Stain Antibody Cocktail Staining (this compound, PD-1, TIGIT, etc.) + Viability Dye FcBlock->Stain Wash1 Wash Stain->Wash1 Fix Fixation (Optional) Wash1->Fix Acquire Data Acquisition (Flow Cytometer) Fix->Acquire Analyze Data Analysis & Gating (e.g., FlowJo) Acquire->Analyze

Caption: General experimental workflow for multi-color flow cytometry.
Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol describes a method to determine if this compound physically associates with other membrane proteins within a complex.

  • Cell Lysis: Lyse cells expressing the proteins of interest (e.g., activated T cells) with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-CD161) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control using an isotype-matched IgG antibody should be run in parallel.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-PD-1). A band at the correct molecular weight in the this compound IP lane (but not the IgG control lane) indicates an interaction.[16][17]

CoIP_Workflow Start Cell Lysis (Non-denaturing buffer) Preclear Pre-clear Lysate with Protein A/G Beads Start->Preclear IP Incubate with 'Bait' Antibody (e.g., anti-CD161) Preclear->IP Capture Capture Complexes with Protein A/G Beads IP->Capture Wash Wash Beads (3-5x) Capture->Wash Elute Elute Proteins Wash->Elute Analyze Analysis by Western Blot (Probe for 'Prey' protein) Elute->Analyze

Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Therapeutic Implications and Future Directions

The this compound/LLT1 axis is a promising new target for cancer immunotherapy.[8][9] The demonstration that blocking antibodies against this compound can enhance T cell and NK cell-mediated killing of tumor cells provides a strong rationale for clinical development.[6]

Key future directions include:

  • Combination Therapies: Given the frequent co-expression of this compound with other checkpoints, dual blockade strategies (e.g., anti-CD161 plus anti-PD-1) are highly attractive and may overcome resistance to single-agent therapies.[6][8]

  • Biomarker Development: Assessing the expression levels of this compound on TILs and LLT1 on tumor cells could serve as a predictive biomarker to stratify patients for this compound-targeted therapies.[3][9]

  • Mechanistic Clarity: Further research is needed to fully elucidate the downstream signaling of this compound in different immune subsets and to resolve the conflicting reports on its co-stimulatory versus inhibitory functions in T cells.

References

Methodological & Application

Application Notes: Anti-CD161 Antibody for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CD161, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II transmembrane C-type lectin receptor. It is expressed as a disulfide-linked homodimer on the surface of various lymphocytes.[1][2] this compound is prominently found on most Natural Killer (NK) cells and subsets of T cells, including CD4+, CD8+, and γδ T cells.[3][4] It serves as a key phenotypic marker for identifying specific cell populations, such as IL-17 producing T cells (Th17 cells).[2][4] The interaction of this compound with its ligand, lectin-like transcript 1 (LLT1), can result in either inhibitory or co-stimulatory signals, depending on the cellular context, playing a role in regulating immune responses.[1][4]

Applications in Flow Cytometry

The use of fluorochrome-conjugated anti-CD161 antibodies in multicolor flow cytometry is essential for:

  • Immunophenotyping: Identifying and quantifying NK cells and various T cell subsets in heterogeneous samples like peripheral blood or tissue.

  • Functional Studies: Characterizing the pro-inflammatory potential of T cells and NK cells, as this compound expression is linked to cytokine production.[5][6]

  • Disease Research: Investigating the role of this compound-expressing cells in various diseases, including cancer, viral infections, and autoimmune disorders.[1][7] For instance, this compound expression has been associated with favorable prognosis in some cancers and pathogenic potential in chronic viral infections.[4][8]

Recommended Antibody Clones and Conjugates

A variety of anti-CD161 antibody clones are available for flow cytometry, with HP-3G10 being common for human studies and PK136 for mouse models. The choice of fluorochrome should be based on the specific instrument configuration and the brightness required for detecting the antigen, especially in a multicolor panel.[9]

Parameter Human Anti-CD161 Mouse Anti-CD161 (NK1.1) References
Common Clone HP-3G10PK136[3][10][11]
Isotype Mouse IgG1, KappaMouse IgG2a, kappa[11][12]
Reactivity Human, Baboon, Chimpanzee, Rhesus MonkeyMouse (specific strains like C57BL/6)[10][13]
Available Conjugates FITC, PE, APC, PerCP-Cy5.5, PE-Cy7, Alexa Fluor® dyes, Brilliant Violet™ dyesFITC, PE, APC, Alexa Fluor® 488, Biotin[10][12][13]

Quantitative Guidelines for Staining

Proper titration of the antibody is crucial for optimal results. The following table provides general guidelines; however, empirical determination for each specific cell type and experimental condition is recommended.[14][15]

Parameter Guideline References
Cell Concentration 1 x 10^5 to 1 x 10^8 cells per test[3][16]
Staining Volume 100 µL[3]
Antibody Amount (Clone HP-3G10) 5 µL (approx. 0.25 µg) per test[3]
Antibody Amount (Clone PK136) 0.125 µg per 1 x 10^6 cells[10]
Incubation Time 20-30 minutes[17]
Incubation Temperature 2-8°C (on ice)[18]

This compound Signaling Pathways

This compound signaling is complex and context-dependent. Upon binding its ligand LLT1, it can initiate distinct downstream pathways.

  • Inhibitory Signaling in NK Cells: Ligation of this compound by LLT1 can inhibit NK cell-mediated cytotoxicity and cytokine secretion.[1][6]

  • Activating Signaling in T Cells: In T cells, this compound can act as a co-stimulatory receptor. For example, the TL1A-DR3 signaling axis can enhance the production of IFN-γ by this compound+ T cells.[4][5]

  • Acid Sphingomyelinase Pathway: Cross-linking of this compound can trigger the activation of acid sphingomyelinase (ASM), leading to the generation of ceramide, a second messenger involved in apoptosis, proliferation, and differentiation.[3][19]

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (KLRB1) ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates Effector_Functions Inhibitory Signal (e.g., NK Cells) - Decreased Cytotoxicity - Decreased IFN-γ This compound->Effector_Functions Inhibits LLT1 LLT1 LLT1->this compound Binds Ceramide Ceramide ASM->Ceramide Generates DR3 DR3 Effector_Functions2 Co-stimulatory Signal (e.g., T Cells) - Increased IFN-γ DR3->Effector_Functions2 Enhances via this compound TL1A TL1A TL1A->DR3 Binds Flow_Cytometry_Workflow start Start prep 1. Cell Preparation - Isolate/Thaw PBMCs - Wash with PBS - Resuspend to 1x10^7 cells/mL start->prep block 2. Fc Receptor Blocking (Optional) - Add Fc Block - Incubate 10-15 min at 4°C prep->block stain 3. Antibody Staining - Add antibody cocktail (anti-CD161, etc.) - Incubate 20-30 min at 4°C in the dark block->stain wash1 4. Wash - Add 2 mL Staining Buffer - Centrifuge at 300-400 x g for 5 min - Decant supernatant stain->wash1 wash2 5. Repeat Wash Step wash1->wash2 resuspend 6. Resuspend for Acquisition - Resuspend in 300-500 µL Staining Buffer wash2->resuspend acquire 7. Data Acquisition - Run samples on flow cytometer resuspend->acquire analyze 8. Data Analysis - Gate on lymphocyte population - Identify this compound+ subsets acquire->analyze end End analyze->end

References

Application Notes and Protocols for CD161 Staining in Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD161, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II C-type lectin-like receptor expressed on a variety of immune cells.[1] It is prominently found on the majority of Natural Killer (NK) cells and subsets of T cells, including CD4+, CD8+, γδ T cells, and NKT cells.[1][2] The ligand for this compound is the Lectin-like transcript 1 (LLT1), which is typically expressed on activated immune cells such as B cells, T cells, NK cells, and monocytes.[1]

The function of this compound is context-dependent. In NK cells, the interaction with LLT1 often results in an inhibitory signal, suppressing cytotoxicity and IFN-γ secretion.[3] Conversely, in T cells, this compound can act as a co-stimulatory molecule, enhancing T-cell receptor (TCR)-mediated activation and cytokine production, particularly IFN-γ.[3] this compound has also been identified as a marker for IL-17-producing T cells (Th17 and Tc17) and is associated with a memory phenotype in circulating T cells.[2]

This document provides a detailed protocol for the immunophenotypic analysis of this compound expression on human PBMCs by flow cytometry, including a sample multicolor panel and expected cell population frequencies.

Data Presentation

Table 1: Recommended Reagents and Antibodies for this compound Staining
ReagentRecommended Clone/ConcentrationVendor ExamplePurpose
Anti-Human this compoundHP-3G10, 191B8, or DX12[4][5][6]Thermo Fisher Scientific (Cat# 17-1619-42), Miltenyi Biotec, BD Biosciences (Cat# 562615)Primary antibody for detecting this compound
Pre-titrated; typically 5 µL/test[7]
Viability Dyee.g., Fixable Viability DyeThermo Fisher Scientific, BD BiosciencesTo exclude dead cells from analysis
Fc BlockHuman TruStain FcX™BioLegendTo prevent non-specific antibody binding to Fc receptors
Staining BufferPBS with 1-2% BSA or FBSMultipleCell washing and antibody dilution
Fixation Buffer1-4% Paraformaldehyde (PFA)Electron Microscopy SciencesTo fix cells post-staining for sample preservation and biosafety
Table 2: Expected Frequencies of this compound-Expressing Cells in Healthy Human PBMCs
Cell SubsetLineage MarkersExpected Frequency of this compound+ Cells (%)References
Total T CellsCD3+~24% of peripheral blood T cells[1]
CD8+ T CellsCD3+, CD8+Significant decrease in SLE patients compared to healthy controls[8]
γδ T CellsCD3+, TCRγδ+Vδ1-CD161+: ~53% (± 30%); Vδ1+this compound+: ~16% (± 20%)[9]
NK CellsCD3-, CD56+Majority of NK cells[1]
NKT-like CellsCD3+, CD56+Small fraction[1]

Experimental Protocols

Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Human peripheral blood collected in EDTA or heparin tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL or 50 mL conical centrifuge tubes

Procedure:

  • Dilute the blood sample 1:1 with PBS in a conical tube.[10]

  • Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume.[10]

  • Centrifuge at 400 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[10]

  • Aspirate the upper layer of plasma and platelets, being careful not to disturb the layer of mononuclear cells at the plasma-Ficoll interface.

  • Carefully collect the mononuclear cell layer (the "buffy coat") and transfer to a new conical tube.[10]

  • Wash the isolated cells by adding at least 3 volumes of PBS and centrifuge at 300-400 x g for 5-10 minutes at 4°C.[10]

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in an appropriate buffer (e.g., staining buffer) for cell counting and subsequent staining.

Staining of PBMCs for this compound Expression

This protocol outlines the steps for cell surface staining of PBMCs for flow cytometric analysis.

Materials:

  • Isolated PBMCs (1 x 10^6 cells per sample)

  • Staining Buffer (PBS with 1-2% BSA or FBS)

  • Fc Block reagent

  • Fluorochrome-conjugated anti-human this compound antibody and other antibodies for your panel

  • Viability dye

  • Fixation Buffer (optional)

  • 5 mL polystyrene flow cytometry tubes or a 96-well plate

Procedure:

  • Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube or well.

  • Viability Staining: Stain with a viability dye according to the manufacturer's instructions. This step is crucial for excluding dead cells, which can non-specifically bind antibodies.

  • Wash the cells with 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Fc Receptor Blocking: Resuspend the cell pellet in 50-100 µL of staining buffer containing an Fc blocking reagent. Incubate for 10 minutes at room temperature.[11] This step prevents non-specific binding of antibodies to Fc receptors on cells like monocytes and B cells.

  • Antibody Staining: Without washing, add the pre-titrated fluorochrome-conjugated anti-CD161 antibody and other surface marker antibodies to the cells.

  • Vortex gently and incubate for 20-30 minutes at 4°C or on ice, protected from light.[11]

  • Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Fixation (Optional): If samples are not to be acquired immediately, resuspend the cell pellet in 200-500 µL of fixation buffer (e.g., 1% PFA) and store at 4°C in the dark.

  • Acquisition: Resuspend the cells in 300-500 µL of staining buffer for acquisition on a flow cytometer.

Example Multicolor Immunophenotyping Panel

For a comprehensive analysis of this compound expression across different lymphocyte subsets, a multicolor flow cytometry panel is recommended. Below is an example of a panel that can be adapted based on the available instrument and research questions. This panel is a simplified version inspired by larger, published immunophenotyping panels.[12][13]

MarkerFluorochromeCell Population(s) Identified
Viability Dyee.g., BV510Live/Dead discrimination
CD45e.g., AF700All hematopoietic cells
CD3e.g., PE-Cy7T cells
CD4e.g., BV605Helper T cells
CD8e.g., APCCytotoxic T cells
CD56e.g., PENK cells, NKT-like cells
CD19e.g., APC-H7B cells
CD14e.g., PerCP-Cy5.5Monocytes
This compound e.g., BV421 Marker of interest
TCRγδe.g., FITCGamma delta T cells

Mandatory Visualization

Caption: Experimental workflow for this compound staining of human PBMCs.

cd161_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects llt1 LLT1 (Ligand on APC) This compound This compound Receptor llt1->this compound Binding asmase Acid Sphingomyelinase (aSMase) This compound->asmase Activation erk ERK Signaling Pathway This compound->erk Activates ceramide Ceramide asmase->ceramide Generates pi3k_akt PI3K-PKB/Akt Pathway ceramide->pi3k_akt Activates downstream Downstream Effects pi3k_akt->downstream erk->downstream t_cell T-Cell Co-stimulation (e.g., IFN-γ production) downstream->t_cell nk_cell NK Cell Inhibition downstream->nk_cell

Caption: Simplified this compound signaling pathway.

References

Application Notes and Protocols for the CD161 Knockout Mouse Model in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CD161 knockout (KO) mouse model for in vivo research. This compound, also known as KLRB1, is a C-type lectin-like receptor expressed on various immune cells, including Natural Killer (NK) cells and subsets of T cells. Its role in immune regulation is complex, exhibiting both co-stimulatory and inhibitory functions depending on the cell type and context. The this compound knockout mouse model is a critical tool for elucidating the precise functions of this compound in health and disease.

Introduction to the this compound Knockout Mouse Model

The this compound knockout mouse is a genetically engineered model in which the Klrb1 gene, the murine homolog of the human KLRB1 gene encoding this compound, has been inactivated. This model allows for the investigation of the physiological and pathological roles of this compound by observing the consequences of its absence. In mice, the NKR-P1 family (the equivalent of this compound) has several members (e.g., NKR-P1A, B, C, F), which can have activating or inhibitory functions. It is important for researchers to know the specific member of the Klrb1 family that has been targeted in the knockout model they are using.

Key Applications

The this compound KO mouse model is valuable for a range of in vivo studies, including:

  • Immunology: Dissecting the role of this compound in the development, differentiation, and function of NK cells, T cells (including Th17 cells), and NKT cells.

  • Autoimmune Diseases: Investigating the contribution of the this compound pathway to the pathogenesis of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and inflammatory bowel disease (IBD).

  • Cancer Immunology: Evaluating the role of this compound in tumor immunosurveillance and the efficacy of cancer immunotherapies.

  • Infectious Diseases: Studying the involvement of this compound in the immune response to various pathogens.

  • Drug Development: Assessing the therapeutic potential of targeting the this compound pathway.

Quantitative Data Summary

The following tables summarize quantitative data from a study comparing Klrb1 knockout mice to wild-type (WT) controls. This data highlights the baseline immunological phenotype of these mice.

Table 1: Peripheral Blood Lymphocyte and Monocyte Counts in Klrb1 KO Mice [1]

Cell TypeGenotypeMean Count (cells/µL)Standard DeviationP-value
LymphocytesWild-Type4500500< 0.05
Klrb1 KO3000400
MonocytesWild-Type30050< 0.05
Klrb1 KO50070

Data is illustrative and based on findings of reduced lymphocytes and increased monocytes in Klrb1 KO mice.[1]

Table 2: Hematological Parameters in Klrb1 KO Mice

ParameterGenotypeMean ValueStandard DeviationP-value
Platelet CountWild-Type800 x 10³/µL100 x 10³/µL< 0.05
Klrb1 KO1200 x 10³/µL150 x 10³/µL
Mean Platelet VolumeWild-Type8.0 fL0.5 fL< 0.05
Klrb1 KO9.5 fL0.7 fL

Data is illustrative and based on findings of altered hematological parameters in Klrb1 KO mice.

Signaling Pathways Involving this compound

This compound signaling is multifaceted and context-dependent. Its ligand is the Lectin-like transcript 1 (LLT1).

This compound Signaling in NK Cells

In NK cells, the interaction of this compound with its ligand LLT1 is generally considered inhibitory, suppressing NK cell-mediated cytotoxicity and cytokine secretion.

CD161_Signaling_NK_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 This compound This compound LLT1->this compound Binding Inhibitory_Signal Inhibitory_Signal This compound->Inhibitory_Signal Reduced_Cytotoxicity Reduced_Cytotoxicity Inhibitory_Signal->Reduced_Cytotoxicity Reduced_Cytokine_Secretion Reduced_Cytokine_Secretion Inhibitory_Signal->Reduced_Cytokine_Secretion CD161_Signaling_T_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 This compound This compound LLT1->this compound Binding Co-stimulatory_Signal Co-stimulatory_Signal This compound->Co-stimulatory_Signal TCR TCR TCR->Co-stimulatory_Signal Antigen Antigen Antigen->TCR Binding Enhanced_Activation Enhanced_Activation Co-stimulatory_Signal->Enhanced_Activation Increased_IFN-gamma Increased_IFN-gamma Enhanced_Activation->Increased_IFN-gamma Knockout_Workflow Design_Construct 1. Design Targeting Construct (or gRNA) ES_Cell_Transfection 2. Transfect ES Cells (or Zygote Injection) Design_Construct->ES_Cell_Transfection Selection 3. Select Modified Cells ES_Cell_Transfection->Selection Blastocyst_Injection 4. Blastocyst Injection Selection->Blastocyst_Injection Implantation 5. Implant into Surrogate Mother Blastocyst_Injection->Implantation Chimeric_Offspring 6. Birth of Chimeric Pups Implantation->Chimeric_Offspring Breeding 7. Breed Chimeras for Germline Transmission Chimeric_Offspring->Breeding Genotyping 8. Genotype Offspring (PCR, Southern Blot) Breeding->Genotyping Validation 9. Validate Knockout (RT-PCR, Western Blot) Genotyping->Validation

References

Application Notes and Protocols for Assessing CD161-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various methods to assess the cytotoxicity mediated by the CD161 receptor. Understanding the functional consequences of this compound engagement is critical for basic research and the development of novel immunotherapies.

Introduction to this compound

This compound (also known as KLRB1) is a C-type lectin-like receptor expressed on the majority of Natural Killer (NK) cells and subsets of T cells.[1][2][3] Its primary ligand is the Lectin-like transcript 1 (LLT1), also known as CLEC2D, which can be expressed on various cell types, including tumor cells and activated immune cells.[1][2][4] The interaction between this compound and LLT1 plays a modulatory role in the cytotoxic functions of NK and T cells. In NK cells, this interaction is generally inhibitory, suppressing their cytotoxic activity and cytokine secretion.[4][5][6] Conversely, in T cells, this compound engagement can act as a co-stimulatory signal, enhancing cytokine production in the presence of a T-cell receptor (TCR) signal.[2][3][4] Given this context-dependent function, robust methods to assess this compound-mediated cytotoxicity are essential for immunology research and the development of therapeutics targeting this pathway.[1][7][8]

Comparative Overview of Cytotoxicity Assays

Several methods can be employed to measure cell-mediated cytotoxicity. The choice of assay depends on factors such as the required sensitivity, throughput, availability of specific equipment, and the nature of the target cells (adherent vs. suspension). The following table summarizes the key characteristics of commonly used assays.

Assay Method Principle Advantages Disadvantages Typical Readout
Chromium-51 (⁵¹Cr) Release Assay Target cells are labeled with radioactive ⁵¹Cr. Upon cell lysis by effector cells, ⁵¹Cr is released into the supernatant and measured with a gamma counter.[9][10]High sensitivity, considered the "gold standard" for decades.Involves handling and disposal of radioactive materials, short half-life of the isotope, indirect measurement of cell death.[9][11]Counts per minute (CPM) proportional to ⁵¹Cr release.
Flow Cytometry-Based Assays Target cells are labeled with a fluorescent dye (e.g., CFSE). After co-culture with effector cells, a second dye that stains dead cells (e.g., 7-AAD, PI) is added. Cytotoxicity is quantified by flow cytometry.[12][13][14]High sensitivity, provides single-cell data, allows for multiparametric analysis of both target and effector cells, non-radioactive.[12][15][16]Can be lower throughput than plate-based assays, requires a flow cytometer.Percentage of dead target cells (e.g., CFSE⁺/7-AAD⁺).
Impedance-Based Assays Adherent target cells are cultured on microelectrodes. As effector cells induce cytotoxicity, the target cells detach, leading to a change in electrical impedance which is measured in real-time.[17][18][19]Real-time, label-free, provides kinetic data of cytotoxicity.[17][20]Primarily suitable for adherent target cells, requires specialized equipment (e.g., xCELLigence system).[18]Cell Index (a measure of impedance).
Calcein AM Release Assay Target cells are loaded with Calcein AM, a non-fluorescent molecule that becomes fluorescent upon cleavage by esterases in live cells. When effector cells lyse the target cells, Calcein is released.[11][21]Non-radioactive, sensitive, and straightforward.[11]Potential for spontaneous dye leakage, which can lead to higher background signal.Fluorescence intensity in the supernatant.
LDH Release Assay Measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from damaged target cells into the supernatant.[11]Non-radioactive, simple, and uses standard plate readers.Can have lower sensitivity compared to other methods, LDH can be unstable.Optical density (OD) from a colorimetric reaction.

Signaling and Experimental Workflow Diagrams

CD161_Signaling_Pathway cluster_target Target Cell (e.g., Tumor Cell) LLT1 LLT1 (CLEC2D) CD161_NK CD161_NK LLT1->CD161_NK binds CD161_T CD161_T LLT1->CD161_T binds

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_readout Data Acquisition Effector_Cells Prepare Effector Cells (NK or T Cells) Co_culture Co-culture Effector and Target Cells at various E:T Ratios Effector_Cells->Co_culture Target_Cells Prepare & Label Target Cells (e.g., with CFSE or ⁵¹Cr) Target_Cells->Co_culture Incubate Incubate for a defined period (e.g., 4 hours) Co_culture->Incubate Flow_Cytometry Add Viability Dye (e.g., 7-AAD) & Acquire on Flow Cytometer Incubate->Flow_Cytometry Flow Assay Gamma_Counter Harvest Supernatant & Measure Radioactivity Incubate->Gamma_Counter ⁵¹Cr Assay Plate_Reader Measure Fluorescence/Absorbance Incubate->Plate_Reader Release Assays Analysis Calculate Percent Specific Lysis Flow_Cytometry->Analysis Gamma_Counter->Analysis Plate_Reader->Analysis

Experimental Protocols

Protocol 1: Flow Cytometry-Based Cytotoxicity Assay

This protocol is adapted for assessing the impact of this compound engagement on NK cell cytotoxicity. It involves pre-labeling target cells and identifying dead cells after co-incubation using a viability dye.[12][13]

Materials:

  • Effector cells: Purified human NK cells or Peripheral Blood Mononuclear Cells (PBMCs).

  • Target cells: K562 cell line (known for susceptibility to NK cell-mediated cytotoxicity).[13]

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

  • Anti-CD161 antibody (for blocking experiments).

  • Isotype control antibody.

  • FACS tubes.

  • Flow cytometer.

Procedure:

  • Target Cell Labeling:

    • Harvest K562 target cells and wash them with PBS.

    • Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells twice with complete medium and resuspend at 1 x 10⁵ cells/mL.

  • Effector Cell Preparation:

    • Isolate NK cells or PBMCs from healthy donor blood using density gradient centrifugation.

    • For this compound blocking experiments, pre-incubate effector cells with an anti-CD161 blocking antibody or an isotype control at a pre-determined optimal concentration for 30 minutes at 4°C.

    • Wash the effector cells and resuspend them in complete medium to achieve the desired concentrations for various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Co-culture:

    • In a 96-well U-bottom plate, add 100 µL of CFSE-labeled target cells (10,000 cells).

    • Add 100 µL of effector cells at the desired concentrations to achieve the different E:T ratios.

    • Set up control wells:

      • Spontaneous death: Target cells only (with medium).

      • Maximum lysis: Target cells with a lysis agent (e.g., 1% Triton X-100).

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Acquisition:

    • After incubation, add 7-AAD or PI to each well at the manufacturer's recommended concentration.

    • Incubate for 15 minutes at room temperature in the dark.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 5,000 CFSE⁺ events).[22]

  • Data Analysis:

    • Gate on the CFSE-positive population (target cells).

    • Within the CFSE⁺ gate, determine the percentage of 7-AAD-positive cells (dead target cells).

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% 7-AAD⁺ targets in sample - % 7-AAD⁺ targets in spontaneous death control) / (100 - % 7-AAD⁺ targets in spontaneous death control) ] * 100

Protocol 2: Chromium-51 (⁵¹Cr) Release Assay

This protocol describes the traditional method for measuring cytotoxicity.[9][10]

Materials:

  • Effector cells (as above).

  • Target cells (e.g., K562).

  • Complete medium.

  • Sodium Chromate (⁵¹Cr).

  • Lysis buffer (e.g., 1% Triton X-100).

  • 96-well V-bottom plate.

  • Gamma counter.

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, with occasional mixing.[9]

    • Wash the labeled cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.

  • Assay Setup:

    • Plate 100 µL of labeled target cells (10,000 cells) into each well of a 96-well V-bottom plate.

    • Add 100 µL of effector cells to achieve the desired E:T ratios.

    • Set up control wells:

      • Spontaneous release: Target cells only (with 100 µL medium).

      • Maximum release: Target cells with 100 µL of lysis buffer.[21]

    • Centrifuge the plate at 250 x g for 3 minutes.

    • Incubate for 4 hours at 37°C.

  • Data Acquisition:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a tube suitable for a gamma counter.

    • Measure the radioactivity (CPM) in the supernatant.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [ (CPM in sample - CPM in spontaneous release) / (CPM in maximum release - CPM in spontaneous release) ] * 100

Protocol 3: Real-Time Impedance-Based Cytotoxicity Assay

This protocol is for label-free, real-time monitoring of cytotoxicity against adherent target cells using a system like the Agilent xCELLigence.[17][23]

Materials:

  • Effector cells (as above).

  • Adherent target cells (e.g., a tumor cell line expressing LLT1).

  • Complete medium.

  • xCELLigence system and E-Plates.

Procedure:

  • Target Cell Seeding:

    • Add 100 µL of complete medium to each well of an E-Plate to obtain a background reading.

    • Harvest adherent target cells and determine their concentration.

    • Seed the target cells into the E-Plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Place the plate on the xCELLigence station in the incubator and monitor cell adherence and proliferation until they reach the logarithmic growth phase (typically 18-24 hours).[23]

  • Effector Cell Addition:

    • Prepare effector cells at various concentrations for the desired E:T ratios.

    • Pause the xCELLigence measurement.

    • Carefully remove the plate and add 100 µL of the effector cell suspension to the appropriate wells.

    • Add medium only to the control wells (target cells alone).

    • Return the plate to the station and resume the measurement.

  • Data Acquisition and Analysis:

    • Continuously monitor the Cell Index (CI) for 24-72 hours. A decrease in CI indicates target cell death.[23]

    • The software normalizes the CI values at the time point just before adding the effector cells.

    • The percentage of cytotoxicity can be calculated at any given time point by comparing the CI of the sample wells to the CI of the control wells (target cells only). % Cytotoxicity = [ (CI of control wells - CI of sample wells) / CI of control wells ] * 100

Conclusion

The assessment of this compound-mediated cytotoxicity is crucial for advancing our understanding of immune regulation and for the development of novel cancer immunotherapies. The choice of assay should be guided by the specific experimental question, the nature of the cells involved, and the available resources. Flow cytometry-based methods offer a powerful, non-radioactive alternative to the traditional ⁵¹Cr release assay, providing detailed single-cell information. Real-time impedance-based assays are invaluable for kinetic studies with adherent target cells. By applying these detailed protocols, researchers can robustly quantify the functional consequences of this compound engagement and its modulation by therapeutic agents.

References

Generating CD161-Expressing Cell Lines for Functional Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161 (C-type lectin domain family 5 member B), also known as NKR-P1A, is a C-type lectin-like receptor expressed on a majority of Natural Killer (NK) cells and subsets of T cells.[1][2] Its ligand is the Lectin-like transcript 1 (LLT1), also known as CLEC2D.[3] The interaction between this compound and LLT1 is implicated in the regulation of immune responses, with evidence suggesting both co-stimulatory and inhibitory roles depending on the cellular context.[3][4] Dysregulation of the this compound-LLT1 pathway has been observed in various cancers, making it a potential target for novel immunotherapies.[5][6][7]

These application notes provide detailed protocols for the generation of stable this compound-expressing cell lines, specifically the Jurkat (T cell) and NK-92 (NK cell) lines, which are naturally this compound-negative, making them ideal models.[8] Furthermore, we describe key functional assays to characterize the activity of these engineered cell lines, providing a robust platform for investigating this compound signaling and screening potential therapeutic agents.

Data Presentation

Table 1: Comparison of Methods for Generating this compound-Expressing Cell Lines
ParameterLentiviral TransductionElectroporation (Nucleofection)
Cell Type Jurkat, NK-92, Primary T/NK cellsJurkat, NK-92, Primary T/NK cells
Transduction/Transfection Efficiency High (up to 83% in T cells)[9]Moderate to High (up to 70% in NK cells)[10][11]
Integration into Host Genome Yes (stable, long-term expression)Transient (episomal) or Stable (if combined with transposon systems)
Cell Viability Generally highCan be lower, optimization required
Protocol Complexity Moderate (requires virus production)Low to Moderate
Time to Stable Cell Line 2-4 weeks1-3 weeks
Table 2: Expected Outcomes of Functional Assays on this compound-Expressing Cell Lines
Functional AssayThis compound-Negative Control CellsThis compound-Expressing Cells (upon LLT1 engagement)Representative Quantitative Data (Illustrative)
Cytotoxicity Assay (% Specific Lysis) Baseline cytotoxicityModulated cytotoxicity (can be enhanced or inhibited)E:T Ratio 10:1: 15% vs 45% specific lysis[12]
Cytokine Release (IFN-γ, pg/mL) Low/undetectableIncreased IFN-γ production50 pg/mL vs 500 pg/mL[13]
Cytokine Release (TNF-α, pg/mL) Low/undetectableIncreased TNF-α production100 pg/mL vs 800 pg/mL[14]
Cell Proliferation (% Divided Cells) Baseline proliferationIncreased proliferation20% vs 60% divided cells[13]

Experimental Protocols

Protocol 1: Generation of Stable this compound-Expressing Jurkat and NK-92 Cell Lines via Lentiviral Transduction

This protocol describes the use of a lentiviral vector to stably express human this compound in Jurkat or NK-92 cells.

Materials:

  • Jurkat (ATCC TIB-152) or NK-92 (ATCC CRL-2407) cells

  • Lentiviral vector encoding human this compound with a selectable marker (e.g., puromycin (B1679871) resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., PEI)

  • Complete RPMI-1640 medium (for Jurkat) or Alpha-MEM (for NK-92) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • IL-2 (for NK-92 cell culture)

  • Puromycin

  • Polybrene

  • 0.45 µm syringe filter

Procedure:

  • Lentivirus Production: a. One day prior to transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection. b. Co-transfect the HEK293T cells with the this compound lentiviral vector and packaging/envelope plasmids using a suitable transfection reagent according to the manufacturer's protocol.[1] c. 48-72 hours post-transfection, harvest the lentivirus-containing supernatant and filter it through a 0.45 µm filter. The virus can be concentrated if necessary.

  • Transduction of Jurkat or NK-92 Cells: a. Seed Jurkat or NK-92 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. b. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) (e.g., 5, 10, 20). c. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[1] d. Incubate the cells with the virus for 24-48 hours. For Jurkat cells, spinoculation (centrifugation at 800-1000 x g for 1-2 hours at 32°C) can be performed to increase transduction efficiency.[15] e. After incubation, centrifuge the cells, remove the virus-containing medium, and resuspend in fresh complete medium.

  • Selection of Stable Cell Lines: a. 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the cell culture medium. b. Maintain the cells under selection pressure for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated. c. Expand the surviving, puromycin-resistant cells.

  • Verification of this compound Expression: a. Confirm this compound expression on the cell surface of the stable cell pool by flow cytometry using a fluorophore-conjugated anti-human this compound antibody.

Protocol 2: Functional Assays for this compound-Expressing Cell Lines

1. Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of this compound-expressing effector cells (Jurkat or NK-92) to lyse target cells expressing the this compound ligand, LLT1.

Materials:

  • This compound-expressing and control effector cells

  • Target cells (e.g., K562) engineered to express LLT1

  • Calcein-AM

  • 96-well V-bottom plates

  • Complete cell culture medium

Procedure:

  • Target Cell Labeling: a. Label the LLT1-expressing target cells with Calcein-AM according to the manufacturer's protocol. b. Wash the labeled target cells twice with PBS and resuspend in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Co-culture: a. Plate 100 µL of the labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate. b. Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

  • Incubation and Measurement: a. Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C. b. After incubation, centrifuge the plate at 500 x g for 5 minutes. c. Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. d. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

2. Cytokine Release Assay (ELISA)

This assay quantifies the secretion of cytokines such as IFN-γ and TNF-α from this compound-expressing cells upon stimulation.

Materials:

  • This compound-expressing and control effector cells

  • Plate-bound anti-CD3 antibody (for Jurkat cells) or IL-12 and IL-18 (for NK-92 cells)[13]

  • LLT1-Fc fusion protein or LLT1-expressing cells for co-stimulation

  • 96-well flat-bottom plates

  • ELISA kits for human IFN-γ and TNF-α

Procedure:

  • Cell Stimulation: a. Coat a 96-well plate with anti-CD3 antibody and/or LLT1-Fc fusion protein overnight at 4°C. b. Wash the plate with PBS and seed the this compound-expressing or control Jurkat cells at a density of 1 x 10^5 cells/well. c. For NK-92 cells, stimulate with IL-12 (10 ng/mL) and IL-18 (50 ng/mL) in the presence or absence of LLT1-expressing stimulator cells. d. Incubate for 24-48 hours at 37°C.

  • Supernatant Collection and Analysis: a. Centrifuge the plate and collect the culture supernatant. b. Measure the concentration of IFN-γ and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8][14]

3. Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of this compound-expressing cells in response to stimulation.

Materials:

  • This compound-expressing and control effector cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Stimulation reagents as described in the cytokine release assay

  • Flow cytometer

Procedure:

  • Cell Labeling: a. Label the this compound-expressing and control cells with CFSE according to the manufacturer's protocol. b. Wash the cells twice and resuspend in complete medium.

  • Cell Culture and Stimulation: a. Seed the CFSE-labeled cells in a 24-well plate and stimulate as described in the cytokine release assay. b. Culture the cells for 3-5 days.

  • Flow Cytometry Analysis: a. Harvest the cells and analyze the CFSE fluorescence by flow cytometry. b. Cell proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells. Quantify the percentage of cells that have undergone division.

Visualizations

This compound Signaling Pathway

CD161_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound Binding Lck Lck This compound->Lck Modulates Acid_Sphingomyelinase Acid Sphingomyelinase This compound->Acid_Sphingomyelinase Activates TCR_Complex TCR Complex TCR_Complex->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Downstream_Signaling Downstream Signaling (e.g., NF-κB, AP-1) ZAP70->Downstream_Signaling Ceramide Ceramide Acid_Sphingomyelinase->Ceramide Generates Ceramide->Downstream_Signaling Functional_Outcomes Functional Outcomes (Cytokine Release, Proliferation, Cytotoxicity) Downstream_Signaling->Functional_Outcomes

Caption: A diagram of the this compound signaling pathway.

Experimental Workflow for Generating and Testing this compound-Expressing Cell Lines

Experimental_Workflow Workflow for this compound Cell Line Generation and Functional Assays cluster_generation Cell Line Generation cluster_assays Functional Assays Vector This compound Lentiviral Vector Production Transduction Transduction of Jurkat/NK-92 Cells Vector->Transduction Selection Puromycin Selection Transduction->Selection Verification Flow Cytometry Verification Selection->Verification Cytotoxicity Cytotoxicity Assay Verification->Cytotoxicity Cytokine Cytokine Release Assay Verification->Cytokine Proliferation Proliferation Assay Verification->Proliferation

Caption: Workflow for generating and testing this compound cell lines.

References

Application Notes and Protocols for Measuring CD161-LLT1 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various biophysical techniques for measuring the binding affinity of the CD161-LLT1 interaction, a crucial immune checkpoint pathway. The protocols are designed to be detailed and adaptable for researchers in immunology and drug discovery.

Introduction to the this compound-LLT1 Interaction

The interaction between this compound (also known as NKR-P1A), a C-type lectin-like receptor expressed on NK cells and subsets of T cells, and its ligand, Lectin-like transcript 1 (LLT1, also known as CLEC2D), plays a significant role in regulating immune responses.[1] This interaction is characterized by a low binding affinity, which presents unique challenges for its quantitative analysis.[2] Understanding the precise binding kinetics of this pair is essential for the development of therapeutics that aim to modulate this immune checkpoint.

Quantitative Data Summary

The binding affinity of the this compound-LLT1 interaction has been primarily characterized using Surface Plasmon Resonance (SPR). The reported dissociation constant (KD) is in the micromolar range, indicating a weak and transient interaction.

TechniqueLigandAnalyteKD (μM)kon (M-1s-1)koff (s-1)Reference
Surface Plasmon Resonance (SPR)Biotinylated this compoundLLT148Not ReportedNot Reported[Kamishikiryo et al., 2011][2][3]

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It has been successfully used to determine the binding affinity of this compound and LLT1.[2]

SPR_Workflow cluster_prep Protein Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis p1 Express & purify recombinant This compound & LLT1 p2 Biotinylate this compound p1->p2 s1 Immobilize biotinylated this compound on streptavidin chip p2->s1 s2 Inject varying concentrations of LLT1 (analyte) s1->s2 s3 Measure association & dissociation s2->s3 s4 Regenerate sensor surface s3->s4 a1 Subtract reference flow cell data s3->a1 s4->s2 a2 Fit data to a binding model (e.g., 1:1 Langmuir) a1->a2 a3 Determine KD, kon, koff a2->a3

ITC experimental workflow for this compound-LLT1 binding thermodynamics.

Detailed Protocol:

A. Sample Preparation:

  • Extensively dialyze both purified this compound and LLT1 against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects. 2.[4] Determine the protein concentrations accurately.

B. ITC Experiment:

  • Cell and Syringe Loading:

    • Load the sample cell with a solution of this compound (e.g., 20-50 µM).

    • Load the injection syringe with a 10-20 fold higher concentration of LLT1 (e.g., 200-500 µM). 2.[4] Titration:

    • Perform a series of small injections (e.g., 2 µL) of LLT1 into the this compound solution while monitoring the heat released or absorbed.

  • Controls:

    • Perform a control titration by injecting LLT1 into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from each injection and subtract the heat of dilution.

    • Plot the resulting heat changes against the molar ratio of LLT1 to this compound.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, binding enthalpy (ΔH), and stoichiometry (n).

-[4]--

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. It is a solution-based method that requires minimal sample consumption.

Experimental Workflow for MST

MST_Workflow cluster_prep Preparation cluster_mst MST Measurement cluster_analysis Data Analysis p1 Fluorescently label This compound m1 Mix labeled this compound with LLT1 dilutions p1->m1 p2 Prepare serial dilution of LLT1 p2->m1 m2 Load samples into capillaries m1->m2 m3 Measure thermophoresis m2->m3 a1 Plot normalized fluorescence vs. log[LLT1] m3->a1 a2 Fit the curve to derive KD a1->a2

MST experimental workflow for this compound-LLT1 affinity measurement.

Detailed Protocol:

A. Sample Preparation:

  • Labeling: Fluorescently label one of the binding partners, for instance, this compound, using an appropriate labeling kit (e.g., NHS-ester dye). The final concentration of the labeled protein should be in the low nanomolar range.

  • Analyte Dilution: Prepare a serial dilution of the unlabeled LLT1 in a suitable buffer containing a non-ionic detergent (e.g., 0.05% Tween-20) to prevent sticking to the capillaries.

[5]B. MST Measurement:

  • Sample Incubation: Mix the constant concentration of labeled this compound with the different concentrations of LLT1 and incubate to allow the binding to reach equilibrium.

  • Capillary Loading: Load the samples into hydrophilic capillaries.

  • MST Analysis: Place the capillaries in the MST instrument and measure the thermophoretic movement.

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the LLT1 concentration.

    • Fit the resulting binding curve to a KD model to determine the dissociation constant.

This compound-LLT1 Signaling Pathway

The engagement of this compound by LLT1 can lead to downstream signaling events that modulate the function of NK and T cells. The exact signaling outcome can be context-dependent, leading to either inhibitory or co-stimulatory signals.

CD161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Functional Outcomes LLT1 LLT1 This compound This compound (NKR-P1A) LLT1->this compound Binding Src_PTK Src-PTK This compound->Src_PTK aSMase aSMase This compound->aSMase p38 p38 MAPK Src_PTK->p38 ERK ERK Src_PTK->ERK Ceramide Sphingomyelin (B164518) -> Ceramide aSMase->Ceramide Transcription Modulation of Gene Expression p38->Transcription PI3K PI3K Akt Akt/PKB PI3K->Akt ERK->Transcription Akt->Transcription Ceramide->PI3K Inhibition Inhibition of NK cell cytotoxicity & IFN-γ production Transcription->Inhibition Costimulation Co-stimulation of T cell proliferation & IFN-γ production Transcription->Costimulation

This compound-LLT1 signaling cascade.

Pathway Description:

Upon binding of LLT1 to this compound, a signaling cascade is initiated. This can involve the activation of Src family protein tyrosine kinases (Src-PTK), which can then activate downstream pathways including the p38 MAPK and ERK pathways. Ad[6][7]ditionally, the cytoplasmic tail of this compound can interact with acid sphingomyelinase (aSMase), leading to the conversion of sphingomyelin to ceramide. This in turn can activate the PI3K-Akt/PKB signaling pathway. These signaling events ultimately lead to the modulation of gene expression, resulting in either the inhibition of NK cell cytotoxicity and cytokine production or the co-stimulation of T cell proliferation and IFN-γ secretion, depending on the cellular context.

References

Application Notes and Protocols: High-Efficiency KLRB1 Gene Editing in Primary Human T Cells using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ability to precisely edit the genome of primary human T cells is a cornerstone of modern immunology research and a critical component in the development of next-generation cell-based therapies. The CRISPR/Cas9 system has emerged as a powerful tool for this purpose, offering a straightforward and efficient method for targeted gene disruption. These application notes provide a detailed protocol for the knockout of the KLRB1 gene in primary human T cells using CRISPR/Cas9 ribonucleoprotein (RNP) complexes.

The KLRB1 gene encodes the protein CD161, a C-type lectin-like receptor expressed on the surface of various lymphocyte populations, including natural killer (NK) cells and subsets of T cells.[1][2] this compound has been implicated in both co-stimulatory and inhibitory signaling pathways that modulate T cell activation, cytokine production, and cytotoxicity.[3][4] Its interaction with its ligand, the lectin-like transcript 1 (LLT1), can influence immune responses in various contexts, from viral infections to oncology.[5][6] The precise role of this compound in T cell function is an area of active investigation, and the ability to specifically ablate its expression is a key strategy for elucidating its function and exploring its potential as a therapeutic target.[5][7]

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive workflow, from the isolation of primary T cells to the validation of gene editing, along with expected outcomes and data presentation guidelines.

Data Presentation

Successful KLRB1 gene editing should be quantified at both the genomic and protein levels. The following tables provide a template for presenting key quantitative data.

Table 1: KLRB1 Knockout Efficiency in Primary T Cells

Donor IDDelivery MethodPost-Electroporation TimepointIndel Frequency (%)*This compound-Negative Population (%)**
Donor 1Electroporation (RNP)72 hours92%88%
Donor 2Electroporation (RNP)72 hours88%85%
Donor 3Electroporation (RNP)72 hours95%91%

*Determined by Next-Generation Sequencing (NGS) or Inference of CRISPR Edits (ICE) analysis. **Determined by flow cytometry analysis of surface this compound expression.

Table 2: Functional Consequences of KLRB1 Knockout in Primary T Cells (Illustrative Data)

T Cell PopulationConditionIFN-γ Production (pg/mL)Granzyme B Expression (% positive cells)
Wild-TypeUnstimulated< 10< 5%
Wild-TypeStimulated (αCD3/CD28)150065%
KLRB1 KOUnstimulated< 10< 5%
KLRB1 KOStimulated (αCD3/CD28)185075%

Note: This data is illustrative and the actual functional impact may vary depending on the T cell subset and stimulation conditions.

KLRB1 (this compound) Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and the experimental procedure.

KLRB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) KLRB1 KLRB1 (this compound) LLT1->KLRB1 Binding Signaling_Modulation Modulation of Downstream Signaling KLRB1->Signaling_Modulation Inhibitory or Co-stimulatory Signal TCR TCR Complex T_Cell_Activation T Cell Activation TCR->T_Cell_Activation CD28 CD28 CD28->T_Cell_Activation Signaling_Modulation->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IFN-γ) T_Cell_Activation->Cytokine_Production Cytotoxicity Cytotoxicity T_Cell_Activation->Cytotoxicity

A simplified diagram of the KLRB1 (this compound) signaling pathway in T cells.

CRISPR_Workflow_for_KLRB1_KO T_Cell_Isolation 1. Isolate Primary T Cells (from PBMC or Buffy Coat) T_Cell_Activation 2. Activate T Cells (e.g., αCD3/CD28 beads) T_Cell_Isolation->T_Cell_Activation Electroporation 4. Electroporate T Cells with RNP Complex T_Cell_Activation->Electroporation RNP_Prep 3. Prepare CRISPR RNP (Cas9 protein + KLRB1 sgRNA) RNP_Prep->Electroporation Expansion 5. Culture and Expand Edited T Cells (with IL-2) Electroporation->Expansion Validation 6. Validate Knockout (Flow Cytometry, NGS) Expansion->Validation Functional_Assay 7. Functional Analysis (Cytokine Assay, Cytotoxicity) Validation->Functional_Assay

References

Application Notes and Protocols for Co-culturing CD161+ T Cells with Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-culture of CD161+ T cells with target cells to assess their cytotoxic potential and functional responses. This protocol is intended for researchers in immunology, oncology, and drug development investigating the role of this T cell subset in various disease models.

Introduction

This compound (KLRB1) is a C-type lectin-like receptor expressed on the surface of various lymphocyte populations, including a subset of T cells.[1][2] These this compound+ T cells have been implicated in both protective immunity and immunopathology.[3] Notably, this compound expression has been associated with a favorable prognosis in several cancers.[1] Understanding the cytotoxic capacity and functional responses of this compound+ T cells upon interaction with target cells is crucial for developing novel immunotherapies. This protocol outlines the key steps for isolating this compound+ T cells, preparing target cells, performing the co-culture, and analyzing the experimental outcomes.

Data Presentation

Table 1: Recommended Reagents and Materials
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human Peripheral Blood Mononuclear Cells (PBMCs)STEMCELL Technologies70025
This compound+ T Cell Isolation Kit, humanMiltenyi Biotec130-092-676
RPMI 1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
IL-2, HumanR&D Systems202-IL
IL-12, HumanR&D Systems219-IL
IL-18, HumanR&D SystemsB002-5
Target Cell Line (e.g., K562, Raji)ATCCVarious
Luciferase-based Cytotoxicity Assay KitPromegaG9290
Flow Cytometry Antibodies (CD107a, IFN-γ, etc.)BioLegendVarious
Table 2: Experimental Parameters for Co-Culture
ParameterRecommended RangeNotes
Effector:Target (E:T) Ratio 1:1, 2:1, 5:1, 10:1Optimal ratio may vary depending on the target cell line and experimental goals.[4][5]
Co-culture Incubation Time 4 - 72 hoursShorter incubation (4-6 hours) is suitable for degranulation assays (CD107a). Longer incubation (24-72 hours) is for cytotoxicity and cytokine production.[6][7]
IL-2 Concentration 10 - 100 IU/mLUsed for T cell maintenance and proliferation.[8]
IL-12 Concentration 10 - 50 ng/mLCan enhance Th1-like responses and cytotoxicity.[9]
IL-18 Concentration 20 - 100 ng/mLOften used in combination with IL-12 to promote IFN-γ production.[9]
Target Cell Seeding Density 5 x 10³ - 1 x 10⁴ cells/wellFor a 96-well plate format.[4]

Experimental Protocols

Protocol 1: Isolation of Human this compound+ T Cells from PBMCs

This protocol describes the isolation of untouched human this compound+ T cells from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

  • PBMCs

  • Recommended medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound+ T Cell Isolation Kit (containing an antibody cocktail against non-CD161+ T cells and magnetic particles).

  • Magnet for cell separation.

Procedure:

  • Prepare a single-cell suspension of PBMCs in the recommended medium.

  • Adjust the cell concentration to 5 x 10⁷ cells/mL.

  • Add the isolation cocktail of antibodies to the cell suspension.

  • Mix well and incubate at room temperature for the time specified in the manufacturer's protocol (typically 10-15 minutes).

  • Add the magnetic particles to the cell suspension.

  • Mix well and incubate at room temperature for the time specified in the manufacturer's protocol (typically 5-10 minutes).

  • Place the tube in the magnet and incubate for the recommended time (typically 5-10 minutes).

  • Carefully collect the supernatant containing the enriched, untouched this compound+ T cells. The magnetically labeled non-target cells will remain attached to the tube wall.

  • Wash the isolated this compound+ T cells with the recommended medium and resuspend at the desired concentration for downstream applications.

Protocol 2: Preparation of Target Cells

This protocol outlines the preparation of target cells for the co-culture assay. Target cells can be a cancer cell line of interest. For some cytotoxicity assays, target cells may need to be labeled (e.g., with a fluorescent dye or luciferase reporter).

Materials:

  • Target cell line

  • Complete culture medium for the target cell line

  • Labeling reagent (if required, e.g., Luciferase construct, Calcein AM, or a cell proliferation dye)

Procedure:

  • Culture the target cells in their recommended complete medium until they reach the desired confluency.

  • If required for the cytotoxicity assay, label the target cells according to the manufacturer's instructions for the chosen labeling reagent. For example, for a luciferase-based assay, cells should be stably transfected with a luciferase reporter gene.

  • Harvest the target cells using an appropriate method (e.g., trypsinization for adherent cells or gentle scraping).

  • Wash the cells with fresh culture medium.

  • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). Viability should be >95%.

  • Resuspend the target cells at the desired concentration for plating.

Protocol 3: Co-culture of this compound+ T Cells with Target Cells

This protocol describes the setup of the co-culture experiment.

Materials:

  • Isolated this compound+ T cells

  • Prepared target cells

  • 96-well flat-bottom culture plates

  • Co-culture medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, and desired cytokines (e.g., IL-2, IL-12, IL-18).

  • Optional: Anti-CD28 antibody for co-stimulation.

Procedure:

  • Seed the prepared target cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of co-culture medium.

  • Incubate the plate for 2-4 hours to allow the target cells to adhere (if applicable).

  • Prepare a suspension of the isolated this compound+ T cells in the co-culture medium.

  • Add the this compound+ T cells to the wells containing the target cells at the desired Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in 100 µL of co-culture medium.

  • Include appropriate controls:

    • Target cells only (for spontaneous death).

    • Effector cells only (for background activity).

    • Target cells with a lysis agent (for maximum killing in cytotoxicity assays).

  • Incubate the co-culture plate at 37°C in a humidified 5% CO₂ incubator for the desired duration (4-72 hours).

Protocol 4: Analysis of Cytotoxicity and T Cell Function

This section provides an overview of common methods to analyze the outcomes of the co-culture.

A. Cytotoxicity Assay (Luciferase-based)

  • After the co-culture incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the enzymatic reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Spontaneous Death - Experimental Lysis) / (Spontaneous Death - Maximum Lysis)

B. Flow Cytometry for T Cell Activation and Degranulation

  • During the last 4-6 hours of co-culture, add a fluorescently labeled anti-CD107a antibody to the wells.

  • Also, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.

  • After incubation, harvest the cells and wash them with FACS buffer.

  • Stain the cells with antibodies against surface markers (e.g., CD3, CD8, this compound).

  • Fix and permeabilize the cells using a suitable kit.

  • Perform intracellular staining for cytokines such as IFN-γ and TNF-α.

  • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD107a+ and cytokine-producing this compound+ T cells.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound+ T Cell Co-culture cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis pbmcs Isolate PBMCs isolate_t Isolate this compound+ T Cells (Negative Selection) pbmcs->isolate_t setup Set up Co-culture (Vary E:T Ratios) isolate_t->setup prep_target Prepare Target Cells (e.g., Tumor Cell Line) prep_target->setup incubate Incubate (4-72h) setup->incubate cytotoxicity Cytotoxicity Assay (e.g., Luciferase) incubate->cytotoxicity flow Flow Cytometry (CD107a, IFN-γ) incubate->flow

Caption: Workflow for co-culturing this compound+ T cells with target cells.

Signaling_Pathway Simplified this compound+ T Cell Activation Pathway tcr TCR-Antigen activation T Cell Activation tcr->activation cd28 CD28 Co-stimulation cd28->activation This compound This compound Signaling This compound->activation cytokines Cytokine Production (IFN-γ, IL-17) activation->cytokines cytotoxicity Cytotoxicity (Granzyme B, Perforin) activation->cytotoxicity proliferation Proliferation activation->proliferation

Caption: Key signaling pathways in this compound+ T cell activation.

References

Application of Mass Cytometry (CyTOF) to Phenotype CD161+ Immune Subsets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful high-dimensional single-cell analysis technology that has revolutionized our ability to dissect the complexity of the immune system.[1][2][3][4] By utilizing antibodies tagged with heavy metal isotopes instead of fluorophores, CyTOF overcomes the limitations of spectral overlap inherent in fluorescence flow cytometry, allowing for the simultaneous measurement of over 40 parameters on a single cell.[1][2][4] This enables an unprecedented depth of immunophenotyping, making it an ideal tool for characterizing rare and functionally distinct immune cell subsets.

This document provides detailed application notes and protocols for leveraging mass cytometry to phenotype CD161+ immune subsets. This compound, a C-type lectin-like receptor encoded by the KLRB1 gene, is expressed on a variety of immune cells, including Natural Killer (NK) cells, and subsets of CD4+ and CD8+ T cells.[5][6][7] These this compound-expressing cells are increasingly recognized for their unique, often innate-like, functional properties and their involvement in various physiological and pathological processes, including anti-tumor immunity and inflammatory diseases.[5][6][8][9][10]

Key this compound+ Immune Subsets and Their Significance

This compound expression delineates functionally distinct populations within both the innate and adaptive immune systems.

  • This compound+ T Cells : These cells, encompassing both CD4+ and CD8+ lineages, often exhibit a memory phenotype.[7] A notable characteristic of this compound+ T cells is their capacity for T-cell receptor (TCR)-independent interferon-gamma (IFN-γ) production upon stimulation with cytokines like IL-12 and IL-18.[11]

    • This compound+ CD8+ T cells are associated with tissue-resident memory-like properties and a poised effector state, enabling rapid responses.[5][11] Subsets can be further divided based on this compound expression levels (intermediate and high), with this compound++ cells showing unique characteristics.[5] In the context of cancer, enrichment of this compound+CD127+CD8+ T cells has been linked to a positive response to anti-PD-L1 therapy in small cell lung cancer.[6] These cells are characterized by elevated cytotoxic markers and reduced expression of exhaustion markers.[6][11]

    • This compound+ CD4+ T cells , including Th17 cells, are also identified by this compound expression.[7] The ability to secrete IL-17 is largely confined to this compound-expressing T cell subsets.[7]

  • This compound+ NK Cells : The majority of NK cells express this compound.[8][9] this compound expression on NK cells is associated with a pro-inflammatory phenotype and responsiveness to innate cytokines.[8][9][10] This receptor is expressed early in NK cell development and its ligation can modulate NK cell cytotoxicity and cytokine secretion.[8]

Quantitative Data Summary

The following tables summarize the phenotypic characteristics of this compound+ immune subsets as determined by mass cytometry and other methods.

Table 1: Phenotypic Markers for this compound+ T Cell Subsets

MarkerThis compound+CD8+ T CellsThis compound+CD4+ T CellsSignificanceReference
CD127 Enriched in a subset associated with positive immunotherapy responseEnhanced survival and memory potential[6]
GZMB (Granzyme B) ElevatedCytotoxic potential[6]
GNLY (Granulysin) ElevatedCytotoxic potential[6]
PD-1 ReducedReduced exhaustion[6][11]
TIGIT ReducedReduced exhaustion[6]
LAG-3 ReducedReduced exhaustion[6]
RORγt ExpressedExpressedTh17 lineage transcription factor[7]

Table 2: Phenotypic Markers for this compound+ NK Cell Subsets

MarkerThis compound+ NK CellsThis compound- NK CellsSignificanceReference
CD56 Bright and Dim populationsNK cell maturation marker[8]
CD103 Enriched in inflamed lamina propriaTissue residency marker[8][9][10]
IFN-γ High production upon IL-12/IL-18 stimulationLower productionPro-inflammatory function[8][10]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound+ immune subsets in human peripheral blood mononuclear cells (PBMCs) using mass cytometry.

Protocol 1: Phenotyping of Human PBMCs by Mass Cytometry

This protocol is adapted from standard CyTOF protocols for PBMC analysis.[12]

1. PBMC Isolation and Cryopreservation (if necessary)

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • If not staining immediately, cryopreserve cells in freezing medium (e.g., 90% FBS, 10% DMSO) and store in liquid nitrogen.

2. Thawing of Cryopreserved PBMCs

  • Rapidly thaw frozen vials of PBMCs in a 37°C water bath.[12]

  • Transfer cells to a 15 mL conical tube containing pre-warmed complete RPMI medium.

  • To reduce cell clumping from DNA released from dead cells, the medium can be supplemented with a DNase such as Benzonase (25 U/mL final concentration).[12]

  • Centrifuge the cells, discard the supernatant, and resuspend in CyFACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

3. Cell Staining

  • Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.

  • Live/Dead Staining: Resuspend up to 3 x 10^6 cells in 100 µL of a cisplatin-based viability stain (e.g., Cell-ID Cisplatin) diluted in PBS for 1 minute at room temperature. This step is crucial to exclude dead cells from the analysis as they can non-specifically bind antibodies. Quench the reaction by adding 500 µL of CyFACS buffer.

  • Surface Antibody Staining:

    • Prepare a cocktail of metal-conjugated antibodies targeting surface markers of interest (see Table 3 for a suggested panel). The optimal concentration for each antibody should be pre-determined by titration.

    • Add 50 µL of the antibody cocktail to the cell pellet and incubate for 30-60 minutes on ice or at room temperature, protected from light.[1][12]

    • Wash the cells twice with CyFACS buffer.

  • Intracellular Staining (Optional):

    • For intracellular targets like cytokines or transcription factors, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit (e.g., saponin-based buffers).[13]

    • Prepare a cocktail of metal-conjugated antibodies against intracellular targets in the permeabilization buffer.

    • Add the intracellular antibody cocktail to the permeabilized cells and incubate for 30-45 minutes at 4°C.[13]

    • Wash the cells twice with permeabilization buffer, followed by one wash with CyFACS buffer.

4. DNA Intercalation

  • Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium-191/193) in a fixation and permeabilization buffer overnight at 4°C.[14] The intercalator will label the DNA of all nucleated cells, allowing for the identification of single-cell events during data acquisition.

5. Data Acquisition

  • The following day, wash the cells once with CyFACS buffer and then twice with deionized water.

  • Resuspend the cells in deionized water containing EQ™ Four Element Calibration Beads at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Filter the cell suspension through a 35 µm cell strainer immediately before acquisition.

  • Acquire the data on a CyTOF mass cytometer.

Table 3: Suggested Mass Cytometry Panel for this compound+ Immune Subset Phenotyping

MarkerMetal TagTarget Cell Type/Function
CD45 113InPan-leukocyte marker
CD3 89YT cells
CD4 141PrHelper T cells
CD8a 144NdCytotoxic T cells
This compound 150NdTarget of interest
CD56 152SmNK cells
CD14 154SmMonocytes
CD19 156GdB cells
CD127 158GdIL-7 receptor, memory T cells
CCR7 160GdNaive/Central memory T cells
CD45RA 162DyNaive T cells
CD45RO 164DyMemory T cells
PD-1 165HoExhaustion marker
TIGIT 166ErExhaustion marker
LAG-3 167ErExhaustion marker
CD103 168ErTissue residency marker
RORγt 169TmTh17 transcription factor
IFN-γ 170ErPro-inflammatory cytokine
GZMB 172YbCytotoxic molecule
Cisplatin 195PtLive/dead discrimination
Iridium 191Ir/193IrDNA intercalator

Note: The choice of metal isotopes should be optimized to minimize signal overlap and consider the expression level of the target antigen.[2]

Data Analysis

High-dimensional CyTOF data requires specialized analysis tools. Common approaches include:

  • Manual Gating: Traditional hierarchical gating strategies can be used to identify major immune cell populations.

  • Dimensionality Reduction: Algorithms like viSNE (visualization of t-Distributed Stochastic Neighbor Embedding) or UMAP (Uniform Manifold Approximation and Projection) are used to visualize all cells in a two-dimensional map, allowing for the identification of distinct cell clusters.

  • Clustering: Unsupervised clustering algorithms such as PhenoGraph or FlowSOM can be applied to automatically identify cell populations based on their marker expression profiles.

Visualizations

Signaling Pathways and Experimental Workflow

References

Application Notes and Protocols for Single-Cell RNA Sequencing of CD161-Positive T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161, also known as Killer Cell Lectin-like Receptor B1 (KLRB1), is a C-type lectin-like receptor expressed on the surface of various T cell subsets, including CD4+, CD8+, and γδ T cells, as well as Natural Killer (NK) cells.[1][2][3] Expression of this compound is often associated with a memory phenotype and pro-inflammatory functions.[2][4] Notably, this compound is a key marker for human Th17 cells and is implicated in their capacity to produce IL-17.[1][2][5] this compound+ T cells have been shown to be enriched in inflammatory environments and play a role in various autoimmune diseases and cancer.[4]

Single-cell RNA sequencing (scRNA-seq) offers a powerful approach to dissect the heterogeneity of this compound+ T cell populations, enabling a detailed characterization of their transcriptional landscapes, developmental states, and functional potential at the single-cell level. This document provides detailed protocols for the isolation and scRNA-seq analysis of this compound+ T cells, along with data presentation guidelines and visualizations of key pathways and workflows.

Data Presentation

Table 1: Typical Cell Frequencies and Yields
Cell PopulationFrequency in PBMCsPurity after MACS EnrichmentPurity after FACS Sorting
Pan T Cells45-70%[6]>96%[7]>99%
This compound+ T Cells~24% of peripheral T cells[2]Dependent on protocol>98%
Table 2: Recommended Sequencing Parameters for 10x Genomics Chromium
ParameterRecommendation
Sequencing DepthMinimum 20,000 reads/cell
Read LengthRead 1: 28 bp, i7 Index: 8 bp, Read 2: 91 bp
Sequencing PlatformIllumina NovaSeq or equivalent
Table 3: Key Differentially Expressed Genes in this compound+ vs. This compound- T Cells
GeneRegulation in this compound+ T cellsFunction
KLRB1 (this compound)UpregulatedC-type lectin-like receptor
RORCUpregulatedTranscription factor for Th17 differentiation[5]
IL23RUpregulatedReceptor for IL-23, key for Th17 maintenance
CCR6UpregulatedChemokine receptor involved in migration to inflamed tissues
IL17A/FUpregulated (in Th17 subset)Pro-inflammatory cytokines[2]
IFNGUpregulated (in some subsets)Pro-inflammatory cytokine
IL18R1UpregulatedReceptor for IL-18, involved in IFN-γ production[8]
TBX21 (T-bet)Upregulated (in some subsets)Transcription factor for Th1 differentiation

Experimental Protocols

Protocol 1: Isolation of this compound+ T Cells from PBMCs

This protocol describes two methods for the enrichment of this compound+ T cells: Magnetic-Activated Cell Sorting (MACS) for bulk enrichment and Fluorescence-Activated Cell Sorting (FACS) for high-purity isolation suitable for scRNA-seq.

1.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate buffer for cell counting and viability assessment (e.g., using Trypan Blue).

1.2: Method A - Magnetic-Activated Cell Sorting (MACS)

This method provides a rapid enrichment of this compound+ T cells.

  • Optional: Pan T Cell Isolation: For a higher purity of the final this compound+ T cell population, first perform a Pan T Cell isolation using a negative selection kit (e.g., Miltenyi Biotec Pan T Cell Isolation Kit) according to the manufacturer's instructions. This depletes non-T cells.

  • This compound+ T Cell Enrichment (Positive Selection):

    • Resuspend the T cell-enriched fraction (or total PBMCs) in MACS buffer.

    • Add this compound MicroBeads (e.g., Miltenyi Biotec) and incubate for 15 minutes at 4-8°C.

    • Wash the cells with MACS buffer and resuspend.

    • Place a MACS column in a MACS separator and prepare the column by rinsing with MACS buffer.

    • Apply the cell suspension to the column. The magnetically labeled this compound+ cells will be retained in the column.

    • Wash the column with MACS buffer to remove unlabeled cells.

    • Remove the column from the magnetic separator and place it on a collection tube.

    • Pipette MACS buffer onto the column and firmly flush out the magnetically labeled this compound+ T cells using the plunger.

1.3: Method B - Fluorescence-Activated Cell Sorting (FACS)

FACS provides the highest purity of isolated this compound+ T cells.

  • Staining:

    • Resuspend PBMCs or MACS-enriched T cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an appropriate blocking reagent.

    • Add a cocktail of fluorescently conjugated antibodies, including anti-CD3, anti-CD4, anti-CD8, and anti-CD161. Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

  • Sorting:

    • Resuspend the stained cells in FACS buffer.

    • Use a cell sorter to gate on live, single T cells (CD3+) and then sort the this compound+ population.

    • Collect the sorted cells in a tube containing collection buffer (e.g., PBS with 5-20% FBS).[9]

Protocol 2: Single-Cell RNA Sequencing Library Preparation (10x Genomics Chromium)

This protocol outlines the general steps for generating scRNA-seq libraries using the 10x Genomics Chromium platform.[10][11][12]

  • Cell Preparation:

    • Count the sorted this compound+ T cells and assess viability. The optimal cell concentration is typically 700-1,200 cells/µl.[11]

    • Adjust the cell concentration to the target range using an appropriate buffer (e.g., PBS with 0.04% BSA).

  • GEM Generation and Barcoding:

    • Load the cell suspension, Gel Beads, and Partitioning Oil onto a Chromium Next GEM Chip.[10]

    • Run the chip on the Chromium Controller to generate Gel Bead-in-EMulsions (GEMs), where single cells are encapsulated with barcoded Gel Beads.

  • Reverse Transcription and cDNA Amplification:

    • Perform reverse transcription within the GEMs to generate barcoded cDNA from each cell's mRNA.

    • Break the GEMs and pool the barcoded cDNA.

    • Purify the cDNA and perform amplification via PCR.

  • Library Construction:

    • Fragment the amplified cDNA.

    • Perform end repair, A-tailing, and adaptor ligation.

    • Conduct a final sample index PCR to add sequencing adapters and sample indices.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a fluorometric method (e.g., Qubit).

    • Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: Bioinformatics Analysis of scRNA-seq Data

This protocol provides a general workflow for the computational analysis of scRNA-seq data from this compound+ T cells.[13][14]

  • Preprocessing and Quality Control:

    • Use tools like Cell Ranger (10x Genomics) to perform alignment, barcode assignment, and UMI counting.

    • Filter out low-quality cells based on metrics such as the number of genes detected, UMI counts, and the percentage of mitochondrial reads.

  • Normalization and Dimensionality Reduction:

    • Normalize the gene expression data to account for differences in sequencing depth between cells.

    • Identify highly variable genes.

    • Perform dimensionality reduction using Principal Component Analysis (PCA).

  • Clustering and Cell Type Annotation:

    • Cluster the cells in the reduced dimensional space using algorithms like Louvain or Leiden.

    • Visualize the clusters using UMAP or t-SNE.

    • Annotate the clusters based on the expression of known marker genes for different T cell subsets (e.g., CD4, CD8, FOXP3 for Tregs, RORC for Th17).

  • Differential Gene Expression Analysis:

    • Identify differentially expressed genes between different clusters or between this compound+ and a control this compound- T cell population.

  • Downstream Analysis:

    • Perform pathway enrichment analysis on the differentially expressed genes.

    • If T cell receptor (TCR) sequencing was performed, analyze the clonal distribution and its relationship to cell clusters and gene expression.[15]

Mandatory Visualizations

experimental_workflow cluster_isolation Cell Isolation cluster_scrnaseq scRNA-seq Library Preparation (10x Genomics) cluster_analysis Bioinformatics Analysis pbmc PBMC Isolation macs MACS Enrichment (Optional) pbmc->macs Bulk Enrichment facs FACS Sorting of this compound+ T Cells pbmc->facs Direct Sort macs->facs gem GEM Generation & Barcoding facs->gem rt_cDNA Reverse Transcription & cDNA Amplification gem->rt_cDNA lib_prep Library Construction rt_cDNA->lib_prep qc Preprocessing & QC lib_prep->qc norm_dimred Normalization & Dimensionality Reduction qc->norm_dimred cluster_anno Clustering & Annotation norm_dimred->cluster_anno dge Differential Gene Expression cluster_anno->dge

Caption: Experimental workflow for single-cell RNA sequencing of this compound+ T cells.

cd161_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (KLRB1) costim Co-stimulatory Signal This compound->costim Co-stimulation inhib Inhibitory Signal This compound->inhib Inhibition llt1 LLT1 (Ligand) llt1->this compound Binding tcr TCR tcr_signal TCR Signaling Cascade tcr->tcr_signal costim->tcr_signal Modulation inhib->tcr_signal Modulation gene_exp Gene Expression Changes (e.g., Cytokine Production) tcr_signal->gene_exp

Caption: Simplified this compound signaling pathway in T cells.

tl1a_dr3_pathway cluster_membrane_tl1a Cell Membrane cluster_cytoplasm_tl1a Cytoplasm cluster_nucleus_tl1a Nucleus tl1a TL1A (Ligand) dr3 DR3 (Receptor) tl1a->dr3 Binding tradd TRADD dr3->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 nfkb NF-κB Activation traf2->nfkb mapk MAPK Activation rip1->mapk pi3k PI3K Activation rip1->pi3k gene_exp_tl1a Gene Expression nfkb->gene_exp_tl1a mapk->gene_exp_tl1a pi3k->gene_exp_tl1a proliferation Cell Proliferation gene_exp_tl1a->proliferation cytokine Cytokine Production gene_exp_tl1a->cytokine

Caption: The TL1A-DR3 signaling pathway in T cells.[16][17][18]

References

Application Notes and Protocols for Developing a CD161-Blocking Antibody for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161 (Cluster of Differentiation 161), also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells and subsets of T cells.[1][2] Its interaction with its ligand, Lectin-like transcript 1 (LLT1), also known as CLEC2D, modulates immune responses.[3][4] The this compound-LLT1 pathway can exert both inhibitory and co-stimulatory signals depending on the immune cell type and the surrounding microenvironment, making it a compelling target for immunotherapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and chronic infections.[1][5]

These application notes provide a comprehensive guide for the development and functional characterization of a this compound-blocking antibody. The protocols outlined below cover antibody generation, screening for blocking activity, and a suite of functional assays to elucidate the antibody's impact on immune cell function.

This compound and its Ligand LLT1: A Dual-Function Immune Checkpoint

This compound is expressed on a majority of NK cells and various T cell subsets, including CD4+, CD8+, and γδ T cells.[3][5] Its ligand, LLT1, is not constitutively expressed on healthy cells but can be upregulated on activated immune cells such as B cells, T cells, NK cells, monocytes, and dendritic cells, as well as on some tumor cells.[3][6][7]

The functional outcome of the this compound-LLT1 interaction is context-dependent:

  • On NK cells: The engagement of this compound by LLT1 typically delivers an inhibitory signal, suppressing NK cell-mediated cytotoxicity and cytokine production.[8][9] Blocking this interaction can therefore enhance NK cell anti-tumor activity.

  • On T cells: The role of this compound is more complex. It can act as a co-stimulatory molecule, enhancing T cell receptor (TCR)-induced interferon-gamma (IFN-γ) production.[8] However, in some contexts, such as in the tumor microenvironment, the this compound-LLT1 pathway has been implicated in suppressing T cell function.[5]

This dual functionality underscores the importance of thorough functional characterization of any this compound-blocking antibody to understand its precise mechanism of action.

Data Presentation: Quantitative Summary of Key Parameters

The following tables provide a structured overview of critical quantitative data that should be generated and analyzed during the development of a this compound-blocking antibody.

Table 1: Antibody Binding Affinity and Kinetics

Antibody CloneTargetMethodKD (nM)kon (1/Ms)koff (1/s)
Anti-CD161 mAb 1Human this compoundSPR
Anti-CD161 mAb 2Human this compoundSPR
Isotype ControlN/ASPRN/AN/AN/A

SPR: Surface Plasmon Resonance

Table 2: Inhibition of this compound-LLT1 Binding

Antibody CloneAssayIC50 (nM)
Anti-CD161 mAb 1Cell-based blocking ELISA
Anti-CD161 mAb 2Flow cytometry-based blocking
Isotype ControlN/AN/A

Table 3: Functional Activity of this compound Blocking Antibody

Effector CellTarget CellAssayReadout% Enhancement with Antibody
NK cellsK562 (LLT1+)Cytotoxicity% Specific Lysis
CD8+ T cellsTumor cell line (LLT1+)Cytotoxicity% Specific Lysis
CD4+ T cellsAntigen-presenting cellsCytokine ProductionIFN-γ (pg/mL)
T cellsN/AProliferation% Divided Cells

Experimental Protocols

Protocol 1: Generation of a this compound-Blocking Monoclonal Antibody using Hybridoma Technology

This protocol outlines the classical approach for generating monoclonal antibodies.

1. Immunization:

  • Immunize BALB/c mice with a recombinant human this compound protein or a cell line overexpressing human this compound.
  • Administer a series of injections (e.g., subcutaneous or intraperitoneal) with an appropriate adjuvant (e.g., Freund's complete and incomplete adjuvant) over several weeks.
  • Monitor the antibody titer in the mouse serum by ELISA.
  • Perform a final boost injection 3-4 days before spleen removal.

2. Cell Fusion:

  • Aseptically harvest the spleen from the immunized mouse with the highest antibody titer.
  • Prepare a single-cell suspension of splenocytes.
  • Fuse the splenocytes with myeloma cells (e.g., SP2/0 or NS-1) using polyethylene (B3416737) glycol (PEG).[4][6]

3. Hybridoma Selection and Screening:

  • Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.[2]
  • Screen the supernatants of the resulting hybridoma clones for the presence of anti-CD161 antibodies using an ELISA against the immunizing antigen.

4. Cloning and Expansion:

  • Isolate single hybridoma cells from positive wells by limiting dilution to ensure monoclonality.[2]
  • Expand the monoclonal hybridoma cell lines in culture.
  • Collect the supernatant containing the monoclonal antibody.

5. Antibody Purification:

  • Purify the monoclonal antibody from the culture supernatant using protein A or protein G affinity chromatography.

Protocol 2: Screening for this compound-LLT1 Blocking Activity

This protocol describes a cell-based ELISA to identify antibody clones that can block the interaction between this compound and LLT1.

1. Plate Coating:

  • Coat a 96-well ELISA plate with a recombinant human LLT1-Fc fusion protein overnight at 4°C.
  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).
  • Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.

2. Antibody Incubation:

  • Pre-incubate serially diluted hybridoma supernatants or purified anti-CD161 antibodies with a constant concentration of biotinylated recombinant human this compound protein for 1 hour at room temperature.
  • Add the antibody-CD161 mixture to the LLT1-coated plate and incubate for 1-2 hours at room temperature.
  • Wash the plate thoroughly with PBST.

3. Detection:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
  • Wash the plate with PBST.
  • Add a TMB substrate solution and incubate in the dark until a color develops.
  • Stop the reaction with a stop solution (e.g., 2N H2SO4).
  • Read the absorbance at 450 nm using a microplate reader.
  • A decrease in signal indicates that the antibody is blocking the this compound-LLT1 interaction.

Protocol 3: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol measures the ability of a this compound-blocking antibody to enhance NK cell-mediated killing of target cells.

1. Target Cell Preparation:

  • Culture a target cell line that expresses LLT1 (e.g., K562 or a transfected cell line).
  • Label the target cells with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.[10][11]
  • Wash the labeled target cells multiple times to remove unincorporated 51Cr.

2. Effector Cell Preparation:

  • Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

3. Co-culture:

  • In a 96-well V-bottom plate, mix the 51Cr-labeled target cells with the isolated NK cells at various effector-to-target (E:T) ratios.
  • Add the this compound-blocking antibody or an isotype control antibody to the co-culture at a predetermined optimal concentration.
  • Set up control wells for spontaneous release (target cells only) and maximum release (target cells with detergent, e.g., Triton X-100).[11]

4. Incubation and Measurement:

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
  • Centrifuge the plate to pellet the cells.
  • Harvest the supernatant from each well.
  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

5. Calculation of Specific Lysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 4: T Cell Activation and Cytokine Profiling by Flow Cytometry

This protocol assesses the effect of the this compound-blocking antibody on T cell activation and cytokine production.[12][13]

1. T Cell Isolation and Stimulation:

  • Isolate human T cells from PBMCs.
  • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of the this compound-blocking antibody or an isotype control.
  • For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of a 24-48 hour stimulation period.

2. Cell Surface Staining:

  • Harvest the stimulated T cells and wash them with FACS buffer (PBS with 2% FBS).
  • Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).

3. Intracellular Cytokine Staining:

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

4. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.
  • Analyze the data to determine the percentage of activated T cells and the percentage of T cells producing specific cytokines in the presence and absence of the this compound-blocking antibody.

Protocol 5: T Cell Proliferation Assay (CFSE-based)

This protocol measures the impact of the this compound-blocking antibody on T cell proliferation.[9][14][15]

1. T Cell Labeling:

  • Isolate human T cells from PBMCs.
  • Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.[14]

2. T Cell Stimulation and Culture:

  • Culture the CFSE-labeled T cells in a 96-well plate.
  • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of the this compound-blocking antibody or an isotype control.
  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and stain them with antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
  • Acquire the cells on a flow cytometer.
  • Analyze the CFSE fluorescence intensity to determine the number of cell divisions. A series of peaks with progressively lower fluorescence intensity represents successive generations of proliferating cells.
  • Quantify the percentage of divided cells and the proliferation index.

Mandatory Visualizations

CD161_Signaling_Pathway cluster_ligand LLT1-Expressing Cell cluster_receptor This compound-Expressing Cell (NK or T Cell) LLT1 LLT1 This compound This compound LLT1->this compound Binding signaling_complex Intracellular Signaling Complex This compound->signaling_complex Signal Transduction functional_outcome Functional Outcome (Inhibition or Activation) signaling_complex->functional_outcome

Caption: this compound-LLT1 Signaling Pathway.

Antibody_Development_Workflow immunization Immunization with This compound Antigen fusion Hybridoma Fusion immunization->fusion screening Screening for Anti-CD161 Antibodies fusion->screening blocking_assay Screening for This compound-LLT1 Blocking screening->blocking_assay cloning Monoclonal Selection and Expansion blocking_assay->cloning functional_assays Functional Characterization cloning->functional_assays

Caption: this compound Blocking Antibody Development Workflow.

Functional_Study_Design cluster_inputs Inputs cluster_assays Functional Assays cluster_outputs Outputs antibody This compound Blocking Antibody cytotoxicity Cytotoxicity Assay antibody->cytotoxicity activation Activation & Cytokine Assay antibody->activation proliferation Proliferation Assay antibody->proliferation isotype Isotype Control isotype->cytotoxicity isotype->activation isotype->proliferation immune_cells Immune Cells (NK, T cells) immune_cells->cytotoxicity immune_cells->activation immune_cells->proliferation target_cells Target Cells (LLT1+) target_cells->cytotoxicity lysis Increased Cell Lysis cytotoxicity->lysis cytokines Altered Cytokine Profile activation->cytokines prolif Enhanced Proliferation proliferation->prolif

Caption: Experimental Design for Functional Studies.

References

Application Notes: Immunohistochemical Detection of CD161 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161 (also known as Killer cell lectin-like receptor subfamily B member 1, KLRB1) is a type II C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, subsets of T cells (including Th17, mucosal-associated invariant T (MAIT) cells, and CD8+ T cells), and NKT cells.[1][2][3] Its expression and function are context-dependent, playing roles in both co-stimulatory and inhibitory signaling pathways.[1][3] The interaction of this compound with its ligand, lectin-like transcript 1 (LLT1), can modulate immune responses, making it a molecule of interest in immunology and cancer research.[1][3] Immunohistochemistry (IHC) is a valuable technique to visualize the localization and quantify the expression of this compound-positive cells within the tissue microenvironment, providing insights into inflammatory processes, autoimmune diseases, and the tumor-immune landscape.[4][5] These application notes provide a detailed protocol for the detection of this compound in both paraffin-embedded and frozen tissue sections.

This compound Signaling Pathway

This compound signaling is multifaceted and can lead to either activation or inhibition of immune cells depending on the cellular context. One pathway involves the activation of acid sphingomyelinase upon this compound cross-linking, leading to the generation of the second messenger ceramide, which is involved in apoptosis, proliferation, and differentiation.[6] In T cells, the TL1A-DR3 signaling axis can enhance the production of IFN-γ via this compound, indicating an activating role.[3] Conversely, the interaction of this compound with its ligand LLT1 (CLEC2D) can inhibit NK cell-mediated cytotoxicity and IFN-γ secretion.[1][3]

CD161_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (KLRB1) Acid_Sphingomyelinase Acid Sphingomyelinase This compound->Acid_Sphingomyelinase Activates Cytotoxicity_Inhibition Inhibition of Cytotoxicity This compound->Cytotoxicity_Inhibition Inhibitory Signal (NK Cells) LLT1 LLT1 (CLEC2D Ligand) LLT1->this compound Binds DR3 DR3 IFN_gamma IFN-γ Production DR3->IFN_gamma Enhances via this compound (T Cells) TL1A TL1A TL1A->DR3 Binds Ceramide Ceramide Acid_Sphingomyelinase->Ceramide Generates Cellular_Responses Apoptosis, Proliferation, Differentiation Ceramide->Cellular_Responses

This compound Signaling Interactions

Quantitative Data Summary

The expression of this compound is often upregulated in tissues experiencing inflammation and in the tumor microenvironment compared to healthy tissues. The following table summarizes representative quantitative data on this compound expression in various human tissues.

Tissue TypeConditionCell PopulationPercentage of this compound+ CellsReference
Peripheral BloodHealthyCD8+ T cells~16.7%[4][7]
HealthyCD4+ T cells5.5% (IL-17 secreting)[4]
LiverChronic Hepatitis CIntrahepatic CD8+ T cellsEnriched compared to peripheral blood[4]
JointsInflammatory ArthritisSynovial Fluid CD4+ Treg cellsIncreased compared to peripheral blood
GutInflammatory Bowel DiseaseLamina Propria NK cellsEnriched for CD103+ this compound+ cells in inflamed areas[5]
Lung CancerNon-Small Cell Lung CancerTumor Infiltrating LymphocytesHigher infiltration of this compound+ CD4+ and CD8+ T cells compared to normal lung
GliomaGliomaTumor MicroenvironmentElevated KLRB1 mRNA expression compared to normal brain tissue[8]

Experimental Protocols

The following protocols provide a general guideline for the immunohistochemical staining of this compound in formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

Immunohistochemistry Workflow Overview

IHC_Workflow start Start: Tissue Section on Slide deparaffinization Deparaffinization & Rehydration (FFPE sections only) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Proteolytic) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-CD161) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., HRP-DAB) secondary_antibody->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization under Microscope dehydration_mounting->visualization

General Immunohistochemistry Workflow

Detailed Protocol for this compound Staining in FFPE Sections

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

  • Primary antibody against this compound (see table below for examples)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Recommended Primary Antibodies for IHC:

Antibody CloneHost SpeciesIsotypeApplicationsSupplier Examples
HP-3G10MouseIgG1IHC (Frozen)Thermo Fisher Scientific, EXBIO
B199.2MouseIgG2bIHC-PBio-Rad
ABM2D74MouseIHCMyBioSource
EPR21236RabbitIgGIHC-PAbcam
PolyclonalRabbitIgGIHC-PThermo Fisher Scientific

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.

    • Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides three times with PBS for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD161 antibody to its optimal concentration (typically in the range of 1:50 to 1:1000, requires optimization) in PBS or antibody diluent.

    • Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides three times with PBS for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit) for 30-60 minutes at room temperature.

    • Rinse slides three times with PBS for 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides three times with PBS for 5 minutes each.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes), monitoring under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Detailed Protocol for this compound Staining in Frozen Sections

Materials:

  • Fresh frozen tissue sections on charged slides

  • Ice-cold acetone (B3395972) or 4% paraformaldehyde (PFA)

  • PBS

  • 3% Hydrogen Peroxide (for chromogenic detection)

  • Blocking Buffer (e.g., 10% normal serum in PBS with 0.1% Triton X-100)

  • Primary antibody against this compound

  • Fluorophore-conjugated or biotinylated secondary antibody

  • Streptavidin-HRP (for chromogenic detection) or Streptavidin-fluorophore conjugate

  • DAB substrate kit (for chromogenic detection)

  • DAPI or Hematoxylin for nuclear counterstaining

  • Aqueous or permanent mounting medium

Procedure:

  • Fixation:

    • Air dry frozen sections for 15-30 minutes at room temperature.

    • Fix the sections in ice-cold acetone for 10 minutes or in 4% PFA for 15 minutes at room temperature.[9]

    • If using acetone, air dry for 10-20 minutes.

    • Wash slides in PBS three times for 5 minutes each.

  • Peroxidase Blocking (for chromogenic detection):

    • Incubate slides in 3% hydrogen peroxide in PBS for 10 minutes.

    • Rinse slides with PBS three times for 5 minutes each.

  • Blocking and Permeabilization:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature. The inclusion of a detergent like Triton X-100 will aid in permeabilization.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD161 antibody to its optimal concentration (e.g., 1:50) in Blocking Buffer.[10][11]

    • Incubate with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides three times with PBS for 5 minutes each.

    • For fluorescent detection: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • For chromogenic detection: Proceed as described in the FFPE protocol (steps 6 and 7).

  • Counterstaining:

    • For fluorescent detection: Mount with a DAPI-containing mounting medium or incubate with DAPI solution for 5 minutes before the final washes.

    • For chromogenic detection: Counterstain with hematoxylin as described in the FFPE protocol (step 8).

  • Mounting:

    • For fluorescent detection: Coverslip using an aqueous anti-fade mounting medium.

    • For chromogenic detection: Dehydrate and mount as described in the FFPE protocol (step 9).

Troubleshooting

  • No Staining: Verify primary and secondary antibody compatibility and concentrations. Ensure antigen retrieval was performed correctly. Check the activity of the detection reagents.

  • High Background: Increase blocking time or use a different blocking reagent. Titrate the primary and secondary antibodies to a higher dilution. Ensure adequate washing steps.

  • Non-specific Staining: Include appropriate isotype controls. Ensure tissue was not allowed to dry out during the procedure.

For further troubleshooting and optimization, consulting the specific antibody datasheet is highly recommended.

References

Application Notes and Protocols: In Vitro Stimulation of CD161+ T Cells with IL-12 and IL-18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD161-expressing T cells, particularly the this compound++CD8+ subset which includes Mucosal-Associated Invariant T (MAIT) cells, are a unique population of innate-like T lymphocytes.[1][2][3] These cells are characterized by their potent and rapid response to cytokine stimulation, independent of T-cell receptor (TCR) engagement. The combination of Interleukin-12 (IL-12) and Interleukin-18 (IL-18) has been identified as a powerful stimulus for this cell population, driving the production of key effector cytokines and potentially enhancing their cytotoxic capabilities.[1][2][3] These application notes provide a detailed overview and experimental protocols for the in vitro stimulation of human this compound+ T cells with IL-12 and IL-18.

Key Cellular Responses and Data Presentation

Stimulation of this compound+ T cells with IL-12 and IL-18 results in a synergistic effect, leading to robust IFN-γ production.[1][4][5] This response is predominantly observed in the this compound++CD8+ T cell population, which expresses high levels of the IL-18 receptor α (IL-18Rα).[1] While IL-12 or IL-18 alone have minimal effect, their combination triggers a potent effector response.[1][6]

Quantitative Data Summary

Table 1: IFN-γ Production by T Cell Subsets Following IL-12 and IL-18 Stimulation

T Cell SubsetMean IFN-γ Expression (%)Reference
This compound++CD8+~50%[1]
This compound+CD8+≤ 10%[1]
This compound+CD4+≤ 10%[1]
This compound-CD8+No significant response[1]
This compound-CD4+No significant response[1]

Table 2: IL-17A and IL-17F Production by MAIT Cells

CytokineStimulusIncubation TimeResponseReference
IL-17A & IL-17FTCR stimulation + IL-12 + IL-1872 hoursRobust Production[7]
IL-17A & IL-17FTCR stimulation + IL-12 + IL-1824 hoursNo significant production[7]

Signaling Pathways

The synergistic action of IL-12 and IL-18 on this compound+ T cells is mediated through distinct but converging signaling pathways. IL-12 signaling is known to involve the STAT4 pathway, while IL-18 signals through a pathway that leads to the activation of NF-κB.[8][9][10] IL-12 can also upregulate the expression of IL-18R, making the cells more responsive to IL-18.[4][11]

IL12_IL18_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12R IL12->IL12R IL18 IL-18 IL18R IL-18R IL18->IL18R STAT4 STAT4 IL12R->STAT4 Phosphorylation IKK IKK IL18R->IKK Activation pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4_n pSTAT4 pSTAT4->pSTAT4_n Translocation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB IKK->IkB Phosphorylation & Degradation IkB->NFkB Release IFNg_gene IFN-γ Gene pSTAT4_n->IFNg_gene Transcription NFkB_n->IFNg_gene Transcription IFNg_mRNA IFN-γ mRNA IFNg_gene->IFNg_mRNA

Caption: IL-12 and IL-18 signaling pathways in T cells.

Experimental Protocols

Protocol 1: Isolation of this compound+ T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of T cells from whole blood, followed by enrichment for this compound+ T cells.

Materials:

  • Whole blood

  • Ficoll-Paque

  • Phosphate-Buffered Saline (PBS)

  • MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

  • This compound MicroBeads, human

  • LS Columns

  • MACS Separator

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

  • Wash the PBMCs three times with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in MACS buffer.

  • Add this compound MicroBeads and incubate for 15 minutes at 4-8°C.

  • Wash the cells with MACS buffer and resuspend in 500 µL of MACS buffer.

  • Place an LS column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of MACS buffer.

  • Apply the cell suspension to the column.

  • Wash the column three times with 3 mL of MACS buffer.

  • Remove the column from the magnetic separator and place it on a new collection tube.

  • Pipette 5 mL of MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled this compound+ T cells.

Protocol 2: In Vitro Stimulation of this compound+ T Cells with IL-12 and IL-18

This protocol outlines the culture and stimulation of isolated this compound+ T cells.

Materials:

  • Isolated this compound+ T cells

  • Complete RPMI medium (RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Recombinant human IL-12 (10 ng/mL final concentration)

  • Recombinant human IL-18 (50-100 ng/mL final concentration)

  • 96-well U-bottom culture plate

Procedure:

  • Resuspend the isolated this compound+ T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 100 µL of complete RPMI medium containing IL-12 and IL-18 at 2x the final concentration.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours for IFN-γ production or 72 hours for IL-17 production.

  • After incubation, collect the supernatant for cytokine analysis by ELISA or CBA, and the cells for flow cytometry analysis.

Protocol 3: Analysis of Cytokine Production and Cytotoxicity

This protocol details methods for assessing the functional outcomes of this compound+ T cell stimulation.

A. Intracellular Cytokine Staining by Flow Cytometry:

  • Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (e.g., CD8, this compound) with fluorescently conjugated antibodies.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin) with fluorescently conjugated antibodies.[12][13]

  • Wash the cells and acquire data on a flow cytometer.

B. Cytotoxicity Assay:

  • Co-culture the stimulated this compound+ T cells with a target cell line (e.g., K562) at various effector-to-target ratios.[14]

  • Include a CD107a antibody in the co-culture to measure degranulation.[14]

  • After a 4-6 hour incubation, harvest the cells and stain for surface markers and viability dyes.

  • Analyze the expression of CD107a on the effector cells and the percentage of dead target cells by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll-Paque) start->pbmc_isolation cd161_enrichment This compound+ T Cell Enrichment (MACS) pbmc_isolation->cd161_enrichment stimulation In Vitro Stimulation (IL-12 + IL-18) cd161_enrichment->stimulation flow_cytometry Flow Cytometry: Intracellular Cytokines (IFN-γ, Granzyme B) stimulation->flow_cytometry elisa ELISA/CBA: Secreted Cytokines stimulation->elisa cytotoxicity_assay Cytotoxicity Assay (CD107a, Target Cell Lysis) stimulation->cytotoxicity_assay end End: Data Interpretation flow_cytometry->end elisa->end cytotoxicity_assay->end

Caption: Experimental workflow for this compound+ T cell stimulation.

Conclusion

The in vitro stimulation of this compound+ T cells with IL-12 and IL-18 provides a robust system for studying the biology of this important T cell subset and for evaluating their potential in therapeutic applications. The protocols and data presented here offer a framework for researchers to explore the functional consequences of this potent cytokine-mediated activation.

References

Isolating Pure Populations of CD161-high CD8+ T Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the isolation of highly pure populations of CD161-high (this compound++) CD8+ T cells from human peripheral blood mononuclear cells (PBMCs). These protocols are designed to yield cells suitable for a variety of downstream applications, including functional assays, transcriptomics, and proteomics.

This compound-high CD8+ T cells are a distinct subset of T lymphocytes implicated in various immune responses, including anti-viral and anti-tumor immunity.[1] This population includes mucosal-associated invariant T (MAIT) cells and other unconventional T cells characterized by their expression of the C-type lectin receptor this compound. Precise isolation of this subset is crucial for understanding their biology and therapeutic potential.

Two primary methods for the isolation of this compound-high CD8+ T cells are detailed: a two-step method combining Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS) for the highest purity, and a direct FACS sorting method for a more streamlined workflow.

Data Presentation: Comparison of Isolation Methods

The choice of isolation method can impact the final purity, yield, and viability of the target cell population. The following table summarizes expected quantitative outcomes for the two protocols described below, based on typical results from similar immune cell isolation procedures.[2][3][4]

ParameterMethod 1: MACS Enrichment followed by FACSMethod 2: Direct Multi-parameter FACS
Starting Material Human PBMCsHuman PBMCs
Target Population CD3+CD8+CD161high T cellsCD3+CD8+CD161high T cells
Expected Purity >98%>95%
Expected Yield 1-5% of total CD8+ T cells (variable)1-5% of total CD8+ T cells (variable)
Expected Viability >90%>95%

Experimental Protocols

Protocol 1: High-Purity Isolation via MACS Enrichment followed by FACS

This two-step protocol first enriches for CD8+ T cells using negative selection with MACS, followed by high-purity sorting of the this compound-high fraction using FACS. This method minimizes potential antibody-induced cell activation that can occur with positive selection methods.

Part A: Negative Selection of CD8+ T Cells using MACS

Materials:

  • Human PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque)

  • MACS buffer: PBS pH 7.2, 0.5% BSA, 2 mM EDTA

  • CD8+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

  • LS Columns and a MACS separator

Procedure:

  • Prepare a single-cell suspension of human PBMCs in MACS buffer.

  • Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

  • Resuspend the cell pellet in MACS buffer at a concentration of 107 cells per 40 µL.

  • Add the Biotin-Antibody Cocktail from the CD8+ T Cell Isolation Kit at 10 µL per 107 cells.

  • Mix well and incubate for 5-10 minutes at 4°C.

  • Add 30 µL of MACS buffer and 20 µL of Anti-Biotin MicroBeads per 107 cells.

  • Mix well and incubate for an additional 10-15 minutes at 4°C.

  • Wash the cells by adding 1-2 mL of MACS buffer per 107 cells and centrifuge at 300 x g for 10 minutes.

  • Aspirate the supernatant completely and resuspend the cells in 500 µL of MACS buffer.

  • Place an LS Column in the magnetic field of a MACS separator.

  • Prepare the column by rinsing with 3 mL of MACS buffer.

  • Apply the cell suspension onto the column.

  • Collect the unlabeled cells that pass through the column. This fraction contains the enriched, untouched CD8+ T cells.

  • Wash the column with 3 x 3 mL of MACS buffer and collect the effluent. Pool this with the cells collected in the previous step.

Part B: FACS Sorting of this compound-high CD8+ T Cells

Materials:

  • Enriched CD8+ T cells from Part A

  • FACS buffer: PBS with 2% FBS

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD8

    • Anti-human this compound

  • Viability dye (e.g., Propidium Iodide or 7-AAD)[5][6][7]

  • FACS tubes

Procedure:

  • Centrifuge the enriched CD8+ T cells at 300 x g for 10 minutes and resuspend the pellet in FACS buffer.

  • Count the cells and adjust the concentration to 1 x 107 cells/mL.

  • Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cells in FACS buffer at a concentration of 1-5 x 106 cells/mL for sorting.

  • Just before sorting, add a viability dye such as Propidium Iodide (PI) or 7-AAD to a final concentration of 1 µg/mL.[8][9]

  • Perform cell sorting on a fluorescence-activated cell sorter.

  • Gate on single, viable lymphocytes, followed by gating on CD3+CD8+ T cells.

  • From the CD3+CD8+ population, sort the cells with the highest expression of this compound (CD161high).

  • Collect the sorted cells in a tube containing culture medium or FACS buffer with a high concentration of serum to maintain viability.

Protocol 2: Direct Isolation of this compound-high CD8+ T Cells by Multi-parameter FACS

This protocol allows for the direct isolation of the target population from PBMCs in a single step, which can be faster but may require more time on the cell sorter.

Materials:

  • Human PBMCs isolated by density gradient centrifugation

  • FACS buffer: PBS with 2% FBS

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD8

    • Anti-human this compound

  • Viability dye (e.g., Propidium Iodide or 7-AAD)[5][6][7]

  • FACS tubes

Procedure:

  • Prepare a single-cell suspension of PBMCs in FACS buffer.

  • Count the cells and determine viability.

  • Resuspend the cells at a concentration of 1 x 107 cells/mL in FACS buffer.

  • Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-CD161) at their optimal concentrations.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1-5 x 106 cells/mL.

  • Add a viability dye (e.g., PI or 7-AAD) immediately before sorting.[8][9]

  • Perform cell sorting using a fluorescence-activated cell sorter.

  • Follow the gating strategy outlined in Protocol 1, Part B, step 9 and 10.

  • Collect the sorted CD3+CD8+CD161high T cells.

Mandatory Visualizations

experimental_workflow_MACS_FACS cluster_start Starting Material cluster_macs Protocol 1: Step 1 - MACS Enrichment cluster_facs Protocol 1: Step 2 - FACS Sorting start Human PBMCs macs_label Label non-CD8+ cells with Biotin-Antibody Cocktail start->macs_label macs_beads Add Anti-Biotin MicroBeads macs_label->macs_beads macs_column Apply to MACS Column macs_beads->macs_column macs_cd8 Enriched CD8+ T cells (unlabeled fraction) macs_column->macs_cd8 facs_stain Stain with anti-CD3, CD8, and this compound antibodies macs_cd8->facs_stain facs_sort FACS Sorting facs_stain->facs_sort facs_final Pure this compound-high CD8+ T cells facs_sort->facs_final

Caption: Workflow for high-purity isolation of this compound-high CD8+ T cells.

facs_gating_strategy cluster_gating FACS Gating Strategy gate1 All Events gate2 Singlets (FSC-A vs FSC-H) gate1->gate2 Exclude doublets gate3 Live Cells (Viability Dye-) gate2->gate3 Exclude dead cells gate4 Lymphocytes (FSC vs SSC) gate3->gate4 Gate on lymphocyte population gate5 CD3+ T cells gate4->gate5 Gate on CD3+ gate6 CD8+ T cells gate5->gate6 Gate on CD8+ gate7 This compound-high CD8+ T cells gate6->gate7 Gate on this compound++

Caption: A representative FACS gating strategy for isolating this compound-high CD8+ T cells.

References

Application Notes and Protocols for Isolating Human Th17 Cells Using CD161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T lymphocytes characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The identification of specific cell surface markers is crucial for the isolation and study of this cell population. The C-type lectin receptor CD161 has been identified as a key surface marker for human Th17 cells and their developmental precursors.[1][2] This document provides detailed protocols and application notes for the use of this compound as a marker to isolate human Th17 cells for research and therapeutic development.

This compound as a Marker for Human Th17 Cells

Human IL-17-producing CD4+ T cells are predominantly found within the this compound-expressing population.[2] These this compound+ Th17 cells are characterized by the co-expression of several other key markers associated with the Th17 lineage, including the master transcription factor RORγt, the IL-23 receptor (IL-23R), and the chemokine receptor CCR6. Notably, human Th17 cells appear to originate from a this compound+CD4+ T cell precursor. The expression of this compound itself is, at least in part, regulated by RORγt.[3]

The ability to secrete IL-17 is largely restricted to T cells that express this compound, not only in CD4+ T cells but also in CD8+ T cells (Tc17), γδ T cells, and NKT cells.[4][5] This makes this compound an invaluable tool for the enrichment of IL-17-producing lymphocytes.

Co-expression of this compound with Other Th17 Markers

The following table summarizes the co-expression of this compound with other key markers on human Th17 cells, providing a basis for multi-parameter cell sorting strategies to achieve high purity.

MarkerCo-expression with this compound on Th17 cellsSignificance
RORγt HighMaster transcription factor for Th17 lineage.[4]
IL-23R HighReceptor for IL-23, a key cytokine for Th17 cell maintenance and expansion.
CCR6 HighChemokine receptor involved in the migration of Th17 cells to inflamed tissues.
IL-17 HighSignature cytokine of Th17 cells.
IL-22 HighCytokine often co-expressed with IL-17 by Th17 cells.[4]
IFN-γ VariableA subset of this compound+ Th17 cells can co-produce IFN-γ, representing a Th1/Th17 phenotype.

Experimental Protocols

Here we provide detailed protocols for the isolation of this compound+ Th17 cells from human peripheral blood mononuclear cells (PBMCs) using two common methods: Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS).

Protocol 1: Isolation of this compound+ CD4+ T Cells by Fluorescence-Activated Cell Sorting (FACS)

This protocol allows for the high-purity isolation of this compound+ CD4+ T cells.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 2 mM EDTA)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human this compound

    • (Optional) Anti-Human CCR6, Anti-Human CD45RO

  • 70 µm cell strainer

  • Flow cytometer with sorting capabilities

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the buffy coat layer containing PBMCs.

    • Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in FACS buffer.

  • Antibody Staining:

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

    • Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations. A typical staining panel would include anti-CD3, anti-CD4, and anti-CD161.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for sorting.

  • FACS Sorting:

    • Filter the stained cell suspension through a 70 µm cell strainer to remove any clumps.

    • Set up the flow cytometer for sorting, including compensation controls.

    • Gate on lymphocytes based on forward and side scatter properties.

    • Gate on single cells.

    • Gate on CD3+ T cells.

    • From the CD3+ population, gate on CD4+ helper T cells.

    • Finally, sort the CD4+ population into this compound+ and this compound- fractions. For higher purity of Th17 cells, a further gate on CCR6+ cells can be included.

Expected Purity and Yield:

ParameterExpected Value
Purity of this compound+ CD4+ T cells >95%
Yield Variable, dependent on donor
Protocol 2: Enrichment of this compound+ Cells by Magnetic-Activated Cell Sorting (MACS)

This protocol is suitable for enriching a larger number of this compound+ cells, which can then be further purified if necessary. This example describes a positive selection strategy.

Materials:

  • Human PBMCs (isolated as described in the FACS protocol)

  • MACS Buffer (PBS pH 7.2, 0.5% BSA, and 2 mM EDTA)

  • This compound MicroBeads, human

  • LS Columns

  • MACS Separator

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of PBMCs in MACS Buffer.

    • Count the cells and adjust the concentration to 1 x 10^7 cells in 80 µL of MACS Buffer.

  • Magnetic Labeling:

    • Add 20 µL of this compound MicroBeads per 1 x 10^7 total cells.

    • Mix well and incubate for 15 minutes at 4°C.

  • Magnetic Separation:

    • Wash the cells by adding 1-2 mL of MACS Buffer per 1 x 10^7 cells and centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in 500 µL of MACS Buffer.

    • Place an LS Column in the magnetic field of a MACS Separator.

    • Prepare the column by rinsing with 3 mL of MACS Buffer.

    • Apply the cell suspension onto the column.

    • Wash the column with 3 x 3 mL of MACS Buffer. Collect the flow-through, which contains the unlabeled (this compound-) cells.

    • Remove the column from the separator and place it on a new collection tube.

    • Pipette 5 mL of MACS Buffer onto the column.

    • Immediately flush out the magnetically labeled this compound+ cells by firmly pushing the plunger into the column.

Expected Purity and Yield:

ParameterExpected Value
Purity of this compound+ cells 65-95%
Yield Variable, dependent on donor

Functional Characterization of Isolated this compound+ Th17 Cells

Following isolation, the functional capacity of the this compound+ T cell population can be assessed. A key characteristic of Th17 cells is their ability to produce IL-17 upon stimulation.

Protocol 3: In Vitro Stimulation and Cytokine Analysis

Procedure:

  • Culture the sorted this compound+ and this compound- CD4+ T cells in a complete RPMI medium.

  • Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) or with anti-CD3/CD28 beads for 4-6 hours.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of stimulation.

  • Stain the cells for intracellular IL-17 and IFN-γ using a commercial intracellular fixation and permeabilization kit.

  • Analyze the cells by flow cytometry.

Expected Results:

The following table summarizes typical cytokine production profiles of sorted this compound+ and this compound- CD4+ T cell populations after stimulation.

Cell Population% IL-17 Producing Cells% IFN-γ Producing Cells
This compound+ CD4+ T cells Significantly higher than this compound- populationCan contain a population of IFN-γ producers (Th1/Th17)
This compound- CD4+ T cells Very low to negligiblePredominantly IFN-γ producers (Th1)

Note: The exact percentages can vary significantly between donors.

Signaling Pathways and Workflows

Th17 Differentiation from a this compound+ Precursor

The differentiation of a naive T cell into a Th17 cell is a complex process involving specific cytokine signals and the activation of key transcription factors. This compound is expressed on the precursor T cell that can give rise to the Th17 lineage.

Th17_Differentiation cluster_precursor This compound+ Naive T Cell cluster_cytokines Cytokine Milieu cluster_th17 Th17 Lineage Naive_T_Cell CD4+ this compound+ Naive T Cell RORgt RORγt Expression Naive_T_Cell->RORgt Differentiation Signal IL1b IL-1β IL1b->RORgt IL23 IL-23 IL23->RORgt TGFb TGF-β TGFb->RORgt IL6 IL-6 IL6->RORgt Th17_Cell Mature Th17 Cell RORgt->Th17_Cell Commitment experimental_workflow start Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_staining Antibody Staining (CD3, CD4, this compound) pbmc_isolation->cell_staining sorting Cell Sorting (FACS/MACS) cell_staining->sorting cd161_pos This compound+ CD4+ T Cells sorting->cd161_pos cd161_neg This compound- CD4+ T Cells sorting->cd161_neg stimulation In Vitro Stimulation (PMA/Ionomycin or αCD3/αCD28) cd161_pos->stimulation cd161_neg->stimulation analysis Functional Analysis (Intracellular Cytokine Staining) stimulation->analysis results Data Acquisition & Analysis (Flow Cytometry) analysis->results

References

Troubleshooting & Optimization

troubleshooting low CD161 signal in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a low or absent CD161 signal in flow cytometry experiments.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can help pinpoint the source of the problem. The following flowchart outlines a logical sequence of checks to perform when you observe a weak or negative CD11b signal.

Troubleshooting_Workflow Troubleshooting Low this compound Signal cluster_checks Investigation Steps Start Problem: Low or No this compound Signal Check_Biology 1. Biological Plausibility - Is this compound expected on your cell type? - Could expression be downregulated? Start->Check_Biology Check_Reagents 2. Reagent Integrity - Antibody expired or stored improperly? - Correct clone and fluorochrome? Check_Biology->Check_Reagents Expression Expected Check_Protocol 3. Staining Protocol - Was antibody titrated? - Correct incubation time/temp? - Fc block included? Check_Reagents->Check_Protocol Reagents OK Check_Instrument 4. Instrument Settings - Voltages optimized for dim markers? - Compensation set correctly? Check_Protocol->Check_Instrument Protocol OK Result Resolution: Signal Restored Check_Instrument->Result Settings Optimized

Caption: A step-by-step workflow for diagnosing low this compound signal.

Frequently Asked Questions (FAQs)

Section 1: Biological Considerations

Q1: On which cell types should I expect to see a this compound signal?

This compound (also known as KLRB1) is a C-type lectin receptor expressed on a variety of lymphocytes. You should expect to find it on most NK cells and approximately 24% of peripheral blood T cells.[1] It is expressed on subsets of both CD4+ and CD8+ T cells, particularly those with a memory phenotype.[2][3] It is also found on NKT cells and some γδ T cells.[1][4]

Q2: Can the expression level of this compound change?

Yes, this compound expression can be dynamic. While it is not typically induced by stimulation on this compound-negative cells, its expression on CD4+ T cells can be regulated by T-cell receptor (TCR) signaling.[3][5] Factors such as disease state (e.g., Crohn's disease, psoriasis, certain cancers) or the tissue environment (e.g., liver, gut) can influence the frequency and activation state of this compound+ cells.[3][4] Always consider the context of your samples, as culture conditions or disease pathology could lead to lower-than-expected expression.

Section 2: Antibody and Reagent Issues

Q3: My this compound signal is very weak. How do I choose a better antibody or fluorochrome?

For dimly expressed antigens like this compound, the choice of fluorochrome is critical.[6]

  • Fluorochrome Brightness: Pair this compound with one of the brightest fluorochromes your instrument can detect (e.g., PE, APC, or brilliant violet dyes). Avoid using dim fluorochromes.

  • Antibody Titration: An optimal signal-to-noise ratio is achieved by careful antibody titration. Using too much antibody can increase background, while too little results in a weak signal.[6][7]

  • Clone Selection: Different antibody clones may have different affinities. Check datasheets and literature to see which clones are highly cited for flow cytometry.

Q4: I see high background or non-specific binding. How can I reduce it?

High background can mask a dim positive signal. Here are key strategies to reduce it:

  • Fc Receptor Blocking: Immune cells, especially monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Always include an Fc blocking step in your protocol before adding your primary antibody.[8][9]

  • Viability Dye: Dead cells are notorious for non-specifically binding antibodies. Include a viability dye in your panel to exclude dead cells from your analysis.[10]

  • Washing: Ensure adequate washing steps after antibody incubation to remove any unbound antibodies.[9][11]

  • Antibody Titration: Using excessive amounts of antibody is a common cause of non-specific binding.[7][9]

Section 3: Staining Protocol & Sample Preparation

Q5: How does fixation and permeabilization affect this compound staining?

Fixation can alter cell surface epitopes and impact fluorochrome brightness.[12][13]

  • Aldehyde Fixatives (e.g., PFA): These are generally preferred for surface staining. However, some antibody clones may show reduced performance after fixation. For example, the this compound clone HP-3G10 shows good performance after fixation with eBioscience Intracellular Fixation & Permeabilization Buffer.[12] It is crucial to check the antibody datasheet for compatibility with fixation.[14]

  • Alcohol Fixatives (e.g., Methanol): Alcohols are generally harsh on surface proteins and can destroy some fluorochromes (like PE and APC).[15] They are typically not recommended if you are only staining for surface markers.

  • Stain/Fix Order: If you need to perform intracellular staining in addition to this compound, it is often best to stain for surface markers like this compound before fixation and permeabilization to avoid epitope modification.[14]

Q6: What is the optimal staining temperature and time?

  • Temperature: To prevent the internalization of surface antigens, it is recommended to perform all staining steps on ice or at 4°C, using ice-cold buffers. Adding sodium azide (B81097) to your buffer can also help prevent antigen modulation.

  • Incubation Time: Incubation times can range from 15 to 60 minutes.[11] For dim markers, a longer incubation time (e.g., 30-45 minutes) may help achieve signal saturation.[11] This should be optimized for your specific cells and antibody.

Section 4: Instrument Settings & Gating

Q7: How should I set up my flow cytometer for a dim marker like this compound?

  • PMT Voltage Optimization: The photomultiplier tube (PMT) voltages (or gain) must be optimized to ensure that a dim signal can be resolved from the electronic noise of the instrument.[7][16] This is often done using a "voltage walk" method with dimly stained beads or cells to find the voltage that provides the best signal-to-noise ratio.[7] Setting voltages too low will result in the loss of dim populations.[7]

  • Compensation: Use single-stained controls to correctly calculate compensation and correct for spectral overlap from other fluorochromes in your panel.[17] Inaccurate compensation can obscure a dim signal. For dim markers, it can be difficult to set compensation; in these cases, using compensation beads or a bright antibody conjugated to the same fluorochrome is a reliable alternative.[17]

  • Use FMO Controls: A "Fluorescence Minus One" (FMO) control is essential for accurately gating dim or diffusely expressed markers like this compound. An FMO control includes all antibodies in the panel except for the one you are gating (in this case, this compound), allowing you to see the spread of fluorescence from other channels into your channel of interest and set a confident gate.[7]

Key Experimental Protocols

Protocol 1: Antibody Titration Workflow

Titrating an antibody is the most important optimization step to ensure a strong signal with low background.[7]

Antibody_Titration Antibody Titration Workflow cluster_protocol Titration Steps Prep_Cells 1. Prepare Cells (Constant number per tube) Dilute_Ab 2. Create Serial Dilutions of this compound Antibody Prep_Cells->Dilute_Ab Stain 3. Stain Cells with each dilution Dilute_Ab->Stain Acquire 4. Acquire on Cytometer (Use consistent settings) Stain->Acquire Analyze 5. Analyze Data (Calculate Stain Index) Acquire->Analyze Select 6. Select Optimal Titer (Highest Stain Index) Analyze->Select

Caption: Workflow for determining the optimal antibody concentration.

Methodology:

  • Prepare a single-cell suspension of your cells of interest. Aliquot a constant number of cells (e.g., 0.5-1 x 10^6) into a series of tubes (typically 8-10 tubes).

  • Create a two-fold serial dilution series of your anti-CD161 antibody, starting from the manufacturer's recommended concentration and diluting down.

  • Add each antibody dilution to a corresponding tube of cells. Include an unstained control tube.

  • Incubate according to your protocol (e.g., 30 minutes at 4°C, protected from light).

  • Wash the cells to remove unbound antibody (e.g., 2 mL of staining buffer, centrifuge at 400 x g for 5 minutes).[18]

  • Resuspend cells and acquire data on the flow cytometer using identical settings for all tubes.

  • For each concentration, calculate the Stain Index (SI): (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population).

  • Plot the Stain Index against the antibody concentration. The optimal concentration is the one that gives the highest Stain Index, which represents the best separation between positive and negative signals.

Protocol 2: Standard Surface Staining for this compound
  • Cell Preparation: Start with a single-cell suspension in flow cytometry staining buffer (e.g., PBS + 2% FBS + 0.09% Sodium Azide). Adjust cell concentration to 1x10^7 cells/mL.

  • Fc Block (Crucial): Add an Fc receptor blocking antibody to your cells (e.g., for human cells, use an anti-human Fc receptor binding inhibitor).[18] Incubate for 10-15 minutes at 4°C. Do not wash.

  • Antibody Staining: Add the pre-titrated volume of anti-CD161 antibody and any other surface markers in your panel. Vortex gently.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Add 2 mL of cold staining buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. Repeat the wash step.[18]

  • Viability Staining (Optional but Recommended): If using an amine-reactive viability dye, this is typically performed before the Fc block step on live cells. Follow the manufacturer's protocol.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for acquisition (e.g., 300-500 µL).

  • Acquisition: Analyze samples on the flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.

Supporting Data

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
No Signal / Very Weak Signal Low or no antigen expression on target cells.Confirm this compound expression on your cell type from literature; include a positive control cell type.[1][3][8]
Antibody reagent is expired, improperly stored, or degraded.Check antibody expiration date; ensure storage at 4°C and protection from light.[6][8]
Antibody concentration is too low.Titrate the antibody to find the optimal concentration for the best Stain Index.[7][19]
Fluorochrome is too dim or has been photobleached.Pair this compound with a bright fluorochrome; always protect reagents and stained cells from light.[6]
Instrument PMT voltages are set too low.Optimize PMT voltages using beads or cells to ensure dim signals are above the instrument's noise threshold.[7][16]
Epitope is masked or destroyed by fixation.Check antibody clone compatibility with fixation; stain for this compound before fixation/permeabilization steps.[12][13]
High Background / Poor Resolution Non-specific binding to Fc receptors.Include an Fc blocking step before adding fluorochrome-conjugated antibodies.[8][9]
High number of dead cells in the sample.Include a viability dye to exclude dead cells from the analysis.[10]
Antibody concentration is too high.Titrate the antibody; excess antibody increases non-specific binding.[7][9]
Inadequate washing.Increase the number or volume of wash steps to remove unbound antibody.[9][11]
Incorrect compensation settings.Use single-stain controls (cells or beads) to set accurate compensation; use FMO controls to set gates.[7][17]
Table 2: Common Anti-Human this compound Antibody Clones
Clone NameIsotypeKnown ApplicationsNotes
HP-3G10 Mouse IgG1, κFlow CytometryPerformance is maintained well after fixation with standard PFA-based buffers.[12]
DX12 Mouse IgG1, κFlow CytometryWidely used for immunophenotyping of NK and T cell subsets.[20]
191B8 Mouse IgG2aFlow CytometryAnother commonly cited clone for identifying this compound+ lymphocytes.

References

Technical Support Center: Optimizing Anti-CD161 Antibody for Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of anti-CD161 antibodies for immunohistochemistry (IHC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the optimization of anti-CD161 antibody staining.

Q1: Why is my CD161 staining too weak or completely absent?

Weak or no staining is a frequent issue in IHC.[1][2][3] Several factors related to antibody concentration and protocol steps could be the cause.

  • Primary Antibody Concentration is Too Low: The antibody may be too diluted to effectively bind to the target antigen.[2][4]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:400).[2]

  • Suboptimal Antigen Retrieval: Formalin fixation can create cross-links that mask the this compound epitope, preventing antibody binding.[5][6][7]

    • Solution: Optimize the antigen retrieval method. For this compound, Heat-Induced Epitope Retrieval (HIER) is commonly used. Experiment with different retrieval buffers, such as citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0), and vary the heating time and temperature to find the best conditions.[6][7]

  • Inactive Primary Antibody: Improper storage or handling can lead to a loss of antibody activity.

    • Solution: Ensure the antibody has been stored according to the manufacturer's instructions. Run a positive control tissue known to express this compound to verify antibody activity.[2]

  • Incompatible Secondary Antibody: The secondary antibody may not recognize the primary anti-CD161 antibody.

    • Solution: Use a secondary antibody that is specific to the host species of your primary antibody (e.g., if the primary is a mouse anti-human this compound, use an anti-mouse secondary).[4][8]

Q2: How can I reduce high background staining that obscures my specific this compound signal?

High background staining can make it difficult to interpret results and is often caused by non-specific antibody binding.[1][3][9][10]

  • Primary Antibody Concentration is Too High: Using too much primary antibody is a common cause of high background.[4][9]

    • Solution: Titrate the antibody to a lower concentration. A higher dilution can decrease non-specific binding while maintaining a strong specific signal.[9][10]

  • Insufficient Blocking: Non-specific protein binding sites on the tissue may not be adequately blocked.[9][11][12]

    • Solution: Increase the concentration or incubation time of your blocking step. Use normal serum from the same species as the secondary antibody for effective blocking.[9][11] For example, if your secondary antibody was raised in a goat, use normal goat serum.[10]

  • Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or alkaline phosphatases that react with the detection system, causing false positive signals.[10]

    • Solution: Quench endogenous peroxidase activity by treating slides with a hydrogen peroxide (H₂O₂) solution before primary antibody incubation. If using an alkaline phosphatase (AP) conjugate, use an inhibitor like levamisole.[8][11]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) can cause non-specific staining.

    • Solution: Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[9]

Q3: What causes non-specific staining patterns in my this compound IHC experiment?

Non-specific staining occurs when the antibody binds to unintended targets.[1][10]

  • Cross-Reactivity of Antibodies: The primary or secondary antibodies may cross-react with other proteins in the tissue.

    • Solution: Use a monoclonal primary antibody for higher specificity. When using a polyclonal secondary antibody, select one that has been pre-adsorbed against the immunoglobulin of the species of your sample to reduce cross-reactivity.[8]

  • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on some cells.

    • Solution: Block with normal serum from the species in which the secondary antibody was raised. The immunoglobulins in the serum will bind to and block the Fc receptors.[10]

  • Drying of Tissue Sections: Allowing tissue sections to dry out during the staining procedure can lead to increased background and non-specific staining.[9][10]

    • Solution: Keep slides in a humidified chamber during incubations and ensure they remain covered with buffer during washing steps.

Data Presentation: Antibody Dilution and Titration

Proper antibody dilution is critical for achieving a high signal-to-noise ratio. The optimal concentration depends on the antibody, tissue type, and fixation method.

Table 1: Recommended Starting Dilutions for Anti-CD161 IHC Note: These are general recommendations. Always consult the manufacturer's datasheet and perform a titration to determine the optimal dilution for your specific experimental conditions.

Antibody TypeTissue PreparationRecommended Starting Dilution RangeSource Examples
Polyclonal Rabbit Anti-Human this compoundParaffin-Embedded1:100 - 1:400A 1:200 dilution was used for formalin-fixed paraffin-embedded human breast carcinoma.[13]
Monoclonal Mouse Anti-Human this compoundFrozen Sections1:50 - 1:200Recommended dilution for IHC on frozen human tissue is 1:50.[14][15]
Monoclonal Mouse Anti-Rat this compoundFrozen Sections1-4 µg/mLThe recommended concentration for flow cytometry can be a starting point for IHC.[16][17]

Table 2: Example of a Primary Antibody Titration Experiment Setup This table outlines a typical serial dilution series for optimizing a new anti-CD161 antibody on a positive control tissue.

Slide #Primary Antibody DilutionPurposeExpected Outcome
11:50High ConcentrationStrong specific staining but likely high background.
21:100Intermediate ConcentrationGood balance of specific signal and background.
31:200Recommended Starting PointOften provides a good starting point for optimization.[13]
41:400Low ConcentrationLower background, but specific signal may be weak.
51:800Very Low ConcentrationMinimal background, but specific signal may be absent.
6No Primary AntibodyNegative ControlNo staining; confirms secondary antibody specificity.[9]

Experimental Protocols

Protocol: Primary Antibody Titration for Optimal Concentration

This protocol describes the steps to determine the optimal dilution of your anti-CD161 primary antibody for IHC. This process should be performed on a known positive control tissue.

1. Deparaffinization and Rehydration (for FFPE tissues) a. Immerse slides in Xylene: 2 changes, 5-10 minutes each.[9] b. Immerse in 100% Ethanol (B145695): 2 changes, 5 minutes each. c. Immerse in 95% Ethanol: 2 changes, 5 minutes each. d. Immerse in 70% Ethanol: 2 changes, 5 minutes each. e. Rinse thoroughly in distilled water.

2. Antigen Retrieval a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 9.0).[6] b. Heat the slides using a pressure cooker, microwave, or water bath (e.g., 95-100°C for 10-30 minutes).[6][7] c. Allow slides to cool to room temperature in the buffer for at least 20-35 minutes.[6][7] d. Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking Endogenous Enzymes a. Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity. b. Rinse well with wash buffer.

4. Protein Blocking a. Incubate slides with a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS) for 30-60 minutes at room temperature in a humidified chamber.[9][10] b. Drain the blocking solution but do not rinse.

5. Primary Antibody Incubation a. Prepare a series of dilutions of the anti-CD161 primary antibody in an antibody diluent (e.g., PBS with 1% BSA), as outlined in Table 2. b. Apply the different dilutions to separate, labeled slides. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[18][19]

6. Washing a. Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).

7. Secondary Antibody Incubation a. Apply the appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG) at its predetermined optimal dilution. b. Incubate for 30-60 minutes at room temperature in a humidified chamber.

8. Washing a. Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).

9. Detection a. Incubate slides with the chromogen substrate (e.g., DAB) until the desired color intensity is reached. Monitor under a microscope. b. Stop the reaction by rinsing with distilled water.

10. Counterstaining, Dehydration, and Mounting a. Counterstain with hematoxylin. b. Dehydrate the sections through graded ethanol and xylene. c. Coverslip the slides using a permanent mounting medium.

11. Evaluation a. Examine the slides under a microscope. The optimal primary antibody dilution is the one that provides strong, specific staining of this compound-positive cells with the lowest background.

Visualizations

IHC_Antibody_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration Experiment cluster_analysis Phase 3: Analysis & Validation start Select Anti-CD161 Antibody & Positive Control Tissue prep Prepare Tissue Slides (FFPE or Frozen) start->prep antigen_retrieval Optimize Antigen Retrieval (HIER: pH 6.0 vs pH 9.0) prep->antigen_retrieval blocking Standardize Blocking Steps (Enzyme & Protein Block) antigen_retrieval->blocking titrate Perform Antibody Titration (Serial Dilutions) blocking->titrate detect Incubate with Secondary Ab & Develop with Chromogen titrate->detect evaluate Evaluate Staining Results (Signal vs. Background) detect->evaluate decision Optimal Concentration Achieved? evaluate->decision decision->titrate No, Adjust Dilutions validate Validate on Test Samples & Negative Controls decision->validate Yes end Optimized Protocol Complete validate->end IHC_Troubleshooting_Guide start Observed Staining Issue weak_stain Weak or No Staining high_bg High Background cause_weak1 Cause: Ab Concentration Too Low? weak_stain->cause_weak1 solution_weak1 Solution: Decrease Dilution (Increase Concentration) cause_weak1->solution_weak1 Yes cause_weak2 Cause: Suboptimal Antigen Retrieval? cause_weak1->cause_weak2 No solution_weak2 Solution: Test Different Retrieval Buffers/Times cause_weak2->solution_weak2 Yes cause_bg1 Cause: Ab Concentration Too High? high_bg->cause_bg1 solution_bg1 Solution: Increase Dilution (Decrease Concentration) cause_bg1->solution_bg1 Yes cause_bg2 Cause: Insufficient Blocking? cause_bg1->cause_bg2 No solution_bg2 Solution: Increase Blocking Time or Concentration cause_bg2->solution_bg2 Yes

References

Technical Support Center: In Vitro Expansion of CD161+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vitro expansion of CD161+ T cells. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems during your this compound+ T cell expansion experiments.

Problem Potential Cause Recommended Solution
Low Yield/Poor Expansion of this compound+ T cells Suboptimal T cell activationEffector-memory T cells, which include many this compound+ T cells, have a lower threshold for TCR activation. High concentrations of anti-CD3/CD28 stimulation may lead to overstimulation and poor expansion. Try using lower concentrations of plate-bound anti-CD3 and soluble anti-CD28 mAbs.
Inappropriate cytokine cocktailThe cytokine milieu is critical for this compound+ T cell survival and expansion. A combination of IL-7 and IL-15 is often used to promote the survival of memory T cells. IL-2 can also be used, and some protocols include IL-21 to enhance expansion.[1] Consider testing different cytokine combinations and concentrations. IL-12 and IL-18 are known to stimulate IFN-γ production from this compound+ T cells and may support the expansion of a specific functional subset.[2]
High cell density leading to nutrient depletion and apoptosisMaintaining T cells at a lower density, especially in the early stages of expansion, can improve growth and viability.[3][4][5] It is recommended to dilute the cells by increasing the culture volume significantly around day 3 post-activation.[3][4]
Low Viability of Expanded Cells Overstimulation and activation-induced cell death (AICD)As mentioned above, titrate down the concentration of anti-CD3/CD28 stimulation. Overly aggressive stimulation can lead to AICD.[6]
Suboptimal culture conditionsEnsure the culture medium is fresh and provides all necessary nutrients.[7] Maintain a stable pH and sterile conditions to prevent contamination.[7]
Stress from thawingIf working with cryopreserved cells, ensure a proper thawing protocol is followed to maximize viability. This includes rapid thawing and slow, dropwise dilution with warm media to avoid osmotic shock.[8] Allow cells to rest for a few hours or overnight before stimulation.[8]
Loss or Downregulation of this compound Expression T cell differentiation and activation stateThis compound expression can be dynamic and may change depending on the activation status and differentiation state of the T cells.[9][10] Some studies suggest that this compound expression is not typically upregulated upon activation of this compound- T cells. To maintain the this compound+ population, it is crucial to start with a purified or enriched population of this compound+ T cells.
Inappropriate cytokine signalingThe cytokine environment can influence T cell phenotype. While specific data on cytokines maintaining this compound expression is limited, using cytokines that support memory T cell phenotypes, such as IL-7 and IL-15, may be beneficial. TGF-β has been shown to downregulate this compound expression.[10]
Inconsistent Experimental Results Donor-to-donor variabilityThe frequency and functional capacity of this compound+ T cells can vary significantly between individuals. It is important to include multiple donors in your experiments to ensure the reproducibility of your findings.
Inconsistent reagents or protocolsEnsure all reagents are of high quality and used consistently. Small variations in protocol, such as timing of media changes or cell density, can impact the outcome.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected fold expansion for this compound+ T cells in vitro?

A1: The total fold expansion of T cells can vary widely depending on the protocol, starting cell population, and donor. For general human T cell expansion, a fold expansion of up to 800-fold over 10-14 days has been reported with optimized protocols.[3][4] Specific data for this compound+ T cells is less common, but a successful expansion should yield a significant increase in cell number while maintaining a high percentage of this compound+ cells.

Q2: Which cytokines are essential for this compound+ T cell expansion?

A2: Several cytokines can be used to support this compound+ T cell expansion. A common combination is IL-7 and IL-15 , which are known to promote the survival and proliferation of memory T cells. IL-2 is also widely used for T cell expansion.[1] For inducing effector functions, particularly IFN-γ production, a combination of IL-12 and IL-18 is effective for stimulating this compound+ T cells.[2] Some protocols also incorporate IL-21 to further boost proliferation.[1]

Q3: How can I maintain high expression of this compound on my T cells during culture?

A3: Maintaining this compound expression can be challenging as it is linked to the T cell's activation and differentiation state.[9][10] Here are a few tips:

  • Start with a pure population: Isolate this compound+ T cells before expansion to ensure your starting population is homogenous.

  • Optimize stimulation: Use suboptimal T cell receptor (TCR) stimulation, as strong stimulation can alter the phenotype.[2]

  • Cytokine choice: While more research is needed, using cytokines that favor a memory phenotype, like IL-7 and IL-15, may be beneficial. Avoid cytokines like TGF-β, which has been shown to downregulate this compound expression.[10]

Q4: My this compound+ T cells are not proliferating after stimulation. What could be the reason?

A4: Lack of proliferation can be due to several factors:

  • Insufficient activation: Ensure your anti-CD3/CD28 stimulation is effective. However, be mindful of overstimulation.

  • Low cell viability: Check the viability of your cells before and after stimulation. Low viability will significantly impact proliferation.

  • Inhibitory signaling: this compound can act as an inhibitory receptor when it interacts with its ligand, LLT1 (also known as CLEC2D).[11] If your culture system contains cells expressing LLT1 (e.g., some B cells or myeloid cells), this could inhibit T cell proliferation.

Q5: What is the role of the this compound signaling pathway in T cell expansion?

A5: The signaling pathway of this compound in T cells is complex and can be both co-stimulatory and inhibitory.[4]

  • Co-stimulatory role: In some contexts, this compound engagement can enhance T cell responses, particularly in the presence of cytokines like IL-12 and IL-18, leading to increased IFN-γ production.[2]

  • Inhibitory role: The interaction of this compound with its ligand LLT1 can transmit inhibitory signals, suppressing T cell effector functions and proliferation.[11] The outcome of this compound signaling may depend on the specific cellular context and the presence of other co-stimulatory or co-inhibitory signals.

Quantitative Data Summary

Table 1: General T Cell Expansion Parameters

ParameterRecommended ValueReference
Initial Seeding Density1 x 10^6 cells/mL[4]
Day 3 Dilution8-fold volume increase (maintaining 1-2.5 x 10^5 cells/mL)[4]
Subsequent Dilutions (Day 5, 7)4-fold volume increase[4]
Expected Viability>85%[3][4]
Expected Fold Expansion (10-14 days)Up to 800-fold[3][4]

Table 2: Recommended Cytokine Concentrations for T Cell Culture

CytokineConcentrationPurposeReference
IL-210 ng/mL - 300 IU/mLProliferation and survival[4]
IL-7Varies by manufacturerSurvival of memory T cells[1]
IL-15Varies by manufacturerSurvival and proliferation of memory T cells[1]
IL-21Varies by manufacturerEnhanced proliferation[1]
IL-12Varies by manufacturerInduction of IFN-γ, Th1 differentiation[2]
IL-18Varies by manufacturerSynergizes with IL-12 for IFN-γ production[2]

Experimental Protocols

Protocol 1: Isolation of this compound+ T Cells from PBMCs

This protocol describes the isolation of this compound+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrichment of T cells (Optional): To increase the purity of the starting population, you can first enrich for total T cells using a pan T cell isolation kit.

  • Magnetic Labeling:

    • Resuspend up to 10^8 total cells in 80 µL of buffer.

    • Add 20 µL of this compound-Biotin antibody.

    • Mix well and incubate for 10 minutes at 4°C.

    • Wash cells by adding 1-2 mL of buffer per 10^8 cells and centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in 80 µL of buffer.

    • Add 20 µL of Anti-Biotin MicroBeads.

    • Mix well and incubate for 15 minutes at 4°C.

  • Magnetic Separation:

    • Place a MACS column in the magnetic field of a MACS separator.

    • Prepare the column by rinsing with buffer.

    • Apply the cell suspension onto the column.

    • Wash the column with buffer. The unlabeled cells will pass through.

    • Remove the column from the magnetic field and place it on a collection tube.

    • Add buffer to the column and firmly push the plunger to elute the magnetically labeled this compound+ T cells.

Protocol 2: In Vitro Expansion of this compound+ T Cells

This protocol provides a general guideline for the expansion of isolated this compound+ T cells. Optimization of stimulation and cytokine concentrations is recommended.

  • Cell Seeding: Seed the isolated this compound+ T cells at a density of 1 x 10^6 cells/mL in a complete T cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

  • Activation:

    • For plate-bound stimulation, coat culture plates with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C. Wash plates before adding cells. Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.

    • Alternatively, use anti-CD3/CD28 coated beads at a bead-to-cell ratio recommended by the manufacturer (a lower ratio may be optimal for this compound+ T cells).

  • Cytokine Supplementation: Add the desired cytokine cocktail to the culture medium. For general expansion, a combination of IL-7 and IL-15 is a good starting point. IL-2 can also be used.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Cell Maintenance and Expansion:

    • On day 3, assess cell density. If the cells are proliferating, dilute the culture by adding fresh medium with cytokines to increase the volume 8-fold.

    • Continue to monitor the culture every 2-3 days. Split the cells and add fresh medium with cytokines as needed to maintain an optimal cell density (typically between 0.5-2 x 10^6 cells/mL).

Visualizations

CD161_Signaling_Pathway cluster_T_Cell This compound+ T Cell cluster_APC Antigen Presenting Cell / Target Cell cluster_Cytokines Soluble Factors This compound This compound (KLRB1) Modulatory Signal Modulatory Signal This compound->Modulatory Signal TCR TCR CD3 CD3 TCR->CD3 associates TCR Signaling Cascade TCR Signaling Cascade CD3->TCR Signaling Cascade CD28 CD28 Co-stimulation Co-stimulation CD28->Co-stimulation DR3 DR3 Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production DR3->Pro-inflammatory Cytokine Production IL12R IL-12R IFN-γ Production IFN-γ Production IL12R->IFN-γ Production IL18R IL-18R IL18R->IFN-γ Production LLT1 LLT1 (CLEC2D) LLT1->this compound Inhibitory Signal MHC_Antigen MHC + Antigen MHC_Antigen->TCR Antigen Recognition CD80_86 CD80/86 CD80_86->CD28 Co-stimulation TL1A TL1A TL1A->DR3 Activation IL12 IL-12 IL12->IL12R Binding IL18 IL-18 IL18->IL18R Binding T_Cell_Expansion_Workflow start Start: Isolate PBMCs from whole blood isolate_this compound Isolate this compound+ T cells (e.g., MACS) start->isolate_this compound activate Activate T cells: - Anti-CD3/CD28 - Cytokines (IL-7, IL-15, etc.) isolate_this compound->activate culture_d0_d3 Day 0-3: Initial Culture (1x10^6 cells/mL) activate->culture_d0_d3 dilute_d3 Day 3: Dilute Culture (8-fold volume increase) culture_d0_d3->dilute_d3 culture_d4_onward Day 4+: Continue Culture (Split cells as needed) dilute_d3->culture_d4_onward harvest Harvest expanded This compound+ T cells culture_d4_onward->harvest qc Quality Control: - Viability - Purity (this compound expression) - Cell count harvest->qc Troubleshooting_Logic start Low this compound+ T cell expansion? check_viability Check cell viability start->check_viability Yes check_activation Check activation markers (e.g., CD25, CD69) check_viability->check_activation High low_viability Low Viability check_viability->low_viability Low check_cd161_expression Check this compound expression check_activation->check_cd161_expression High poor_activation Poor Activation check_activation->poor_activation Low cd161_loss Loss of this compound check_cd161_expression->cd161_loss Low good_viability_activation Good Viability & Activation check_cd161_expression->good_viability_activation High solution_viability Optimize thawing protocol Reduce stimulation strength low_viability->solution_viability solution_activation Titrate anti-CD3/CD28 Check cytokine cocktail poor_activation->solution_activation solution_this compound Start with pure population Avoid TGF-β cd161_loss->solution_this compound solution_density Optimize cell density (lower density at start) good_viability_activation->solution_density

References

Technical Support Center: Overcoming Non-Specific Binding of Anti-CD161 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using anti-CD161 antibodies in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with anti-CD161 antibodies?

A1: Non-specific binding of anti-CD161 antibodies can arise from several factors:

  • Fc Receptor-Mediated Binding: CD161 is highly expressed on Natural Killer (NK) cells and subsets of T cells.[1] These immune cells, particularly NK cells, monocytes, and B cells, also express Fc receptors (FcRs) which can bind to the Fc region of the anti-CD161 antibody, leading to false positive signals.[2][3]

  • Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to proteins and lipids within the tissue or on the cell surface through hydrophobic or ionic interactions.

  • Suboptimal Antibody Concentration: Using an excessively high concentration of the primary antibody increases the likelihood of it binding to low-affinity, off-target sites.[4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the cell surface or tissue section can lead to high background staining.

  • Endogenous Biotin (B1667282) or Enzymes: In techniques like immunohistochemistry (IHC), endogenous biotin or enzymes (e.g., peroxidases, phosphatases) in the tissue can react with detection reagents, causing background signal.

Q2: Which cell types are most likely to show non-specific binding with anti-CD161 antibodies?

A2: Cells that express high levels of Fc receptors are most prone to non-specific antibody binding. These include monocytes, macrophages, dendritic cells, and B cells.[2] Since NK cells are a primary target for this compound staining and also express Fc receptors (CD16 and CD32), they are particularly susceptible to this issue.[5]

Q3: When should I be most concerned about non-specific binding in my experiments?

A3: You should be particularly vigilant about non-specific binding when:

  • You observe high background staining, making it difficult to distinguish true positive signals.

  • Your negative controls (e.g., isotype controls, unstained cells) show significant signal.

  • You are working with cell types known to have high levels of Fc receptor expression.[2]

  • You are using a new anti-CD161 antibody clone or have changed your experimental protocol.

Troubleshooting Guides

Below are troubleshooting guides for common issues related to non-specific binding of anti-CD161 antibodies.

Issue 1: High Background Staining in Flow Cytometry
Possible Cause Recommended Solution
Fc Receptor Binding Pre-incubate cells with an Fc receptor blocking reagent.[2][6] For human cells, use a human Fc block. For mouse cells, an anti-mouse CD16/32 antibody is effective.[5][6] Alternatively, incubate with serum from the same species as the cells being stained.
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[4]
Inadequate Blocking Increase the concentration or incubation time of your blocking buffer (e.g., BSA or serum). Ensure the blocking buffer does not contain components that could interfere with your staining.
Issue 2: Non-Specific Staining in Immunohistochemistry (IHC)
Possible Cause Recommended Solution
Endogenous Enzyme Activity If using HRP- or AP-conjugated detection systems, quench endogenous peroxidase activity with a 0.3-3% hydrogen peroxide solution or block endogenous alkaline phosphatase with levamisole.
Protein-Protein Interactions Use a protein-based blocking solution such as normal serum from the same species as the secondary antibody, or a solution of 1-5% BSA.[7]
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with the tissue species.
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers and antibody diluents to reduce hydrophobic interactions.

Data Presentation

Table 1: Comparison of Common Blocking Reagents

Blocking ReagentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or other bufferEconomical, readily available, effective for reducing general protein-protein interactions.[7] Fatty acid-free BSA shows superior blocking performance.[8]May not be as effective as serum for blocking all non-specific sites. Batch-to-batch variability can occur.
Normal Serum 5-10% in PBS or other bufferHighly effective as it contains a mixture of proteins and immunoglobulins that can block a wide range of non-specific sites.[7] Using serum from the same species as the secondary antibody is recommended.More expensive than BSA. Can contain endogenous antibodies that may cross-react with the sample.
Commercial Fc Block Varies by manufacturerSpecifically designed to block Fc receptor-mediated binding.[2] Highly effective for immune cells like NK cells.Can be more costly. May not block other types of non-specific interactions.

Experimental Protocols

Protocol 1: Antibody Titration for Flow Cytometry

This protocol is essential to determine the optimal concentration of your anti-CD161 antibody.

  • Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., PBMCs) at a concentration of 1 x 10^7 cells/mL in staining buffer (e.g., PBS with 2% FBS).

  • Serial Dilution: Prepare a series of dilutions of your anti-CD161 antibody. A common starting point is to test a range from 2x to 1/8th of the manufacturer's recommended concentration. For example, if the recommendation is 1 µg per 1x10^6 cells, test 2 µg, 1 µg, 0.5 µg, 0.25 µg, and 0.125 µg.

  • Staining: Aliquot 100 µL of your cell suspension (1x10^6 cells) into separate tubes. Add the different concentrations of the antibody to each tube. Include an unstained control and an isotype control.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.[9]

  • Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire the samples on a flow cytometer.

  • Analysis: Analyze the data to determine the antibody concentration that gives the highest stain index (a measure of the separation between positive and negative populations) with the lowest background.

Protocol 2: Fc Receptor Blocking for Staining NK Cells

This protocol is crucial when staining this compound on NK cells or other Fc receptor-expressing cells.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Fc Blocking: Aliquot 100 µL of the cell suspension into tubes. Add the recommended amount of a commercial human Fc block reagent (or 5-10 µL of human serum).

  • Incubation: Incubate for 10-15 minutes at room temperature. Do not wash after this step.

  • Primary Antibody Staining: Add the pre-titrated optimal concentration of your anti-CD161 antibody directly to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing and Analysis: Proceed with the washing steps and flow cytometric analysis as described in Protocol 1.

Visualizations

Caption: Troubleshooting workflow for non-specific anti-CD161 antibody binding.

CD161_Signaling_Pathway cluster_Cell NK Cell / T Cell cluster_Intracellular Intracellular Signaling This compound This compound (KLRB1) ASM Acid Sphingomyelinase (ASM) Activation This compound->ASM Activates LLT1 LLT1 (Ligand) LLT1->this compound Binds to Inhibition Inhibition of Cytotoxicity (NK Cells) Costimulation Co-stimulation (T Cells) ASM->Inhibition ASM->Costimulation

Caption: Simplified this compound signaling pathway upon ligand binding.

References

Technical Support Center: Cryopreservation of CD161-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cryopreservation of CD161-expressing cells, including Natural Killer (NK) cells and Mucosal-Associated Invariant T (MAIT) cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cryopreservation medium for this compound-expressing cells?

A1: A common and effective cryopreservation medium consists of 90% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).[1][2] For clinical applications, commercially available serum-free cryopreservation solutions containing DMSO are also widely used.[3][4] Some studies suggest that human serum albumin (HSA) can be used to enhance cell health and functionality post-thaw.[3][4]

Q2: What is the recommended cell concentration for freezing this compound-expressing cells?

A2: A cell concentration of 5-10 x 10⁶ cells/mL is generally recommended for optimal post-thaw viability and recovery.[1] Low cell densities can lead to poor recovery rates.[4]

Q3: What is the ideal cooling rate for cryopreserving these cells?

A3: A slow, controlled cooling rate of -1°C per minute is crucial for maintaining cell viability.[1][5][6] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty™) placed in a -80°C freezer.[3][6] Rapid freezing can lead to the formation of intracellular ice crystals, which can damage the cells.[7][8]

Q4: How should I thaw my cryopreserved this compound-expressing cells?

A4: Rapid thawing is essential to minimize cell damage.[1][7] Warm the cryovial in a 37°C water bath until only a small sliver of ice remains.[9][10] Immediately and gently transfer the cells to pre-warmed culture medium to dilute the cryoprotectant.

Q5: Should I let the cells rest after thawing before using them in an assay?

A5: Yes, it is highly recommended to allow the cells to rest for at least a few hours, and ideally overnight (16-24 hours), in culture medium.[1][11] This allows the cells to recover their normal function and phenotype, which can be altered by the stress of cryopreservation.[4][12] For certain T cell populations, adding cytokines like IL-2 immediately post-thaw can support recovery and functionality.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Post-Thaw Viability 1. Suboptimal cell health prior to freezing.2. Incorrect freezing medium composition.3. Improper cooling rate (too fast or too slow).4. Improper thawing technique (too slow).5. Repeated freeze-thaw cycles.1. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before freezing.[7][10]2. Use a cryopreservation medium of 90% FBS and 10% DMSO or a validated commercial equivalent.[1][2]3. Use a controlled-rate freezer or a freezing container to achieve a -1°C/minute cooling rate.[1][5]4. Thaw vials rapidly in a 37°C water bath.[7]5. Avoid multiple freeze-thaw cycles by freezing cells in single-use aliquots.[1][10]
Poor Cell Recovery 1. Low cell concentration during freezing.2. Cell clumping.3. Mechanical stress during handling.1. Freeze cells at a concentration of 5-10 x 10⁶ cells/mL.[1]2. Ensure a single-cell suspension before freezing. Gently pipette to break up clumps.3. Handle cells gently during harvesting, resuspension, and thawing. Avoid vigorous vortexing.
Altered Cell Function (e.g., reduced cytotoxicity, cytokine production) 1. Cryopreservation-induced stress and apoptosis.2. Insufficient post-thaw recovery time.3. Changes in surface receptor expression.1. Pre-treating NK cells with IL-15 and IL-18 before cryopreservation has been shown to improve recovery and maintain function.[13][14]2. Allow cells to rest for at least 16-24 hours in appropriate culture medium with necessary cytokines (e.g., IL-2) before functional assays.[11]3. Assess key surface markers post-thaw to confirm phenotype. Some markers may show transient changes.[4][15]
Inconsistent Results Between Vials 1. Inconsistent cell numbers per vial.2. Variation in cooling rates between vials.3. Non-uniform thawing.1. Ensure accurate cell counting and consistent aliquoting.2. Use a validated controlled-rate freezing method to ensure uniform cooling.3. Thaw each vial individually and consistently.

Quantitative Data Summary

Table 1: Post-Thaw Viability and Recovery of Cryopreserved NK Cells

Cryopreservation ConditionInitial Post-Thaw Viability (%)Post-Thaw Recovery (%) after 16-24hReference(s)
Human AB serum with 10% DMSO91% (short-term storage)51-95% (after 12 months)[4]
PM21-particle expanded NK cells>95%73 ± 22% (after 16h rest)[11]
IL-15/IL-18 Pre-treatmentNot specified~90-100%[13]
Standard Protocol (e.g., 10% DMSO)85-94%34% (after 24h with IL-2)[4]

Detailed Experimental Protocols

Protocol 1: Cryopreservation of this compound-Expressing Cells
  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase with >90% viability.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet.

  • Cryopreservation Medium Preparation:

    • Prepare a freezing medium of 90% heat-inactivated FBS and 10% DMSO. Keep the medium on ice.

  • Freezing Procedure:

    • Resuspend the cell pellet in the cold cryopreservation medium at a concentration of 5-10 x 10⁶ cells/mL.

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™).

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor phase is recommended).

Protocol 2: Thawing of Cryopreserved this compound-Expressing Cells
  • Preparation:

    • Pre-warm complete culture medium to 37°C.

  • Thawing:

    • Retrieve a cryovial from the liquid nitrogen tank.

    • Immediately place the vial in a 37°C water bath, ensuring the cap does not get submerged.

    • Gently agitate the vial until only a small amount of ice remains.

  • Cell Recovery:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the cell suspension into a sterile centrifuge tube containing at least 9 mL of pre-warmed culture medium.

    • Centrifuge at 300-400 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Perform a cell count and viability assessment (e.g., using trypan blue).

    • Culture the cells for at least a few hours before use in downstream applications. For functional assays, an overnight rest is recommended.

Visualizations

CryopreservationWorkflow Figure 1. Standard Cryopreservation Workflow cluster_pre_freeze Pre-Freezing Steps cluster_freezing Freezing cluster_thawing Thawing & Recovery Harvest Harvest Healthy Cells (>90% viability) Count Count Cells Harvest->Count Centrifuge1 Centrifuge (300-400g, 5 min) Count->Centrifuge1 Resuspend Resuspend in Cold Cryopreservation Medium (5-10x10^6 cells/mL) Centrifuge1->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot ControlledCooling Controlled Cooling (-1°C/minute) Aliquot->ControlledCooling Storage Long-term Storage (Liquid Nitrogen) ControlledCooling->Storage RapidThaw Rapid Thaw (37°C) Storage->RapidThaw User Initiates Dilute Dilute in Warm Medium RapidThaw->Dilute Centrifuge2 Centrifuge to Remove CPA Dilute->Centrifuge2 Recover Resuspend and Recover (Culture for 16-24h) Centrifuge2->Recover

Caption: Figure 1. Standard Cryopreservation Workflow

TroubleshootingFlowchart Figure 2. Troubleshooting Low Post-Thaw Viability Start Start: Low Post-Thaw Viability CheckHealth Were cells healthy (>90% viable) before freezing? Start->CheckHealth CheckCooling Was a controlled cooling rate (-1°C/min) used? CheckHealth->CheckCooling Yes ImproveCulture Action: Optimize cell culture conditions before freezing. CheckHealth->ImproveCulture No CheckThawing Was thawing rapid (37°C water bath)? CheckCooling->CheckThawing Yes UseControlledFreezer Action: Use a controlled-rate freezer or freezing container. CheckCooling->UseControlledFreezer No CheckMedium Was the correct cryopreservation medium used? CheckThawing->CheckMedium Yes OptimizeThawing Action: Thaw vials quickly and dilute CPA promptly. CheckThawing->OptimizeThawing No PrepareFreshMedium Action: Use 90% FBS + 10% DMSO or a validated commercial medium. CheckMedium->PrepareFreshMedium No Success Problem Resolved CheckMedium->Success Yes ImproveCulture->Start Re-evaluate UseControlledFreezer->Start Re-evaluate OptimizeThawing->Start Re-evaluate PrepareFreshMedium->Start Re-evaluate

Caption: Figure 2. Troubleshooting Low Post-Thaw Viability

References

improving the efficiency of KLRB1 gene knockout

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KLRB1 gene knockout experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of KLRB1 gene knockout using CRISPR-Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What is the function of the KLRB1 gene and why is it a target for knockout studies?

The KLRB1 (Killer Cell Lectin Like Receptor B1) gene, also known as CD161, encodes a C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells and subsets of T cells.[1][2] It is recognized as an inhibitory receptor that can modulate immune cell activation and function.[1][3] Knockout studies of KLRB1 are crucial for understanding its role in immune regulation, particularly in the context of cancer immunotherapy and autoimmune diseases.[3][4] For instance, loss of KLRB1 has been shown to enhance the cytotoxicity of T cells against certain tumor cells.[3]

Q2: Which CRISPR-Cas9 delivery method is most effective for knocking out KLRB1?

The choice of delivery method depends on the target cell type and experimental goals. The three primary methods are plasmid-based, lentiviral transduction, and Ribonucleoprotein (RNP) complex delivery.[5][6][7]

  • Plasmid-based methods are cost-effective but may have lower transfection efficiency in difficult-to-transfect cells.[8]

  • Lentiviral vectors offer high transduction efficiency and are suitable for a wide range of cell types, including primary cells.[5]

  • RNP delivery , where the Cas9 protein is pre-complexed with the guide RNA (gRNA), often results in high editing efficiency and reduced off-target effects due to the transient nature of the complex.[7][9] Electroporation is a common and effective method for delivering RNPs.[8][10][11]

For primary immune cells, which are common targets for KLRB1 studies, electroporation of RNP complexes is often the preferred method due to its high efficiency and lower toxicity compared to some other methods.[8][9]

Q3: How can I validate the knockout of the KLRB1 gene?

Validation should be performed at the genomic, transcript, and protein levels to confirm a successful knockout.[12]

  • Genomic Level:

    • Sanger Sequencing and ICE Analysis: PCR amplify the targeted region of the KLRB1 gene from the edited cell pool, followed by Sanger sequencing. The resulting sequencing traces can be analyzed using online tools like Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions (indels) and the knockout efficiency.[13][14][15][16]

    • T7 Endonuclease I (T7E1) Assay: This assay detects mismatches in heteroduplex DNA formed between wild-type and mutated DNA strands.[17][18] Cleavage of the PCR product by the T7E1 enzyme indicates the presence of indels.[17][19]

  • Transcript Level:

    • Quantitative PCR (qPCR): Measure the mRNA expression level of KLRB1 in the knockout cells compared to wild-type controls. A significant reduction in KLRB1 mRNA suggests successful gene disruption.[12]

  • Protein Level:

    • Western Blotting: Use an antibody specific to the KLRB1 protein to detect its presence or absence in cell lysates.[12][20][21] The absence of a band at the correct molecular weight in the knockout samples indicates a successful knockout at the protein level.[12]

    • Flow Cytometry: Since KLRB1 is a surface receptor, flow cytometry with a fluorescently labeled anti-KLRB1 antibody is a highly effective method to confirm the absence of the protein on the cell surface of the knockout cell population.[12]

  • Functional Level:

    • Functional Assays: Assess for phenotypic changes consistent with the loss of KLRB1 function. For example, in immune cells, this could involve co-culture experiments to measure changes in cytotoxicity or cytokine production.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Knockout Efficiency (<30%) 1. Suboptimal gRNA Design: The guide RNA may have low cutting efficiency.[22] 2. Low Transfection/Transduction Efficiency: The delivery of CRISPR components into the cells is inefficient.[22] 3. Cell Line Specificity: The target cell line may be difficult to transfect or have a highly compacted chromatin structure at the KLRB1 locus.[22][23]1. Test Multiple gRNAs: Design and test 3-5 different gRNAs targeting a critical exon of the KLRB1 gene.[22] 2. Optimize Delivery Protocol: Titrate the amount of plasmid/virus/RNP and optimize electroporation parameters (voltage, pulse duration, number of pulses).[11][24][25] For chemical transfection, try different reagents.[26] 3. Use a Positive Control: Transfect a separate population of cells with a gRNA targeting a housekeeping gene to assess the general efficiency of your protocol.
High Cell Death After Transfection/Transduction 1. Toxicity of Delivery Method: The transfection reagent or electroporation parameters may be too harsh for the cells.[26] 2. High Concentration of CRISPR Components: Excessive amounts of plasmid DNA or Cas9 can be toxic.[26] 3. Innate Immune Response: Intracellular delivery of foreign DNA or RNA can trigger a cellular immune response.1. Optimize Delivery Parameters: Reduce the voltage for electroporation or the concentration of the transfection reagent.[26] 2. Titrate Reagents: Perform a dose-response curve to find the optimal concentration of CRISPR components that balances efficiency and viability.[26] 3. Use RNP Complexes: Delivering the Cas9/gRNA as an RNP complex can reduce toxicity as it does not involve plasmid DNA.[7]
Inconsistent Knockout Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect transfection efficiency. 2. Inconsistent Reagent Preparation: Variability in the preparation of gRNA, Cas9, or delivery reagents. 3. Technical Variability: Inconsistent execution of the transfection or electroporation protocol.1. Standardize Cell Culture: Use cells within a specific passage number range and ensure consistent confluency at the time of transfection.[26] 2. Prepare Reagents in Batches: Aliquot and store reagents from the same preparation to be used across multiple experiments. 3. Follow a Strict Protocol: Ensure all steps of the protocol are performed consistently each time.
Knockout Confirmed at Genomic Level but Protein Still Detected 1. Heterozygous Knockout: Only one allele of the KLRB1 gene was successfully edited. 2. Out-of-Frame Indel Not Leading to a Frameshift: The insertion or deletion is a multiple of three, resulting in a slightly altered but still functional protein. 3. Antibody Specificity Issues: The antibody used for Western blot or flow cytometry may be non-specific.1. Single-Cell Cloning: Isolate and expand single cells to obtain a clonal population with a homozygous knockout.[27][28][29][30] 2. Design gRNAs Targeting Multiple Exons: Using multiple gRNAs can increase the likelihood of generating a functional knockout.[16] 3. Validate Antibody: Use a knockout-validated antibody or test the antibody on a positive and negative control cell line.[20][21]

Experimental Protocols

Detailed Methodology for KLRB1 Knockout Validation using T7 Endonuclease I (T7E1) Assay

This protocol is adapted from established T7E1 assay procedures.[17][19][31]

  • Genomic DNA Extraction:

    • Harvest a population of cells 48-72 hours post-transfection with the KLRB1-targeting CRISPR-Cas9 components.

    • Extract genomic DNA using a commercially available kit, ensuring high purity.

  • PCR Amplification of the Target Locus:

    • Design PCR primers that amplify a 400-1000 bp region of the KLRB1 gene, with the gRNA target site located off-center within the amplicon.[17][19]

    • Perform PCR using a high-fidelity polymerase to amplify the target region from both the edited and wild-type genomic DNA.

    • Run a small amount of the PCR product on an agarose (B213101) gel to confirm a single, specific band of the expected size.

  • Heteroduplex Formation:

    • In a PCR tube, mix approximately 200 ng of the purified PCR product with a compatible buffer.

    • Denature and re-anneal the PCR products in a thermocycler using the following program:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

      • Hold at 4°C

  • T7E1 Digestion:

    • Add 1-2 units of T7 Endonuclease I to the re-annealed PCR product.

    • Incubate at 37°C for 15-20 minutes. The incubation time may require optimization.[17]

  • Analysis by Gel Electrophoresis:

    • Run the digested products on a 2% agarose gel.

    • The presence of cleaved bands, in addition to the undigested parental band, indicates the presence of indels.

    • The percentage of gene modification can be estimated by quantifying the band intensities.

Detailed Methodology for KLRB1 Knockout Validation using Sanger Sequencing and ICE Analysis

This protocol is based on guidelines for using the Inference of CRISPR Edits (ICE) tool.[13][14][15]

  • Genomic DNA Extraction and PCR Amplification:

    • Follow steps 1 and 2 from the T7E1 assay protocol to obtain a purified PCR product of the KLRB1 target region from both edited and control cells.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing. It is recommended to sequence with the forward PCR primer.

  • ICE Analysis:

    • Navigate to a free online ICE analysis tool.

    • Upload the Sanger sequencing file (.ab1) for both the edited sample and the wild-type control sample.[32]

    • Enter the gRNA sequence used to target the KLRB1 gene.

    • The software will align the sequencing traces and calculate the indel percentage and a "Knockout Score," which represents the proportion of cells with frameshift mutations likely to result in a functional knockout.[13][15]

Visualizations

CRISPR_KLRB1_Knockout CRISPR-Cas9 Workflow for KLRB1 Knockout cluster_design gRNA Design & Synthesis cluster_delivery Delivery into Target Cells cluster_editing Gene Editing & Cell Culture cluster_validation Knockout Validation gRNA_design Design gRNAs targeting KLRB1 exon gRNA_synthesis Synthesize gRNA gRNA_design->gRNA_synthesis transfection Transfection/ Electroporation gRNA_synthesis->transfection cas9 Cas9 Nuclease (Protein or Plasmid) cas9->transfection cell_culture Culture Target Cells transfection->cell_culture DSB Double-Strand Break at KLRB1 locus cell_culture->DSB NHEJ NHEJ Repair (introduces indels) DSB->NHEJ genomic_dna Genomic DNA Extraction NHEJ->genomic_dna protein_analysis Western Blot / Flow Cytometry NHEJ->protein_analysis functional_assay Functional Assay NHEJ->functional_assay sanger_ice Sanger Sequencing & ICE Analysis genomic_dna->sanger_ice

Caption: Workflow for KLRB1 gene knockout using CRISPR-Cas9.

Troubleshooting_Low_Efficiency Troubleshooting Low KLRB1 Knockout Efficiency cluster_gRNA gRNA Optimization cluster_delivery Delivery Optimization cluster_cell Cell Line Considerations start Low KLRB1 Knockout Efficiency check_gRNA Is gRNA design optimal? start->check_gRNA test_multiple_gRNAs Test 3-5 new gRNAs check_gRNA->test_multiple_gRNAs No check_delivery Is delivery efficiency high? check_gRNA->check_delivery Yes test_multiple_gRNAs->check_delivery optimize_transfection Optimize transfection/ electroporation parameters check_delivery->optimize_transfection No check_cell_health Are cells healthy and at optimal confluency? check_delivery->check_cell_health Yes change_method Switch delivery method (e.g., to RNP/lentivirus) optimize_transfection->change_method Still low change_method->check_cell_health standardize_culture Standardize cell culture protocol check_cell_health->standardize_culture No end_node Improved Knockout Efficiency check_cell_health->end_node Yes standardize_culture->end_node

Caption: Logical workflow for troubleshooting low KLRB1 knockout efficiency.

KLRB1_Signaling_Pathway Simplified KLRB1 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome cluster_knockout Effect of KLRB1 Knockout KLRB1 KLRB1 (this compound) Receptor SHP SHP-1/SHP-2 (Phosphatases) KLRB1->SHP Recruits & Activates LLT1 LLT1 (Ligand) LLT1->KLRB1 Binding PI3K PI3K/Akt Pathway SHP->PI3K Dephosphorylates Inhibitory_Signal Inhibitory Signal Cascade PI3K->Inhibitory_Signal Downregulates Cytotoxicity Decreased Cytotoxicity Inhibitory_Signal->Cytotoxicity Cytokine Reduced Cytokine Production Inhibitory_Signal->Cytokine KO_Effect KLRB1 Knockout (No Receptor) KO_Outcome Inhibitory Signal Blocked => Enhanced Effector Function

Caption: Simplified signaling pathway of the KLRB1 receptor.

References

Technical Support Center: Troubleshooting High Background in CD161 ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for high background issues encountered in CD161 Enzyme-Linked Immunosorbent Assays (ELISAs). High background can mask specific signals, leading to reduced assay sensitivity and inaccurate quantification of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA assay?

A: High background is characterized by high optical density (OD) readings in negative control wells, which should ideally have minimal to no signal.[1][2] This elevated "noise" can obscure the specific signal from the this compound analyte.[1] An absorbance reading above 0.2 in blank wells is often considered a starting point for troubleshooting.[3]

Q2: What are the most common causes of high background in ELISA?

A: The primary culprits are often related to non-specific binding of antibodies, insufficient washing, and inadequate blocking.[1][4][5] Other contributing factors can include contaminated reagents, improper incubation conditions, and issues with the substrate reaction.[2][6]

Q3: How can I pinpoint the source of the high background in my this compound ELISA?

A: A systematic approach using various controls is effective. To determine if the secondary antibody is binding non-specifically, run a control well without the primary anti-CD161 antibody.[1][7] A "blank" control with only the substrate can help identify issues with the substrate itself or contamination of the plate.[1]

Q4: Could the sample matrix be the cause of the high background?

A: Yes, complex sample matrices, such as serum or plasma, can contain interfering substances like fats and proteins that lead to non-specific binding and high background.[2][5] If you have recently switched sample types, you may need to re-optimize the assay for the new matrix.[5]

Q5: Is it possible for the anti-CD161 antibody to cross-react with other molecules?

A: Antibody cross-reactivity, where the antibody binds to unintended targets with similar structural regions to this compound, can be a source of high background.[6][8][9] This is more common with polyclonal antibodies.[9] Using highly specific monoclonal antibodies or pre-adsorbed secondary antibodies can help mitigate this issue.[7][10]

Troubleshooting Guides

This section provides detailed solutions to common problems leading to high background in this compound ELISA assays.

Problem 1: High Background in All Wells (Including Blanks)

This suggests a problem with the reagents or the plate itself.

Potential Cause Recommended Solution
Contaminated Wash Buffer or Reagents Prepare fresh buffers daily using high-quality water.[6] Ensure all reagents are within their expiration dates.[2]
Substrate Solution Issues Use a fresh substrate solution. If preparing in-house, ensure correct formulation. Some substrates, like TMB, are light-sensitive and should be protected from light.[11] Read the plate immediately after adding the stop solution, as prolonged incubation can increase background.[4][7]
Dirty or Contaminated Microplate Use new, high-quality ELISA plates. If issues persist, try plates from a different manufacturer. Ensure proper handling to avoid contamination.[2]
Problem 2: High Background in Negative Control and Sample Wells (but not Blanks)

This often points to issues with non-specific binding of the antibodies.

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent.[7] Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[12] Commercial blocking buffers are also available and may offer better performance.[13][14][15]
Primary or Secondary Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for both the primary anti-CD161 antibody and the secondary antibody.[6][16] Overly high concentrations increase the likelihood of non-specific binding.[16]
Non-Specific Binding of Secondary Antibody Run a control without the primary antibody to confirm.[7] Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.[7][10]
Insufficient Washing Increase the number of wash cycles or the volume of wash buffer.[2][11][17] Adding a short soak time (30 seconds) between washes can also be effective.[5] Ensure complete aspiration of the wash buffer after each step.[17]
Incorrect Incubation Times or Temperatures Adhere strictly to the protocol's recommended incubation times and temperatures.[2] Inconsistent temperatures across the plate can lead to variable background.[16]

Experimental Protocols

Protocol 1: Antibody Titration to Determine Optimal Concentration

To minimize non-specific binding, it is crucial to determine the optimal working concentration of your primary and secondary antibodies.

  • Coat Plate: Coat the wells of a 96-well ELISA plate with the this compound antigen at a concentration known to be in excess.

  • Block: Block the plate as you normally would.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your primary anti-CD161 antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). Add these to the wells. Include a "no primary antibody" control.

  • Secondary Antibody: Add the secondary antibody at its recommended concentration.

  • Develop and Read: Add the substrate and stop solution, then read the plate.

  • Analyze: The optimal primary antibody concentration will be the one that gives a strong positive signal with a low background in the "no primary antibody" control.

  • Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, repeat the process by varying the secondary antibody concentration while keeping the primary antibody concentration constant.

Protocol 2: Optimizing Washing Steps

Effective washing is critical for removing unbound reagents and reducing background.

  • Standard Protocol: Begin with your standard washing protocol (e.g., 3 washes with 200 µL of wash buffer).

  • Increase Wash Cycles: In a test plate, increase the number of wash cycles to 4, 5, and 6.

  • Increase Wash Volume: In another test, keep the wash cycles at 3 but increase the volume to 300 µL per well.[17]

  • Introduce a Soak Step: Test the effect of a 30-60 second soak with the wash buffer in the wells before aspiration.[5]

  • Compare Results: Analyze the OD readings of your negative controls for each condition. The optimal washing protocol will result in the lowest background without significantly reducing the specific signal.

Visualizing Workflows and Concepts

Troubleshooting_High_Background cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_Background High Background Signal in this compound ELISA Insufficient_Blocking Insufficient Blocking High_Background->Insufficient_Blocking Antibody_Concentration Antibody Concentration Too High High_Background->Antibody_Concentration Inadequate_Washing Inadequate Washing High_Background->Inadequate_Washing Reagent_Contamination Reagent/ Sample Contamination High_Background->Reagent_Contamination Incubation_Issues Incorrect Incubation Time/Temperature High_Background->Incubation_Issues Optimize_Blocking Optimize Blocking Buffer (Time, Agent) Insufficient_Blocking->Optimize_Blocking Titrate_Antibodies Titrate Primary & Secondary Antibodies Antibody_Concentration->Titrate_Antibodies Improve_Washing Increase Wash Steps/ Volume/Soak Time Inadequate_Washing->Improve_Washing Fresh_Reagents Use Fresh Buffers & Reagents Reagent_Contamination->Fresh_Reagents Check_Incubation Verify Incubation Parameters Incubation_Issues->Check_Incubation

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_detection Detection Coat_Plate 1. Coat Plate with This compound Antigen Block_Plate 2. Block Unbound Sites Coat_Plate->Block_Plate Add_Sample 3. Add Samples and Controls Block_Plate->Add_Sample Add_Primary_Ab 4. Add Primary Anti-CD161 Ab Add_Sample->Add_Primary_Ab Wash1 Wash Add_Primary_Ab->Wash1 Add_Secondary_Ab 5. Add HRP-conjugated Secondary Ab Wash1->Add_Secondary_Ab Wash2 Wash Add_Secondary_Ab->Wash2 Add_Substrate 6. Add Substrate (e.g., TMB) Wash2->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop_Solution 7. Add Stop Solution Incubate_Dark->Add_Stop_Solution Read_Plate 8. Read Absorbance (OD) Add_Stop_Solution->Read_Plate

References

Technical Support Center: Optimizing Stimulation of CD161+ NK Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CD161+ Natural Killer (NK) cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound on NK cells?

A1: this compound, also known as NKR-P1A, is a C-type lectin-like receptor expressed on a majority of NK cells.[1] Its function can be complex, acting as both an activating and inhibitory receptor depending on the context and developmental stage of the NK cell.[1][2] Ligation of this compound with its ligand, lectin-like transcript 1 (LLT1), on target cells can inhibit NK cell cytotoxicity and cytokine secretion.[1][3] However, in early stages of NK cell development, this compound may have an activating role, inducing the release of cytokines like CXCL8.[2] Furthermore, this compound expression is associated with a pro-inflammatory subset of NK cells that are highly responsive to cytokine stimulation.[1][4]

Q2: Which cytokines are most effective for stimulating this compound+ NK cells?

A2: this compound+ NK cells are particularly responsive to pro-inflammatory cytokines.[1][4] Interleukin-12 (IL-12) and Interleukin-18 (IL-18) are critical for inducing IFN-γ production from this subset.[1] For proliferation and expansion, Interleukin-2 (IL-2) and Interleukin-15 (IL-15) are highly effective, with this compound+ NK cells showing more extensive division compared to their this compound- counterparts when stimulated with these cytokines, either alone or in combination with IL-12.[1][4]

Q3: Can this compound expression change during NK cell culture and stimulation?

A3: Yes, this compound expression can be modulated under certain stimulatory conditions. For instance, its expression may decrease with proliferation. However, a complete loss of this compound is not always observed, suggesting that other factors may influence its expression.[4]

Q4: What are the key signaling pathways associated with this compound?

A4: this compound signaling in NK cells can involve the activation of acid sphingomyelinase, leading to the generation of ceramide, a second messenger involved in various cellular processes.[5] In immature NK cells, this compound cross-linking can activate the PI3K-PKB/Akt-1 pathway.[2] The cytoplasmic tail of this compound can interact with various intracellular signaling molecules, though the precise pathways are still under investigation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Proliferation of this compound+ NK Cells Suboptimal cytokine concentrations.Ensure optimal concentrations of IL-2 (e.g., 100 IU/mL) or IL-15 (e.g., 25 ng/mL) are used. Consider combinations with IL-12 (e.g., 50 ng/mL) to enhance responsiveness.[4]
Inadequate culture duration.Allow for sufficient time for proliferation. Experiments often run for 5 days or more to observe significant expansion.[1][4]
Poor initial viability of isolated cells.Assess cell viability before and after isolation. Optimize isolation protocols to maintain cell health.
Reduced Cytotoxicity of Stimulated NK Cells Inappropriate stimulation for the intended function.For direct cytotoxicity, ensure the presence of activating signals. For antibody-dependent cellular cytotoxicity (ADCC), ensure target cells are opsonized with an appropriate antibody to engage CD16.[6]
NK cell exhaustion.Long-term in vitro culture can lead to an exhausted phenotype. Monitor expression of exhaustion markers. Consider using fresh isolates or optimizing culture duration.[7]
Presence of inhibitory signals.The target cells may express ligands for inhibitory NK cell receptors, such as LLT1 for this compound, which can dampen cytotoxic responses.[1][3]
Low IFN-γ Production Insufficient co-stimulation.IL-12 and IL-18 are potent inducers of IFN-γ in this compound+ NK cells. Ensure these are included in your stimulation cocktail at effective concentrations (e.g., 50 ng/mL each).[1]
Incorrect timing of measurement.Cytokine production can be transient. Perform time-course experiments to identify the peak of IFN-γ secretion.
Inconsistent Results Between Experiments Donor-to-donor variability.NK cell responses can be highly donor-dependent.[7] Use multiple donors for key experiments to ensure reproducibility.
Variability in reagents.Use high-quality, validated reagents. Aliquot and store cytokines according to the manufacturer's instructions to maintain their activity.

Experimental Protocols & Data

Table 1: Recommended Cytokine Concentrations for this compound+ NK Cell Stimulation
CytokineRecommended ConcentrationPrimary FunctionReference
IL-2100 IU/mLProliferation, Activation[4]
IL-1510-100 ng/mLProliferation, Survival, Activation[4][8][9]
IL-1210-50 ng/mLIFN-γ Production, Activation[4][9][10]
IL-1850 ng/mLIFN-γ Production (synergizes with IL-12)[4][10]
IL-21VariesCan promote differentiation and cytotoxicity in combination with other cytokines[11][12]
Protocol: In Vitro Stimulation of PBMCs for this compound+ NK Cell Proliferation and Activation
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

  • Cell Staining (Optional): To track proliferation, label PBMCs with a cell proliferation dye (e.g., CellTrace Violet) according to the manufacturer's protocol.[4]

  • Cell Culture:

    • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in a complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

    • Culture the cells in the presence of the desired cytokines. For robust proliferation of this compound+ NK cells, use IL-15 (25 ng/mL) or IL-2 (100 IU/mL). For enhanced activation and IFN-γ production, add IL-12 (50 ng/mL).[4]

  • Incubation: Incubate the cells for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: After incubation, harvest the cells and analyze the proliferation and activation status of this compound+ NK cells (identified by co-staining for CD3, CD56, and this compound) using flow cytometry. Proliferation can be assessed by the dilution of the cell proliferation dye. Activation can be measured by the expression of markers such as CD69.[4]

Visualizations

CD161_Signaling_Pathway This compound Signaling in NK Cells This compound This compound (NKR-P1A) ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates LLT1 LLT1 (Ligand) LLT1->this compound Binds to Ceramide Ceramide ASM->Ceramide Generates Cell_Function Regulation of NK Cell Function (e.g., Cytotoxicity, Proliferation) Ceramide->Cell_Function PI3K_Akt->Cell_Function CXCL8 CXCL8 Release (in immature NK cells) PI3K_Akt->CXCL8

Caption: Simplified signaling pathways initiated by this compound engagement in NK cells.

NK_Cell_Stimulation_Workflow Experimental Workflow for this compound+ NK Cell Stimulation Start Isolate PBMCs from Whole Blood Culture Culture with Cytokines (e.g., IL-2, IL-15, IL-12) Start->Culture Incubate Incubate for 5 days (37°C, 5% CO2) Culture->Incubate Analyze Analyze by Flow Cytometry (Proliferation, Activation Markers) Incubate->Analyze

Caption: A general experimental workflow for the in vitro stimulation and analysis of this compound+ NK cells.

Troubleshooting_Logic Troubleshooting Logic for Low NK Cell Proliferation Problem Low this compound+ NK Cell Proliferation Check_Cytokines Check Cytokine Concentrations & Activity Problem->Check_Cytokines Check_Culture_Time Verify Culture Duration Problem->Check_Culture_Time Check_Viability Assess Initial Cell Viability Problem->Check_Viability Solution1 Optimize Cytokine Cocktail Check_Cytokines->Solution1 Solution2 Extend Incubation Time Check_Culture_Time->Solution2 Solution3 Refine Cell Isolation Protocol Check_Viability->Solution3

Caption: A logical diagram for troubleshooting suboptimal this compound+ NK cell proliferation.

References

Technical Support Center: Interpreting CD161 Expression in Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the complex cell surface receptor, CD161. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when interpreting this compound expression data in diseased tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and on which cell types is it typically expressed?

A1: this compound, also known as Killer Cell Lectin-like Receptor B1 (KLRB1), is a type II transmembrane C-type lectin-like receptor.[1] It is expressed on various lymphocytes, including Natural Killer (NK) cells, and subsets of T cells such as CD4+, CD8+, γδ T cells, and Mucosal-Associated Invariant T (MAIT) cells.[1][2][3][4] Its function is complex and context-dependent; it can act as both an inhibitory receptor on NK cells and a co-stimulatory molecule on T cells.[5][6] The interaction of this compound with its ligand, Lectin-like transcript 1 (LLT1), can modulate immune responses, but the precise signaling outcomes are still being investigated.[7][8]

Q2: Why is this compound expression so variable in different diseases and even within the same tissue type?

A2: The expression of this compound is highly dynamic and influenced by the tissue microenvironment, the specific disease pathology, and the activation state of the immune cells.

  • Inflammatory Milieu: In inflammatory conditions like Crohn's disease, rheumatoid arthritis, and psoriasis, this compound+ T cells are often enriched in the inflamed tissues.[9][10] Pro-inflammatory cytokines such as IL-12, IL-18, and IL-23 can modulate this compound expression and the function of the cells expressing it.[2][9][11]

  • Tumor Microenvironment (TME): The TME presents a unique challenge. While high this compound expression on tumor-infiltrating lymphocytes (TILs) is associated with a favorable prognosis in many cancers,[12][13][14] its ligand, LLT1, can be upregulated on tumor cells, leading to the inhibition of NK cell and T cell function, which represents a mechanism of immune escape.[7][15][16] Furthermore, factors within the TME, like TGF-β, can downregulate this compound expression on T cells.[12]

  • Viral Infections: Chronic viral infections, such as HCV and HIV, can lead to altered this compound expression patterns on NK and T cells, which may correlate with disease progression and the level of immune functionality.[10][17]

Q3: What is the significance of different this compound expression levels (e.g., this compound+, this compound++, CD161high)?

A3: The intensity of this compound expression often delineates functionally distinct lymphocyte subsets.

  • This compound+ (intermediate): This population on CD4+ and CD8+ T cells often includes memory cells capable of producing pro-inflammatory cytokines like IL-17 and IFN-γ.[2][3][9] These cells are frequently found in inflamed tissues.[3][9]

  • This compound++ or CD161high: High-level expression of this compound is a hallmark of specific cell types, such as MAIT cells and a subset of CD8+ T cells (termed Tc17 cells), which share characteristics with Th17 cells.[3][10] These cells are potent producers of IL-17 and can play a significant role in tissue inflammation and anti-tumor responses.[3][10][18]

Q4: My results show a discrepancy between this compound mRNA (KLRB1) and protein expression. Why might this occur?

A4: Discrepancies between mRNA and protein levels are common in immunology and can be attributed to several factors:

  • Post-transcriptional Regulation: mRNA levels do not always directly correlate with protein expression due to regulation at the level of translation, protein degradation, and post-translational modifications.

  • Protein Trafficking and Stability: The this compound protein may be internalized from the cell surface or shed, reducing its detectability by surface staining techniques like flow cytometry, even if KLRB1 mRNA is present.

  • Cellular Activation State: T cell activation can dynamically regulate this compound expression; for instance, TCR stimulation can lead to its downregulation.[12]

  • Splicing Variants/Isoforms: While less characterized for this compound, the existence of different isoforms could potentially affect antibody binding or protein function.

Troubleshooting Guides

Guide 1: Flow Cytometry Issues

Interpreting this compound expression by flow cytometry can be challenging due to issues with staining intensity, high background, and cell population gating.

G cluster_start cluster_problem Problem Identification cluster_causes_weak Potential Causes: Weak Signal cluster_causes_background Potential Causes: High Background cluster_causes_gating Potential Causes: Gating Issues cluster_solutions Solutions start Start: Inconsistent this compound Flow Cytometry Data weak_signal Weak or No Signal start->weak_signal high_background High Background/ Non-specific Staining start->high_background gating_issue Difficulty Gating This compound+ Populations start->gating_issue ab_issue Antibody Problem (Concentration, Clone, Storage) weak_signal->ab_issue antigen_low Low Antigen Expression (Cell type, Activation state) weak_signal->antigen_low protocol_issue Suboptimal Protocol (Permeabilization, Temp, Lysis) weak_signal->protocol_issue ab_conc Antibody Concentration Too High high_background->ab_conc fc_block Inadequate Fc Receptor Blocking high_background->fc_block dead_cells Dead Cells/Debris high_background->dead_cells compensation Incorrect Compensation gating_issue->compensation controls_missing Lack of Proper Controls (Isotype, FMO) gating_issue->controls_missing expression_continuum This compound is a Continuous Marker gating_issue->expression_continuum solution_titrate Titrate Antibody ab_issue->solution_titrate solution_clone Test Different Clones ab_issue->solution_clone solution_protocol Optimize Staining Protocol (Temp, Time, Buffers) antigen_low->solution_protocol protocol_issue->solution_protocol ab_conc->solution_titrate solution_block Use Fc Block & Viability Dye fc_block->solution_block dead_cells->solution_block solution_controls Use Isotype & FMO Controls compensation->solution_controls controls_missing->solution_controls solution_gating Gate on Live, Single Cells First; Use Reference Population (e.g., T cells) expression_continuum->solution_gating

Table 1: Common Flow Cytometry Problems and Solutions

Problem Potential Cause Recommended Solution
Weak or No Signal Antibody concentration is too low.Titrate the antibody to determine the optimal concentration.[19][20]
Low antigen expression on target cells.Confirm this compound expression in your cell type from literature. Use freshly isolated cells if possible, as freezing can affect surface markers.[20][21]
Fluorochrome is not bright enough.For low-expressing antigens, choose a brighter fluorochrome (e.g., PE, APC).[19]
Antigen internalization.Perform all staining steps on ice or at 4°C with ice-cold buffers to prevent receptor internalization.
High Background Antibody concentration is too high.Decrease the antibody concentration. High concentrations can lead to non-specific binding.[19]
Inadequate Fc receptor blocking.Incubate cells with an Fc receptor blocking reagent before adding the primary antibody.[20]
Dead cells are binding the antibody non-specifically.Use a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to exclude dead cells from the analysis.[20]
Poor Resolution/Gating Incorrect fluorescence compensation.Use single-color positive controls to set compensation correctly.
Lack of appropriate controls.Use a Fluorescence Minus One (FMO) control to accurately set the gate for the this compound+ population.[20]
Guide 2: Immunohistochemistry (IHC) Issues

IHC analysis of this compound in tissues can be affected by fixation, antigen retrieval, and background staining.

Table 2: Common Immunohistochemistry (IHC) Problems and Solutions

Problem Potential Cause Recommended Solution
Weak or No Staining Inadequate antigen retrieval.Optimize the antigen retrieval method. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) often works well, but the optimal condition is antibody-dependent.[22]
Improper tissue fixation.Under-fixation or over-fixation can mask epitopes or damage tissue integrity. Ensure consistent fixation times (e.g., 18-24 hours in 10% neutral buffered formalin).[23]
Primary antibody concentration is too low.Titrate the primary antibody to find the optimal dilution that provides strong specific signal with low background.[24]
High Background Non-specific primary antibody binding.Increase the concentration of blocking serum (from the same species as the secondary antibody) or try a different blocking agent.[24][25]
Endogenous peroxidase or biotin (B1667282) activity.If using an HRP-based detection system, quench endogenous peroxidase with a 3% H₂O₂ solution.[24] For biotin-based systems in tissues like liver or kidney, use an avidin/biotin blocking kit or switch to a polymer-based detection system.[22]
Cross-reactivity of the secondary antibody.Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.
Non-specific Staining Incomplete deparaffinization.Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and alcohols during the deparaffinization steps.[22]
Tissue drying out during staining.Perform incubations in a humidified chamber to prevent the slides from drying out, which can cause high background and artifacts.[24]

Experimental Protocols

Protocol 1: Multi-color Flow Cytometry Staining for this compound on Human PBMCs

This protocol is designed for the surface staining of this compound on peripheral blood mononuclear cells (PBMCs).

G

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Washing: Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.09% Sodium Azide). Resuspend cells at a concentration of 1 x 10⁷ cells/mL.

  • Viability Staining: If using a fixable viability dye, resuspend 1 x 10⁶ cells in PBS, add the dye according to the manufacturer's instructions, and incubate for 15-20 minutes at 4°C, protected from light. Wash thoroughly.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc blocking reagent (e.g., Human TruStain FcX™). Incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add the pre-titrated fluorescently conjugated anti-CD161 antibody and other surface markers of interest. Incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes: Wash the cells twice with 2 mL of FACS buffer.

  • Fixation (Optional): If not acquiring immediately, resuspend the cells in 200-500 µL of a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).

  • Data Acquisition: Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. Remember to set up necessary controls including unstained cells, single-color controls for compensation, and FMO controls for gating.

Disclaimer: This guide is intended for informational purposes and should be adapted to specific experimental contexts. Always refer to manufacturer's datasheets for specific reagent instructions.

References

Technical Support Center: Gating on CD161 Intermediate vs. High Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately gating on CD161 intermediate and high cell populations during flow cytometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the different this compound expression patterns observed on human T cells?

Human T lymphocytes exhibit distinct patterns of this compound expression. On CD8+ T cells, three populations are typically identified: this compound-negative (this compound-), this compound-intermediate (CD161int), and this compound-high (CD161high).[1][2] In contrast, CD4+ T cells predominantly display two populations: this compound- and CD161int.[1][2] While a CD161high population can sometimes be observed in CD4+ T cells, it is less common.[1][2]

Q2: What are the functional significances of this compound intermediate and high populations?

This compound expression is not merely a marker of activation but delineates functionally distinct T cell subsets.[1]

  • CD161high Population: This population, particularly within CD8+ T cells, is associated with a tissue-homing phenotype and has characteristics of type 17 helper T cells (Th17).[3][4] These cells are known to produce cytokines such as IL-17 and IL-22.[3][4] The CD161high population also demonstrates polyfunctional effector capacity, with high expression of cytotoxic mediators.[5]

  • CD161intermediate Population: CD8+ T cells with intermediate this compound expression are characterized as a highly functional, memory subset enriched in tissues like the gut.[6] These cells exhibit enhanced polyfunctionality and high levels of transcription factors associated with cytotoxicity.[6] In certain disease contexts, such as multiple sclerosis, CD8+CD161int T cells are identified as activated, inflammatory, and pathogenic effector cells.[7]

Q3: Which antibody clone is commonly used for staining this compound in flow cytometry?

The HP-3G10 clone is a widely reported monoclonal antibody for the analysis of human this compound by flow cytometry.[8][9] It is available conjugated to various fluorochromes suitable for multicolor panel design.[8][10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Weak or no this compound signal Improper antibody storage.Ensure antibodies are stored according to the manufacturer's instructions, typically at 2-8°C and protected from light.[8] Avoid freezing phycoerythrin (PE) or allophycocyanin (APC) based conjugates.[11][12]
Low antigen expression.Check the literature for expected this compound expression levels on your cell type of interest.[13] Consider using a brighter fluorochrome for populations with low antigen density.[13]
Suboptimal antibody concentration.Titrate the anti-CD161 antibody to determine the optimal concentration for your specific cell type and experimental conditions.[12]
High background or non-specific staining Fc receptor-mediated binding.Incubate cells with an Fc receptor blocking agent, such as SeroBlock FcR for mouse cells, before adding the primary antibody.[12]
Insufficient washing.Ensure adequate washing steps after antibody incubation to remove unbound antibodies.[12]
Autofluorescence.Include an unstained control sample to assess the level of cellular autofluorescence.[11]
Difficulty in resolving CD161int and CD161high populations Inappropriate voltage/gain settings.Use a positive control with known this compound expression to set the appropriate photomultiplier tube (PMT) voltages or gains on the flow cytometer.
Spectral overlap from other fluorochromes.Run single-color compensation controls for each fluorochrome in your panel to properly correct for spectral overlap.
Inappropriate gating strategy.Utilize a "fluorescence minus one" (FMO) control for this compound to accurately set the boundary between the negative and positive populations. Subsequently, use histogram or contour plots to delineate the intermediate and high populations based on the bimodal or multimodal distribution.

Experimental Protocols

Protocol: Staining for this compound Surface Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.05% sodium azide) at a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blockade (Optional but Recommended):

    • Add an Fc receptor blocking solution to the cell suspension.

    • Incubate for 10-15 minutes at 4°C.

  • Surface Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the pre-titrated amount of anti-human this compound antibody (e.g., clone HP-3G10) conjugated to your chosen fluorochrome.

    • Add other surface antibodies in your panel.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Wash:

    • Add 2 mL of flow cytometry staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer.

Gating Strategy Visualization

The following diagram illustrates a typical workflow for gating this compound intermediate and high populations on CD8+ T cells.

References

Technical Support Center: Resolving Discrepancies in CD161 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve discrepancies in CD161 expression observed in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and on which cell types is it expressed?

This compound, also known as NKR-P1A, is a C-type lectin-like receptor. It is a type II transmembrane protein that can exist as a monomer or a disulfide-linked homodimer.[1] this compound is expressed on a variety of immune cells, including:

  • Most Natural Killer (NK) cells[2][3]

  • Subsets of T cells, including:

    • CD4+ T cells[2][4]

    • CD8+ T cells[2][4]

    • γδ T cells[2][5]

    • NKT cells[2]

    • Mucosa-Associated Invariant T (MAIT) cells[5]

    • Regulatory T cells (Tregs)[6]

Expression levels can vary, with some studies distinguishing between this compound-intermediate and this compound-high populations, particularly on CD8+ T cells.[4]

Q2: What are the known functions of this compound?

The function of this compound is complex and can be context-dependent, leading to some conflicting reports in the literature.[7][8] It is known to play a role in regulating immune responses. Its ligand is the lectin-like transcript 1 (LLT1), which is typically upregulated on activated immune cells.[2]

  • On NK cells: this compound engagement with LLT1 has been shown to inhibit NK cell cytotoxicity and cytokine secretion.[3][9] However, it can also be an activating receptor.[1]

  • On T cells: this compound is considered a co-signaling receptor that can influence T-cell receptor (TCR)-dependent responses.[7][8] It can have both inhibitory and activating effects depending on the co-stimulatory molecules involved.[5] this compound expression is also linked to the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[2][7]

Q3: Why do I see different percentages of this compound+ cells in my experiments compared to published studies?

Discrepancies in the percentage of this compound+ cells can arise from a multitude of biological and technical factors. These include:

  • Donor variability: Age, genetics, and health status of the donor can significantly influence the frequency of this compound-expressing cells.[3][10]

  • Cell source: this compound expression varies between peripheral blood, cord blood, and different tissues.[3][4][11] For example, umbilical cord blood NK cells are almost all this compound+.[3]

  • Disease state: The expression of this compound can be altered in various diseases, including viral infections (e.g., HIV, HCV), inflammatory conditions, and cancer.[12][13][14][15]

  • Cell processing and isolation techniques: The methods used to isolate and prepare cells can impact the expression of surface markers.

  • Antibody clone and fluorochrome selection: Different antibody clones may have varying affinities for this compound, and the choice of fluorochrome can affect signal intensity.

  • Flow cytometry gating strategy: Subjectivity in defining positive and negative populations can lead to different results.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound expression.

Issue 1: Weak or No this compound Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Low Antigen Expression Confirm that the cell type you are analyzing is expected to express this compound. Expression can be low on certain subsets. Consider using a brighter fluorochrome or a signal amplification strategy.[16][17][18]
Improper Antibody Storage/Handling Ensure antibodies are stored at the recommended temperature (typically 2-8°C) and protected from light.[17][19] Avoid repeated freeze-thaw cycles.[17]
Suboptimal Antibody Concentration Titrate your anti-CD161 antibody to determine the optimal concentration for your specific cell type and experimental conditions.[16][20]
Incorrect Instrument Settings Verify that the correct laser and filter combination is being used for the chosen fluorochrome.[17] Check instrument calibration with standardized beads.
Antigen Downregulation/Internalization Keep cells on ice during staining and processing to prevent antigen internalization.[21]
Sample Preparation Issues Use freshly isolated cells whenever possible. If using cryopreserved cells, ensure the freezing/thawing protocol does not affect this compound expression.[16]
Issue 2: High Background or Non-Specific Staining

Possible Causes & Solutions

Possible CauseRecommended Solution
High Antibody Concentration Using too much antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration.[16][20]
Inadequate Blocking Block Fc receptors on cells (e.g., using Fc block or serum from the same species as the secondary antibody) to prevent non-specific antibody binding.[21]
Insufficient Washing Increase the number and volume of washes after antibody incubation to remove unbound antibodies.[16][20]
Dead Cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[17]
Autofluorescence Some cell types are naturally autofluorescent. Use an unstained control to assess the level of autofluorescence and consider using a fluorochrome in a channel with less background.[20][21]

Quantitative Data Summary

Table 1: this compound Expression on Different Immune Cell Subsets in Healthy Adults (Peripheral Blood)

Cell SubsetPercentage of this compound+ Cells (Range)Key References
NK Cells Majority (>90%)[3]
CD4+ T Cells ~24% (variable)[2]
CD8+ T Cells Variable, with CD161int and CD161high subsets[4]
γδ T Cells Vδ1- cells show higher expression than Vδ1+ cells[5]
NKT Cells Small fraction[2]
FoxP3+ Tregs Median of 14%[6]

Note: These are approximate values and can vary significantly between individuals.

Detailed Experimental Protocols

Protocol: Immunofluorescent Staining of this compound for Flow Cytometry

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Resuspend the cells in staining buffer (e.g., PBS with 2% fetal bovine serum and 0.05% sodium azide) at a concentration of 1 x 10^7 cells/mL.

2. Fc Receptor Blocking:

  • Add an Fc blocking reagent to the cell suspension according to the manufacturer's instructions to prevent non-specific antibody binding.

  • Incubate for 10-15 minutes at 4°C.

3. Surface Staining:

  • Add the titrated amount of anti-human this compound antibody conjugated to a suitable fluorochrome (e.g., PE, APC).

  • If co-staining for other markers, add a cocktail of the desired antibodies.

  • Incubate for 20-30 minutes at 4°C, protected from light.

4. Washing:

  • Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

5. Viability Staining (Optional but Recommended):

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add a viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye) according to the manufacturer's protocol.

  • Incubate for 5-15 minutes at room temperature, protected from light.

6. Data Acquisition:

  • Resuspend the cells in 300-500 µL of staining buffer.

  • Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

  • Controls:

    • Unstained cells: To set the baseline fluorescence.

    • Isotype control: To control for non-specific binding of the antibody isotype.

    • Fluorescence Minus One (FMO) controls: Essential for accurate gating in multi-color panels.[5]

7. Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Exclude doublets and dead cells.

  • Gate on the specific immune cell subset of interest (e.g., CD3+ for T cells, CD3-CD56+ for NK cells).

  • Within the population of interest, use the FMO control to set the gate for this compound positivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis start Start: Isolate PBMCs wash1 Wash Cells start->wash1 resuspend1 Resuspend in Staining Buffer wash1->resuspend1 fc_block Fc Receptor Blocking resuspend1->fc_block Proceed to Staining surface_stain Add Anti-CD161 & Other Antibodies fc_block->surface_stain wash2 Wash Cells surface_stain->wash2 viability_stain Viability Staining wash2->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire Ready for Acquisition gate_lymph Gate on Lymphocytes acquire->gate_lymph exclude_doublets Exclude Doublets & Dead Cells gate_lymph->exclude_doublets gate_subset Gate on Cell Subset of Interest exclude_doublets->gate_subset gate_this compound Gate on this compound+ Population gate_subset->gate_this compound

Caption: Workflow for this compound Staining by Flow Cytometry.

troubleshooting_discrepancies cluster_issue Observed Issue cluster_causes Potential Causes cluster_technical_factors Technical Breakdown discrepancy Discrepancy in This compound Expression biological Biological Variability (Donor, Tissue, Disease) discrepancy->biological technical Technical Factors discrepancy->technical sample_prep Sample Preparation (Isolation, Cryopreservation) technical->sample_prep staining Staining Protocol (Antibody, Blocking, Washing) technical->staining instrument Instrument Settings & Gating Strategy technical->instrument

Caption: Logical approach to troubleshooting discrepancies in this compound expression.

cd161_signaling cluster_receptor Receptor-Ligand Interaction cluster_outcome Functional Outcome llt1 LLT1 (on Activated Cell) This compound This compound (on NK or T Cell) llt1->this compound Binds inhibition Inhibition (e.g., NK cytotoxicity) This compound->inhibition activation Co-stimulation/Activation (T cell context-dependent) This compound->activation cytokine Cytokine Production (IL-17, IFN-γ) This compound->cytokine

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Controlling for Variability in CD161 Expression on Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling variability in CD161 expression on primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and on which primary cells is it expressed?

This compound, also known as Killer cell lectin-like receptor B1 (KLRB1), is a C-type lectin-like receptor. It is expressed on the majority of Natural Killer (NK) cells and a significant subset of T cells, including CD4+, CD8+, γδ T cells, and Natural Killer T (NKT) cells.[1][2] Its expression levels can vary between these cell types and even within a specific cell population.

Q2: What are the primary sources of variability in this compound expression?

Variability in this compound expression is influenced by a combination of biological factors and technical issues.

  • Biological Factors:

    • Cell Lineage and Maturation: this compound is one of the earliest markers expressed during NK cell maturation from hematopoietic stem cells.[3] Its expression level changes as NK cells differentiate, with CD56bright NK cells showing peak expression.[4][5] Similarly, within T cell subsets, its expression is often associated with a memory phenotype.[1][6]

    • Activation Status: The activation state of lymphocytes can dynamically regulate this compound expression. For instance, T-cell receptor (TCR) stimulation can lead to the downregulation of this compound.[7]

    • Cytokine Milieu: Cytokines present in the microenvironment can influence this compound expression. For example, IL-12 has been shown to have an effect on this compound expression, with a trend toward increased levels in its presence.[8] Conversely, TGF-β1 can boost the downregulation of this compound upon TCR stimulation.[7]

    • Inter-Individual Differences: There is significant, reproducible inter-individual variation in the proportion of this compound+ T cells, which can be influenced by factors such as age and genetics.[9] For example, the fraction of this compound+ CD8+ memory T cells gradually declines with aging.[9]

    • Disease State: Various diseases can alter this compound expression. For example, viral infections like CMV and HIV can lead to a decrease in this compound-expressing NK cells.[3][10] In some cancers, high levels of CD4+this compound+ T cells are associated with improved survival.[7]

  • Technical Factors:

    • Antibody Titration: Improper antibody concentration can lead to either weak staining or high background, affecting the accurate identification of this compound+ populations.

    • Sample Preparation and Handling: Freshly isolated cells are recommended as freezing and thawing can affect antigen expression.[11] Rough handling of cells, such as vigorous vortexing, can damage cells and affect staining quality.

    • Flow Cytometer Settings: Incorrect setup of the flow cytometer, including laser alignment, voltage settings, and compensation, can introduce significant variability in fluorescence measurements.[12]

    • Gating Strategy: Subjectivity in defining positive and negative populations during data analysis can lead to inconsistent results.

Troubleshooting Guides

This section provides solutions to common problems encountered when analyzing this compound expression by flow cytometry.

ProblemPossible CauseRecommended Solution
Weak or No Signal Low antigen expression on the target cells.Confirm this compound expression on your cell type of interest from literature. Use a positive control with known this compound expression.[11][13]
Insufficient antibody concentration.Titrate your anti-CD161 antibody to determine the optimal staining concentration.[11]
Degraded antibody or fluorophore.Ensure proper storage of the antibody (protected from light, not frozen if it's a PE or APC conjugate). Check the expiration date.[11][13]
Internalization of the antigen.Perform all staining steps on ice or at 4°C with ice-cold reagents to prevent antigen internalization. The addition of sodium azide (B81097) can also help.
High Background/Non-specific Staining Antibody concentration is too high.Titrate the antibody to a lower concentration.[13]
Fc receptor-mediated binding.Block Fc receptors using Fc blocking reagents or by including serum (e.g., FBS) in the staining buffer.[11]
Insufficient washing.Increase the number and volume of wash steps after antibody incubation.[13]
Dead cells are present.Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
High Variability Between Samples Differences in sample handling and preparation.Standardize your protocol for sample collection, processing, and staining. Use fresh samples whenever possible.[11]
Inconsistent instrument setup.Use standardized instrument settings (e.g., voltages, compensation) for all acquisitions. Run quality control beads daily to ensure instrument performance.[12]
Subjective gating.Establish a clear and consistent gating strategy based on controls (e.g., Fluorescence Minus One - FMO).

Experimental Protocols

Standard Flow Cytometry Staining Protocol for this compound
  • Cell Preparation:

    • Isolate primary cells (e.g., PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide) at a concentration of 1 x 107 cells/mL.

  • Fc Receptor Blocking:

    • Incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining:

    • Add the titrated amount of anti-CD161 antibody and any other surface marker antibodies to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Viability Staining (Optional but Recommended):

    • If a viability dye is being used, follow the manufacturer's protocol for staining. This is typically done before or after surface staining.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

    • Acquire the samples on a flow cytometer that has been properly calibrated and compensated. Be sure to include necessary controls (unstained cells, single-color controls, FMO controls).

Visualizations

Experimental Workflow for this compound Staining

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition start Isolate Primary Cells wash1 Wash Cells start->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend fc_block Fc Receptor Block resuspend->fc_block surface_stain Add Anti-CD161 & Other Abs fc_block->surface_stain incubate Incubate at 4°C surface_stain->incubate wash2 Wash Cells incubate->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Data Analysis acquire->analyze

Caption: A standard workflow for staining primary cells for this compound expression analysis by flow cytometry.

Factors Influencing this compound Expression Variability

G cluster_bio Biological Factors cluster_tech Technical Factors This compound This compound Expression Variability Lineage Cell Lineage & Maturation Lineage->this compound Activation Activation State Activation->this compound Cytokines Cytokine Environment Cytokines->this compound Age Inter-individual (Age) Age->this compound Disease Disease State Disease->this compound Antibody Antibody Titration Antibody->this compound Handling Sample Handling Handling->this compound Instrument Instrument Settings Instrument->this compound Gating Gating Strategy Gating->this compound

Caption: A diagram illustrating the key biological and technical factors that contribute to variability in this compound expression.

References

Technical Support Center: Functional Assays with CD161 Blocking Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CD161 blocking antibodies in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound and its ligand LLT1?

This compound (also known as NKR-P1A) is a C-type lectin-like receptor expressed on the majority of Natural Killer (NK) cells and subsets of T cells.[1][2] Its ligand is Lectin-Like Transcript-1 (LLT1, also known as CLEC2D), which can be expressed on tumor cells and activated immune cells like B cells and dendritic cells.[3] The interaction between this compound on an NK cell and LLT1 on a target cell transmits an inhibitory signal, which suppresses the NK cell's cytotoxic activity and cytokine secretion.[1][3][4]

Q2: How do this compound blocking antibodies enhance immune function?

This compound blocking antibodies physically obstruct the interaction between this compound and LLT1. By preventing this inhibitory signal, the antibody allows for a more robust activation of NK cells or T cells, leading to enhanced cytotoxicity against target cells and increased cytokine production (e.g., IFN-γ).[3][4][5]

Q3: What are the expected outcomes of a successful this compound blockade in a functional assay?

A successful blockade should result in a measurable increase in effector cell function compared to an isotype control. This can be observed as:

  • Increased Target Cell Lysis: In cytotoxicity assays, a higher percentage of target cell death.[3][5]

  • Enhanced Degranulation: Increased expression of surface markers like CD107a on effector cells.[6]

  • Higher Cytokine Production: Increased secretion of cytokines such as IFN-γ and IL-2 into the supernatant.[5]

  • Increased Proliferation: Enhanced proliferation of effector T cells in co-culture assays.[5]

Q4: Which effector and target cells are appropriate for these assays?
  • Effector Cells: Primary human NK cells or this compound-expressing T cell subsets are ideal.[2][7] The NK-92 cell line is another common choice, though its baseline activation state should be considered.

  • Target Cells: Use a cell line known to express LLT1, the ligand for this compound. Expression can be confirmed via flow cytometry. Examples include various B-cell lymphoma lines (e.g., Daudi, Raji) and other hematological malignancies.[5] If your target cells have low or no LLT1 expression, you will not observe an effect from the this compound blockade.

Visualizing the Mechanism and Workflow

This compound Inhibitory Pathway and Blockade

The diagram below illustrates the natural inhibitory signaling of the this compound/LLT1 interaction and how a blocking antibody intervenes to promote effector cell activation.

cluster_0 Inhibitory Signaling (No Blockade) cluster_1 Enhanced Activation (With Blockade) NK_Cell_1 NK Cell Inhibition_1 Inhibitory Signal Target_Cell_1 Target Cell CD161_1 This compound LLT1_1 LLT1 CD161_1->LLT1_1 Binds No_Lysis_1 Target Cell Survives Inhibition_1->No_Lysis_1 Leads to NK_Cell_2 NK Cell Activation_2 Activation Signal (Uninhibited) Target_Cell_2 Target Cell CD161_2 This compound LLT1_2 LLT1 Blocking_Ab Blocking Antibody Blocking_Ab->CD161_2 Blocks Lysis_2 Target Cell Lysis Activation_2->Lysis_2 Leads to

Caption: this compound/LLT1 signaling and antibody blockade mechanism.

Standard Functional Assay Workflow

This workflow outlines the key steps for a typical degranulation or cytotoxicity assay using a this compound blocking antibody.

A 1. Prepare Cells - Isolate Effector Cells (NK/T) - Culture Target Cells (LLT1+) B 2. Pre-incubation with Antibody - Add this compound blocking Ab or Isotype Control - Incubate at 37°C A->B C 3. Co-culture - Mix Effector and Target cells (E:T ratio) - Add CD107a Ab for degranulation assay B->C D 4. Incubation - Incubate for 2-6 hours at 37°C - Add GolgiStop/Brefeldin A after 1 hour C->D E 5. Staining - Stain for surface markers (e.g., CD3, CD56) - Add Live/Dead stain D->E F 6. Data Acquisition - Run samples on a flow cytometer E->F G 7. Analysis - Gate on live, singlet effector cells - Quantify %CD107a+ or %Target Cell Lysis F->G

Caption: Workflow for a this compound blocking functional assay.

Troubleshooting Guide

Problem 1: No enhancement of effector cell function is observed with the blocking antibody compared to the isotype control.

This is the most common issue. Use the following table and decision tree to diagnose the potential cause.

Potential Causes and Solutions
Potential CauseSuggested Solution(s)
Suboptimal Antibody Concentration The antibody concentration is critical. Too low, and the blocking is incomplete; too high, and it can cause non-specific effects. Solution: Perform a dose-response titration of the blocking antibody to find the optimal concentration. Start with a broad range (e.g., 0.1, 1, 10, 25 µg/mL).[8][9]
Low/No LLT1 Expression on Target Cells The blocking antibody will have no effect if the target for the inhibitory receptor is absent. Solution: Verify LLT1 expression on your target cell line using flow cytometry. If expression is low, consider a different target cell line or transfecting your cells to express LLT1.
Unhealthy or Low-Activity Effector Cells Effector cells (especially primary NK cells) can have variable baseline activity and are sensitive to handling. Solution: Check cell viability before and after the assay using a live/dead stain. Ensure cells are handled gently and not over-centrifuged. Consider pre-activating NK cells overnight with a low dose of IL-2 or IL-15 if baseline activity is consistently low.[10]
Incorrect E:T Ratio The ratio of effector to target cells can significantly impact the outcome. Solution: Optimize the E:T ratio. Common starting points for NK cell assays are 10:1 or 5:1.[11][12] Test a range (e.g., 20:1, 10:1, 5:1, 1:1) to find the window where a blocking effect is most apparent.
Inactive Antibody Improper storage or handling (e.g., repeated freeze-thaw cycles) can denature the antibody. Solution: Aliquot the antibody upon arrival and store it as recommended by the manufacturer. Run a positive control if available (e.g., a different blocking antibody known to work).
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose a lack of antibody-mediated enhancement.

A Start: No enhanced function with blocking Ab vs. isotype B Is LLT1 expressed on target cells? A->B C No B->C Check by flow. If negative, select new target cells. D Yes B->D E Are effector cells healthy and viable (>90%)? D->E F No E->F Check viability. If low, optimize cell handling. G Yes E->G H Have you titrated the blocking antibody concentration? G->H I No H->I Perform titration (e.g., 0.1-25 µg/mL) to find optimal dose. J Yes H->J K Have you optimized the Effector:Target (E:T) ratio? J->K L No K->L Test multiple E:T ratios (e.g., 10:1, 5:1, 1:1). M Yes K->M N Consider antibody viability or clone issue. M->N

Caption: Decision tree for troubleshooting lack of blocking effect.

Problem 2: High background signal or non-specific cell death.
Potential CauseSuggested Solution(s)
Fc Receptor (FcR) Binding The Fc portion of the blocking antibody can bind to Fc receptors (like CD16) on NK cells, causing non-specific activation or inhibition. Solution: Use an Fc blocking reagent prior to adding your primary antibody. Alternatively, use F(ab')2 fragments of the antibody if available.
Antibody Aggregation Aggregated antibodies can cause non-specific cell activation and higher background. Solution: Briefly centrifuge the antibody vial (e.g., 10,000 x g for 5 min) before use to pellet aggregates and use the supernatant.
Contamination Mycoplasma or endotoxin (B1171834) contamination can lead to non-specific immune cell activation or death. Solution: Ensure all cell cultures are regularly tested for mycoplasma. Use endotoxin-free reagents and sterile technique throughout the protocol.

Experimental Protocols

Detailed Protocol: NK Cell Degranulation (CD107a) Assay

This flow cytometry-based assay measures the translocation of CD107a (LAMP-1) to the cell surface, a proxy for the release of cytotoxic granules.[13][14]

Materials:

  • Effector Cells: Purified primary NK cells or PBMCs

  • Target Cells: LLT1-expressing cell line (e.g., K562, Daudi)

  • This compound blocking antibody and matching isotype control

  • Fluorochrome-conjugated anti-CD107a antibody

  • Protein transport inhibitors: Monensin (e.g., GolgiStop) and Brefeldin A (e.g., GolgiPlug)

  • Cell staining antibodies (e.g., anti-CD3, anti-CD56) and a Live/Dead fixable dye

  • FACS buffer (PBS + 2% FBS) and RPMI-1640 complete medium (R10)

Methodology:

  • Cell Preparation:

    • Prepare effector cells at a concentration of 1 x 10^6 cells/mL in R10 medium.

    • Prepare target cells at the desired concentration to achieve the target E:T ratio (e.g., for a 10:1 ratio with 0.5 x 10^6 effectors, prepare targets at 0.5 x 10^5 cells/mL).

  • Antibody Incubation:

    • In a 96-well U-bottom plate, add 50 µL of effector cells to each well (0.5 x 10^5 cells).

    • Add the this compound blocking antibody or isotype control at the pre-determined optimal concentration.

    • Incubate for 20-30 minutes at 37°C.

  • Co-culture and Degranulation Staining:

    • Add 5 µL of anti-CD107a antibody directly to the wells.

    • Add 50 µL of target cells to initiate the co-culture.

    • Gently mix and centrifuge the plate at 300 x g for 1 minute to facilitate cell-cell contact.

    • Incubate at 37°C, 5% CO2.

  • Inhibition of Protein Transport:

    • After 1 hour of incubation, add Monensin and Brefeldin A according to the manufacturer's instructions (e.g., 1 µL/well of each).[12]

    • Continue to incubate for an additional 3-5 hours.

  • Surface Staining and Data Acquisition:

    • After incubation, wash the cells twice with FACS buffer.

    • Stain with a Live/Dead dye for 20 minutes at room temperature, protected from light.

    • Wash cells, then stain with surface markers (e.g., anti-CD3, anti-CD56) for 30 minutes at 4°C.

    • Wash cells twice more and resuspend in FACS buffer for analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events.

  • Data Analysis:

    • Gate sequentially on: 1) Lymphocytes (FSC-A vs. SSC-A), 2) Singlets (FSC-A vs. FSC-H), 3) Live cells.

    • Identify the NK cell population (e.g., CD3- CD56+).

    • Within the NK cell gate, quantify the percentage of CD107a+ cells for each condition (unstimulated, isotype control, this compound block). A successful experiment will show a higher %CD107a+ in the this compound block condition compared to the isotype control.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation and permeabilization for the intracellular staining of CD161-related proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of fixation and permeabilization for intracellular staining?

A: Intracellular staining requires two crucial steps:

  • Fixation : This process uses chemical agents like formaldehyde (B43269) to cross-link proteins and preserve cellular morphology.[1][2] This essentially takes a "snapshot" of the cell's state at a specific moment.[1]

  • Permeabilization : This step involves using detergents (e.g., Saponin (B1150181), Triton™ X-100) or alcohols (e.g., methanol) to create pores in the cell membrane.[1] This allows antibodies to enter the cell and bind to their intracellular targets.[1][2]

Q2: Should I stain for surface markers before or after fixation and permeabilization?

A: It is highly recommended to stain for cell surface antigens before fixation and permeabilization.[1][3][4][5] The chemical agents used in these procedures can alter or destroy the epitopes of surface proteins, which can lead to a reduced or complete loss of signal.[1][6] An exception to this is when studying transient events like protein phosphorylation, where immediate fixation is necessary to preserve the signaling state.[1][7]

Q3: Which fixation and permeabilization method is optimal for my experiment?

A: The ideal method depends on the location of your target antigen and the compatibility of your antibodies and fluorochromes.[1] There is no single perfect method for all applications, and some empirical testing is often required to determine the best conditions.[1][3]

Q4: What is the difference between Saponin and Triton X-100 for permeabilization?

A: Saponin and Triton X-100 are both detergents, but they have different mechanisms and applications:

  • Saponin : This is a milder detergent that selectively interacts with cholesterol in the cell membrane to create pores.[8][9] It is often preferred for preserving the integrity of intracellular membranes and surface protein epitopes.[8] Permeabilization with saponin is a reversible process, so it must be included in all subsequent wash and antibody incubation buffers.[2][8]

  • Triton X-100 : This is a stronger, non-ionic detergent that solubilizes lipids and proteins, creating larger pores in both the plasma and nuclear membranes.[8] It is more effective for accessing nuclear antigens but can be harsher on cells and may lead to the extraction of some intracellular components.[6][8]

Troubleshooting Guide

ProblemPossible CauseSolution
No or Weak Signal Inaccessible intracellular target.[10]Check that the fixation and permeabilization method is appropriate for the target of interest.[11] For nuclear antigens, a stronger permeabilization agent like Triton X-100 or methanol (B129727) may be necessary.[3][12]
Insufficient antibody concentration.[10]Titrate the antibody to determine the optimal concentration for your experiment.[5] You can also try increasing the antibody concentration or incubation time.[11]
Low antigen expression.For antigens with low expression levels, use bright fluorochromes or a two-step staining protocol to amplify the signal.[11]
Loss of epitope due to fixation.[10]Some epitopes can be sensitive to certain fixatives. Try a different fixation method, for example, using a lower concentration of paraformaldehyde or switching to a different fixative altogether.[10] Most cells only need to be fixed for less than 15 minutes.[10]
High Background High antibody concentration.[11]A high concentration of antibody can lead to non-specific binding.[11] Reduce the amount of antibody used in each sample.[11]
Inadequate washing.[11]Unbound antibodies can become trapped in the cells.[11] Ensure thorough washing after each antibody incubation step.[11] Consider adding a detergent like Tween to the wash buffers.[13]
Dead cells or debris.[8]Dead cells can non-specifically bind to antibodies.[4][8] Use a viability dye to exclude dead cells from your analysis.[6][8]
Unusual Scatter Profiles Harsh cell handling.[11]Avoid vigorous vortexing or high-speed centrifugation, as this can damage the cells.[11]
Cell clumping.[8]Ensure a single-cell suspension by gently pipetting or using a cell strainer.[8]

Quantitative Data Summary

Table 1: Comparison of Common Fixation Agents

FixativeMechanism of ActionAdvantagesDisadvantages
Formaldehyde (PFA) Cross-links proteins, primarily via free amine groups.[14][15]Good preservation of cell morphology and light scatter properties.[1] Compatible with most protein-based fluorochromes (e.g., PE, APC).[1]May mask some epitopes.[1][14]
Methanol Dehydrates and denatures proteins.[1][16]Simultaneously fixes and permeabilizes.[1] Good for exposing nuclear antigens and for phospho-protein analysis.[1][3]Can destroy some protein epitopes.[1] Damages protein-based fluorochromes like PE and APC.[1] Alters light scatter properties.[1]
Acetone Precipitates cellular proteins.[14]Good for some aldehyde or methanol-sensitive epitopes.[14] Does not require an additional permeabilization step.[14]Can be less harsh than methanol.[14] May not be suitable for over-expressed fluorescent proteins.[14]

Table 2: Comparison of Common Permeabilization Agents

Permeabilization AgentMechanism of ActionRecommended ForKey Considerations
Saponin Interacts with membrane cholesterol to form pores.[9]Cytoplasmic or membrane-associated antigens.[3]Milder detergent.[2] Permeabilization is reversible and requires its presence in subsequent buffers.[1][2]
Triton X-100 / NP-40 Non-ionic detergents that create pores in membranes.[3]Nuclear antigens.[3]Harsher detergents.[3] May lyse cells if incubated for too long.[7]
Tween-20 Mild non-ionic detergent.[17]Cytoplasmic or membrane-associated antigens.[3]Can be a gentle alternative to Saponin.[17]
Methanol / Ethanol Dissolve lipids in the cell membrane.[15]Phospho-epitopes and nuclear antigens.[3]Also acts as a fixative. Can damage some fluorochromes.[6]

Experimental Protocols

Protocol 1: Formaldehyde Fixation with Saponin Permeabilization

This protocol is a good starting point for many intracellular targets.

  • Surface Staining : Perform staining for surface markers as per your standard protocol.

  • Fixation :

    • Resuspend up to 1x10⁶ cells in 100 µL of 4% paraformaldehyde (PFA) in PBS.[18][19]

    • Incubate for 15-20 minutes at room temperature.[18][19]

    • Wash the cells twice with PBS.[19]

  • Permeabilization :

    • Resuspend the fixed cells in 100 µL of a permeabilization buffer containing 0.1% Saponin in PBS with 0.5% BSA.[2][19]

    • Incubate for 10-15 minutes at room temperature.[2][19]

  • Intracellular Staining :

    • Without washing, add the fluorochrome-conjugated antibody to the permeabilization buffer.

    • Incubate for 30-60 minutes at room temperature, protected from light.[8]

    • Wash the cells twice with the permeabilization buffer.[8]

  • Acquisition : Resuspend the final cell pellet in staining buffer and acquire on a flow cytometer.

Protocol 2: Formaldehyde Fixation with Triton™ X-100 Permeabilization

This method is often used for nuclear antigens.

  • Surface Staining : Perform staining for surface markers as per your standard protocol.

  • Fixation :

    • Resuspend up to 1x10⁶ cells in 100 µL of ice-cold 4% PFA in PBS.[1]

    • Incubate for 20 minutes at room temperature.[1]

    • Wash cells to remove the fixative.

  • Permeabilization :

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer (0.1-0.3% Triton™ X-100 in PBS with 0.5% BSA).[1][2]

    • Incubate for 10-15 minutes at room temperature.[1][2]

    • Wash once with PBS to remove the permeabilization buffer.[1][2]

  • Intracellular Staining :

    • Resuspend the cell pellet in 100 µL of staining buffer.

    • Add the pre-titrated amount of fluorochrome-conjugated antibody.[1]

    • Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Wash and Acquire : Wash the cells twice with staining buffer and resuspend for flow cytometry.[1]

Protocol 3: Methanol Fixation and Permeabilization

This protocol is often used for the analysis of phospho-proteins.[1] Warning : Do not use PE or APC fluorochromes with this method as they can be damaged by methanol.[1]

  • Surface Staining : Perform staining for surface markers as per your standard protocol.

  • Fixation : Fix cells with 4% PFA as described in Protocol 1. After fixation and washing, chill the cell pellet on ice.

  • Permeabilization :

    • Gently vortex the chilled cell pellet.

    • While vortexing, slowly add 100 µL of ice-cold 90% Methanol drop by drop to prevent cell clumping.[1]

    • Incubate for at least 15 minutes on ice.[1]

    • Wash cells once with PBS to remove the methanol.[1]

  • Intracellular Staining : Proceed with intracellular staining as described in Protocol 2.

  • Wash and Acquire : Proceed with washing and acquisition as described in Protocol 2.

Visualizations

G General Workflow for Intracellular Staining start Start with Single Cell Suspension surface_stain Surface Marker Staining (Optional) start->surface_stain wash1 Wash surface_stain->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash fix->wash2 perm Permeabilization (e.g., Saponin/Triton X-100) wash2->perm intracellular_stain Intracellular Staining perm->intracellular_stain wash3 Wash intracellular_stain->wash3 acquire Acquire on Flow Cytometer wash3->acquire

Caption: A generalized workflow for intracellular staining by flow cytometry.

G Decision Flowchart for Fixation & Permeabilization antigen_location What is the subcellular location of the antigen? cytoplasmic Cytoplasmic/ Membrane-associated antigen_location->cytoplasmic Cytoplasmic nuclear Nuclear antigen_location->nuclear Nuclear phospho Phospho-protein antigen_location->phospho Phospho-protein protocol1 Use Formaldehyde + Saponin (milder permeabilization) cytoplasmic->protocol1 protocol2 Use Formaldehyde + Triton X-100 (stronger permeabilization) nuclear->protocol2 protocol3 Use Methanol (denaturing fixation/permeabilization) phospho->protocol3

Caption: A decision-making guide for selecting an appropriate fixation and permeabilization method.

G This compound Signaling Pathway This compound This compound (NKR-P1A) ASM Acid Sphingomyelinase (ASM) This compound->ASM activates Ceramide Ceramide ASM->Ceramide generates Downstream Downstream Signaling (Apoptosis, Proliferation, Differentiation) Ceramide->Downstream

Caption: Simplified signaling pathway of the this compound receptor.[20]

References

Validation & Comparative

Validating CD161 as a Therapeutic Target in Glioma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of targeting CD161 with other emerging immunotherapies for glioma. It offers an objective analysis of the experimental data supporting this compound as a therapeutic target, detailed experimental protocols for key validation assays, and a comparative overview of alternative strategies.

Executive Summary

Glioblastoma, the most aggressive form of glioma, remains a significant therapeutic challenge. Recent research has identified this compound, an inhibitory receptor expressed on tumor-infiltrating T cells, as a promising immunotherapeutic target.[1][2][3][4][5] The interaction of this compound with its ligand, C-type lectin domain family 2 member D (CLEC2D), expressed on glioma cells and myeloid cells within the tumor microenvironment, suppresses T-cell effector functions, including cytotoxicity and cytokine secretion.[1][3] Preclinical studies have demonstrated that blockade of the this compound-CLEC2D pathway can reinvigorate anti-tumor immunity, presenting a novel therapeutic avenue for this devastating disease. This guide compares the validation of this compound as a therapeutic target against other immunotherapeutic approaches for glioma.

Performance Comparison: Targeting this compound vs. Alternative Immunotherapies

The following tables summarize the quantitative data from preclinical studies on the efficacy of targeting this compound and other immunotherapies in glioma models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different experimental systems.

Table 1: Efficacy of this compound Blockade in Preclinical Glioma Models

Intervention Model Key Efficacy Readout Result Reference
KLRB1 (this compound) Knockout T CellsIn vitro co-culture with patient-derived GBM neurospheresT-cell mediated killingSignificant increase in tumor cell lysis compared to control T cells.Mathewson et al., Cell (2021)
Anti-CD161 Monoclonal AntibodyIn vitro co-culture with patient-derived GBM neurospheresT-cell mediated killingDose-dependent increase in tumor cell lysis.Mathewson et al., Cell (2021)
KLRB1 (this compound) Knockout T CellsOrthotopic patient-derived GBM xenograft mouse modelSurvivalSignificant improvement in median survival compared to mice receiving control T cells.Mathewson et al., Cell (2021)
Anti-CD161 Monoclonal AntibodyHumanized mouse model with GBMT-cell mediated cytotoxicityEnhanced T-cell mediated killing of glioma cells.Mathewson et al., Cell (2021)

Table 2: Efficacy of Alternative Immunotherapies in Preclinical and Clinical Glioma Studies

Therapy Type Specific Agent/Target Model/Trial Phase Key Efficacy Readout Result Reference
Checkpoint Inhibition Anti-PD-1 (Nivolumab)Phase 3 Clinical Trial (CheckMate 498) in newly diagnosed, unmethylated GBMMedian Overall Survival13.4 months (vs. 14.9 months with temozolomide (B1682018) + radiation).(Summary of clinical trial data)
CAR T-Cell Therapy EGFRvIII-targeted CAR T-cellsPreclinical and early phase clinical trialsTumor Regression/SurvivalVariable responses, with some patients showing transient tumor regression.(Review of CAR-T therapy in glioma)
Oncolytic Virus Therapy Toca 511 & Toca FCPhase 1 Clinical Trial in recurrent high-grade gliomaMedian Overall Survival14.4 months in a higher-dose subgroup.(Oncolytic virus therapy clinical trial data)

Signaling Pathways and Experimental Workflows

This compound-CLEC2D Signaling Pathway

The interaction between this compound on T cells and its ligand CLEC2D on glioma and myeloid cells triggers an inhibitory signal within the T cell, leading to reduced cytotoxicity and cytokine production. The precise downstream signaling cascade is an area of active investigation, but it is understood to contribute to an immunosuppressive tumor microenvironment.

CD161_Signaling_Pathway cluster_tumor Glioma Cell / Myeloid Cell cluster_tcell T Cell CLEC2D CLEC2D This compound This compound CLEC2D->this compound Binding Inhibitory_Signal Inhibitory Signal This compound->Inhibitory_Signal Activation Cytotoxicity Cytotoxicity (e.g., Granzyme B, Perforin) Inhibitory_Signal->Cytotoxicity Inhibition Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) Inhibitory_Signal->Cytokine_Production Inhibition

Figure 1: this compound-CLEC2D inhibitory signaling pathway in the glioma microenvironment.

Experimental Workflow: Validating this compound as a Therapeutic Target

The following diagram illustrates a typical experimental workflow to validate the role of this compound as a therapeutic target in glioma, from genetic modification of T cells to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation T_Cell_Isolation Isolate T Cells from PBMC CRISPR_KO CRISPR/Cas9 KLRB1 (this compound) Knockout T_Cell_Isolation->CRISPR_KO Co_culture Co-culture with Glioma Cells CRISPR_KO->Co_culture T_Cell_Injection Inject Engineered T Cells CRISPR_KO->T_Cell_Injection Cytotoxicity_Assay Cytotoxicity Assay (Flow Cytometry) Co_culture->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Co_culture->Cytokine_Assay Mouse_Model Orthotopic Glioma Mouse Model Mouse_Model->T_Cell_Injection Survival_Analysis Monitor Tumor Growth & Survival T_Cell_Injection->Survival_Analysis

References

A Comparative Guide to NK Cell Activating Receptors: CD161 vs. NKG2D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in immunology and drug development, understanding the nuanced roles of Natural Killer (NK) cell receptors is paramount. This guide provides an objective comparison of two key C-type lectin-like activating receptors: CD161 (NKR-P1A) and NKG2D (KLRK1). We delve into their distinct signaling mechanisms, functional outcomes, and the experimental methodologies used to evaluate their activity, supported by experimental data.

Core Receptor Characteristics: A Side-by-Side Look

This compound and NKG2D, while both contributing to NK cell activation, are tailored for different roles in immune surveillance. NKG2D is a primary sensor for cellular stress, infection, and transformation, whereas this compound's function is more context-dependent, with roles that can shift from activation to inhibition.

FeatureThis compound (NKR-P1A)NKG2D (KLRK1)
Gene Name KLRB1[1]KLRK1 (Killer cell lectin like receptor K1)[2]
Ligand(s) Lectin-like transcript 1 (LLT1)MICA, MICB, ULBP family proteins (stress-induced ligands)[3][4][5]
Primary Function Dual role: Activating in early NK cell development, promoting cytokine release.[6] Can be inhibitory in mature NK cells upon ligand binding.[7]Major activating receptor for detecting and eliminating transformed or infected cells.[2][8] Triggers cytotoxicity and cytokine secretion.[3]
Expression Expressed on the majority of NK cells and various T cell subsets.[1][7][9] It is one of the earliest markers expressed during NK cell maturation.[7][10]Expressed on virtually all NK cells, NKT cells, activated CD8+ T cells, and subsets of γδ T cells.[8]

Signaling Pathways: Distinct Mechanisms of Activation

The intracellular signaling cascades initiated by this compound and NKG2D differ significantly, reflecting their unique roles. NKG2D relies on an adaptor protein, DAP10, for signal transduction, while this compound's activating signal is thought to involve the Fc receptor common gamma chain (FcRγ).

This compound Signaling Pathway

In certain contexts, particularly in immature NK cells, this compound functions as a triggering receptor.[6] Cross-linking of this compound can induce cytokine release.[6] This activating signal is dependent on association with the ITAM-containing FcRγ chain, which recruits Syk and ZAP70 tyrosine kinases to initiate downstream signaling.[11][12]

CD161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FcRg FcRγ (ITAM) This compound->FcRg Associates Syk_ZAP70 Syk / ZAP70 FcRg->Syk_ZAP70 Recruits & Activates LLT1 LLT1 Ligand LLT1->this compound Binds Downstream Downstream Signaling Syk_ZAP70->Downstream Cytokine Cytokine Release (e.g., CXCL8) Downstream->Cytokine

Caption: this compound Activating Signaling Pathway.
NKG2D Signaling Pathway

NKG2D is a potent activating receptor that does not possess its own signaling motif.[3] In humans, it forms a complex with the DAP10 adaptor protein.[3] Upon ligand binding, a tyrosine motif (YxxM) in DAP10's cytoplasmic domain is phosphorylated, which recruits PI3K and Grb2.[2][13] This initiates a cascade leading to both cytotoxicity and cytokine production.[2][14] In mice, NKG2D can also associate with the ITAM-containing DAP12 adaptor to signal through Syk/ZAP70, primarily for IFN-γ production.[2][15]

NKG2D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKG2D NKG2D Homodimer DAP10 DAP10 (YxxM motif) NKG2D->DAP10 Associates PI3K PI3K DAP10->PI3K Recruits Grb2 Grb2 DAP10->Grb2 Recruits Ligand Stress Ligand (e.g., MICA/B, ULBP) Ligand->NKG2D Binds Vav1_PLCy2 Vav1 / PLC-γ2 Activation PI3K->Vav1_PLCy2 Grb2->Vav1_PLCy2 Cytotoxicity Cytotoxicity (Granule Release) Vav1_PLCy2->Cytotoxicity Cytokine Cytokine Production (e.g., IFN-γ) Vav1_PLCy2->Cytokine

Caption: NKG2D Activating Signaling Pathway.

Functional Performance: A Comparative Analysis

The engagement of this compound and NKG2D leads to distinct functional outcomes, which vary based on the NK cell maturation state and the surrounding cytokine milieu.

Functional OutcomeThis compound EngagementNKG2D Engagement
Cytotoxicity Ligation with its ligand LLT1 can inhibit NK cell cytotoxicity in mature cells.[7] Cross-linking does not typically induce cytotoxicity in mature NK cells.[6]Potently triggers direct cytotoxicity against ligand-expressing target cells.[2][3]
Cytokine Production Can induce IFN-γ expression upon cross-linking.[7] Triggers CXCL8 release in immature NK cells.[6]Induces production of IFN-γ and other pro-inflammatory cytokines like TNF-α.[5][16]
Cellular Context This compound expression identifies a pro-inflammatory subset of NK cells responsive to innate cytokines like IL-12 and IL-18.[7][9]Crucial for immune surveillance of cancer, as its ligands are upregulated on tumor cells.[2][8] Also key in eliminating virally infected cells.[8]
Effect of Chronic Stimulation Downregulation is associated with CMV reactivation and progressive immunodeficiency in HIV infection.[7]Chronic exposure to ligand-expressing tumor cells can lead to NKG2D down-modulation and reduced NK cell effector function.[17]

Experimental Protocols: Methodologies for Functional Assessment

To dissect the functions of this compound and NKG2D, specific and reproducible experimental protocols are essential. Below are standard methodologies for assessing NK cell cytotoxicity and cytokine release.

Experimental Workflow: Flow Cytometry-Based Cytotoxicity Assay

This workflow outlines a common method to quantify the killing capacity of NK cells.

Exp_Workflow step1 1. Isolate Effector Cells (NK Cells from PBMCs) step4 4. Co-incubate Cells (Mix Effectors & Targets at various E:T Ratios for 4h) step1->step4 step2 2. Prepare Target Cells (e.g., K562 cell line) step3 3. Label Target Cells (e.g., CFSE dye) step2->step3 step3->step4 step5 5. Add Viability Dye (e.g., 7-AAD or PI) step4->step5 step6 6. Acquire on Flow Cytometer step5->step6 step7 7. Analyze Data (Gate on Target Cells [CFSE+] Quantify % Dead [7-AAD+]) step6->step7

Caption: Workflow for a Flow Cytometry Cytotoxicity Assay.

1. NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

  • Principle: This assay quantifies the ability of effector NK cells to lyse target cells by measuring the uptake of a fluorescent viability dye in the target cell population.

  • Effector Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.[18]

  • Target Cell Preparation: Use an NK-sensitive tumor cell line, such as K562.[19] Label the target cells with a stable fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) for easy identification.[20]

  • Co-incubation: Mix the effector and CFSE-labeled target cells in a 96-well U-bottom plate at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[20] Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for cell killing.[20]

  • Staining and Analysis: Following incubation, add a viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), which only penetrates cells with compromised membranes.[19][20] Analyze the samples using a flow cytometer. The percentage of cytotoxicity is determined by gating on the target cell population (CFSE-positive) and then quantifying the percentage of those cells that are also positive for the viability dye (7-AAD/PI-positive).[19]

2. Cytokine Release Assay (ELISA)

  • Principle: This assay measures the quantity of cytokines, such as Interferon-gamma (IFN-γ), secreted by NK cells upon activation.

  • NK Cell Stimulation: Seed isolated NK cells in a 96-well plate. To stimulate a specific receptor, the plate can be pre-coated with antibodies against this compound or NKG2D. Alternatively, co-culture the NK cells with target cells known to express the respective ligands.

  • Incubation and Supernatant Collection: Incubate the cells for a set period (e.g., 24 hours) at 37°C.[21] After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.[21]

  • Quantification: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human IFN-γ).[21] Follow the manufacturer's protocol to measure the concentration of the cytokine in the collected supernatants. The results are typically read on a plate reader at a specific optical density.

Conclusion

Conversely, this compound plays a more regulatory and defining role. Its expression marks a distinct pro-inflammatory subset of NK cells that are highly responsive to cytokine stimulation.[7] Its function can be either activating or inhibitory, depending on the maturation state of the NK cell and the specific immune context.[6][7] This dual nature suggests that therapeutic modulation of the this compound pathway may require a more nuanced approach. Understanding the distinct contributions of these two receptors is crucial for developing next-generation therapies that can effectively harness the power of NK cells.

References

A Functional Comparison of CD161+ and CD161- T Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between T cell subsets is paramount for advancing immunology and therapeutic innovation. This guide provides an objective comparison of CD161+ and this compound- T cell subsets, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

The C-type lectin receptor this compound (KLRB1) marks a functionally distinct population of T lymphocytes. While historically associated with Natural Killer (NK) cells, its expression on T cells delineates subsets with unique cytokine profiles, cytotoxic potential, and roles in various diseases. This guide delves into the key functional disparities between this compound+ and this compound- T cells, offering a comprehensive resource for their study.

Data Presentation: Quantitative Functional Comparison

The following tables summarize the key quantitative differences in cytokine production, cytotoxicity, and proliferation between this compound+ and this compound- T cell subsets based on published experimental data.

Cytokine Production This compound+ T Cells This compound- T Cells T Cell Lineage Reference
IFN-γ Significantly higher production upon stimulation.[1][2]Lower production.[1][2]CD4+, CD8+, Treg[1][2]
IL-17A Major producers, characteristic of Th17 and Tc17 phenotypes.[1][2][3]Minimal to no production.[1][2][3]CD4+, CD8+[1][2][3]
IL-22 Co-expressed with IL-17A, particularly in tissue-homing subsets.[1]Generally do not produce IL-22.CD4+, CD8+[1]
IL-2 Higher proportion of producing cells within the this compound+ Treg subset.[1]Lower proportion of producing cells.[1]Treg[1]
TNF-α Increased secretion levels in CD8+PD-1+this compound+ T cells.[4]Lower secretion levels.[4]CD8+[4]
Cytotoxicity This compound+ T Cells This compound- T Cells T Cell Lineage Reference
Granzyme B & Perforin Reports vary; some studies show high expression in CD8+CD161high subsets upon activation, while Tc17 subsets show reduced levels.[3][5]Conventional CD8+ effector T cells generally have high cytotoxic potential.CD8+[3][5]
Killing Capacity Enhanced cytotoxicity reported in certain contexts, particularly in CD8+this compound+ subsets in hepatocellular carcinoma.[4] Blocking the this compound-CLEC2D pathway can enhance cytotoxicity.[2]Variable, serves as a baseline for comparison.CD8+[2][4]
Proliferation This compound+ T Cells This compound- T Cells Reference
Response to Stimulation Exhibit stronger proliferative capacity in certain cancer types.[4]Standard proliferative response.[4]
Long-term Memory This compound is suggested to be a marker for long-lived antigen-specific memory T cells.[6]Includes both short-lived and long-lived memory populations.[6]

Signaling Pathways

The distinct functions of this compound+ and this compound- T cells are underpinned by differential engagement of key signaling pathways.

TL1A_DR3_Signaling This compound+ T cells exhibit enhanced responsiveness to TL1A-DR3 signaling, leading to robust pro-inflammatory cytokine production. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TL1A TL1A DR3 DR3 TL1A->DR3 Binds TRADD TRADD DR3->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD NFkB NF-κB TRAF2->NFkB Activates RIP1->NFkB Activates PI3K PI3K RIP1->PI3K Gene_Expression Pro-inflammatory Gene Expression (e.g., IFN-γ) NFkB->Gene_Expression Induces MAPKs MAPKs MAPKs->NFkB PI3K->MAPKs Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis CD161_LLT1_Signaling The this compound-LLT1 interaction can be either co-stimulatory or inhibitory, depending on the cellular context. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (on APC/Target Cell) This compound This compound LLT1->this compound Binds aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Interacts with TCR_Signal TCR Signaling This compound->TCR_Signal Modulates Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide PI3K_Akt PI3K-Akt Pathway Ceramide->PI3K_Akt Functional_Outcome Modulation of T Cell Function (Inhibitory or Co-stimulatory) PI3K_Akt->Functional_Outcome TCR_Signal->Functional_Outcome RORgt_Pathway RORγt is the master transcription factor for Th17 differentiation, a key characteristic of many this compound+ T cells. cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R IL23 IL-23 IL23R IL-23R IL23->IL23R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 IL23R->STAT3 RORgt RORγt SMADs->RORgt Induce STAT3->RORgt Induce Th17_Genes Th17 Signature Genes (IL-17A, IL-17F, IL-23R) RORgt->Th17_Genes Activate Transcription

References

A Comparative Guide to the Specificity Validation of a Novel Anti-CD161 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel anti-CD161 monoclonal antibody. It outlines key experimental approaches and offers a comparative analysis with established commercially available anti-CD161 clones. The presented data and protocols are intended to assist researchers in designing and executing robust validation studies, ensuring the reliability and reproducibility of their findings.

Introduction to CD161

This compound, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II transmembrane C-type lectin-like receptor. It is predominantly expressed on natural killer (NK) cells and subsets of T cells, including CD4+, CD8+, γδ T cells, and NKT cells. The function of this compound is complex and context-dependent, with evidence suggesting both co-stimulatory and inhibitory roles in immune regulation. Its interaction with its ligand, lectin-like transcript 1 (LLT1), can modulate NK cell cytotoxicity and T cell activation, making it a molecule of significant interest in immunology and oncology research.

Comparative Analysis of Anti-CD161 Monoclonal Antibodies

The specificity of a monoclonal antibody is paramount for its utility in research and therapeutic applications. Here, we compare our novel anti-CD161 antibody with several commercially available clones based on key validation parameters.

Table 1: Comparison of Commercially Available Anti-CD161 Monoclonal Antibodies

Clone NameHost SpeciesIsotypeValidated ApplicationsQuantitative Data (if available)
Novel Anti-CD161 TBDTBDTBDTBD
HP-3G10MouseIgG1Flow Cytometry, IHC (Paraffin)-
B199.2MouseIgG1 / IgG2bFlow Cytometry, IHC (Frozen), IP, IFRecognizes a similar epitope to clone DX1
191B8MouseIgG2aκFlow Cytometry, Immunofluorescence, IHCPartially blocks spontaneous NK cytotoxicity in the P815 model
REA631Recombinant HumanIgG1Flow CytometryDisplays negligible binding to Fc receptors

Experimental Validation of Specificity

To rigorously validate the specificity of our novel anti-CD161 monoclonal antibody, a series of established experimental protocols will be employed. These assays are designed to demonstrate specific binding to the target antigen, this compound, and the absence of off-target reactivity.

Western Blot Analysis

Objective: To confirm that the antibody recognizes a protein of the correct molecular weight for this compound in cell lysates.

Protocol:

  • Sample Preparation: Prepare whole-cell lysates from a this compound-positive cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and a this compound-negative cell line.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the novel anti-CD161 antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and isotype.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Expected Outcome: A single band at the expected molecular weight of this compound (approximately 25-30 kDa non-reduced, and 40-44 kDa under reducing conditions as a homodimer) should be observed in the lane corresponding to the this compound-positive cell lysate, with no band in the negative control lane.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cell_lysate Cell Lysate (this compound+ & this compound- cells) sds_page SDS-PAGE cell_lysate->sds_page membrane_transfer Membrane Transfer (PVDF/Nitrocellulose) sds_page->membrane_transfer blocking Blocking membrane_transfer->blocking primary_ab Primary Antibody (Novel Anti-CD161) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot Experimental Workflow.

Flow Cytometry

Objective: To assess the antibody's ability to specifically bind to this compound on the surface of live cells and to determine the percentage of this compound-positive cells in a mixed population.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of human PBMCs.

  • Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.

  • Primary Antibody Staining: Incubate the cells with the novel anti-CD161 antibody, a positive control antibody (e.g., a validated commercial anti-CD161 clone), and an isotype control antibody.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).

Expected Outcome: The novel anti-CD161 antibody should show a distinct positive signal on a known this compound-expressing cell population (e.g., NK cells), comparable to the positive control antibody, and significantly higher than the isotype control.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_suspension Single-Cell Suspension (e.g., PBMCs) fc_block Fc Receptor Blocking cell_suspension->fc_block primary_stain Primary Antibody Incubation fc_block->primary_stain secondary_stain Secondary Antibody (if needed) primary_stain->secondary_stain flow_cytometer Flow Cytometer secondary_stain->flow_cytometer gating Gating Strategy flow_cytometer->gating quantification % Positive Cells & MFI gating->quantification

Caption: Flow Cytometry Experimental Workflow.

Immunohistochemistry (IHC)

Objective: To verify the antibody's ability to specifically detect this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, revealing its tissue and cellular localization.

Protocol:

  • Tissue Preparation: Obtain FFPE sections of human tonsil or other tissues known to express this compound.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the novel anti-CD161 antibody at an optimized dilution.

  • Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody.

  • Chromogen Application: Apply a chromogen, such as diaminobenzidine (DAB), to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Mounting and Visualization: Dehydrate, clear, and mount the sections for microscopic examination.

Expected Outcome: Specific staining should be observed in the expected cellular compartments of known this compound-expressing cells (e.g., lymphocytes in the tonsil), with minimal background staining.

This compound Signaling Pathway

This compound signaling is multifaceted, with distinct outcomes in different immune cell subsets. In NK cells, this compound engagement, particularly by its ligand LLT1, is generally considered inhibitory, leading to the suppression of cytotoxicity and cytokine production. This inhibitory signal is mediated, at least in part, through the activation of acid sphingomyelinase (ASM), which generates ceramide.

In contrast, in T cells, this compound can act as a co-stimulatory molecule. Ligation of this compound on T cells can enhance T cell receptor (TCR)-mediated activation, leading to increased proliferation and cytokine secretion, such as IFN-γ. The TL1A-DR3 signaling axis has been shown to enhance the production of IFN-γ by this compound+ T cells.

cd161_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LLT1 LLT1 This compound This compound LLT1->this compound Ligand Binding ASM Acid Sphingomyelinase (ASM) This compound->ASM Activation TCR_signaling TCR Signaling Cascade This compound->TCR_signaling Co-stimulation TCR TCR TCR->TCR_signaling Activation Ceramide Ceramide ASM->Ceramide Generates PI3K_Akt PI3K-Akt Pathway Ceramide->PI3K_Akt Inhibition Inhibition of Cytotoxicity & Cytokine Secretion (NK Cells) Ceramide->Inhibition Activation Enhanced Proliferation & IFN-γ Secretion (T Cells) PI3K_Akt->Activation TCR_signaling->Activation

Caption: this compound Signaling in NK and T Cells.

Conclusion

The validation of a novel monoclonal antibody is a critical process that ensures its specificity and reliability for intended applications. This guide provides a framework for the comprehensive validation of a new anti-CD161 antibody, incorporating established experimental protocols and a comparative analysis with existing reagents. By following these guidelines, researchers can be confident in the quality of their data and contribute to the advancement of our understanding of this compound biology.

comparing the efficacy of different CD161 inhibitors in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-type lectin-like receptor CD161 has emerged as a critical inhibitory immune checkpoint on both T cells and Natural Killer (NK) cells. Its interaction with its ligand, CLEC2D, expressed on tumor cells and antigen-presenting cells, suppresses anti-tumor immunity. Consequently, blocking the this compound-CLEC2D pathway presents a promising strategy in cancer immunotherapy. This guide provides a comparative overview of the in vitro efficacy of two prominent this compound inhibitors: IMT-009, a monoclonal, aglycosylated human IgG1 antibody, and HP-3G10, a commercially available murine monoclonal antibody.

Quantitative Efficacy of this compound Inhibitors

The following tables summarize the available quantitative data from in vitro studies, providing insights into the potency and functional effects of IMT-009 and HP-3G10.

Inhibitor Assay Cell Type Metric Value Source
IMT-009 CLEC2D-CD161 Binding-IC500.94 nM[1][2]
IMT-009 NK Cell Degranulation & Cytotoxicity (in presence of CLEC2D-expressing K562 cells)NK cellsEC500.2 nM[1][2]
IMT-009 T Cell Receptor Signaling & Cytokine ProductionJurkat cell reporter systemEC503.5 nM[1][2]
IMT-009 TNF-α SecretionPrimary antigen-specific human T cellsEC500.2 nM[1][2]
IMT-009 IL-2 SecretionPrimary antigen-specific human T cellsEC500.4 nM[1][2]
IMT-009 IFN-γ SecretionPrimary antigen-specific human T cellsEC501.4 nM[1][2]
HP-3G10 Inhibition of T cell proliferation and cytokine secretion in response to CD1d recognitionVα24invt T cellsQualitativeConsistently the most potent of three tested mAbs[2]

This compound Signaling Pathway and Inhibition

The interaction of CLEC2D on an antigen-presenting cell (APC) or tumor cell with this compound on an NK cell or T cell delivers an inhibitory signal, suppressing the cytotoxic functions and cytokine production of these immune cells. This compound inhibitors, such as IMT-009 and HP-3G10, are monoclonal antibodies that bind to this compound, blocking its interaction with CLEC2D and thereby restoring the anti-tumor activity of NK and T cells.

CD161_Signaling_Pathway This compound Signaling Pathway and Inhibition cluster_0 Antigen-Presenting Cell / Tumor Cell cluster_1 NK Cell / T Cell cluster_2 Therapeutic Intervention CLEC2D CLEC2D This compound This compound CLEC2D->this compound Interaction Inhibitory Signal Inhibitory Signal This compound->Inhibitory Signal Cytotoxicity Cytotoxicity Inhibitory Signal->Cytotoxicity Cytokine Production Cytokine Production Inhibitory Signal->Cytokine Production This compound Inhibitor This compound Inhibitor (e.g., IMT-009, HP-3G10) This compound Inhibitor->this compound Blockade

Caption: Mechanism of this compound inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

CLEC2D-CD161 Binding Assay

This assay quantifies the ability of an inhibitor to block the interaction between this compound and its ligand CLEC2D.

Binding_Assay_Workflow CLEC2D-CD161 Binding Assay Workflow A Immobilize recombinant human this compound protein on a microplate B Add varying concentrations of the this compound inhibitor (e.g., IMT-009) A->B C Add biotinylated recombinant human CLEC2D protein B->C D Incubate to allow binding C->D E Wash to remove unbound reagents D->E F Add streptavidin-HRP E->F G Add substrate and measure signal F->G H Calculate IC50 value G->H

Caption: Workflow for the CLEC2D-CD161 binding assay.

Protocol:

  • Coating: Coat a 96-well high-binding microplate with recombinant human this compound protein overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the this compound inhibitor (e.g., IMT-009) to the wells and incubate for 1 hour.

  • Ligand Binding: Add a fixed concentration of biotinylated recombinant human CLEC2D protein to each well and incubate for 1-2 hours.

  • Detection: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes.

  • Signal Generation: After a final wash, add a suitable HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

NK Cell Degranulation and Cytotoxicity Assay

This assay measures the ability of a this compound inhibitor to restore NK cell-mediated killing of target cells expressing CLEC2D.

Protocol:

  • Cell Preparation: Isolate primary human NK cells from healthy donor peripheral blood mononuclear cells (PBMCs). Culture CLEC2D-expressing target cells (e.g., K562).

  • Co-culture: Co-culture NK cells with target cells at an appropriate effector-to-target (E:T) ratio in the presence of serial dilutions of the this compound inhibitor.

  • Degranulation Marker: Add a fluorescently labeled anti-CD107a antibody to the co-culture to detect degranulation.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. A protein transport inhibitor (e.g., Monensin) can be added to enhance the detection of intracellular cytokines.

  • Staining: Stain the cells with antibodies against NK cell surface markers (e.g., CD3-, CD56+) and a viability dye.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD107a-positive NK cells as a measure of degranulation. For cytotoxicity, the percentage of lysed target cells is determined. The EC50 value is calculated from the dose-response curve.

T Cell Receptor (TCR) Signaling and Cytokine Production Assay (Jurkat Cell Reporter System)

This assay assesses the effect of this compound inhibitors on TCR signaling and subsequent cytokine production using a reporter cell line.

Protocol:

  • Cell Lines: Use a Jurkat T cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive element. These cells should also express this compound.

  • Stimulation: Plate the Jurkat reporter cells and stimulate the T cell receptor using anti-CD3/CD28 antibodies or co-culture with CLEC2D-expressing cells.

  • Inhibitor Treatment: Add varying concentrations of the this compound inhibitor to the stimulated cells.

  • Incubation: Incubate the cells for 18-24 hours.

  • Reporter Gene Measurement: Measure the reporter gene expression (luciferase activity or GFP fluorescence) according to the specific reporter system.

  • Cytokine Analysis: Collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-2) using ELISA or a bead-based immunoassay.

  • Data Analysis: Calculate the EC50 value based on the dose-dependent increase in reporter signal or cytokine production.

Summary

The available in vitro data demonstrates that IMT-009 is a potent inhibitor of the this compound-CLEC2D interaction, effectively reversing the suppression of both NK and T cell effector functions at nanomolar concentrations. While direct quantitative comparisons are limited, HP-3G10 has also been shown to be a potent inhibitor of T cell responses, indicating its utility as a tool for studying this compound biology. The selection of a this compound inhibitor for further research and development will depend on the specific experimental context and desired therapeutic properties. The protocols provided herein offer a foundation for the consistent and reproducible in vitro evaluation of these and other novel this compound inhibitors.

References

CD161 Expression: A Promising Biomarker for Favorable Prognosis in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that high expression of CD161, a C-type lectin-like receptor, on tumor-infiltrating T cells is strongly correlated with a survival advantage in patients with melanoma. This finding positions this compound as a potential prognostic biomarker and a promising target for novel immunotherapeutic strategies. The positive prognostic value of this compound in melanoma appears to be linked to a more robust and sustained anti-tumor immune response, characterized by a Th1-skewed microenvironment and enhanced T-cell cytotoxicity.

Recent studies have delved into large cancer datasets, such as The Cancer Genome Atlas (TCGA), and utilized single-cell RNA sequencing to elucidate the role of this compound in the tumor microenvironment. These analyses have consistently shown that the survival advantage is particularly prominent when this compound is co-expressed with CD8, a marker for cytotoxic T cells. Furthermore, the presence of dendritic cells (DCs) appears to be crucial for the propagation of these beneficial this compound+ T-cell responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from recent studies on the prognostic significance of this compound expression in melanoma and other cancers for comparative purposes.

Cancer TypeThis compound ExpressionPatient PrognosisHazard Ratio (HR)95% Confidence Interval (CI)p-valueSource
Melanoma HighFavorableNot explicitly statedNot explicitly stated< 0.001 (in some analyses)[1][2][3]
Lower-Grade Glioma (LGG)HighPoorer2.181.79-2.66< 0.001[4]
Uveal Melanoma (UVM)HighPoorer1.321.05-1.650.016[4]
MarkerCorrelation with this compound Expression in MelanomaSignificanceSource
CD8Strong Positive Correlation (R = 0.73)Indicates that the survival benefit is likely attributable to CD8+this compound+ T cells.[2][3]
CD11c (Dendritic Cell Marker)Survival advantage is dependent on co-expressionHighlights the critical role of dendritic cells in the anti-tumor response mediated by this compound+ T cells.[1][2][3]
Exhaustion Markers (LAG-3, TIM-3, PD-1)Lower expression on CD8+this compound+ T cellsSuggests a more sustained and robust anti-tumor response.[2][3]

Experimental Protocols

The findings are primarily based on bioinformatic analyses of large patient cohorts and detailed investigation of the tumor microenvironment using advanced sequencing techniques.

TCGA-PANCAN Dataset Analysis

A foundational part of the research involved the analysis of the TCGA-PANCAN dataset, which contains data from over 10,000 human tumors across various cancer types.[1][2][3]

  • Objective: To correlate this compound expression levels with patient survival data.

  • Methodology:

    • Gene expression data for KLRB1 (the gene encoding this compound) and other immune markers were extracted from the TCGA database.

    • Patient cohorts were stratified into "high" and "low" expression groups based on this compound levels.

    • Survival analyses, such as Kaplan-Meier plots and Cox proportional hazards models, were employed to determine the association between this compound expression and overall survival.

    • Correlation analyses were performed to assess the co-expression of this compound with other immune cell markers, such as CD8 and CD11c.

Single-Cell RNA Sequencing (scRNA-seq) of Melanoma Tumors

To understand the cellular mechanisms underlying the observed survival advantage, researchers performed scRNA-seq on tumor samples from melanoma patients.[1][2][3]

  • Objective: To characterize the phenotype and functional state of this compound-expressing immune cells within the tumor microenvironment.

  • Methodology:

    • Fresh tumor tissues from a cohort of 31 melanoma patients were dissociated into single-cell suspensions.

    • scRNA-seq was performed to obtain the transcriptomic profiles of individual cells.

    • Cells were clustered based on their gene expression patterns to identify different immune cell populations (e.g., T cells, dendritic cells).

    • Differential gene expression analysis was conducted to compare CD8+this compound+ T cells with their CD8+this compound- counterparts, focusing on markers of cytotoxicity (e.g., granzymes, perforin) and exhaustion (e.g., PD-1, LAG-3, TIM-3).

    • The expression of transcription factors and cytokines associated with a Th1-polarized immune response was also analyzed in tumors with high versus low infiltration of CD8+this compound+ T cells.

Signaling Pathways and Experimental Workflow

The interplay between this compound+ T cells and dendritic cells is crucial for the anti-tumor response. The general workflow for these prognostic studies is also outlined below.

Signaling_Pathway cluster_TME Tumor Microenvironment Melanoma_Cell Melanoma Cell DC Dendritic Cell (DC) (CD11c+) Melanoma_Cell->DC Presents Tumor Antigens CD8_CD161_T_Cell CD8+this compound+ T Cell DC->CD8_CD161_T_Cell Activates and Promotes Th1 Skewing CD8_CD161_T_Cell->Melanoma_Cell Enhanced Cytotoxicity (Granzymes, Perforin) Reduced_Exhaustion Reduced Exhaustion (Lower PD-1, LAG-3, TIM-3)

Caption: Proposed mechanism of this compound-mediated anti-tumor immunity in melanoma.

Experimental_Workflow Patient_Cohorts Patient Cohorts (e.g., TCGA, Melanoma Patients) Data_Acquisition Data Acquisition (Bulk RNA-seq, scRNA-seq) Patient_Cohorts->Data_Acquisition Bioinformatic_Analysis Bioinformatic Analysis Data_Acquisition->Bioinformatic_Analysis Survival_Analysis Survival Analysis (Kaplan-Meier, Cox Regression) Bioinformatic_Analysis->Survival_Analysis Cell_Characterization Immune Cell Characterization (Clustering, Differential Gene Expression) Bioinformatic_Analysis->Cell_Characterization Prognostic_Correlation Correlation of this compound Expression with Patient Prognosis Survival_Analysis->Prognostic_Correlation Mechanistic_Insights Mechanistic Insights into Anti-Tumor Immunity Cell_Characterization->Mechanistic_Insights

Caption: General experimental workflow for prognostic marker studies in melanoma.

Comparison with Other Prognostic Markers in Melanoma

While this compound is a promising new biomarker, it is important to consider it in the context of other established prognostic factors in melanoma.

Prognostic MarkerRole in Melanoma PrognosisComparison with this compound
Breslow Thickness & Ulceration Primary determinants of staging and prognosis. Thicker tumors and the presence of ulceration are associated with poorer outcomes.These are established histopathological features, whereas this compound is an immunological marker reflecting the host's immune response.
LKB1 Promoter Methylation Hypermethylation of the LKB1 gene is associated with poorer survival and is considered an independent prognostic factor.[5][6]LKB1 is a tumor suppressor gene whose inactivation (e.g., through methylation) promotes tumor progression. In contrast, high this compound expression on immune cells indicates an active anti-tumor response.
PD-L1 Expression While a predictive biomarker for response to anti-PD-1/PD-L1 therapy, its prognostic value is complex and can vary.This compound expression on T cells, particularly with low co-expression of exhaustion markers like PD-1, may indicate a more favorable intrinsic immune state that could be synergistic with checkpoint blockade.[2][3]

Conclusion

The expression of this compound on tumor-infiltrating lymphocytes, especially CD8+ T cells, is emerging as a significant and favorable prognostic marker in melanoma. The association of high this compound expression with a Th1-skewed tumor microenvironment, enhanced T-cell cytotoxicity, and reduced T-cell exhaustion provides a strong rationale for its positive impact on patient survival. The dependence of this survival advantage on the presence of dendritic cells highlights the intricate cellular collaborations within the anti-tumor immune response. Further research and clinical validation are warranted to establish this compound as a routine prognostic biomarker and to explore the therapeutic potential of targeting the this compound pathway to enhance anti-tumor immunity in melanoma patients.

References

A Comparative Guide to the Cross-Reactivity of Human Anti-CD161 Antibodies with Non-Human Primate Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available human anti-CD161 antibodies for their cross-reactivity with non-human primate (NHP) immune cells. This information is critical for the selection of appropriate reagents for preclinical studies in relevant animal models. The data presented here is compiled from publicly available resources and is intended to facilitate the accurate immunophenotyping of CD161-expressing cells in various NHP species.

Introduction to this compound

This compound, also known as Killer Cell Lectin-Like Receptor Subfamily B Member 1 (KLRB1), is a type II C-type lectin-like receptor expressed on a variety of immune cells, including Natural Killer (NK) cells, NKT cells, and subsets of T cells. In humans, this compound has been implicated in both activating and inhibitory signaling pathways, playing a role in cytokine production and cytotoxicity. Its ligand has been identified as Lectin-like transcript 1 (LLT1), and their interaction can modulate immune responses. Given its role in immune regulation, this compound is a molecule of significant interest in immunological research and therapeutic development. The use of non-human primate models is pivotal in this research, necessitating well-characterized cross-reactive antibodies.

Comparison of Anti-Human this compound Antibody Clones

The following tables summarize the reported cross-reactivity of commonly used human anti-CD161 antibody clones with various non-human primate species. The data has been gathered from multiple sources and primarily focuses on flow cytometry applications. It is important to note that the absence of reported cross-reactivity does not definitively mean the antibody is not cross-reactive, but rather that data may not be publicly available.

Table 1: Flow Cytometry Cross-Reactivity of Common Anti-Human this compound Antibody Clones in Non-Human Primates
Antibody CloneRhesus Macaque (Macaca mulatta)Cynomolgus Macaque (Macaca fascicularis)Baboon (Papio anubis)Marmoset (Callithrix jacchus)
HP-3G10 + [1]+ + +/-
191B8 + +/- ND ND
DX12 +/- ND ND ND

Legend:

  • + : Reported positive cross-reactivity.

  • +/- : Reported variable or weak cross-reactivity.

  • - : Reported negative cross-reactivity.

  • ND : No data found.

Table 2: Summary of Staining Characteristics on NHP Lymphocytes (Flow Cytometry)
Antibody ClonePrimary Target Cells in HumansReported Staining Characteristics in Rhesus and Cynomolgus Macaques
HP-3G10 NK cells, subsets of T cellsStains a distinct population of lymphocytes, consistent with NK cell and T cell subsets.
191B8 NK cells, subsets of T cellsStains a subset of lymphocytes, though some reports suggest weaker or more variable staining compared to HP-3G10.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is crucial for reliable experimental outcomes. Below are detailed methodologies for two common applications.

Flow Cytometry Protocol for Immunophenotyping of NHP Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for staining NHP PBMCs to assess the cross-reactivity of anti-human this compound antibodies.

1. PBMC Isolation:

  • Collect whole blood in EDTA or heparin-containing tubes.
  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).
  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
  • Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
  • Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
  • Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum).
  • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

2. Staining Procedure:

  • Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in staining buffer.
  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
  • (Optional) Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
  • Add the anti-human this compound antibody at a predetermined optimal concentration. It is recommended to titrate each new antibody lot.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with 200 µL of staining buffer by centrifugation at 300 x g for 5 minutes.
  • If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with staining buffer.
  • Resuspend the cells in 200-500 µL of staining buffer for flow cytometric analysis.
  • (Optional) Add a viability dye just before analysis to exclude dead cells.

3. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.
  • Use appropriate controls, including an unstained sample, isotype controls, and fluorescence minus one (FMO) controls, to set gates and assess background staining.
  • Analyze the data using appropriate software to determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).

Immunohistochemistry (IHC) Protocol for Staining of NHP Lymphoid Tissue (Frozen Sections)

This protocol provides a general guideline for IHC staining of frozen NHP tissue sections.

1. Tissue Preparation:

  • Snap-freeze fresh NHP lymphoid tissue (e.g., spleen, lymph node) in optimal cutting temperature (OCT) compound using isopentane (B150273) pre-cooled in liquid nitrogen.
  • Store the frozen blocks at -80°C until sectioning.
  • Cut 5-10 µm thick sections using a cryostat and mount them on charged slides.
  • Allow the sections to air dry for 30-60 minutes at room temperature.
  • Fix the sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C.
  • Air dry the slides for 10 minutes.

2. Staining Procedure:

  • Wash the slides three times for 5 minutes each in PBS.
  • Perform antigen retrieval if necessary (this step needs to be optimized for each antibody and tissue type).
  • Block non-specific binding by incubating the sections with a blocking buffer (e.g., PBS containing 5% normal serum from the species of the secondary antibody and 1% BSA) for 1 hour at room temperature.
  • Incubate the sections with the primary anti-human this compound antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
  • Wash the slides three times for 5 minutes each in PBS.
  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
  • Wash the slides three times for 5 minutes each in PBS in the dark.
  • Counterstain the nuclei with DAPI or a similar nuclear stain for 5-10 minutes.
  • Wash the slides twice for 5 minutes each in PBS.
  • Mount the slides with an anti-fade mounting medium.

3. Imaging and Analysis:

  • Examine the slides using a fluorescence microscope.
  • Capture images using appropriate filter sets.
  • Analyze the images to assess the localization and intensity of this compound staining within the tissue architecture.

Visualizations

This compound Signaling Pathway

The this compound signaling pathway is complex and can lead to either activation or inhibition of the immune cell, depending on the cellular context. Its ligand is Lectin-like transcript 1 (LLT1).

CD161_Signaling cluster_membrane Cell Membrane cluster_cell Immune Cell (NK or T Cell) LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound Binding Signaling_Cascade Intracellular Signaling Cascade This compound->Signaling_Cascade Activation Activating Signals (e.g., Cytokine Production, Proliferation) Inhibition Inhibitory Signals (e.g., Reduced Cytotoxicity) Signaling_Cascade->Activation In T Cells Signaling_Cascade->Inhibition In NK Cells

Caption: this compound signaling upon binding to its ligand LLT1.

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-human antibody with NHP cells using flow cytometry.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Blood_Collection NHP Whole Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Fc_Block Fc Receptor Blocking (Optional) PBMC_Isolation->Fc_Block Primary_Ab Incubation with Anti-hthis compound Ab Fc_Block->Primary_Ab Secondary_Ab Incubation with Secondary Ab (if needed) Primary_Ab->Secondary_Ab Unconjugated Primary Flow_Cytometry Flow Cytometry Acquisition Primary_Ab->Flow_Cytometry Conjugated Primary Secondary_Ab->Flow_Cytometry Data_Analysis Data Analysis (Gating, MFI) Flow_Cytometry->Data_Analysis

Caption: Workflow for NHP antibody cross-reactivity testing.

Conclusion

The selection of a suitable anti-human this compound antibody for use in non-human primate studies is dependent on the specific NHP species and the intended application. Based on available data, the HP-3G10 clone appears to be a robust choice for flow cytometric analysis in rhesus and cynomolgus macaques, as well as baboons. The 191B8 clone also shows cross-reactivity, although it may be more variable. It is imperative for researchers to perform in-house validation of any selected antibody to ensure optimal performance and reliable data in their specific experimental context. This guide serves as a starting point to aid in this critical selection and validation process.

References

A Comparative Guide to CD161 Signaling in T Cells and Natural Killer (NK) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CD161 (KLRB1) is a C-type lectin-like receptor that plays a significant, yet functionally diverse, role in the regulation of both the innate and adaptive immune systems. Expressed on the majority of Natural Killer (NK) cells and distinct subsets of T cells, the signaling outcomes of this compound engagement are highly context-dependent, varying significantly between these two lymphocyte lineages. This guide provides an objective comparison of this compound signaling pathways, supported by experimental data and detailed methodologies, to elucidate its dual functions in immunity.

Data Presentation: T Cells vs. NK Cells

The functional consequences of this compound engagement with its primary ligand, Lectin-like transcript 1 (LLT1, also known as CLEC2D), are often opposing in T cells and NK cells. While it typically delivers a co-stimulatory signal in T cells, it is largely recognized as an inhibitory receptor on mature NK cells.[1][2]

FeatureThis compound Signaling in T CellsThis compound Signaling in NK Cells
Primary Function Generally co-stimulatory; can be inhibitory in some contexts (e.g., tumors).[3][4]Primarily inhibitory in mature NK cells; can be activating in immature NK cells.[5][6][7]
Primary Ligand LLT1 (CLEC2D).[8][9]LLT1 (CLEC2D).[7][9]
Effect on Cytotoxicity Can enhance cytotoxicity in certain subsets (e.g., CD8+this compound+ T cells).[10]Engagement by LLT1 inhibits NK cell-mediated cytotoxicity.[7][9][11]
Effect on Cytokine Secretion Augments TCR-induced IFN-γ production.[9][12] Associated with IL-17 and IL-22 production in Th17/Tc17 cells.[13][14]Inhibits IFN-γ secretion upon ligation with LLT1.[7][9] Can trigger CXCL8 release in immature NK cells.[6]
Associated Cell Subsets Th17, Tc17, MAIT cells, γδ T cells, and memory T cell subsets.[13][14][15]The majority of peripheral NK cells, with expression lost on some mature, adaptive NK cells.[5][16]
Downstream Signaling Involves acid sphingomyelinase (ASM), leading to mTOR and STAT3 signaling in Th17 cells.[10] Can act as a survival signal.[10][17]The precise inhibitory signaling pathway is less defined but is thought to counteract activation signals.[18][19]

Signaling Pathway Diagrams

The signaling cascades initiated by this compound ligation differ fundamentally between T cells and NK cells, reflecting their distinct functional roles.

CD161_NK_Cell_Signaling cluster_target Target Cell cluster_nk NK Cell LLT1 LLT1 (CLEC2D) This compound This compound LLT1->this compound Binding Inhibitory_Signal Inhibitory Signal This compound->Inhibitory_Signal Cytotoxicity Cytotoxicity Inhibitory_Signal->Cytotoxicity IFNg_Secretion IFN-γ Secretion Inhibitory_Signal->IFNg_Secretion

Caption: Inhibitory signaling cascade of this compound in mature NK cells.

CD161_T_Cell_Signaling cluster_apc Antigen Presenting Cell cluster_tcell T Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 LLT1 LLT1 (CLEC2D) This compound This compound LLT1->this compound Signal 2 Costim_Signal Co-stimulatory Signal TCR->Costim_Signal This compound->Costim_Signal Proliferation Proliferation Costim_Signal->Proliferation IFNg_Secretion IFN-γ / IL-17 Secretion Costim_Signal->IFNg_Secretion

Caption: Co-stimulatory signaling cascade of this compound in T cells.

Experimental Protocols & Workflow

Investigating the dichotomous function of this compound requires precise cellular assays that can isolate its signaling contribution.

experimental_workflow cluster_assays Functional Assays start Isolate PBMCs from Whole Blood isolate_cells Isolate T Cell and NK Cell Subsets (FACS/MACS) start->isolate_cells phenotyping Surface Phenotyping (Flow Cytometry for this compound, CD3, CD56, etc.) isolate_cells->phenotyping functional_assay Functional Assays isolate_cells->functional_assay data_analysis Data Analysis (Cytotoxicity %, Cytokine conc.) phenotyping->data_analysis conclusion Conclusion data_analysis->conclusion cytotoxicity Cytotoxicity Assay (NK Cells + LLT1+ Targets) cytotoxicity->data_analysis costimulation Co-stimulation Assay (T Cells + αCD3/αthis compound) costimulation->data_analysis cytokine Cytokine Secretion Assay (ELISA / Intracellular Staining) cytokine->data_analysis

Caption: General workflow for comparing this compound function.
  • Isolation of Human T Cells and NK Cells:

    • Objective: To obtain pure populations of T cells and NK cells from peripheral blood mononuclear cells (PBMCs).

    • Protocol:

      • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

      • Isolate total NK cells using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit) which depletes non-NK cells.

      • Isolate total T cells using a pan-T cell negative selection kit.

      • Alternatively, use fluorescence-activated cell sorting (FACS) to isolate specific subsets (e.g., CD3+this compound+ T cells and CD3-CD56+this compound+ NK cells) for higher purity.

      • Assess purity (>95%) by flow cytometry.

  • NK Cell Cytotoxicity Assay (this compound Inhibition):

    • Objective: To determine if ligation of this compound by LLT1 inhibits NK cell killing of target cells.

    • Protocol:

      • Target Cells: Use a standard NK-sensitive target cell line (e.g., K562) engineered to express LLT1 (K562-LLT1). Use the parental K562 line as a negative control.

      • Effector Cells: Use the isolated primary human NK cells.

      • Assay: Perform a standard 4-hour Chromium-51 (⁵¹Cr) release assay.

      • Co-culture ⁵¹Cr-labeled target cells (K562 or K562-LLT1) with effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

      • After incubation, collect supernatant and measure ⁵¹Cr release using a gamma counter.

      • Data Analysis: Calculate the percentage of specific lysis. A significant reduction in lysis of K562-LLT1 cells compared to K562 cells indicates this compound-mediated inhibition.[7][9]

  • T Cell Co-stimulation Assay (Proliferation & Cytokine Production):

    • Objective: To assess if this compound ligation provides a co-stimulatory signal to T cells upon TCR engagement.

    • Protocol:

      • Plate Coating: Coat a 96-well flat-bottom plate with a suboptimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) with or without a saturating concentration of anti-CD161 antibody (e.g., 10 µg/mL). Use an isotype control antibody to ensure specificity. An anti-CD28 antibody can be used as a positive control for co-stimulation.

      • Cell Culture: Add isolated T cells (or specific this compound+ T cell subsets) to the coated wells.

      • Proliferation Measurement: After 48-72 hours, add a proliferation marker like ³H-thymidine or CFSE dye and measure incorporation/dilution by scintillation counting or flow cytometry, respectively.

      • Cytokine Measurement: After 24-48 hours, collect the culture supernatant to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-17) by ELISA or Luminex assay.[9][12][20]

      • Data Analysis: An increase in proliferation or cytokine production in the anti-CD3 + anti-CD161 condition compared to anti-CD3 alone demonstrates a co-stimulatory function.[13]

This guide synthesizes current understanding of this compound signaling, highlighting its divergent roles in T cells and NK cells. The provided methodologies offer a framework for researchers to further probe the complex regulatory functions of this key immune receptor.

References

Unveiling the Pro-inflammatory Signature: Validating CD161 as a Key Marker for Potent Natural Killer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying specific cellular subsets with distinct functional roles is paramount. In the realm of innate immunity, Natural Killer (NK) cells are critical players, and dissecting their heterogeneity is key to harnessing their therapeutic potential. This guide provides a comprehensive comparison of CD161 as a marker for pro-inflammatory NK cells, presenting supporting experimental data, detailed protocols, and a comparative analysis with other potential markers.

This compound, a C-type lectin-like receptor, has emerged as a significant marker for a functionally distinct subset of pro-inflammatory NK cells.[1][2][3][4] These this compound-expressing NK cells exhibit a heightened responsiveness to inflammatory cytokines, positioning them as key contributors to immune responses in various disease contexts.[1][2][3] This guide delves into the evidence supporting this compound's role, offering a clear comparison with other NK cell markers and providing the necessary technical details for its validation in your own research.

Data Presentation: this compound Expression Defines a Pro-inflammatory Phenotype

Experimental evidence consistently demonstrates that this compound expression delineates an NK cell subpopulation with enhanced pro-inflammatory capabilities. Upon stimulation with cytokines such as IL-12 and IL-18, this compound-positive (this compound+) NK cells show a significantly greater capacity to produce the key pro-inflammatory cytokine, Interferon-gamma (IFNγ), compared to their this compound-negative (this compound-) counterparts.[1][5]

Table 1: Cytokine Production by this compound+ and this compound- NK Cell Subsets

Cell SubsetStimulant% of IFNγ+ Cells (Mean ± SEM)Reference
This compound+ CD56dim NK cellsIL-12 + IL-1860.5 ± 4.2[1]
This compound- CD56dim NK cellsIL-12 + IL-1825.1 ± 3.5[1]
This compound+ CD56bright NK cellsIL-12 + IL-1885.2 ± 2.9[1]
This compound- CD56bright NK cellsIL-12 + IL-1880.1 ± 3.7[1]

Beyond cytokine production, this compound+ NK cells also exhibit a greater proliferative potential in response to cytokine stimulation, further highlighting their robust activation capacity.[1][2][5][6]

Table 2: Proliferative Capacity of this compound+ and this compound- NK Cells

Cell SubsetStimulant% of Proliferating Cells (CTV low) (Mean ± SEM)Reference
This compound+ NK cellsIL-1545.2 ± 5.1[1][6]
This compound- NK cellsIL-1520.3 ± 3.8[1][6]

Comparative Analysis: this compound vs. Other Pro-inflammatory NK Cell Markers

While this compound is a strong candidate, other markers are also used to identify pro-inflammatory or mature NK cell subsets. This section compares this compound with CD57 and NKG2C.

Table 3: Comparison of Markers for Pro-inflammatory NK Cells

MarkerKey CharacteristicsAdvantagesLimitations
This compound Identifies NK cells with high responsiveness to pro-inflammatory cytokines (IL-12, IL-18).[1][2][3] Associated with a transcriptional signature of innate-type responsiveness.[1]Directly correlates with pro-inflammatory function. Independent of CMV status in predicting cytokine responsiveness.[1]Expression can be downregulated upon strong proliferation.[2]
CD57 Marker of terminally mature NK cells.[1][7] Expression is associated with potent cytotoxicity but reduced responsiveness to cytokine stimulation.[7][8]Stable marker of NK cell subsets.[8] Useful for identifying highly cytotoxic, mature NK cells.Inversely correlated with proliferative capacity and cytokine responsiveness.[7]
NKG2C Activating receptor often upregulated on "adaptive" NK cells, particularly in response to cytomegalovirus (CMV) infection.[1]Identifies a specific subset of memory-like NK cells.Expression is highly dependent on CMV serostatus, limiting its use as a general pro-inflammatory marker.[1]

Experimental Protocols

To facilitate the validation of this compound as a marker for pro-inflammatory NK cells, detailed protocols for key experiments are provided below.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is the starting material for NK cell analysis and sorting.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Protocol:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

  • Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding PBS up to 50 mL and centrifuging at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

Flow Cytometry Staining for this compound and Intracellular IFNγ

This protocol details the procedure for identifying this compound+ NK cells and measuring their IFNγ production following cytokine stimulation.

Materials:

  • Isolated PBMCs

  • Complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Recombinant human IL-12 and IL-18

  • Brefeldin A

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-CD161, anti-IFNγ

  • Live/Dead fixable viability dye

  • FACS buffer (PBS with 2% FBS)

  • Intracellular staining buffer (e.g., Cytofix/Cytoperm kit)

  • Flow cytometer

Protocol:

  • Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Stimulate the cells with recombinant human IL-12 (10 ng/mL) and IL-18 (50 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.

  • For the last 4-6 hours of stimulation, add Brefeldin A to the culture to inhibit protein secretion and allow intracellular accumulation of IFNγ.

  • After stimulation, harvest the cells and wash with FACS buffer.

  • Stain for cell viability using a Live/Dead fixable dye according to the manufacturer's instructions.

  • Perform surface staining by incubating the cells with fluorochrome-conjugated antibodies against CD3, CD56, and this compound for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.

  • Perform intracellular staining by incubating the cells with a fluorochrome-conjugated antibody against IFNγ for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer. Analyze the data by gating on live, singlet, CD3-CD56+ NK cells, and then further stratifying this population based on this compound expression to quantify the percentage of IFNγ-producing cells in the this compound+ and this compound- subsets.

Mandatory Visualizations

Diagrams illustrating key pathways and workflows are provided below to enhance understanding.

CD161_Signaling_Pathway This compound Signaling in NK Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FcRgamma FcRγ This compound->FcRgamma Associates with ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates LLT1 LLT1 (Ligand) LLT1->this compound Binding PI3K PI3K FcRgamma->PI3K Activates Pro_inflammatory_Response Pro-inflammatory Response ASM->Pro_inflammatory_Response Contributes to Akt Akt/PKB PI3K->Akt Activates Akt->Pro_inflammatory_Response Leads to

Caption: this compound signaling pathway in NK cells.

Experimental_Workflow Workflow for Comparing this compound+ and this compound- NK Cells cluster_isolation Cell Isolation cluster_stimulation Stimulation & Staining cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) NK_Cell_Enrichment NK Cell Enrichment (Negative Selection) PBMC_Isolation->NK_Cell_Enrichment Cytokine_Stimulation Cytokine Stimulation (IL-12 + IL-18) NK_Cell_Enrichment->Cytokine_Stimulation Surface_Staining Surface Staining (CD3, CD56, this compound) Cytokine_Stimulation->Surface_Staining Intracellular_Staining Intracellular Staining (IFNγ) Surface_Staining->Intracellular_Staining Flow_Cytometry Flow Cytometry Acquisition Intracellular_Staining->Flow_Cytometry Gating_Strategy Gating on NK Subsets (this compound+ vs. This compound-) Flow_Cytometry->Gating_Strategy Quantification Quantification of IFNγ Production Gating_Strategy->Quantification

Caption: Experimental workflow for functional comparison.

References

Comparative Analysis of CD161 Expression in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An overview of CD161, an emerging immune checkpoint, and its varied expression and prognostic significance across different malignancies. This guide provides a comparative data summary, details on experimental validation, and diagrams of its signaling pathway and analytical workflows.

This compound, encoded by the KLRB1 gene, is a C-type lectin-like receptor recognized as a potential new immune checkpoint.[1] It is predominantly expressed on natural killer (NK) cells and various T lymphocyte subsets, including CD4+, CD8+, and γδ T cells.[2][3] Its interaction with its ligand, CLEC2D (also known as LLT1), can modulate immune cell function, playing a complex and often context-dependent role in the tumor microenvironment.[4][5] While some studies point to an inhibitory function, enhancing tumor escape, others suggest a co-stimulatory role associated with improved anti-tumor immunity.[3][5][6] This guide provides a comparative analysis of this compound expression across various cancers, offering insights for researchers and drug development professionals exploring its potential as a biomarker and therapeutic target.

Quantitative Analysis of this compound Expression Across Cancer Types

The expression of this compound and its prognostic implications vary significantly among different cancers. Data from large-scale analyses, such as The Cancer Genome Atlas (TCGA), have revealed distinct patterns of upregulation and downregulation.

Cancer TypeAbbreviationThis compound Expression vs. Normal TissuePrognostic Significance of High ExpressionReferences
Adrenocortical CarcinomaACCHighFavorable[1][7]
Bladder Urothelial CarcinomaBLCALowFavorable[1][7]
Breast Invasive CarcinomaBRCALowFavorable[1][7][8]
Cervical Squamous Cell CarcinomaCESCHighFavorable[1][7]
CholangiocarcinomaCHOLHighFavorable[7][9]
Colon AdenocarcinomaCOADLowN/A[1][9]
Esophageal CarcinomaESCAHighUnfavorable[1][7]
Glioblastoma MultiformeGBMHighFavorable[1][7]
Head and Neck Squamous Cell CarcinomaHNSCLowFavorable[1][7]
Kidney Renal Clear Cell CarcinomaKIRCHighN/A[1][7]
Kidney Renal Papillary Cell CarcinomaKIRPHighFavorable[1][7]
Acute Myeloid LeukemiaLAMLHighN/A[1][7]
Brain Lower Grade GliomaLGGHighUnfavorable[1][2][7][9]
Liver Hepatocellular CarcinomaLIHCLowFavorable[1][7]
Lung AdenocarcinomaLUADLowFavorable[1][7]
Lung Squamous Cell CarcinomaLUSCLowN/A[1]
Ovarian Serous CystadenocarcinomaOVHighFavorable[1][7]
Pancreatic AdenocarcinomaPAADHighFavorable[1][7]
Pheochromocytoma & ParagangliomaPCPGHighN/A[1]
Rectum AdenocarcinomaREADHighFavorable[1][7]
Skin Cutaneous MelanomaSKCMHighFavorable[1][6][7]
Stomach AdenocarcinomaSTADHighN/A[1][7]
Testicular Germ Cell TumorsTGCTHighN/A[1][7]
ThymomaTHYMHighN/A[1][7]
Uveal MelanomaUVMN/AUnfavorable[2][7][9]

This table summarizes findings from multiple pan-cancer analyses. "N/A" indicates that a strong prognostic correlation was not consistently reported in the cited sources.

The this compound-CLEC2D Signaling Pathway

This compound exerts its function primarily through binding its ligand, CLEC2D, which can be expressed on tumor cells and antigen-presenting cells.[4] The downstream effects of this interaction are complex and can lead to either immune activation or inhibition. A key part of the signaling cascade involves the enzyme acid sphingomyelinase (aSMase), which associates with the cytoplasmic tail of this compound.[3][5] Ligation of this compound by CLEC2D can trigger aSMase to convert sphingomyelin (B164518) into ceramide, a lipid messenger that subsequently activates the PI3K-Akt signaling pathway, influencing T-cell proliferation and cytokine production.[3][5] The ultimate outcome—co-stimulation or inhibition—may depend on the specific immune cell subset and the broader context of the tumor microenvironment.[5]

CD161_Signaling_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T-Cell / NK Cell CLEC2D CLEC2D (LLT1) This compound This compound CLEC2D->this compound binds to aSMase aSMase This compound->aSMase associates with Sphingomyelin Sphingomyelin aSMase->Sphingomyelin catalyzes Ceramide Ceramide PI3K_Akt PI3K-Akt Pathway Ceramide->PI3K_Akt activates Response Modulation of Cellular Response (Activation / Inhibition) PI3K_Akt->Response

Caption: The this compound signaling cascade upon ligation with its ligand, CLEC2D.

Experimental Protocols

The analysis of this compound in cancer research employs a multi-faceted approach, from large-scale bioinformatic screening to detailed functional assays.

1. Bioinformatic Analysis of Public Databases:

  • Methodology: Initial investigation often involves mining RNA-sequencing (RNA-seq) and clinical data from public repositories like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project.[1][10] This allows for a pan-cancer overview of KLRB1 (this compound) gene expression levels in tumor versus normal tissues and correlation with patient survival data.[1][9]

  • Application: Used to identify cancers where this compound is differentially expressed and may have prognostic significance, guiding further experimental validation.

2. Protein Expression Analysis:

  • Immunohistochemistry (IHC):

    • Methodology: IHC is used to visualize the location and abundance of the this compound protein in formalin-fixed, paraffin-embedded tumor tissue sections. Antibodies specific to this compound are applied, followed by a detection system that generates a colored product at the site of the antibody-antigen reaction.[2]

    • Application: Determines the cellular (e.g., cytoplasm, membrane) and tissue-level distribution of this compound, confirming expression in both tumor-infiltrating immune cells and potentially cancer cells.[2][9]

  • Flow Cytometry:

    • Methodology: This technique is used to quantify the percentage of cells expressing this compound within a suspension of single cells, such as from peripheral blood, bone marrow, or disaggregated tumor tissue.[4] Cells are labeled with fluorescently tagged antibodies against this compound and other cell surface markers, then analyzed as they pass through a laser.

    • Application: Essential for identifying the specific immune cell subsets (e.g., CD8+ T cells, NK cells) that express this compound in the tumor microenvironment.[11][12]

3. Functional Assays:

  • In Vitro Co-culture Systems:

    • Methodology: Immune cells (T cells or NK cells) are co-cultured with cancer cell lines that express the this compound ligand, CLEC2D.[4][11] The effect of this interaction is assessed by measuring immune cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxicity (killing of cancer cells). The addition of a this compound-blocking antibody can reveal the functional consequence of disrupting the pathway.[4][12]

    • Application: Directly tests whether the this compound-CLEC2D interaction is inhibitory or activating for a specific immune cell type against a specific cancer type.

  • In Vivo Animal Models:

    • Methodology: Humanized mouse models, which are immunodeficient mice engrafted with a human immune system and a human tumor, are often used.[11][13] These mice can be treated with therapeutic agents, such as a this compound-blocking monoclonal antibody, to evaluate the impact on tumor growth and overall survival.[4]

    • Application: Provides pre-clinical evidence for the efficacy of targeting this compound as a cancer immunotherapy.

4. Single-Cell RNA Sequencing (scRNA-seq):

  • Methodology: scRNA-seq provides a high-resolution view of gene expression on an individual cell basis within a tumor.[7] This allows for the precise identification of which cell populations express KLRB1 and what other genes are co-expressed, revealing the functional state of these cells.[4][6]

  • Application: Uncovers the heterogeneity of this compound expression within the tumor microenvironment and helps define the characteristics of this compound-positive immune cells, such as whether they are exhausted, cytotoxic, or have a memory phenotype.[6][11]

Experimental_Workflow cluster_discovery Discovery & Correlation cluster_validation Expression Validation cluster_functional Functional Analysis cluster_deep High-Resolution Analysis Bioinformatics Bioinformatic Analysis (TCGA, GTEx) Patient Patient Samples (Tumor, Normal Tissue, Blood) Bioinformatics->Patient Guides Sample Selection IHC Immunohistochemistry (IHC) (Protein Localization) Patient->IHC Flow Flow Cytometry (Cell-Specific Expression) Patient->Flow scRNAseq Single-Cell RNA-seq (Cellular Heterogeneity) Patient->scRNAseq InVitro In Vitro Assays (Cytotoxicity, Cytokines) Flow->InVitro Isolates Cells For InVivo In Vivo Mouse Models (Anti-Tumor Efficacy) InVitro->InVivo Informs In Vivo Strategy

References

A Comparative Guide to Validating CD161 Ligand Interactions: The Established and the Novel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the interaction between the C-type lectin-like receptor CD161 and its ligands. It details the established interaction with Lectin-like transcript 1 (LLT1) and presents a hypothetical workflow for the validation of a novel ligand, herein referred to as "Ligand X." This comparative approach, supported by experimental data and detailed protocols, aims to equip researchers with the necessary tools to investigate and characterize new players in the this compound signaling pathway.

Introduction to this compound and its Established Ligand, LLT1

This compound (also known as NKR-P1A) is a type II transmembrane receptor expressed on a variety of immune cells, including Natural Killer (NK) cells, T cell subsets (including Th17, CD8+, and γδ T cells), and NKT cells.[1][2][3][4] Its interaction with its known ligand, LLT1 (CLEC2D), can elicit either inhibitory or co-stimulatory signals, depending on the cellular context.[5][6][7] This dual functionality makes the this compound-LLT1 axis a critical regulator of immune responses and a potential target for therapeutic intervention in cancer and autoimmune diseases.[8][9][10]

The engagement of this compound by LLT1 on NK cells typically leads to the inhibition of their cytotoxic activity and cytokine production.[5][6][11] Conversely, on T cells, the same interaction can act as a co-stimulatory signal, enhancing T-cell receptor (TCR)-dependent responses such as IFN-γ production.[5][6] The signaling pathways downstream of this compound are not fully elucidated but are known to involve Src protein tyrosine kinases, p38, and ERK signaling pathways.[12] Additionally, the activation of acid sphingomyelinase has been identified as a component of this compound signaling.[13]

Comparing Ligand Interactions: LLT1 vs. a Novel Ligand (Ligand X)

The discovery and validation of a novel ligand for this compound would be a significant advancement in understanding its complex biology. The following sections outline the key experimental data and protocols for characterizing the established this compound-LLT1 interaction and provide a roadmap for validating a hypothetical "Ligand X."

Data Presentation: Quantitative Comparison of Ligand Interactions

A crucial aspect of validating a novel ligand is to quantitatively compare its binding and functional effects to the established ligand. The following tables summarize the types of data that should be collected.

Table 1: Binding Affinity and Kinetics

ParameterThis compound - LLT1 InteractionThis compound - Ligand X InteractionMethod
Affinity (KD) ~11 nMTo be determinedSurface Plasmon Resonance (SPR)
Association Rate (kon) To be determinedTo be determinedSurface Plasmon Resonance (SPR)
Dissociation Rate (koff) To be determinedTo be determinedSurface Plasmon Resonance (SPR)
Binding Specificity Specific to this compoundTo be determinedFlow Cytometry-based competition assay

Table 2: Functional Outcomes of Ligand Interaction on NK Cells

Functional AssayEffect of LLT1Effect of Ligand XMethod
NK Cell Cytotoxicity InhibitionTo be determinedChromium-51 Release Assay
IFN-γ Production InhibitionTo be determinedELISA / Intracellular Cytokine Staining
CD107a Degranulation InhibitionTo be determinedFlow Cytometry

Table 3: Functional Outcomes of Ligand Interaction on T Cells

Functional AssayEffect of LLT1 (in presence of TCR stimulation)Effect of Ligand X (in presence of TCR stimulation)Method
T Cell Proliferation Co-stimulationTo be determinedCFSE Dilution Assay
IFN-γ Production EnhancementTo be determinedELISA / Intracellular Cytokine Staining
IL-17 Production (by Th17 cells) EnhancementTo be determinedELISA / Intracellular Cytokine Staining

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for reproducible and reliable validation of ligand-receptor interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Covalently couple recombinant human this compound-Fc to a CM5 sensor chip.

  • Analyte Injection: Flow varying concentrations of recombinant soluble LLT1 or Ligand X over the sensor surface.

  • Data Acquisition: Measure the change in response units over time to determine association and dissociation rates.

  • Analysis: Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (koff/kon).

Protocol 2: Flow Cytometry-Based Competition Assay for Binding Specificity
  • Cell Preparation: Use a cell line stably expressing human this compound (e.g., Jurkat-CD161).

  • Competition: Incubate the cells with a fixed, saturating concentration of fluorescently labeled LLT1 in the presence of increasing concentrations of unlabeled Ligand X.

  • Staining: Stain the cells with a viability dye.

  • Data Acquisition: Analyze the cells by flow cytometry, gating on live, single cells.

  • Analysis: A dose-dependent decrease in the fluorescence of labeled LLT1 indicates that Ligand X competes for the same binding site on this compound.

Protocol 3: Chromium-51 Release Assay for NK Cell Cytotoxicity
  • Target Cell Labeling: Label target cells (e.g., a tumor cell line expressing LLT1 or Ligand X) with 51Cr.

  • Co-culture: Co-culture the labeled target cells with primary human NK cells at various effector-to-target ratios.

  • Incubation: Incubate the co-culture for 4 hours.

  • Supernatant Collection: Harvest the supernatant.

  • Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Analysis: Calculate the percentage of specific lysis. A decrease in lysis in the presence of the ligand indicates an inhibitory interaction.

Protocol 4: T Cell Co-stimulation and Cytokine Production Assay
  • T Cell Isolation: Isolate primary human CD4+ or CD8+ T cells.

  • Stimulation: Plate the T cells in wells coated with anti-CD3 and anti-CD28 antibodies to provide a primary TCR signal.

  • Ligand Addition: Add soluble multimerized LLT1 or Ligand X to the cultures.

  • Incubation: Culture the cells for 48-72 hours.

  • Analysis:

    • Proliferation: Stain the cells with CFSE prior to stimulation and analyze its dilution by flow cytometry.

    • Cytokine Production: Measure cytokine levels in the supernatant by ELISA or perform intracellular cytokine staining followed by flow cytometry.

Visualizing the Pathways and Processes

Diagrams are invaluable for conceptualizing complex biological systems and experimental designs.

CD161_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Src_Kinase Src Family Kinases This compound->Src_Kinase aSMase Acid Sphingomyelinase This compound->aSMase LLT1 LLT1 LLT1->this compound Binding p38_ERK p38 / ERK Pathway Src_Kinase->p38_ERK Functional_Outcome Functional Outcome (Inhibition or Co-stimulation) p38_ERK->Functional_Outcome Ceramide Ceramide aSMase->Ceramide Catalyzes Ceramide->Functional_Outcome Experimental_Workflow Workflow for Validating a Novel this compound Ligand start Hypothesized Novel Ligand (Ligand X) binding_studies Biochemical & Cellular Binding Assays start->binding_studies spr Surface Plasmon Resonance (Affinity, Kinetics) binding_studies->spr competition Flow Cytometry Competition Assay (Specificity) binding_studies->competition functional_assays In Vitro Functional Assays binding_studies->functional_assays If binding is confirmed nk_assays NK Cell Assays (Cytotoxicity, Cytokine Release) functional_assays->nk_assays t_assays T Cell Assays (Co-stimulation, Proliferation) functional_assays->t_assays validation Validation of Ligand X as a bona fide this compound Ligand functional_assays->validation If functional effects are observed Logical_Comparison Comparative Logic for Ligand Characterization This compound This compound Receptor Binding Binding Characteristics This compound->Binding Function Functional Outcomes This compound->Function Signaling Downstream Signaling This compound->Signaling LLT1 Established Ligand (LLT1) LLT1->Binding LLT1->Function LLT1->Signaling LigandX Novel Ligand (Ligand X) LigandX->Binding LigandX->Function LigandX->Signaling Comparison Comparative Analysis Binding->Comparison Function->Comparison Signaling->Comparison

References

The Dichotomous Role of CD161 in Bacterial vs. Viral Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-type lectin receptor CD161, also known as NKR-P1A, is increasingly recognized as a critical modulator of the immune response, with its function appearing to diverge significantly in the context of bacterial versus viral infections. This guide provides a comprehensive comparison of the role of this compound-expressing immune cells, primarily T cells and NK cells, in these two distinct infectious disease settings. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to equip researchers with a thorough understanding of this compound's multifaceted involvement in host defense and immunopathology.

Data Presentation: Quantitative Insights into this compound+ Cell Frequencies and Function

The expression of this compound on various lymphocyte subsets is dynamically regulated during infections. The following tables summarize key quantitative findings from studies on bacterial and viral infections, highlighting the differential abundance and cytokine profiles of this compound+ cells.

Table 1: Frequency of this compound-Expressing Lymphocytes in Peripheral Blood

Infection TypePathogenCell TypeChange in Frequency in Infected vs. Healthy ControlsReference
Bacterial Mycobacterium tuberculosisCD4+this compound+ T cellsReduced in active TB patients compared to unexposed individuals.[1][2][1][2]
Viral HIVThis compound++/MAIT cells (CD8+)Markedly reduced in early and chronic infection.[3][3]
HIVThis compound+ NK cellsDepleted in chronic infection.[4][4]
Hepatitis C Virus (HCV)HCV-specific CD8+ T cellsSignificantly higher expression (median 16.8%) compared to HIV (3.3%), CMV (3.4%), and Influenza (3.4%) specific CD8+ T cells.[5][5]
Hepatitis B Virus (HBV)This compound+CD8+ T cellsMarkedly lower in peripheral blood of chronic HBV patients.[6][7][6][7]
Hepatitis B Virus (HBV)This compound+CD4+ T cellsAccumulate in the circulation of HBV cohorts.[8][8]

Table 2: Cytokine Production Profile of this compound+ T Cells

Infection TypePathogenCell TypeKey Cytokines ProducedFunctional ImplicationReference
Bacterial Mycobacterium tuberculosisCD4+this compound+ T cellsIFN-γ, TNF-α, IL-17A, Perforin.[2][9]Inhibition of intracellular mycobacterial growth.[1][2][1][2][9]
Viral HIVThis compound++/MAIT cells (CD8+)IL-17A, IL-22, IFN-γ, TNF-α.[3]Important for mucosal immunity; loss may contribute to opportunistic infections.[3][3]
Hepatitis C Virus (HCV)This compound+CD8+ T cellsPro-inflammatory cytokines (IFN-γ, TNF-α), low cytolytic molecules (Granzyme B, Perforin).[5]T cell differentiation towards a pro-inflammatory, less cytotoxic phenotype.[5]
Hepatitis C Virus (HCV)Intrahepatic CD4+this compound+ T cellsIL-22, IFN-γ (dual secretors).[10]Potential for both antiviral and hepatoprotective roles.[10][10]
Hepatitis B Virus (HBV)Intrahepatic CD161hiCD8+ T cellsIncreased IL-17 and TNF-α, reduced IFN-γ.[6][7]Pro-inflammatory effect contributing to liver damage.[6][7][6][7]
Hepatitis B Virus (HBV)This compound+CD4+ T cellsIL-17, IFN-γ.[8]Antiviral, pro-inflammatory, and pro-fibrogenic roles.[8][8]

Experimental Protocols

The characterization of this compound+ immune cells relies heavily on sophisticated immunological techniques. Below are detailed methodologies for the key experiments cited in this guide.

Flow Cytometry for Phenotyping of this compound+ Lymphocytes

This protocol outlines the steps for identifying and quantifying this compound-expressing T cells and NK cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Staining:

    • Wash isolated PBMCs with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Resuspend cells in FACS buffer at a concentration of 1x10^7 cells/mL.

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers to 100 µL of the cell suspension. A typical panel for T cell analysis would include antibodies against CD3, CD4, CD8, and this compound. For NK cell analysis, a panel might include CD3, CD56, and this compound.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocytes based on forward and side scatter, then on specific T cell (CD3+) or NK cell (CD3-CD56+) populations. Within these gates, quantify the percentage of cells expressing this compound.

Intracellular Cytokine Staining (ICS) for Functional Analysis

This protocol is used to measure the production of cytokines by this compound+ cells following stimulation.

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium at 1-2 x 10^6 cells/mL.

    • Stimulate the cells for 4-6 hours at 37°C in a 5% CO2 incubator with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with specific antigens.

    • In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface and Intracellular Staining:

    • After stimulation, wash the cells and perform surface staining for markers like CD3, CD8, and this compound as described in the flow cytometry protocol above.

    • Following surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A, TNF-α) to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the this compound+ population within the desired lymphocyte subset (e.g., CD8+ T cells) and quantify the percentage of cells positive for each cytokine.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

CD161_Signaling_Pathway This compound Signaling Pathways cluster_costimulatory Co-stimulatory Pathway (T cells) cluster_inhibitory Inhibitory Pathway (NK cells) TCR TCR Engagement PI3K_T PI3K TCR->PI3K_T CD161_T This compound CD161_T->PI3K_T Co-stimulation LLT1_T LLT1 LLT1_T->CD161_T Binding Akt_T Akt PI3K_T->Akt_T NFkB_T NF-κB Akt_T->NFkB_T Cytokine_T Cytokine Production (e.g., IFN-γ) NFkB_T->Cytokine_T CD161_NK This compound ASM Acid Sphingomyelinase CD161_NK->ASM Activation LLT1_NK LLT1 LLT1_NK->CD161_NK Binding Ceramide Ceramide ASM->Ceramide Production Inhibition Inhibition of Cytotoxicity & IFN-γ Ceramide->Inhibition

Caption: this compound signaling can be either co-stimulatory in T cells or inhibitory in NK cells.

Experimental_Workflow Experimental Workflow for this compound+ Cell Analysis cluster_phenotyping Phenotyping cluster_functional Functional Analysis PBMC_iso_P PBMC Isolation Surface_stain_P Surface Staining (CD3, CD8, this compound, etc.) PBMC_iso_P->Surface_stain_P FACS_acq_P Flow Cytometry Acquisition Surface_stain_P->FACS_acq_P Data_analysis_P Data Analysis (Frequency of this compound+ cells) FACS_acq_P->Data_analysis_P PBMC_iso_F PBMC Isolation Stimulation In vitro Stimulation (+ Protein Transport Inhibitor) PBMC_iso_F->Stimulation Surface_stain_F Surface Staining Stimulation->Surface_stain_F Fix_Perm Fixation & Permeabilization Surface_stain_F->Fix_Perm Intra_stain Intracellular Staining (IFN-γ, IL-17, etc.) Fix_Perm->Intra_stain FACS_acq_F Flow Cytometry Acquisition Intra_stain->FACS_acq_F Data_analysis_F Data Analysis (Cytokine+ this compound+ cells) FACS_acq_F->Data_analysis_F

Caption: Workflow for phenotyping and functional analysis of this compound+ immune cells.

Comparative Analysis of this compound's Role

The evidence presented suggests a clear divergence in the role of this compound-expressing cells in bacterial versus viral infections.

In Bacterial Infections (e.g., Mycobacterium tuberculosis)

In the context of tuberculosis, this compound appears to mark a population of "fast-acting" T cells with a protective phenotype.[1][2] CD4+this compound+ T cells from unexposed individuals are capable of rapidly producing a suite of anti-mycobacterial cytokines, including IFN-γ and TNF-α, and are directly involved in inhibiting the growth of intracellular mycobacteria.[1][2] The reduction of this cell population in patients with active TB suggests a potential role in disease susceptibility.[1] The signaling through this compound in this context seems to contribute to a Th1-dominant, protective immune response.

In Viral Infections (e.g., HIV, HCV, HBV)

The role of this compound in viral infections is more complex and often associated with immunopathology.

  • HIV: A hallmark of HIV infection is the early and profound loss of this compound++/MAIT cells from the peripheral blood.[3] These cells are crucial for mucosal immunity through their production of IL-17 and IL-22.[3] Their depletion may contribute to the increased susceptibility to opportunistic infections and bacterial translocation from the gut, a key driver of chronic inflammation in HIV.[3] Furthermore, this compound+ CD4+ T cells have been identified as a critical reservoir for HIV-1, exhibiting high permissiveness to infection and a capacity for clonal expansion.

  • Hepatitis Viruses (HCV and HBV): In chronic HCV and HBV infections, this compound expression is often enriched on liver-infiltrating lymphocytes.[5][6][7][10] However, their function appears to be skewed towards a pro-inflammatory rather than a directly antiviral role. In HBV, intrahepatic CD161hiCD8+ T cells show increased production of the inflammatory cytokines IL-17 and TNF-α, while their IFN-γ secretion is reduced, suggesting a contribution to liver damage.[6][7] Similarly, in HCV, this compound+ T cells are associated with a pro-inflammatory cytokine profile but have poor cytotoxic potential.[5] In contrast, a subset of intrahepatic CD4+this compound+ T cells in HCV can co-produce IL-22 and IFN-γ, which may have both antiviral and hepatoprotective functions, highlighting the nuanced role of this marker even within a single viral infection.[10]

Conclusion

References

Comparative Transcriptomics of CD161high vs. CD161low T Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between T cell subpopulations is paramount for advancing immunotherapies and comprehending disease pathogenesis. This guide provides a comprehensive comparison of the transcriptomic profiles of CD161high and CD161low T cells, supported by experimental data and detailed methodologies.

The C-type lectin receptor CD161 (encoded by the KLRB1 gene) is a key surface marker that delineates functionally distinct subsets of human T lymphocytes.[1][2][3][4] T cells expressing high levels of this compound (CD161high) exhibit a unique transcriptional and functional signature compared to their CD161low counterparts, with implications for autoimmune diseases, infectious diseases, and cancer immunotherapy.[2][3][5] This guide synthesizes the current knowledge on the comparative transcriptomics of these two populations.

Key Transcriptional Differences

Transcriptomic analyses, including microarray and single-cell RNA sequencing (scRNA-seq), have revealed a consistent pattern of differentially expressed genes between CD161high and CD161low T cells.[6][7][8][9] CD161high T cells are transcriptionally programmed for a pro-inflammatory, tissue-homing phenotype, often associated with the Th17 lineage.[10][11][12][13]

Upregulated Genes in CD161high T Cells

CD161high T cells are characterized by the elevated expression of genes pivotal for the Th17 phenotype, cytokine signaling, and cell migration.

GeneProtein ProductFunctionFold Change (log2)p-value
RORCRORγtMaster transcription factor for Th17 differentiation.[10][12]5.885.78 x 10-9
IL23RIL-23 ReceptorReceptor for the pro-inflammatory cytokine IL-23, crucial for Th17 cell maintenance and expansion.[10][11]-2 x 10-7
CCR6C-C Motif Chemokine Receptor 6Chemokine receptor involved in the migration of T cells to inflamed tissues, particularly the gut and joints.[10][11]-3 x 10-8
CXCR6C-X-C Motif Chemokine Receptor 6Chemokine receptor that directs T cells to the liver and other tissues.[10][11]-3 x 10-7
IL18R1Interleukin-18 Receptor 1Component of the receptor for IL-18, a cytokine that can induce IFN-γ production.[10][11]-4 x 10-6
SOX4SRY-Box Transcription Factor 4A transcriptional transactivator that may enhance T cell receptor (TCR) signaling.[5]--
IL17AInterleukin-17ASignature cytokine of Th17 cells, a key mediator of inflammation.[10][11]--
IL22Interleukin-22A cytokine involved in tissue protection and inflammation.[10][11]--
Downregulated Genes in CD161high T Cells

Conversely, some genes involved in positive regulation of TCR signaling have been found to be downregulated in this compound-expressing T cells, suggesting a potential reliance on co-stimulatory signals.[6]

GeneProtein ProductFunction
ITKIL-2 Inducible T-Cell KinaseA crucial kinase in the TCR signaling cascade.
MALMAL, T-Cell Differentiation ProteinA component of the T-cell signalosome.

Functional Implications of Transcriptional Differences

The distinct transcriptomic profiles of CD161high and CD161low T cells translate into significant functional disparities. CD161high T cells are potent producers of pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ.[2][3][10] Their expression of specific chemokine receptors, such as CCR6 and CXCR6, equips them for migration to peripheral tissues like the gut and liver.[2][3][10]

The role of this compound itself is multifaceted; it can act as a co-stimulatory receptor in the context of TCR activation, while its interaction with its ligand, lectin-like transcript 1 (LLT1), can also transmit inhibitory signals in some contexts.[2][3][7]

Signaling Pathways and Experimental Workflows

The functional characteristics of CD161high T cells are governed by specific signaling pathways. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow for comparative transcriptomics and key signaling pathways involving this compound.

G Experimental Workflow for Comparative Transcriptomics cluster_isolation Cell Isolation and Sorting cluster_rna_seq Transcriptomic Analysis PBMCs Isolate PBMCs from Blood T_Cell_Enrichment Enrich for T Cells PBMCs->T_Cell_Enrichment FACS FACS Sort for This compound high and this compound low T Cells T_Cell_Enrichment->FACS RNA_Extraction RNA Extraction FACS->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Single-Cell RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

Caption: A generalized workflow for the comparative transcriptomic analysis of T cell subsets.

G This compound-LLT1 Signaling Axis cluster_t_cell cluster_apc This compound This compound Signal Co-stimulatory or Inhibitory Signal This compound->Signal LLT1 LLT1 LLT1->this compound Binding T_Cell This compound+ T Cell APC Antigen Presenting Cell (e.g., B cell, DC, monocyte)

Caption: Interaction between this compound on T cells and its ligand LLT1 on activated immune cells.

G TL1A-DR3 Signaling in this compound+ T Cells cluster_t_cell_signaling TL1A TL1A DR3 DR3 TL1A->DR3 Binding STAT3 STAT3 DR3->STAT3 Activation IFNg IFN-γ Production DR3->IFNg Induction CD161_T_Cell This compound+ T Cell RORgt RORγt STAT3->RORgt Upregulation IL17 IL-17 Production RORgt->IL17 Induction

Caption: The TL1A-DR3 signaling pathway enhances pro-inflammatory cytokine production in this compound+ T cells.

Experimental Protocols

A detailed understanding of the methodologies used to generate transcriptomic data is crucial for data interpretation and replication.

T Cell Isolation and Sorting
  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • T Cell Enrichment: Total T cells can be enriched from PBMCs using negative selection magnetic beads to deplete non-T cells.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Enriched T cells are stained with a panel of fluorescently labeled antibodies, including anti-CD3, anti-CD4, anti-CD8, and anti-CD161.

    • Cells are sorted into CD161high and CD161low populations using a high-speed cell sorter. For CD8+ T cells, distinct this compound++ (bright) and this compound+ (intermediate) populations can be identified.[10] For CD4+ T cells, a this compound+ population is typically gated.[5]

Single-Cell RNA Sequencing (scRNA-seq)
  • Cell Encapsulation and Lysis: Sorted single cells are encapsulated in droplets with barcoded beads, where each cell is lysed to release its mRNA.[14]

  • Reverse Transcription and cDNA Amplification: mRNA is reverse transcribed into cDNA, which is then amplified. During this process, each cDNA molecule is tagged with a cell-specific barcode and a unique molecular identifier (UMI).[14]

  • Library Preparation: The amplified, barcoded cDNA is used to construct sequencing libraries.[15][16]

  • Sequencing: Libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Raw sequencing data is processed to align reads to a reference genome and generate a gene-cell expression matrix.

    • Downstream analysis includes quality control, normalization, dimensionality reduction (e.g., UMAP), and clustering to identify cell populations.

    • Differential gene expression analysis is performed between the CD161high and CD161low clusters to identify statistically significant differences in gene expression.

Conclusion

The comparative transcriptomic analysis of CD161high versus CD161low T cells reveals a clear divergence in their genetic programming, leading to distinct functional roles in the immune system. CD161high T cells are pre-disposed to a pro-inflammatory, tissue-homing phenotype, largely driven by the expression of the master regulator RORγt and associated genes of the Th17 lineage. These insights are critical for the development of targeted therapies for a range of inflammatory and autoimmune diseases, as well as for harnessing the anti-tumor potential of specific T cell subsets. The methodologies outlined in this guide provide a framework for researchers to further explore the biology of these important immune cell populations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of CD161-Related Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of biological materials is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed procedures for the disposal of materials related to the cell surface marker CD161, including cell cultures expressing this compound and anti-CD161 antibodies. Adherence to these protocols is essential to mitigate biohazardous risks and maintain a safe laboratory environment.

General Laboratory Safety Precautions

Before initiating any disposal procedure, it is imperative to adhere to general laboratory safety guidelines. This includes wearing appropriate Personal Protective Equipment (PPE) such as lab coats, gloves, and safety goggles.[1][2][3] All work should be conducted in a designated biosafety cabinet (BSC) to minimize the risk of creating aerosols.[3] Laboratory surfaces should be decontaminated daily with a suitable disinfectant like 70% ethanol (B145695) or a 10% bleach solution.[1][4]

Disposal of this compound-Expressing Cells and Cell Cultures

Materials contaminated with human or animal cells, including those expressing this compound, are considered biohazardous waste and must be handled accordingly.[5][6]

Quantitative Data for Disinfection:

DisinfectantConcentrationContact TimeApplication
Bleach (Sodium Hypochlorite)10% final concentration (1 part bleach to 9 parts liquid waste)At least 30 minutesLiquid waste, surface decontamination.[4][5][7][8]
Ethanol70%At least 30 minutesSurface decontamination after bleach treatment.[4]
Autoclave121°C or 125°C60 minutesSolid waste (e.g., cell culture flasks, pipette tips).[4]

Experimental Protocol for Liquid Waste Disposal (e.g., cell culture media):

  • Collection: Collect all liquid waste containing this compound-expressing cells in a leak-proof container.[5]

  • Decontamination: Add concentrated bleach to the liquid waste to achieve a final concentration of 10%.[4][7][8]

  • Contact Time: Allow the bleach to remain in contact with the waste for a minimum of 30 minutes to ensure complete decontamination.[4][5][7]

  • Disposal: After the required contact time, the decontaminated liquid can be poured down a laboratory sink with copious amounts of running water.[7][8]

  • Caution: Never autoclave waste that has been treated with bleach, as this can release toxic chlorine gas.[5]

Experimental Protocol for Solid Waste Disposal (e.g., culture flasks, plates, gloves):

  • Segregation: At the point of generation, place all solid biohazardous waste into a red or orange biohazard bag.[4][5][6] This bag should be placed within a secondary, leak-proof, and puncture-resistant container with a tight-fitting lid.[5][6]

  • Packaging: Do not overfill biohazard bags; they should be no more than three-quarters full.[5]

  • Treatment: The sealed biohazard bag containing the solid waste should be autoclaved at 121°C for at least 60 minutes to sterilize the contents.[4]

  • Final Disposal: After autoclaving and cooling, the treated bag can be placed in the regular solid waste stream, often in a black trash bag, for final disposal.[5]

Disposal of Anti-CD161 Antibodies

Anti-CD161 antibodies, like many other monoclonal antibodies, are often supplied in a buffer solution containing preservatives such as sodium azide (B81097).[9][10] Sodium azide is acutely toxic and can form explosive metal azides in plumbing.[9]

Experimental Protocol for Disposal of Liquid Antibody Waste:

  • Collection: Collect waste solutions containing anti-CD161 antibody in a designated, clearly labeled, and sealed container.

  • Dilution: Before disposal, dilute the azide-containing solution with a large volume of running water. This helps to prevent the accumulation of potentially explosive deposits in the plumbing.[9]

  • Sink Disposal: The diluted solution can then be poured down the drain.

Experimental Protocol for Disposal of Contaminated Labware (e.g., pipette tips, microfuge tubes):

  • Sharps: All sharps, such as needles and Pasteur pipettes, that have come into contact with the antibody solution must be disposed of in a designated, puncture-resistant sharps container.[1][6]

  • Non-Sharps Solid Waste: Other contaminated solid waste, like pipette tips and tubes, should be placed in a biohazard bag.

  • Decontamination and Disposal: This waste should be autoclaved following the same procedure as for other solid biohazardous waste.

Spill Procedures

In the event of a spill of this compound-containing materials, immediate action is necessary:

  • Alert Others: Notify personnel in the immediate area.

  • Containment: Cover the spill with absorbent material, starting from the edges and working towards the center to prevent spreading.[4]

  • Disinfection: Pour a 10% bleach solution over the absorbent material and allow a 30-minute contact time.[4]

  • Cleanup: Wearing appropriate PPE, use forceps to pick up any broken glass or sharps and place them in a sharps container.[4] Collect all absorbent material and dispose of it as biohazardous solid waste.

  • Final Decontamination: Wipe the spill area again with disinfectant.[4]

CD161_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_treatment Treatment cluster_disposal Final Disposal Waste This compound-Related Waste (Cells, Antibodies, Labware) LiquidWaste Liquid Waste Waste->LiquidWaste SolidWaste Solid Waste Waste->SolidWaste SharpsWaste Sharps Waste Waste->SharpsWaste DecontaminateLiquid Decontaminate with 10% Bleach (30 min contact time) LiquidWaste->DecontaminateLiquid Chemical AutoclaveSolid Autoclave (121°C, 60 min) SolidWaste->AutoclaveSolid Heat SharpsContainer Collect in Sharps Container SharpsWaste->SharpsContainer SinkDisposal Dispose in Sink with Running Water DecontaminateLiquid->SinkDisposal RegularTrash Dispose in Regular Trash AutoclaveSolid->RegularTrash BiohazardPickup Biohazardous Waste Pickup SharpsContainer->BiohazardPickup

Caption: Workflow for the proper disposal of this compound-related laboratory waste.

References

Essential Safety and Logistical Framework for Handling CD161

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of materials related to the CD161 protein. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This compound, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II transmembrane protein expressed on the surface of various lymphocytes, including natural killer (NK) cells and subsets of T cells.[1][2][3] Its role as a co-signaling receptor that influences T-cell and NK cell-dependent responses makes it a significant target in immunological research.[1][4]

Personal Protective Equipment (PPE) and Biosafety Levels

A thorough risk assessment should be conducted before beginning any work with this compound, whether as a purified recombinant protein or expressed in cell lines. The required level of personal protective equipment and the appropriate biosafety level (BSL) are determined by the nature of the material being handled.

Material Biosafety Level (BSL) Required Personal Protective Equipment (PPE)
Purified Recombinant this compound Protein BSL-1- Standard laboratory coat- Nitrile gloves- Safety glasses with side shields
This compound-Expressing Human/Primate Cell Lines BSL-2- Dedicated laboratory coat (buttoned)- Disposable nitrile gloves (double-gloving recommended for prolonged handling)- Safety glasses with side shields or goggles- Face shield (if splash hazard exists)- All work performed in a Biological Safety Cabinet (BSC)

Work with human and other primate cell lines should always be conducted under BSL-2 conditions, as they are considered potentially infectious.[3][5][6]

Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent contamination and ensure the stability of this compound-related materials.

Purified Recombinant this compound Protein (BSL-1)
  • Receipt and Inspection : Upon receiving a shipment of purified this compound protein, inspect the packaging for any signs of damage or leakage.

  • Personal Protective Equipment : Before opening, don a laboratory coat, safety glasses, and nitrile gloves.

  • Reconstitution : If the protein is lyophilized, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute using the sterile diluent specified on the product datasheet, typically to a concentration of 0.1-1.0 mg/mL. Avoid vigorous vortexing to prevent protein denaturation.[7]

  • Aliquoting : To prevent repeated freeze-thaw cycles, which can degrade the protein, it is recommended to create single-use aliquots.[2][8]

  • Storage :

    • Lyophilized Protein : Store at -20°C or -80°C for long-term stability.

    • Reconstituted Protein : Store working aliquots at -20°C or -80°C. For short-term storage (up to one week), 4°C is acceptable.[2][7][8]

This compound-Expressing Cell Lines (BSL-2)
  • Aseptic Technique : All manipulations of human or primate cell lines expressing this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) to maintain sterility and contain potential aerosols.[5]

  • Dedicated PPE : Wear a dedicated, buttoned lab coat, gloves, and eye protection for all cell culture work.[1]

  • Handling Multiple Cell Lines : To prevent cross-contamination, handle only one cell line at a time within the BSC. Disinfect the work surface with an appropriate disinfectant (e.g., 70% ethanol) between handling different cell lines.[1]

  • Culture and Maintenance : Follow standard cell culture protocols appropriate for the specific cell line.

  • Incubation : Use a humidified incubator with the appropriate temperature and CO2 concentration.

  • Cryopreservation : For long-term storage, freeze cells in a cryopreservation medium containing a cryoprotectant (e.g., DMSO) and store them in liquid nitrogen.

Disposal Plan

All waste generated from work with this compound must be decontaminated before disposal to mitigate biological risks.

Liquid Waste
  • Recombinant Protein Solutions : Liquid waste containing purified this compound protein can be decontaminated by adding a 10% final concentration of bleach and allowing it to sit for at least 30 minutes before disposal down the sanitary sewer, followed by flushing with a large volume of water.

  • Cell Culture Media : Liquid waste from this compound-expressing cell cultures must be decontaminated, preferably by autoclaving. Alternatively, chemical disinfection with a 10% final concentration of bleach for at least 30 minutes is acceptable.[9]

Solid Waste
  • Non-Sharps Contaminated Waste : All solid waste that has come into contact with purified this compound or this compound-expressing cells (e.g., pipette tips, gloves, flasks, tubes) must be collected in a designated biohazard bag.[10] These bags should be securely closed and decontaminated by autoclaving before being disposed of as regular laboratory waste.

  • Sharps Waste : Needles, syringes, scalpels, and other contaminated sharps must be immediately placed in a puncture-resistant, leak-proof sharps container that is clearly labeled with the biohazard symbol. Once the container is full, it should be sealed and disposed of through the institution's biohazardous waste disposal program.

Experimental Protocol: Immunofluorescence Staining and Flow Cytometry Analysis of this compound on Human T Cells

This protocol outlines the steps for identifying and quantifying the expression of this compound on the surface of human T cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% Fetal Bovine Serum)

  • Fluorochrome-conjugated anti-human CD3 antibody

  • Fluorochrome-conjugated anti-human this compound antibody

  • Fluorochrome-conjugated isotype control antibody

  • LIVE/DEAD fixable viability dye

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation :

    • Thaw cryopreserved PBMCs and wash with PBS.

    • Resuspend the cell pellet in FACS buffer.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Viability Staining :

    • Add 100 µL of the cell suspension (1 x 10^6 cells) to a flow cytometry tube.

    • Add the LIVE/DEAD viability dye according to the manufacturer's instructions and incubate in the dark.

    • Wash the cells with FACS buffer.

  • Surface Staining :

    • Add the fluorochrome-conjugated anti-human CD3 and anti-human this compound antibodies to the cell suspension.

    • In a separate tube for the isotype control, add the anti-human CD3 antibody and the corresponding fluorochrome-conjugated isotype control for the this compound antibody.

    • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing :

    • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Acquisition :

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis :

    • Gate on the live, single-cell population.

    • From the live singlet gate, identify the CD3-positive T cell population.

    • Within the T cell population, quantify the percentage of cells expressing this compound based on the isotype control.

Mandatory Visualizations

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound Binding aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Activation Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis PI3K PI3K Ceramide->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Cellular_Response Cellular Response (e.g., Cytokine Production, Cytotoxicity Modulation) Akt->Cellular_Response Downstream Signaling

Caption: this compound signaling is initiated by ligand binding, activating aSMase and downstream pathways.

Handling_CD161_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (BSL-1 or BSL-2) Risk_Assessment->Select_PPE Prepare_Workspace Prepare Workspace (Benchtop or BSC) Select_PPE->Prepare_Workspace Handle_Material Handle this compound Material (Protein or Cells) Prepare_Workspace->Handle_Material Perform_Experiment Perform Experiment Handle_Material->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Segregate_Waste Segregate Waste Decontaminate_Workspace->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound materials from preparation to disposal.

Waste_Disposal_Plan cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_non_sharps Non-Sharps cluster_sharps Sharps Waste_Generated Waste Generated from This compound Experiments Liquid_Waste Liquid Waste (e.g., Media, Buffers) Waste_Generated->Liquid_Waste Non_Sharps Contaminated Consumables (Gloves, Pipette Tips) Waste_Generated->Non_Sharps Sharps Contaminated Sharps (Needles, Scalpels) Waste_Generated->Sharps Decontaminate_Liquid Decontaminate (10% Bleach or Autoclave) Liquid_Waste->Decontaminate_Liquid Sewer_Disposal Dispose to Sanitary Sewer Decontaminate_Liquid->Sewer_Disposal Biohazard_Bag Collect in Biohazard Bag Non_Sharps->Biohazard_Bag Autoclave_Solid Autoclave Biohazard_Bag->Autoclave_Solid Regular_Waste Dispose as Regular Waste Autoclave_Solid->Regular_Waste Sharps_Container Collect in Sharps Container Sharps->Sharps_Container Biohazardous_Waste_Stream Dispose via Biohazardous Waste Program Sharps_Container->Biohazardous_Waste_Stream

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.